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  • Product: Di(1H-imidazol-1-yl)methane
  • CAS: 84661-56-3

Core Science & Biosynthesis

Foundational

Di(1H-imidazol-1-yl)methane (CAS 84661-56-3): A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of Di(1H-imidazol-1-yl)methane, a versatile heterocyclic compound pivotal to advancements in coordination chemistry, organic synthesis, and drug discovery. Designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Di(1H-imidazol-1-yl)methane, a versatile heterocyclic compound pivotal to advancements in coordination chemistry, organic synthesis, and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data, field-proven insights, and detailed methodologies to facilitate its application in cutting-edge research.

Core Chemical Identity and Physicochemical Properties

Di(1H-imidazol-1-yl)methane, also known by its IUPAC name 1-(imidazol-1-ylmethyl)imidazole, is a nitrogen-rich organic molecule with the chemical formula C₇H₈N₄.[1] Its structure features two imidazole rings linked by a central methylene bridge, a configuration that underpins its unique chemical reactivity and utility as a bidentate chelating ligand.[1][2]

PropertyValueSource
CAS Number 84661-56-3[1]
Molecular Formula C₇H₈N₄[1]
Molecular Weight 148.17 g/mol [1]
Melting Point 168–169°C[2]
Density (Predicted) 1.24 g/cm³[2]
Solubility High solubility in various solvents[1]

X-ray crystallographic studies have provided significant insights into the molecule's three-dimensional architecture. The two imidazole rings are planar, a consequence of their aromatic character, while the bridging methylene carbon adopts a tetrahedral geometry.[1] In crystalline derivatives, a dihedral angle of approximately 38.37° is observed between the planes of the two imidazole rings, a conformation that minimizes steric hindrance while maintaining the electronic integrity of each ring.[2] The methylene bridge acts as an electronic insulator, preventing conjugation between the two π-systems of the imidazole rings.[2]

Synthesis of Di(1H-imidazol-1-yl)methane: A Methodological Deep Dive

The synthesis of Di(1H-imidazol-1-yl)methane is most commonly achieved through a condensation reaction between imidazole and a methylene source, such as formaldehyde. This approach is foundational to the preparation of bis-imidazole compounds. While various modifications exist, the following protocol outlines a robust and reproducible one-pot synthesis adapted from methodologies for structurally similar compounds.[3] The causality behind the choice of reagents and conditions lies in the need to facilitate the nucleophilic attack of the imidazole nitrogen on the electrophilic methylene source, followed by a second substitution to form the bridged product.

Experimental Protocol: One-Pot Synthesis

Objective: To synthesize Di(1H-imidazol-1-yl)methane with high purity and yield.

Materials:

  • 1H-Imidazole

  • Dimethyl sulfoxide (DMSO) (as both solvent and methylene source)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other 3d-metal salt catalyst

  • Ethyl acetate

  • n-Hexanes

  • Brine solution

  • Deionized water

  • Heavy-wall cylindrical pressure vessel (150 psig rating)

  • Magnetic stir bar and stirrer/hotplate

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 15 mL heavy-wall cylindrical pressure vessel, combine 1H-imidazole (1.0 mmol), a catalytic amount of a 3d-metal salt such as CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL). Add a magnetic stir bar and seal the vessel with a Teflon screw cap.

  • Reaction Execution: Place the sealed vessel on a stirrer/hotplate and heat the reaction mixture to 175°C with continuous stirring for 24 hours. The high temperature and pressure facilitate the reaction where DMSO serves as the methylene source.

  • Product Precipitation: After 24 hours, cool the reaction mixture to room temperature. Pour the DMSO solution into a beaker containing deionized water to precipitate the crude product.

  • Extraction and Workup: Transfer the aqueous suspension to a separatory funnel. Extract the product into ethyl acetate. Wash the organic layer with brine to remove any remaining DMSO and inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Di(1H-imidazol-1-yl)methane. The purity of the product can be assessed by ¹H NMR. For a macroscale synthesis, a round-bottom flask with a reflux condenser can be used, with an extended reaction time to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate and n-hexanes mobile phase.[3]

Synthesis_Workflow reagents Imidazole, DMSO, Metal Catalyst reaction Heat at 175°C in Pressure Vessel (24 hours) reagents->reaction 1. Setup precipitation Precipitate in Deionized Water reaction->precipitation 2. Reaction extraction Extract with Ethyl Acetate precipitation->extraction 3. Isolation purification Wash, Dry, and Concentrate extraction->purification 4. Workup product Di(1H-imidazol-1-yl)methane purification->product 5. Final Product

Caption: Workflow for the one-pot synthesis of Di(1H-imidazol-1-yl)methane.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signatures of Di(1H-imidazol-1-yl)methane is crucial for its identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the different proton environments within the molecule. The protons on the imidazole rings typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electronic environment of each position.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational modes. Key absorption bands include C-H stretching vibrations from the imidazole rings at approximately 3007 cm⁻¹, alkane C-H stretching from the methylene bridge around 2816 cm⁻¹, and bending vibrations at 1359 cm⁻¹.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy shows an absorption maximum around 320 nm, which is attributed to π→π* electronic transitions within the imidazole ring systems. This is a characteristic feature of aromatic heterocycles and provides information about the molecule's electronic structure.[1]

Core Applications in Research and Development

The unique structural features of Di(1H-imidazol-1-yl)methane make it a valuable molecule in several scientific domains.

Coordination Chemistry and Catalysis

The primary application of Di(1H-imidazol-1-yl)methane stems from its ability to act as a bidentate chelating ligand. The two nitrogen atoms in the imidazole rings can coordinate with a single metal ion to form a stable six-membered ring complex.[1][3] This chelation enhances the stability of the resulting metal complexes, making them suitable for various applications.

  • Catalysis: Metal complexes of Di(1H-imidazol-1-yl)methane are investigated for their catalytic activity in a range of organic transformations. For instance, ruthenium(II) complexes have been explored for their catalytic potential.[2]

  • Materials Science: The ligand is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The flexibility of the methylene bridge allows for the formation of diverse network structures with potential applications in gas storage, separation, and sensing.[2][4]

Chelation_Mechanism cluster_ligand Di(1H-imidazol-1-yl)methane N1 N bridge CH₂ N1->bridge metal Metal Ion (M) N1->metal Coordination Bond N2 N N2->metal Coordination Bond bridge->N2 complex Stable Chelate Complex metal->complex Forms

Caption: Bidentate chelation of a metal ion by Di(1H-imidazol-1-yl)methane.

Drug Development and Biological Activity

The imidazole moiety is a well-established pharmacophore present in numerous approved drugs. Consequently, Di(1H-imidazol-1-yl)methane and its derivatives are of significant interest in drug discovery.

  • Antimicrobial Properties: Compounds containing imidazole rings are known to possess antimicrobial activities. Metal complexes of imidazole-based ligands have shown enhanced activity compared to the free ligand against various bacterial strains.[5][6] The proposed mechanism involves the chelation of essential metal ions in microbial enzymes or disruption of cell membrane integrity.

  • Anticancer Activity: Imidazole derivatives have been investigated for their potential as anticancer agents.[7] Metal complexes, particularly those of silver(I) and rhenium(I), with imidazole-based ligands have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer.[8][9] The mechanism of action is thought to involve interaction with DNA or inhibition of key enzymes like topoisomerase.[10] Computational docking studies have been employed to predict the binding of such complexes to biological targets like BCL-2 proteins.[9]

Safety and Handling

While specific toxicity data for Di(1H-imidazol-1-yl)methane is not extensively documented, its chemical nature as an imidazole derivative warrants careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and bases.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane is a molecule of considerable scientific interest, with its utility firmly established in coordination chemistry and its potential in medicinal chemistry continuing to be explored. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the development of novel catalysts, functional materials, and therapeutic agents. Future research will likely focus on the synthesis of a wider range of metal complexes and the systematic evaluation of their catalytic and biological properties. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly pave the way for the rational design of new molecules with tailored functions.

References

  • Smolecule. (2023, August 15). Buy Di(1H-imidazol-1-yl)methane | 84661-56-3.
  • EvitaChem. (n.d.). Buy Di(1H-imidazol-1-yl)methane (EVT-303297) | 84661-56-3.
  • The crystal structure of bis(imidazole-1-yl)
  • Arid Zone Journal of Basic and Applied Research. (n.d.).
  • Anticancer studies of novel 2, 4-disubstituted -1, 5 -diphenyl -1h-imidazole deriv
  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (2008, May 27). Semantic Scholar.
  • Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. (2023, March 7). NIH.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Deriv
  • Waziri, I., Fugu, M. B., Zarma, H. A., Isa, B., & Askira, N. K. (2022, February). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation.
  • Imidazoles as potential anticancer agents. (n.d.). PMC - PubMed Central.
  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. (n.d.). PubMed.
  • Huang, K., Du, B.-X., & Qin, D.-B. (2014, March 31). Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. Asian Journal of Chemistry.
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  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
  • Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. (2018, June).
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022, January 4). NIH.
  • Synthesis and Characterization of some Transition Metals Complexes with new ligand Azo Imidazole Derivative. (2022).
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF. (2018).
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022, January 4). Semantic Scholar.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. (n.d.). Benchchem.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (n.d.). PMC - NIH.
  • Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. (n.d.). ACS Fall 2025.
  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (n.d.).
  • Ashok, et al. (n.d.).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole). (2025). PMC - PubMed Central.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PubMed Central.
  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (n.d.).
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • Chemoenzymatic synthesis of optically active 2-(2′- or 4′-substituted-1H-imidazol-1-yl)cycloalkanols: chiral additives for (L)-proline | Request PDF. (2012).

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of Di(1H-imidazol-1-yl)methane

Introduction Di(1H-imidazol-1-yl)methane, with the systematic IUPAC name 1-(imidazol-1-ylmethyl)imidazole, is a notable heterocyclic compound featuring two imidazole rings linked by a methylene bridge.[1][2] Its molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Di(1H-imidazol-1-yl)methane, with the systematic IUPAC name 1-(imidazol-1-ylmethyl)imidazole, is a notable heterocyclic compound featuring two imidazole rings linked by a methylene bridge.[1][2] Its molecular formula is C₇H₈N₄, and it has a molecular weight of 148.17 g/mol .[1][2] This molecule has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and drug development. Its unique structural architecture allows it to act as a versatile bidentate chelating ligand, forming stable complexes with various metal ions.[1] This property is central to its application in catalysis and materials science.[2] Furthermore, the imidazole moiety is a well-established pharmacophore, and derivatives of Di(1H-imidazol-1-yl)methane are being explored for their potential antimicrobial and anticancer activities.[1] This guide provides a comprehensive technical overview of the molecular structure of Di(1H-imidazol-1-yl)methane, detailing its synthesis, structural parameters, and spectroscopic signature, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The molecular framework of Di(1H-imidazol-1-yl)methane is characterized by two planar imidazole rings connected to a central tetrahedral methylene carbon atom.[1] This arrangement imparts a specific three-dimensional conformation that is crucial for its chemical reactivity and biological interactions.

X-ray Crystallography Insights

In a related study of bis(imidazole-1-yl)methane monohydrate, the compound crystallizes in the monoclinic space group.[3] The fundamental geometry of the core molecule, with the methylene bridge linking the two imidazole rings, is expected to be preserved in the anhydrous form. The imidazole rings themselves are planar due to their aromatic nature.

Structural Parameter Value Significance
Molecular FormulaC₇H₈N₄Defines the elemental composition.
Molecular Weight148.17 g/mol Important for stoichiometric calculations.
CAS Number84661-56-3Unique identifier for the compound.[4]
Dihedral Angle (imidazole rings)75.0 (2)°[3]Indicates a non-planar conformation, influencing packing and coordination.

Synthesis of Di(1H-imidazol-1-yl)methane

The synthesis of Di(1H-imidazol-1-yl)methane can be achieved through various methods, with condensation reactions being the most common approach. A representative one-pot synthesis, adapted from methodologies for structurally similar bis(azolyl)methanes, provides a high-yield and efficient route to this compound.[5][6][7]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the metal-catalyzed reaction of imidazole with a methylene source, such as dimethyl sulfoxide (DMSO), which also serves as the solvent.

Materials:

  • 1H-Imidazole

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or another suitable 3d-metal salt catalyst

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reaction vessel, combine 1H-imidazole and a catalytic amount of CoCl₂·6H₂O in DMSO.

  • Seal the vessel and heat the mixture at a reflux temperature of approximately 175 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by adding deionized water to the DMSO solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Di(1H-imidazol-1-yl)methane.

Causality Behind Experimental Choices:

  • Catalyst: The 3d-metal salt catalyzes the reaction, facilitating the formation of the methylene bridge from the DMSO solvent.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the reaction and drive it to completion.

  • Workup Procedure: The precipitation and extraction steps are designed to separate the product from the high-boiling DMSO solvent and other impurities.

Synthesis_Workflow Reactants Imidazole & CoCl₂·6H₂O in DMSO Reaction Reflux at 175°C for 24h Reactants->Reaction Precipitation Add Deionized Water Reaction->Precipitation Extraction Extract with Ethyl Acetate Precipitation->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ & Concentrate Washing->Drying Product Di(1H-imidazol-1-yl)methane Drying->Product

Synthetic workflow for Di(1H-imidazol-1-yl)methane.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Di(1H-imidazol-1-yl)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of Di(1H-imidazol-1-yl)methane is expected to show distinct signals for the protons on the imidazole rings and the methylene bridge. The protons on the imidazole rings typically appear in the aromatic region (around 7-8 ppm), while the methylene protons will be observed as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the imidazole rings and a distinct signal for the methylene carbon.

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Imidazole C-H~7.0 - 8.0~115 - 140
Methylene C-H₂~5.5 - 6.5~50 - 60

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

NMR_Interpretation NMR_Spectrum ¹H and ¹³C NMR Spectra Chemical_Shifts Chemical Shifts (δ) NMR_Spectrum->Chemical_Shifts Integration Integration (Proton Ratios) NMR_Spectrum->Integration Coupling_Constants Coupling Constants (J) NMR_Spectrum->Coupling_Constants Structural_Information Molecular Structure Chemical_Shifts->Structural_Information Integration->Structural_Information Coupling_Constants->Structural_Information

Logical flow for structure elucidation from NMR data.
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of Di(1H-imidazol-1-yl)methane and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (148.17).

Applications in Drug Development

The imidazole nucleus is a key structural motif in many biologically active compounds.[8][9][10][11] Consequently, Di(1H-imidazol-1-yl)methane and its derivatives are of significant interest in medicinal chemistry.

Anticancer Potential

Numerous studies have demonstrated the anticancer properties of imidazole-containing compounds.[8][9][10][11] These molecules can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The ability of Di(1H-imidazol-1-yl)methane to coordinate with metal ions also opens up the possibility of developing novel metal-based anticancer drugs with unique mechanisms of action.[12]

Antimicrobial Activity

The imidazole scaffold is present in several antifungal and antibacterial agents.[13][14][15][16] The nitrogen atoms in the imidazole rings can interact with biological targets, leading to the disruption of microbial processes. Research into new derivatives of Di(1H-imidazol-1-yl)methane could lead to the development of novel antimicrobial agents to combat drug-resistant pathogens.[13][17]

Conclusion

Di(1H-imidazol-1-yl)methane is a molecule with a rich chemical profile and significant potential for a range of applications. Its well-defined molecular structure, characterized by two imidazole rings linked by a flexible methylene bridge, underpins its utility as a bidentate ligand and a scaffold for the design of new therapeutic agents. This in-depth guide has provided a technical overview of its structure, synthesis, and spectroscopic properties, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of this versatile molecule is poised to yield further advancements in catalysis, materials science, and drug discovery.

References

  • † 1H-NMR and 13C-NMR Spectra.
  • The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. ResearchGate. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. National Institutes of Health. Available at: [Link]

  • Carbonyldiimidazole. Wikipedia. Available at: [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health. Available at: [Link]

  • CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695. Oakwood Chemical. Available at: [Link]

  • Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. American Chemical Society. Available at: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. ResearchGate. Available at: [Link]

  • Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. ResearchGate. Available at: [Link]

  • Linear Antimicrobial Peptide, Containing a Diindolyl Methane Unnatural Amino Acid, Potentiates Gentamicin Against Methicillin-Resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI. Available at: [Link]

  • Crystal structure of 1H-imidazole-1-methanol. PubMed Central. Available at: [Link]

  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. Available at: [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Semantic Scholar. Available at: [Link]

  • Synthesis, antitumor, and antibacterial activity of bis[4,5-diarylimidazol-2-ylidene]methane derivatives. PubMed. Available at: [Link]

  • Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors. PubMed. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy.
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  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. Asian Journal of Chemistry. Available at: [Link]

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  • The cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)– methanol (2/3). ResearchGate. Available at: [Link]

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central. Available at: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

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Foundational

Di(1H-imidazol-1-yl)methane: A Comprehensive Technical Guide on its Structural Versatility and Functional Significance

For Researchers, Scientists, and Drug Development Professionals Abstract Di(1H-imidazol-1-yl)methane (C₇H₈N₄), also known as bis(imidazol-1-yl)methane or MBI, is a deceptively simple yet remarkably versatile N-heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1H-imidazol-1-yl)methane (C₇H₈N₄), also known as bis(imidazol-1-yl)methane or MBI, is a deceptively simple yet remarkably versatile N-heterocyclic ligand.[1][2] Its significance stems from the unique combination of two reactive imidazole rings linked by a flexible methylene (-CH₂-) bridge. This seemingly minor structural motif imparts a high degree of conformational freedom, allowing MBI to act as a dynamic building block in coordination chemistry and supramolecular assembly. This guide provides an in-depth exploration of MBI's core structure, synthesis, and its profound impact on the design of functional materials, ranging from metal-organic frameworks (MOFs) for gas storage to bioactive complexes with therapeutic potential.

Molecular Structure and Physicochemical Properties

At its core, Di(1H-imidazol-1-yl)methane consists of two planar, aromatic imidazole rings connected to a central tetrahedral methylene carbon.[1] This arrangement prevents direct electronic conjugation between the rings, allowing them to function as independent π-systems.[2] The true significance of its structure lies in the rotational freedom around the C-N bonds of the methylene bridge. This flexibility allows the two imidazole rings to adopt a wide range of orientations relative to one another, a critical feature that dictates its coordination behavior.

Key Structural & Physical Properties:

PropertyValueSource
Molecular Formula C₇H₈N₄[1][2]
Molecular Weight 148.17 g/mol [1]
Appearance Solid / White fine powder[3]
Melting Point 168–169°C[2]
CAS Number 84661-56-3[2]
Solubility High solubility in various solvents[1]

The imidazole rings themselves are rich in chemical functionality. The pyridine-like N3 atom readily donates its lone pair of electrons to coordinate with metal ions, while the pyrrole-like N1 atom, unless substituted, can act as a hydrogen bond donor, further directing supramolecular assembly.[4]

Diagram 1: Molecular Structure of Di(1H-imidazol-1-yl)methane

MBI_Structure cluster_imidazole1 Imidazole Ring 1 cluster_imidazole2 Imidazole Ring 2 N1 N C2 C N1->C2 CH2 CH₂ N1->CH2 N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 C5->N1 N1_2 N C2_2 C N1_2->C2_2 N3_2 N C2_2->N3_2 C4_2 C N3_2->C4_2 C5_2 C C4_2->C5_2 C5_2->N1_2 CH2->N1_2

Caption: Structure of Di(1H-imidazol-1-yl)methane (MBI).

Synthesis and Characterization

The synthesis of MBI is accessible and can be achieved through several established routes, making it a readily available building block for researchers.

Common Synthetic Methodologies

The most prevalent method for synthesizing MBI is the condensation reaction between imidazole and a methylene source, such as formaldehyde.[1][2] This reaction is often performed under acidic conditions or by refluxing in solvents like methanol.[1] Variations of this approach include using catalysts, such as Lewis acids or 3d-metal salts, to improve reaction times and yields.[1][5] An alternative strategy utilizes dimethyl sulfoxide (DMSO) as both the solvent and the methylene source, which can provide a high-yielding, one-pot synthesis.[5][6][7]

Detailed Experimental Protocol: Metal-Catalyzed One-Pot Synthesis

This protocol is adapted from methodologies that utilize a metal catalyst and DMSO as the methylene source, offering a simple and efficient pathway.[5][8]

Materials:

  • 1H-Imidazole

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or similar 3d-metal salt

  • Dimethyl sulfoxide (DMSO)

  • Heavy-wall cylindrical pressure vessel with Teflon screw cap

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 15 mL heavy-wall pressure vessel, combine 1H-indazole (1.0 mmol), CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL) with a magnetic stir bar.[5]

  • Sealing and Heating: Securely seal the vessel with the Teflon screw cap. Place the vessel in a heating block or oil bath and heat to the optimized temperature (typically reflux) for 24 hours with continuous stirring.

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield pure di(1H-imidazol-1-yl)methane.[2]

Characterization

Full characterization is essential to confirm the identity and purity of the synthesized MBI. Standard techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.[5][7]

  • Mass Spectrometry (MS): To verify the molecular weight.[5][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations.[5][7]

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and intermolecular interactions.[1][5]

Coordination Chemistry: A Ligand of Structural Diversity

The true power of MBI lies in its versatility as a ligand in coordination chemistry. The flexible methylene spacer allows the imidazole rings to coordinate to metal centers in several distinct modes, leading to a rich variety of supramolecular architectures.

Principal Coordination Modes
  • Monodentate: Only one of the two imidazole rings coordinates to a metal center. This mode is less common but can occur when steric hindrance is a factor.

  • Bidentate Chelating: Both imidazole rings coordinate to the same metal center. This forms a stable six-membered chelate ring, often in a boat conformation.[1][5][7] This mode is fundamental to the formation of discrete molecular complexes.

  • Bidentate Bridging: The two imidazole rings coordinate to different metal centers. This is the most crucial mode for building extended structures like coordination polymers and MOFs. The distance and orientation between the metal centers can be tuned by the conformation of the flexible MBI ligand.

Diagram 2: Coordination Modes of MBI

Coordination_Modes cluster_chelate Bidentate Chelating cluster_bridge Bidentate Bridging M1 Metal Ion L1 MBI M1->L1 Coordination caption1 Forms discrete complexes M2 Metal Ion 1 L2 MBI M2->L2 Coordination M3 Metal Ion 2 L2->M3 Coordination caption2 Builds extended frameworks (MOFs/CPs)

Caption: Key coordination modes of MBI ligand with metal ions.

From Ligand to Framework

When acting as a bridging ligand, MBI facilitates the self-assembly of metal ions into extended networks. The final topology of these networks—whether they are 1D chains, 2D layers, or 3D frameworks—is highly dependent on the coordination geometry of the metal ion, the presence of co-ligands (like carboxylates), and the specific conformation adopted by the MBI ligand.[9] This "structural dialogue" between the metal and the flexible ligand is a cornerstone of crystal engineering with MBI.

Functional Significance and Applications

The structural versatility of MBI translates directly into a wide range of applications, particularly in materials science and medicinal chemistry.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

MBI is an excellent linker for constructing MOFs and CPs.[9] Imidazole-based frameworks, in general, are known for their high thermal and chemical stability.[10] MOFs built with MBI or its derivatives can exhibit porosity, making them candidates for:

  • Gas Storage and Separation: The pores within the framework can be tailored to selectively adsorb gases like CO₂ over N₂ or CH₄.[11][12]

  • Sensing: Luminescent MOFs incorporating imidazole-based linkers have been developed for the highly selective and sensitive detection of metal ions (e.g., Fe³⁺) and small organic molecules.[11][13]

  • Catalysis: By incorporating catalytically active metal centers into the framework, MBI-based MOFs can serve as robust, heterogeneous catalysts.[2][14]

Catalysis

Beyond MOFs, discrete MBI-metal complexes have shown promise in homogeneous catalysis. For instance, arene-ruthenium(II) complexes synthesized with MBI have been investigated for their catalytic activity in transfer hydrogenation reactions.[2] The bidentate chelating nature of MBI helps to stabilize the metal center, creating a well-defined and active catalytic site.[2]

Bioinorganic Chemistry and Drug Development

The imidazole moiety is a key component of many biological systems, most notably in the amino acid histidine.[4] This inherent biocompatibility makes MBI and its metal complexes intriguing for medicinal applications.

  • Antimicrobial and Anticancer Agents: Imidazole derivatives and their metal complexes have demonstrated potential as antimicrobial and anticancer agents.[1][15] Some MBI-based metal complexes have shown significant cytotoxicity against cancer cell lines like MCF-7 (breast), HeLa (cervical), and A549 (lung).[16] The mechanism often involves the complex binding to biological targets like DNA or inhibiting key enzymes such as c-Met tyrosine kinase.[16]

  • Enzyme Inhibition: The ability of the imidazole rings to coordinate with metal ions is central to the function of many metalloenzymes. Synthetic MBI complexes can act as enzyme inhibitors or modulators, providing a pathway for therapeutic intervention.[1]

Diagram 3: Application Workflow of MBI

MBI_Applications cluster_materials Materials Science cluster_chem Chemistry & Biology MBI Di(1H-imidazol-1-yl)methane (MBI Ligand) MOFs MOFs & CPs MBI->MOFs Bridging Ligand Catalysis Catalysis MBI->Catalysis Chelating Ligand Bio Bioinorganic Chemistry MBI->Bio Bioactive Ligand Gas Gas Storage/ Separation MOFs->Gas Sensing Chemical Sensing MOFs->Sensing Anticancer Anticancer/ Antimicrobial Agents Bio->Anticancer

Caption: Overview of MBI's primary application areas.

Future Outlook

The study of Di(1H-imidazol-1-yl)methane and its derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

  • Rational Design of MOFs: Moving beyond serendipitous discovery to the rational design of MBI-based frameworks with precisely tailored pore sizes and functionalities for specific applications like carbon capture.

  • Post-Synthetic Modification: Developing methods to chemically modify MBI linkers after the framework has been assembled to introduce new functionalities.

  • Advanced Catalysis: Creating more efficient and selective MBI-metal complex catalysts, including chiral versions for asymmetric synthesis.

  • Targeted Drug Delivery: Exploring MBI-based complexes and MOFs as nanocarriers for targeted drug delivery, leveraging their biocompatibility and tunable structures.

References

  • Zhang, X.-F., Song, W.-C., Yang, Q., & Bu, X.-H. (2012). Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. Dalton Transactions. Available at: [Link]

  • PubChem. (n.d.). di(1H-imidazole-1-yl)methanamine. Available at: [Link]

  • Lind, N. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). Bis(1-methyl-1H-imidazol-2-yl)methane. Available at: [Link]

  • Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. Available at: [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Available at: [Link]

  • Wang, X., et al. (2018). Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions. Available at: [Link]

  • Request PDF. (n.d.). Bis(imidazol-1-yl)methane-based heteroscorpionate metal(II) complexes: Theoretical, antimicrobial, antioxidant, in vitro cytotoxicity and c-Met tyrosine kinase studies. ResearchGate. Available at: [Link]

  • MDPI. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available at: [Link]

  • Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available at: [Link]

  • MDPI. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. Available at: [Link]

  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. PubMed. Available at: [Link]

  • Dalaf, A. H., Saleh, M. J., & Saleh, J. N. (2024). Green Synthesis, Characterization and Bioactivity Evaluation of Bis (5-((1H-Imidazol)Methyl)-3-Phenylimidazolidin) Derivatives. Vital Annex. Available at: [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. Available at: [Link]

  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Available at: [Link]

  • Huang, K., Du, B.-X., & Qin, D.-B. (2014). Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. Asian Journal of Chemistry, 26, 2062-2064. Available at: [Link]

  • Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Mixed-Metal Zeolitic Imidazolate Frameworks and their Selective Capture of Wet Carbon Dioxide over Methane. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Di(1H-imidazol-1-yl)methane

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Structural Imperative of Di(1H-imidazol-1-yl)methane Di(1H-imidazol-1-yl)methane (CAS 84661-56-3), a molecule with the chemical formu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative of Di(1H-imidazol-1-yl)methane

Di(1H-imidazol-1-yl)methane (CAS 84661-56-3), a molecule with the chemical formula C₇H₈N₄, serves as a fundamental building block in coordination chemistry and materials science.[1][2] Its significance lies in the unique arrangement of two imidazole rings tethered by a flexible methylene bridge. This configuration allows it to function as a versatile bidentate chelating ligand, capable of coordinating with various metal ions to form stable complexes.[1] The electronic and steric properties of these resulting complexes are directly dictated by the pristine structure of the ligand.

Therefore, unambiguous structural verification and purity assessment are not mere formalities but prerequisites for any downstream application. A multi-faceted spectroscopic approach is the gold standard for achieving this confidence. This guide provides an in-depth exploration of the core spectroscopic techniques required to fully characterize Di(1H-imidazol-1-yl)methane, framed from the perspective of experimental design and data interpretation. We will not only detail the protocols but explain the causality behind the chosen parameters, ensuring a robust and self-validating analytical workflow.

Molecular Structure Overview

A clear understanding of the molecular geometry is essential before interpreting spectral data. The molecule's symmetry and the distinct chemical environments of its atoms will give rise to its characteristic spectroscopic fingerprint.

Figure 1: Structure and atom numbering of Di(1H-imidazol-1-yl)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Di(1H-imidazol-1-yl)methane in solution. It provides precise information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

Rationale for Experimental Choices
  • Choice of Solvent: The selection of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve the compound and its relatively simple solvent residual peak.[1] For compounds with lower solubility, or for temperature-dependent studies, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its water content must be considered.[3][4]

  • Spectrometer Frequency: A 400 or 500 MHz spectrometer provides excellent signal dispersion for ¹H NMR, allowing for clear resolution of the aromatic protons and their coupling patterns.[5] For ¹³C NMR, a frequency of 100 or 125 MHz is standard and sufficient.[4]

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing both ¹H and ¹³C NMR spectra to 0 ppm.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of Di(1H-imidazol-1-yl)methane into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) containing 0.03% TMS.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8-16 scans are sufficient.

  • Instrument Setup (¹³C NMR):

    • Utilize the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to ~220 ppm.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

Data Interpretation and Analysis

The symmetry of the molecule simplifies the spectrum. Although there are six unique protons, the two imidazole rings are chemically equivalent, resulting in a spectrum with four distinct signals.

¹H NMR Spectral Data

Chemical Shift (δ) ppm (in CDCl₃)MultiplicityIntegrationAssignmentRationale
~7.66Singlet1HH2The proton at the C2 position is unique and adjacent to two nitrogen atoms, resulting in significant deshielding.
~7.12Singlet1HH5This proton is adjacent to one nitrogen atom.
~6.99Singlet1HH4This proton is also adjacent to one nitrogen atom, with a slightly different electronic environment than H5.
~6.01Singlet2HH6 (CH₂)The methylene bridge protons are highly characteristic and appear as a sharp singlet, confirming the link between the two rings.

Table 1: Experimental ¹H NMR data for Di(1H-imidazol-1-yl)methane.[1]

¹³C NMR Spectral Data (Predicted)

While experimental data is not readily published, chemical shifts can be reliably predicted based on established ranges for imidazole derivatives.[7][8]

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~138C2This carbon is positioned between two electronegative nitrogen atoms, leading to the most downfield shift.
~129C5A standard aromatic carbon shift for an imidazole ring.
~120C4A standard aromatic carbon shift for an imidazole ring.
~55-65C6 (CH₂)The sp³-hybridized methylene carbon is significantly shielded compared to the aromatic carbons, appearing far upfield. A value near 60 ppm is expected, similar to analogous structures.[5]

Table 2: Predicted ¹³C NMR chemical shifts for Di(1H-imidazol-1-yl)methane.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_h1 ¹H Acquisition (400 MHz, 16 scans) prep->acq_h1 acq_c13 ¹³C Acquisition (100 MHz, 1024+ scans) prep->acq_c13 proc Data Processing (Fourier Transform, Phasing) acq_h1->proc acq_c13->proc analysis Spectral Analysis (Integration, Peak Picking, Assignment) proc->analysis

Figure 2: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending). For Di(1H-imidazol-1-yl)methane, IR is crucial for confirming the presence of the aromatic C-H bonds of the imidazole rings and the aliphatic C-H bonds of the methylene bridge.

Rationale for Experimental Choices
  • Sampling Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It is fast, requires minimal sample preparation, and avoids the potential for moisture contamination inherent in the KBr pellet method.[1][9] If ATR is unavailable, preparing a KBr pellet is a classic and reliable alternative.[2]

  • Spectral Range: The standard mid-IR range of 4000-400 cm⁻¹ covers all the characteristic functional group vibrations for this molecule.[9]

Experimental Protocol: FTIR-ATR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid Di(1H-imidazol-1-yl)methane powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Analysis

The IR spectrum should be analyzed by identifying key absorption bands and assigning them to specific molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3007MediumAromatic C-H StretchThis region is characteristic of sp² C-H stretching vibrations found in the imidazole rings.[1]
~2816MediumAliphatic C-H StretchThis band corresponds to the sp³ C-H stretching from the central methylene (CH₂) bridge.[1]
~1600-1450Medium-StrongC=C and C=N Ring StretchingThese absorptions are characteristic of the imidazole ring system's double bonds.
~1359MediumCH₂ Bending (Scissoring)This absorption confirms the presence of the methylene group.[1]

Table 3: Key IR absorption bands for Di(1H-imidazol-1-yl)methane.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight of Di(1H-imidazol-1-yl)methane and gaining structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence.

Rationale for Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule.[4] It typically protonates the molecule, yielding a prominent pseudomolecular ion [M+H]⁺, which directly confirms the molecular weight. Electron Ionization (EI) is a harder technique that will produce more fragmentation but may result in a weak or absent molecular ion peak.[10]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy (typically < 5 ppm), which allows for the confident determination of the elemental formula from the measured mass.[11][12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).

  • Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the instrument to positive ion mode.

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal.

    • Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion (m/z 149.08) can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[4]

Data Interpretation and Analysis
  • Molecular Ion: The expected molecular weight is 148.17 g/mol .[1] In ESI positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 149.0822 . An HRMS measurement within 5 ppm of this value confirms the elemental formula C₇H₉N₄⁺.

  • Fragmentation Pattern: The bond between the methylene bridge and the imidazole nitrogen is a likely point of cleavage. The fragmentation pattern provides a structural fingerprint.

G parent [M+H]⁺ m/z = 149.08 frag1 Imidazolylmethyl Cation [C₄H₅N₂]⁺ m/z = 81.05 parent->frag1 - C₃H₄N₂ frag2 Imidazole [C₃H₄N₂] m/z = 68.04 parent->frag2 - C₄H₅N₂⁺

Figure 3: Proposed primary fragmentation pathway in ESI-MS/MS.

The most probable fragmentation involves the cleavage of a C-N bond, leading to the formation of a stable imidazolylmethyl cation (m/z 81.05) and the neutral loss of an imidazole molecule. This fragmentation confirms the core structure of two imidazole rings linked by a methylene group.

UV-Visible Spectroscopy: Characterizing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For Di(1H-imidazol-1-yl)methane, this technique is used to characterize the π→π* electronic transitions within the aromatic imidazole rings.

Rationale for Experimental Choices
  • Solvent: The solvent must be transparent in the measurement region (typically 200-400 nm). Methanol and ethanol are excellent choices.[13]

  • Concentration: The sample concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure adherence to the Beer-Lambert law.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL in methanol). Dilute this stock solution to an appropriate measurement concentration.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (methanol) and use it to record a baseline spectrum, which will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the diluted sample solution.

  • Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm and record the absorption spectrum.

Data Interpretation and Analysis

Di(1H-imidazol-1-yl)methane exhibits a characteristic absorption maximum (λ_max) at approximately 320 nm .[1] This absorption is attributed to a π→π* transition within the conjugated π-electron system of the imidazole rings.[1][14] The position and intensity (molar absorptivity, ε) of this band are characteristic of the compound's electronic structure. The absence of significant conjugation between the two rings, due to the insulating sp³-hybridized methylene bridge, means the spectrum is largely representative of two independent imidazole chromophores.[2]

Conclusion: A Consolidated Spectroscopic Signature

The robust characterization of Di(1H-imidazol-1-yl)methane is achieved by synthesizing the data from multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

  • NMR confirms the precise proton and carbon framework and connectivity.

  • IR verifies the presence of key functional groups (aromatic C-H, aliphatic C-H).

  • MS confirms the molecular weight and elemental formula.

  • UV-Vis characterizes the electronic properties of the imidazole chromophore.

Together, these analyses provide a self-validating system, ensuring the identity, structure, and purity of the material for its intended use in advanced research and development.

References

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  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Lind, N. M. et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules. Available at: [Link]

  • Kind, T. et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]

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  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Available at: [Link]

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Foundational

potential biological activities of Di(1H-imidazol-1-yl)methane derivatives

An In-depth Technical Guide on the Potential Biological Activities of Di(1H-imidazol-1-yl)methane Derivatives Introduction: The Versatile Bis(imidazole) Scaffold The imidazole nucleus is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Di(1H-imidazol-1-yl)methane Derivatives

Introduction: The Versatile Bis(imidazole) Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous essential biomolecules, including the amino acid histidine and purines in DNA.[1][2] Its unique electronic properties, amphoteric nature, and ability to coordinate with metal ions make it a privileged scaffold in drug design.[2][3] Di(1H-imidazol-1-yl)methane, featuring two imidazole rings linked by a methylene bridge, serves as a foundational structure for a diverse class of derivatives.[4] While literature on the specific mechanism of the parent compound is limited, its derivatives have been extensively explored, revealing a broad spectrum of potent biological activities.[1][4] These compounds act as bidentate chelating ligands and versatile building blocks, allowing for structural modifications that fine-tune their therapeutic effects.[4]

This guide provides a comprehensive overview of the significant biological activities exhibited by di(1H-imidazol-1-yl)methane and related bis(imidazole) derivatives, focusing on their anticancer, antifungal, antibacterial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide standardized protocols for evaluating these activities in a research setting.

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole-based compounds represent a major class of antifungal agents, with well-known drugs like ketoconazole and miconazole being staples in treating fungal infections.[5] The primary mechanism of action for these agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to growth arrest and cell death.[5]

Derivatives of di(1H-imidazol-1-yl)methane have shown significant promise in this area. For instance, aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes, which share the core imidazolyl-methane structure, have been synthesized and tested against various Candida species.[6]

Structure-Activity Relationship (SAR) Insights

Studies on dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-ylmethane derivatives have revealed key structural requirements for potent antifungal activity.[6][7]

  • Aromatic Substituents : The presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring (e.g., a 2,4-dichlorophenyl moiety), is often associated with enhanced activity.[6]

  • N-Pyrrole Substitution : The nature of the substituent on the pyrrole nitrogen can modulate potency. For example, the introduction of an allyl chain on the pyrrole nitrogen of 2,4-dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane resulted in a compound with potency comparable to ketoconazole.[6]

Quantitative Data: Antifungal Potency

The efficacy of antifungal compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassTest Organism(s)Potency ComparisonReference
Dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-ylmethane derivativesCandida albicans, Candida spp.Two to four times less active than miconazole, bifonazole, and ketoconazole.[7]
2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methaneCandida albicans, Candida spp.Activities comparable to ketoconazole.[6]
Naphthyl and thienyl derivatives of 1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethaneCandida albicans, Candida spp.Showed notable in vitro antifungal activity.[8]
Experimental Protocol: Antifungal Susceptibility Testing

The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.

  • Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Controls: Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Inducing Cell Death and Arresting Proliferation

The imidazole scaffold is prevalent in many anticancer agents due to its ability to participate in crucial molecular interactions with biological targets.[1][9] Derivatives incorporating the di(1H-imidazol-1-yl)methane motif have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from colorectal, breast, and liver cancers.[10][11][12]

Mechanisms of Anticancer Action

These derivatives employ multiple mechanisms to combat cancer cell growth:

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cells from dividing and proliferating.[9][11]

  • Apoptosis Induction: Many imidazole derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[13][14]

  • Inhibition of Signaling Pathways: A critical mechanism involves the suppression of pro-survival signaling pathways. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, is a common target. Inhibition of this pathway disrupts cell growth, proliferation, and survival.[11][13]

PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Inhibitor Di(imidazol-1-yl)methane Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

PI3K/AKT/mTOR pathway inhibited by imidazole derivatives.
Quantitative Data: Anticancer Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCell Line(s)IC₅₀ Value (µM)Reference
IPM714 (1H-imidazole [4,5-f][7][11] phenanthroline derivative)HCT116 (Colorectal)1.74[11][13]
IPM714SW480 (Colorectal)2.0[11][13]
MDT-32 (Indole-imidazole hybrid)T47D (Breast)>50% inhibition at 25 µM[10]
MDT-47 (Indole-imidazole hybrid)MCF-7 (Breast)>50% inhibition at 25 µM[10]
Bis-imidazole-thiazole hybrids (e.g., 16b, 14a)HepG-2 (Liver)Comparable to or better than Sorafenib[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration.

Antibacterial and Enzyme Inhibition Activities

Beyond antifungal and anticancer effects, di(1H-imidazol-1-yl)methane derivatives have shown potential as antibacterial agents and potent enzyme inhibitors.[15][16]

Antibacterial Potential

Imidazole derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][17][18] Their mechanisms can involve disrupting cell wall synthesis, interfering with DNA replication, or compromising cell membrane integrity.[15] The evaluation of antibacterial activity typically involves determining the MIC using methods like broth microdilution, similar to the antifungal protocol described earlier.[17]

Enzyme Inhibition

The imidazole ring is a key feature in many enzyme inhibitors, capable of forming hydrogen bonds and electrostatic interactions within enzyme active sites.[16] Derivatives have shown inhibitory activity against a wide range of enzymes crucial for disease progression.

  • Kinases: Benzimidazole derivatives have been identified as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, CDK2, and mTOR, which are critical in cancer cell signaling.[14]

  • Topoisomerases: Certain phenanthroimidazole derivatives can interact with human topoisomerase II alpha, an enzyme essential for DNA replication, making them potential anticancer agents.[19]

  • Metabolic Enzymes: Bis(indol-3-yl)methane derivatives have been studied as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.[20]

General workflow for screening biological activities.

Conclusion and Future Directions

Derivatives based on the di(1H-imidazol-1-yl)methane scaffold are a rich source of biologically active compounds with significant therapeutic potential. Their chemical tractability allows for extensive structural modification, enabling the optimization of potency and selectivity against various targets. The research highlighted in this guide demonstrates potent antifungal, anticancer, antibacterial, and enzyme-inhibiting activities. Future work should focus on elucidating detailed mechanisms of action, exploring in vivo efficacy and pharmacokinetic profiles, and leveraging computational tools for the rational design of next-generation derivatives with enhanced therapeutic indices. The versatility of this scaffold ensures it will remain an area of intense investigation in the quest for novel medicines.

References

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Di(1H-imidazol-1-yl)methane

Foreword: From Molecular Blueprint to Functional Insight In the landscape of modern chemical and pharmaceutical sciences, understanding the precise three-dimensional architecture of a molecule is paramount. This knowledg...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Blueprint to Functional Insight

In the landscape of modern chemical and pharmaceutical sciences, understanding the precise three-dimensional architecture of a molecule is paramount. This knowledge transcends mere structural confirmation; it forms the bedrock of rational drug design, catalysis, and materials engineering. Di(1H-imidazol-1-yl)methane, a seemingly simple molecule comprising two imidazole rings linked by a methylene bridge, is a compound of significant interest. Its utility as a versatile bidentate chelating ligand and its presence as a core scaffold in pharmacologically active agents make it a subject of rigorous investigation.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis of di(1H-imidazol-1-yl)methane. We will move beyond a simple recitation of data, delving into the causality behind experimental choices—from synthesis and crystallization to the intricate details of X-ray diffraction and structural interpretation. Our objective is to present a self-validating framework where each step logically informs the next, culminating in a holistic understanding of the molecule's solid-state structure and its profound implications.

Synthesis and High-Quality Crystal Growth: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the perfection of the crystal used for data collection.

Synthesis Pathway: Condensation Chemistry

A prevalent and effective method for synthesizing di(1H-imidazol-1-yl)methane involves the acid-catalyzed condensation of imidazole with a methylene source, typically formaldehyde.[1] This reaction leverages the nucleophilicity of the imidazole nitrogen to form the methylene bridge.

Experimental Protocol: Synthesis of Di(1H-imidazol-1-yl)methane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine imidazole (2.0 equivalents) with a suitable solvent such as methanol.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (1.0 equivalent) to the stirring imidazole solution.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., HCl) to protonate the formaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by imidazole.

  • Reflux: Heat the reaction mixture to reflux for a designated period (typically several hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier of the condensation reaction.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Neutralize the acid with a base (e.g., NaHCO₃ solution). The product can then be extracted using an organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purity Confirmation: The purity of the resulting white solid is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.[4][5]

The Art of Crystallization

Growing a single crystal is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a well-defined lattice.

  • Method of Choice: Slow Evaporation: A robust and widely used technique is the slow evaporation of a saturated solution.

    • Dissolve the purified di(1H-imidazol-1-yl)methane in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform/methanol).[6]

    • Loosely cap the vial or cover it with perforated film.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. The gradual increase in concentration allows for the nucleation and growth of large, well-ordered crystals.

The entire workflow, from synthesis to the isolation of a single crystal, is a critical preparatory phase for the core structural analysis.

Synthesis_to_Crystal cluster_synthesis Synthesis Phase cluster_purification Purification & Crystallization reagents Imidazole + Formaldehyde (Methanol, Acid Catalyst) reflux Reflux Reaction reagents->reflux workup Neutralization, Extraction & Drying reflux->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify Purify pure Pure Compound (>97% Purity) purify->pure dissolve Dissolve in Saturated Solvent System pure->dissolve grow Slow Evaporation dissolve->grow crystal Single Crystal grow->crystal

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. It relies on the principle that electrons in a crystal lattice diffract a beam of X-rays in a predictable pattern.

The SC-XRD Experimental Pipeline

The process can be systematically broken down into four key stages. The trustworthiness of the final structure is ensured by rigorous checks and validation criteria at each step.

  • Crystal Selection and Mounting: A suitable crystal (typically <0.5 mm, clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas (e.g., 113 K) to minimize thermal motion and radiation damage.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). A detector records the positions and intensities of the thousands of diffracted beams (reflections).

  • Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant data to produce a final reflection file.

  • Structure Solution and Refinement: This is the computational heart of the process.

    • Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of most atoms.

    • Refinement: A least-squares refinement algorithm iteratively adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. The quality of the final model is assessed using metrics like R1 and wR2, which should be as low as possible.

SCXRD_Workflow start Select & Mount Single Crystal data_coll X-ray Data Collection (Diffractometer) start->data_coll Step 1 data_red Data Reduction (Intensity Integration & Correction) data_coll->data_red Step 2 solve Structure Solution (Phase Problem) data_red->solve Step 3 refine Structure Refinement (Least-Squares Fitting) solve->refine Step 4 validate Model Validation (R-factors, CIF check) refine->validate Step 5 final Final Crystal Structure validate->final Output

Caption: The experimental workflow for Single-Crystal X-ray Diffraction.

Structural Analysis of Di(1H-imidazol-1-yl)methane

Crystallographic investigations have revealed the detailed solid-state structure of di(1H-imidazol-1-yl)methane, both in its anhydrous and hydrated forms.[1][7] The data provides critical insights into its molecular geometry and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters from published studies, providing a quantitative basis for our analysis.

ParameterAnhydrous Di(1H-imidazol-1-yl)methane[7]Di(1H-imidazol-1-yl)methane Monohydrate[7]
Chemical Formula C₇H₈N₄C₇H₁₀N₄O
Formula Weight 148.17 g/mol 166.18 g/mol
Crystal System MonoclinicMonoclinic
Space Group C2/cI2
a (Å) 14.400(3)15.7815(13)
b (Å) 9.3894(18)4.3242(3)
c (Å) 8.6926(17)12.4658(9)
β (°) 123.499(2)106.301(8)
Volume (ų) 980.1(3)816.50(10)
Z (molecules/cell) 24
Temperature (K) Not Specified113.25(10)
Final R1 [I>2σ(I)] Not Specified0.0473
wR2 (all data) Not Specified0.1067
CCDC Identifier 608590[1]Not explicitly found, derived from paper.[7]
Molecular Geometry and Conformation

The crystal structure confirms the fundamental architecture: two planar imidazole rings linked by a central methylene carbon.[1]

  • Imidazole Rings: As expected from their aromatic character, the imidazole rings are planar. This planarity is crucial for the electronic properties and potential π-stacking interactions.[1]

  • Methylene Bridge: The central methylene carbon (CH₂) adopts a standard tetrahedral geometry, connecting to the N1 atoms of the two imidazole rings.[1]

  • Dihedral Angle: The most significant conformational feature is the dihedral angle between the planes of the two imidazole rings. In the anhydrous structure, this angle is reported to be a substantial 75.0(2)°.[7] This non-coplanar arrangement minimizes steric hindrance between the rings and is a key determinant of the molecule's "bite angle" when it functions as a chelating ligand.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions.

  • Anhydrous Form: In the absence of strong hydrogen bond donors or acceptors, the crystal packing is primarily stabilized by weaker van der Waals forces.[7]

  • Monohydrate Form: The inclusion of a water molecule introduces a significant change. The water molecule acts as a hydrogen bond bridge, connecting adjacent di(1H-imidazol-1-yl)methane molecules through N-H···O and O-H···N interactions, creating a more robust, hydrogen-bonded network.

Structure_Analysis mol_geom Molecular Geometry + Planar Imidazole Rings + Tetrahedral CH₂ Bridge + Dihedral Angle: ~75° packing Crystal Packing + Governed by Intermolecular Forces mol_geom->packing Dictates anhydrous Anhydrous Form + van der Waals Forces packing->anhydrous hydrate Monohydrate Form + Hydrogen Bonding via H₂O packing->hydrate

Caption: Relationship between molecular geometry and crystal packing forces.

Bridging Structure to Function: Chemical and Pharmaceutical Relevance

The precise structural data obtained from SC-XRD is not an academic endpoint; it is a critical input for understanding and predicting the molecule's behavior.

Coordination Chemistry and Materials Science

The determined molecular structure validates the role of di(1H-imidazol-1-yl)methane as an effective bidentate chelating ligand.[1] The two N-donor atoms, held apart by the flexible methylene bridge, can coordinate to a single metal center, forming a stable six-membered chelate ring. This property is leveraged in the construction of:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand's geometry dictates the topology and properties of the resulting extended structures. These materials have applications in gas storage, catalysis, and sensing.[6][7]

Drug Development and Medicinal Chemistry

The imidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][8][9]

  • Structure-Based Drug Design: The high-resolution crystal structure provides the exact 3D coordinates of the molecule. This information is indispensable for computational docking studies, where the molecule can be virtually fitted into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and inform the design of more potent analogues.

  • Pharmacophore Modeling: The spatial arrangement of the nitrogen atoms and the overall molecular shape are key pharmacophoric features that can be mimicked or modified to develop new therapeutic agents, including potential antimicrobial and anticancer drugs.[1]

Synergy with Computational and Spectroscopic Methods

The experimental crystal structure serves as the "gold standard" for validating other analytical techniques.

  • Density Functional Theory (DFT): Computational DFT calculations can predict molecular geometries and electronic properties.[1] The close agreement between DFT-optimized structures and the experimental X-ray data provides confidence in the theoretical models, which can then be used to study reaction mechanisms or excited states that are difficult to probe experimentally.[10]

  • NMR Spectroscopy: While NMR provides the structure in solution, SC-XRD provides the definitive solid-state structure. Comparing the two can reveal conformational changes that occur upon dissolution.[11]

Conclusion

The crystal structure analysis of di(1H-imidazol-1-yl)methane is a multi-faceted process that integrates synthesis, crystallization, and advanced diffraction techniques. The resulting structural model provides unambiguous proof of its molecular architecture, characterized by two planar imidazole rings oriented at a significant dihedral angle by a flexible methylene linker. This detailed 3D blueprint is not merely descriptive; it is predictive. It explains the molecule's efficacy as a bidentate ligand in materials science and provides the essential foundation for rational, structure-based design in the development of new pharmaceuticals. The synergy between experimental crystallography and computational modeling further empowers researchers to unlock the full potential of this versatile molecular building block.

References

  • Smolecule. (2023). Di(1H-imidazol-1-yl)methane | 84661-56-3. Link

  • EvitaChem. (2023). Di(1H-imidazol-1-yl)methane (EVT-303297) | 84661-56-3. Link

  • De Gruyter. (2019). The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. Link

  • American Chemical Society. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. Link

  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. Link

  • MDPI. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Link

  • Singh, P., et al. (2016). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Oriental Journal of Chemistry, 32(3). Link

  • PubMed. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. Link

  • ResearchGate. (2021). Crystal structure of 1,1′-(methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate), C9H14F12N4P2. Link

  • Sigma-Aldrich. Di(1H-imidazol-1-yl)methane. Link

  • National Institutes of Health. (2014). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Link

  • Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Journal of Pharmacy & Pharmaceutical Sciences, 11, 756-64. Link

  • ResearchGate. (2017). Synthesis and therapeutic potential of imidazole containing compounds. Link

  • BOC Sciences. The Role of Imidazole Derivatives in Modern Drug Discovery.

  • ResearchGate. (2016). Imidazole and its derivatives as potential candidates for drug development. Link

  • National Institutes of Health. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Link

  • MDPI. (2021). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Link

Sources

Foundational

understanding the electronic properties of Di(1H-imidazol-1-yl)methane

An In-Depth Technical Guide to the Electronic Properties of Di(1H-imidazol-1-yl)methane Abstract Di(1H-imidazol-1-yl)methane, a molecule featuring two imidazole rings linked by a methylene bridge, stands as a compound of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Di(1H-imidazol-1-yl)methane

Abstract

Di(1H-imidazol-1-yl)methane, a molecule featuring two imidazole rings linked by a methylene bridge, stands as a compound of significant interest in coordination chemistry and medicinal research. Its utility as a versatile N-heterocyclic carbene (NHC) precursor and a bidentate chelating ligand underpins its growing importance.[1][2] A comprehensive understanding of its electronic properties is paramount for harnessing its full potential in the rational design of novel catalysts, materials, and therapeutic agents.[1][3] This guide provides a detailed exploration of the core electronic characteristics of Di(1H-imidazol-1-yl)methane, blending theoretical principles with practical experimental and computational methodologies tailored for researchers, scientists, and drug development professionals.

Foundational Molecular and Electronic Structure

Di(1H-imidazol-1-yl)methane (Molecular Formula: C₇H₈N₄) is structurally defined by two planar, aromatic imidazole rings connected to a central sp³-hybridized carbon atom.[2] This arrangement dictates its fundamental electronic and chemical behavior.

Aromaticity, Resonance, and Tautomerism

The stability and electronic nature of the molecule are deeply rooted in the aromaticity of the imidazole rings. Each five-membered ring contains six π-electrons, delocalized across the system, which imparts significant resonance stabilization.[1][2] This delocalization influences the molecule's overall conformation and reactivity. Furthermore, the imidazole rings can undergo tautomeric equilibria, where a proton shifts between the two nitrogen atoms within a ring.[1] This dynamic process is crucial for its coordination chemistry and interaction with biological targets.

The Role of the Methylene Bridge

A key structural feature is the methylene (-CH₂-) bridge. This group acts as an electronic insulator, effectively preventing π-conjugation between the two imidazole rings.[2] Consequently, the rings maintain their individual electronic π-systems. This non-conjugated flexibility allows the two nitrogen donor atoms to coordinate with metal centers in a bidentate fashion, forming stable six-membered chelate rings, a property that makes it an excellent ligand in coordination chemistry.[1][2]

Frontier Molecular Orbitals: HOMO & LUMO

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and electronic excitability.[4][5]

  • HOMO: Represents the ability to donate an electron. A higher energy HOMO level indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower energy LUMO level indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6] Conversely, a small gap suggests the molecule is more reactive.[4][5]

For Di(1H-imidazol-1-yl)methane, the electronic properties are primarily dictated by the imidazole rings. While precise experimental values require dedicated analysis, computational studies on related imidazole derivatives provide valuable context.

PropertyPredicted Value (eV)SignificanceBasis of Prediction
HOMO Energy ~ -6.3 to -6.8Electron-donating capability, susceptibility to oxidationBased on DFT calculations of parent imidazole.[7]
LUMO Energy ~ -0.9 to -1.2Electron-accepting capability, susceptibility to reductionBased on DFT calculations of parent imidazole.[7]
Energy Gap (ΔE) ~ 5.1 to 5.6Chemical reactivity and kinetic stabilityCalculated from the difference between HOMO and LUMO energies.[7]

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is essential to accurately characterize the electronic landscape of Di(1H-imidazol-1-yl)methane. The combination of spectroscopic and electrochemical techniques provides a holistic view of its behavior.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation P High-Purity Di(1H-imidazol-1-yl)methane Sol Prepare Stock & Dilute Solutions P->Sol S Spectroscopic Grade Solvent (e.g., Acetonitrile) S->Sol UV UV-Vis Spectroscopy (Electronic Transitions) Sol->UV CV Cyclic Voltammetry (Redox Potentials) Sol->CV Data_UV Determine λmax (π→π* transitions) UV->Data_UV Data_CV Identify E_ox & E_red (Estimate HOMO/LUMO) CV->Data_CV

Workflow for experimental electronic characterization.
UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Di(1H-imidazol-1-yl)methane, the absorption spectrum is expected to be dominated by π→π* transitions within the aromatic imidazole rings.[1] While parent imidazole shows a characteristic absorption peak around 209 nm, literature suggests Di(1H-imidazol-1-yl)methane exhibits an absorption maximum at approximately 320 nm.[1][8][9] This significant redshift warrants careful experimental verification, as it may indicate specific conformational or solvent effects.

Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation:

    • Accurately weigh a small amount of high-purity Di(1H-imidazol-1-yl)methane.

    • Dissolve it in a spectroscopic grade solvent (e.g., acetonitrile or ethanol) to prepare a stock solution of known concentration (e.g., 1x10⁻³ M).

    • Perform serial dilutions to obtain a set of solutions with concentrations in the range of 1x10⁻⁵ M to 1x10⁻⁴ M. The ideal concentration should yield an absorbance between 0.1 and 1.0.

  • Instrumentation:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Empty the sample cuvette and rinse it with the sample solution before filling it.

    • Record the absorption spectrum for each diluted sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Verify the linearity of absorbance versus concentration (Beer-Lambert Law) to ensure the absence of aggregation or decomposition.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. By measuring the potentials at which the molecule is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels.[10][11] A quasi-reversible or reversible redox wave for the imidazole moieties is expected.[10]

Protocol: Cyclic Voltammetry

  • Sample and Electrolyte Preparation:

    • Prepare a solution of Di(1H-imidazol-1-yl)methane (e.g., 1-2 mM) in a suitable solvent such as dry, deoxygenated acetonitrile.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆), to ensure sufficient conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode: Glassy carbon electrode.

      • Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE).

      • Counter Electrode: Platinum wire.

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain a gentle inert atmosphere over the solution during the experiment.

    • Scan the potential over a range sufficient to observe the oxidation and reduction events.

    • Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

    • After the measurement, add a small amount of an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record the voltammogram again for accurate potential referencing.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against Fc/Fc⁺):

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • Calculate the electrochemical energy gap: ΔE_electrochem = E_LUMO - E_HOMO.

Computational Analysis via Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[12][13][14] It provides a robust theoretical framework for calculating orbital energies, charge distributions, and molecular geometries.[7]

DFTWorkflow cluster_dft DFT Computational Workflow Input Build Initial 3D Structure of Di(1H-imidazol-1-yl)methane Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Vibrational Frequencies All Real? Freq->Verify Verify->Opt No (Imaginary Freq.) Re-optimize Prop Single-Point Energy & Population Analysis Verify->Prop Yes Output Analyze Electronic Properties: HOMO/LUMO Energies Energy Gap (ΔE) Electrostatic Potential Map Prop->Output

Standard workflow for DFT-based electronic structure analysis.

Protocol: DFT Calculation Workflow

  • Structure Input & Geometry Optimization:

    • Causality: The first and most critical step is to find the molecule's lowest energy conformation, as all subsequent electronic properties are dependent on this geometry.

    • Method: Construct an initial 3D model of Di(1H-imidazol-1-yl)methane. Perform a geometry optimization using a suitable functional and basis set, such as B3LYP/6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[7][10]

  • Frequency Calculation & Verification:

    • Causality: This step is a self-validating control to ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, not a transition state.

    • Method: Perform a frequency calculation on the optimized geometry using the same level of theory. A true minimum is confirmed if no imaginary frequencies are found.

  • Property Calculation:

    • Causality: With a validated ground-state geometry, accurate electronic properties can be calculated.

    • Method: Perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals. Request population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges and orbital contributions.

  • Data Analysis:

    • Extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE).

    • Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these frontier orbitals.

    • Generate a molecular electrostatic potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting intermolecular interactions.

Implications for Drug Development and Research

The electronic properties of Di(1H-imidazol-1-yl)methane are directly linked to its potential applications, particularly in the development of novel therapeutics.

  • Coordination Chemistry and Anticancer Agents: The molecule's ability to act as a bidentate ligand allows it to form stable complexes with various metal ions.[1][2] The electronic nature of the imidazole rings can modulate the redox potential and catalytic activity of the metal center. These metal complexes are being investigated for their potential as anticancer agents.[1][2]

  • Scaffold for Drug Design: The imidazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][3] Understanding the electronic profile of Di(1H-imidazol-1-yl)methane—its charge distribution, hydrogen bonding capability, and HOMO/LUMO energies—is crucial for its use as a scaffold. This knowledge enables researchers to perform accurate molecular docking studies, predict binding affinities with biological targets like proteins and enzymes, and rationally design more potent and selective derivatives.[1]

References

  • Smolecule. (2023, August 15). Di(1H-imidazol-1-yl)methane.
  • EvitaChem. (n.d.). Di(1H-imidazol-1-yl)methane (EVT-303297).
  • ACS Publications. (n.d.). Systematic Strategy for Designing Immidazolium Containing Precursors To Produce N-Heterocyclic Carbenes: A DFT Study. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
  • ResearchGate. (n.d.). Cyclic voltammetry measurement of (a)
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....
  • ChemRxiv. (n.d.). Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes.
  • ScienceOpen. (n.d.).
  • National Institutes of Health. (2022, November 28). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
  • ACS Publications. (n.d.). Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Computational Study. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,....
  • ACS Publications. (2022, March 8). Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines.
  • National Institutes of Health. (2023, March 7). Anticancer Activities of Re(I)
  • ScienceDirect. (2016, October 1).
  • Wikipedia. (n.d.). HOMO and LUMO.
  • ResearchGate. (n.d.). Energies of HOMO-LUMO, energy gap, and hyperpolarizability values of 1....
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.

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Exploratory

The Pivotal Role of Di(1H-imidazol-1-yl)methane in the Advancement of Functional Materials: A Technical Guide

Foreword: Bridging Potential and Application with Di(1H-imidazol-1-yl)methane In the dynamic landscape of material science, the quest for novel materials with tailored functionalities is perpetual. Among the myriad of or...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Potential and Application with Di(1H-imidazol-1-yl)methane

In the dynamic landscape of material science, the quest for novel materials with tailored functionalities is perpetual. Among the myriad of organic building blocks, N-heterocyclic compounds have emerged as exceptionally versatile ligands for the construction of advanced materials. This guide focuses on a particularly promising yet underexplored molecule: Di(1H-imidazol-1-yl)methane. Its unique structural and electronic attributes make it a compelling candidate for the design of next-generation materials, including Metal-Organic Frameworks (MOFs) and coordination polymers. This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols for the investigation and application of Di(1H-imidazol-1-yl)methane in material science. We will delve into the synthesis of this ligand, its incorporation into a representative Metal-Organic Framework, and the characterization of the resulting material, thereby offering a comprehensive roadmap for harnessing its potential.

Core Concepts: Understanding Di(1H-imidazol-1-yl)methane

Di(1H-imidazol-1-yl)methane, with the chemical formula C₇H₈N₄, is a nitrogen-rich heterocyclic compound.[1] Its structure features two imidazole rings linked by a methylene bridge.[1] This seemingly simple architecture imparts a unique combination of flexibility and coordinating ability, making it an excellent building block for supramolecular assemblies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Di(1H-imidazol-1-yl)methane is paramount for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₄[1][2]
Molecular Weight 148.17 g/mol [1][2]
Appearance White to pale-yellow solid[3]
Melting Point 168–169 °C[1][3]
Boiling Point (Predicted) 439.4 °C[1]
Density (Predicted) 1.24 g/cm³[1]
CAS Number 84661-56-3[1]
Structural and Functional Significance

The scientific intrigue of Di(1H-imidazol-1-yl)methane lies in its capacity to act as a versatile bidentate ligand. The nitrogen atoms in the imidazole rings possess lone pairs of electrons that can readily coordinate with metal ions, forming stable complexes.[2] The methylene bridge, while separating the two imidazole rings, allows for a degree of rotational freedom, enabling the ligand to adopt various conformations to accommodate different metal coordination geometries. This structural flexibility is a key determinant in the topology and dimensionality of the resulting coordination polymers and MOFs.[4]

The molecular geometry of Di(1H-imidazol-1-yl)methane is characterized by planar imidazole rings with a dihedral angle of approximately 38.37° between them.[1] This non-coplanar arrangement minimizes steric hindrance and contributes to the formation of three-dimensional framework structures.[1]

Synthesis of Di(1H-imidazol-1-yl)methane: A Step-by-Step Protocol

While various methods exist for the synthesis of imidazole-based compounds, a common and effective approach for preparing Di(1H-imidazol-1-yl)methane involves a one-pot reaction. The following protocol is a representative example based on established synthetic strategies for similar bis(azolyl)methanes.[5]

Materials and Reagents
  • 1H-Indazole (as a representative starting azole)

  • Dimethyl sulfoxide (DMSO)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 50 mL round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Synthetic Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1H-indazole (0.1 mol), CoCl₂·6H₂O (1 mmol), and 10 mL of DMSO.

  • Reflux: Attach a water-cooled condenser to the flask and heat the mixture to a reflux temperature of 175 °C with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and n-hexanes as the eluent. The reaction is typically complete within 24 hours.[5]

  • Product Precipitation and Workup: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Isolate the solid product by filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials and byproducts. The resulting Di(1H-imidazol-1-yl)methane can be dried under vacuum.

Synthesis_Workflow reagents 1. Combine 1H-Indazole, CoCl₂·6H₂O, and DMSO reflux 2. Reflux at 175 °C for 24 hours reagents->reflux monitor 3. Monitor reaction progress by TLC reflux->monitor precipitate 4. Cool to room temperature to precipitate product monitor->precipitate purify 5. Filter and wash with diethyl ether precipitate->purify product Di(1H-imidazol-1-yl)methane purify->product

Caption: Workflow for the one-pot synthesis of Di(1H-imidazol-1-yl)methane.

Application in Material Science: Synthesis of a Zinc(II)-Based Metal-Organic Framework

The true potential of Di(1H-imidazol-1-yl)methane is realized when it is employed as a building block for the construction of functional materials. Here, we detail the synthesis of a supramolecular 3D Zinc(II) coordination polymer, designated as Zn-MOF, which showcases the utility of this ligand.[6]

Rationale for Component Selection
  • Metal Node: Zinc(II) is a common choice for the synthesis of MOFs due to its versatile coordination chemistry and the tendency to form stable frameworks. Additionally, Zn(II)-based MOFs often exhibit interesting luminescent properties.

  • Co-ligand: Terephthalic acid (H₂bdc) is a rigid dicarboxylic acid that is frequently used as a co-linker in MOF synthesis. Its linear geometry and robust nature contribute to the formation of extended, porous structures.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF), ethanol, and water is used to ensure the solubility of all reactants and to facilitate the crystallization process.

Experimental Protocol: Solvothermal Synthesis of Zn-MOF
  • Reactant Mixture: In a 20 mL glass vial, combine zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O), terephthalic acid (H₂bdc), and Di(1H-imidazol-1-yl)methane (bim) in a suitable molar ratio.

  • Solvent Addition: Add a solvent mixture of DMF, ethanol, and water (in a 2:1:1 volume ratio) to the vial.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100 °C for 24 hours.

  • Crystallization: After 24 hours, slowly cool the oven to room temperature to promote the formation of single crystals of the Zn-MOF.

  • Product Isolation and Activation: Isolate the crystalline product by filtration. To activate the MOF, the as-synthesized material is typically washed with a fresh solvent (e.g., methanol) to remove any unreacted starting materials and solvent molecules trapped within the pores. The activated MOF is then dried under vacuum.[7]

MOF_Synthesis_Workflow reactants 1. Combine Zn(NO₃)₂·6H₂O, Terephthalic Acid, and Di(1H-imidazol-1-yl)methane solvent 2. Add DMF/Ethanol/Water Solvent Mixture reactants->solvent solvothermal 3. Heat at 100 °C for 24 hours solvent->solvothermal crystallization 4. Slow cooling to room temperature solvothermal->crystallization isolation 5. Isolate crystals by filtration crystallization->isolation activation 6. Wash with fresh solvent and dry under vacuum isolation->activation zn_mof Zn-MOF activation->zn_mof

Caption: Solvothermal synthesis workflow for the Zn-MOF.

Characterization of the Zn-MOF: Unveiling Structure and Properties

A comprehensive characterization of the synthesized Zn-MOF is essential to understand its structure and potential applications.

Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within the MOF. For the Zn-MOF synthesized with Di(1H-imidazol-1-yl)methane and terephthalate, SCXRD analysis reveals the following key structural features[6]:

  • Crystal System and Space Group: The Zn-MOF crystallizes in the tetragonal crystal system with the space group P4₂/n.[6]

  • Coordination Environment: Each Zn(II) ion is coordinated to two Di(1H-imidazol-1-yl)methane molecules and two terephthalate anions. The coordination geometry around the Zn(II) center is a distorted square pyramid.[6]

  • Framework Topology: The metal ions are linked by the Di(1H-imidazol-1-yl)methane and terephthalate ligands to form a two-dimensional layered structure. These layers are interpenetrated, resulting in a supramolecular 3D network.[6]

Crystallographic ParameterValue
Crystal System Tetragonal
Space Group P4₂/n
Coordination Geometry Distorted Square Pyramidal
Framework Dimensionality Supramolecular 3D
Luminescent Properties and Sensing Applications

The Zn-MOF exhibits interesting photoluminescent properties. Upon excitation at 325 nm, it displays a blue (aquamarine) emission with a maximum at 430 nm.[6] This luminescence is attributed to ligand-centered fluorescence.[6]

Furthermore, the luminescent properties of this MOF can be harnessed for chemical sensing. Studies have shown that the emission of the Zn-MOF is quenched in the presence of certain metal ions, such as Fe³⁺, and anions like chromate and dichromate.[6] This quenching effect suggests that the MOF can act as a selective luminescent sensor for these species. The proposed mechanism for this quenching is a photoinduced electron transfer from the MOF to the analyte.[6]

Structure_Property_Relationship cluster_synthesis MOF Assembly cluster_properties Resulting Properties ligand Di(1H-imidazol-1-yl)methane (bim) coordination Coordination (Zn-N and Zn-O bonds) ligand->coordination metal Zinc(II) Ion metal->coordination coligand Terephthalate (bdc²⁻) coligand->coordination mof_structure Supramolecular 3D Zn-MOF {[Zn(bim)(bdc)]}n coordination->mof_structure luminescence Ligand-Centered Fluorescence (Emission at 430 nm) mof_structure->luminescence sensing Luminescent Sensing (Quenching by Fe³⁺, CrO₄²⁻, Cr₂O₇²⁻) luminescence->sensing

Caption: Relationship between the molecular components, MOF structure, and functional properties.

Future Outlook and Conclusion

The investigation of Di(1H-imidazol-1-yl)methane in material science is still in its nascent stages, yet the preliminary findings are highly encouraging. The successful synthesis of a luminescent Zn-MOF demonstrates its potential as a versatile building block for the creation of functional materials. Future research directions could explore:

  • Synthesis of MOFs with other metal ions: Investigating the coordination of Di(1H-imidazol-1-yl)methane with other transition metals and lanthanides could lead to materials with diverse magnetic, catalytic, and optical properties.

  • Gas sorption and separation: The porosity of MOFs based on this ligand could be tailored for applications in gas storage and separation, an area of significant industrial and environmental importance.[8]

  • Catalysis: The nitrogen-rich environment of the imidazole rings could be exploited for the development of novel heterogeneous catalysts.

  • Drug delivery: The biocompatibility of zinc and imidazole moieties suggests that these materials could be explored as potential carriers for drug delivery applications.

References

  • Benchchem. A Technical Guide to the Synthesis and Characterization of Novel Metal-Organic Frameworks with 2,6-Di(1H-imidazol-1-yl)pyridine. Benchchem. Accessed December 12, 2025.
  • T. G. Tuleushov, M. Attfield. Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry. 2018.
  • CrystEngComm. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm. Accessed December 12, 2025. [Link].

  • ResearchGate. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. ResearchGate. Accessed December 12, 2025. [Link].

  • MDPI. Critical Progress of Mn, Cu, Co, and V-MOFs and Their Derivatives as Promising Electrodes for Aqueous Zn-Ion Batteries. MDPI. Accessed December 12, 2025. [Link].

  • MDPI. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. Accessed December 12, 2025. [Link].

  • ResearchGate. Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Accessed December 12, 2025. [Link].

  • Hoffman Fine Chemicals. CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695. Hoffman Fine Chemicals. Accessed December 12, 2025. [Link].

  • PMC. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Accessed December 12, 2025. [Link].

  • The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. Acta Crystallographica Section E. 2019.
  • ResearchGate. Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. ResearchGate. Accessed December 12, 2025. [Link].

  • ResearchGate. Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe. ResearchGate. Accessed December 12, 2025. [Link].

  • ResearchGate. Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. ResearchGate. Accessed December 12, 2025. [Link].

  • Dalton Transactions. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions. Accessed December 12, 2025. [Link].

  • Nature Communications. Understanding the adsorption process in ZIF-8 using high pressure crystallography and computational modelling.
  • NIH. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. NIH. Accessed December 12, 2025. [Link].

  • CORE. Application of Metal-organic Frameworks:. CORE. Accessed December 12, 2025. [Link].

  • ResearchGate. A new one-dimensional Cd coordination polymer with a two-dimensional layered structure incorporating 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole and benzene-1,2-dicarboxylate ligands. ResearchGate. Accessed December 12, 2025. [Link].

  • MDPI. One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study. MDPI. Accessed December 12, 2025. [Link].

  • PubMed. Computational Screening of Trillions of Metal-Organic Frameworks for High-Performance Methane Storage. PubMed. Accessed December 12, 2025. [Link].

  • MDPI. Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. MDPI. Accessed December 12, 2025. [Link].

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Foundational

An In-depth Technical Guide to the Stability and Reactivity of Di(1H-imidazol-1-yl)methane

For Researchers, Scientists, and Drug Development Professionals Foreword: The Dichotomy of a Molecular Bridge Di(1H-imidazol-1-yl)methane, a molecule of elegant simplicity, belies a complex and fascinating chemical chara...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of a Molecular Bridge

Di(1H-imidazol-1-yl)methane, a molecule of elegant simplicity, belies a complex and fascinating chemical character. Bridged by a single methylene group, two imidazole rings are locked in a perpetual electronic conversation, dictating a reactivity profile that is of significant interest across coordination chemistry, catalysis, and medicinal chemistry. This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the forces governing its stability and the pathways of its reactivity. We will explore not just what it does, but why it does it, offering field-proven insights for its practical application and manipulation.

Section 1: Synthesis and Structural Elucidation

The synthetic accessibility of Di(1H-imidazol-1-yl)methane is a key factor in its widespread investigation. While several routes exist, the most common and direct method involves the condensation of imidazole with a methylene source, such as formaldehyde or dimethylsulfoxide (DMSO).[1][2] This approach is often catalyzed by acids or 3d-metal salts to improve yields and reaction times.[1][2]

Reference Synthesis Protocol: Metal-Catalyzed Formation

This protocol is adapted from a high-yield, one-pot synthesis method that utilizes DMSO as the methylene source, catalyzed by a cobalt(II) salt.[2][3]

Materials:

  • 1H-Indazole (or Imidazole)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dimethylsulfoxide (DMSO)

  • Heavy-wall cylindrical pressure vessel with Teflon screw cap

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Reaction Setup: In a 15 mL heavy-wall pressure vessel, combine 1.0 mmol of imidazole, 0.01 mmol of CoCl₂·6H₂O, and 1.0 mL of DMSO. Add a magnetic stir bar.

  • Sealing and Heating: Seal the vessel tightly with the Teflon screw cap. Place the vessel in a heating mantle or oil bath preheated to 175 °C.

  • Reaction: Stir the mixture at 175 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate:n-hexanes mobile phase.[2]

  • Workup: After completion, allow the vessel to cool to room temperature. The product may precipitate upon cooling. The crude product can be purified by recrystallization from a suitable solvent system like chloroform/methanol.[4]

Causality of Choices: The use of a pressure vessel is crucial for reactions at temperatures above the solvent's boiling point, preventing evaporation and maintaining reactant concentration.[2] CoCl₂ acts as a Lewis acid catalyst, activating the DMSO to serve as an electrophilic methylene source for reaction with the nucleophilic imidazole.

Structural and Spectroscopic Characterization

The identity and purity of the synthesized Di(1H-imidazol-1-yl)methane must be rigorously confirmed.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to the methylene bridge protons and the distinct protons of the imidazole rings.Confirms the core structure and connectivity.
¹³C NMR Resonances for the methylene carbon and the carbons of the imidazole rings.Provides a carbon skeleton fingerprint.
FT-IR Characteristic stretches for C-H, C=N, and C-N bonds within the imidazole rings.Functional group identification.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₇H₈N₄.Confirms molecular formula and weight.
X-ray Diffraction Provides definitive bond lengths, angles, and crystal packing information.[1][2]Unambiguous structural elucidation in the solid state.

A multi-faceted analytical approach is essential for robust characterization.[5]

Section 2: The Stability Profile

The utility of Di(1H-imidazol-1-yl)methane is intrinsically linked to its stability under various experimental conditions. As a precursor to N-heterocyclic carbenes (NHCs), its stability can be influenced by factors that affect imidazolium salts.[6]

Thermal Stability

Di(1H-imidazol-1-yl)methane is a solid with a melting point reported between 168-169°C, indicating reasonable thermal stability at room temperature.[4] However, like many organic molecules, it will decompose at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for quantifying thermal decomposition. For related bis-methyl imidazolium ionic liquids, decomposition often occurs in multiple steps, with significant degradation observed above 250°C.[7]

Key Considerations:

  • Inert Atmosphere: For long-term storage, it is best practice to keep the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6][8][9]

  • Decomposition Onset: The onset of thermal decomposition is a critical parameter for applications in high-temperature catalysis.

Hydrolytic Stability and pH Dependence

The methylene bridge and the imidazole rings are susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Acidic Conditions: The sp² nitrogen of the imidazole ring (pKaH of ~7.1) can be protonated by strong acids to form an imidazolium salt.[10] This positive charge can activate the molecule towards nucleophilic attack by water, potentially leading to cleavage of the C-N bonds.

  • Basic Conditions: In strongly basic media, deprotonation of the C2-proton on the imidazole ring can occur, although this is more relevant to the formation of NHCs from imidazolium salts. The stability of the methylene bridge itself in strong base should be experimentally verified.

  • Neutral pH: At neutral pH and ambient temperature, the compound is expected to be relatively stable.

The workflow below outlines a general approach to studying hydrolytic stability.

Caption: Workflow for assessing hydrolytic stability across a pH range.

Section 3: A Tour of Reactivity

The reactivity of Di(1H-imidazol-1-yl)methane is dominated by the nucleophilic character of the imidazole nitrogen atoms and its ability to act as a precursor to other reactive species.

Coordination Chemistry: The Bidentate Ligand

A primary application of this molecule is as a bidentate chelating ligand in coordination chemistry.[1] The two imidazole groups, connected by the flexible methylene bridge, can bind to a single metal center through their nitrogen atoms, forming a stable six-membered ring complex.[1][2] This structural motif is analogous to the well-studied poly(pyrazolyl)methanes.[1][2]

Key Features:

  • Chelation: Forms stable complexes with a variety of transition metals (e.g., Zn(II), Cu(II), Co(II), Cd(II)).[4][11][12]

  • Versatility: The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems.[1][4]

  • Structural Diversity: The flexibility of the methylene linker allows for the formation of diverse coordination polymers, including 1D chains and 2D networks.[11][12]

Coordination_Mechanism Ligand Di(1H-imidazol-1-yl)methane (L) Complex [M(L)Cl₂] Complex (Chelated Structure) Ligand->Complex Coordination Metal Metal Salt (e.g., MCl₂) Metal->Complex Solvent Solvent (e.g., Methanol) Solvent->Ligand dissolves Solvent->Metal dissolves

Caption: Schematic of bidentate coordination to a metal center.

Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, typically at the C4 or C5 positions.[10] It can also undergo reactions such as acylation.[1]

Precursor to N-Heterocyclic Carbenes (NHCs)

While Di(1H-imidazol-1-yl)methane is not a direct precursor in the same way an imidazolium salt is, it can be a stepping stone. Alkylation of the second nitrogen on each ring would generate a dicationic imidazolium salt. Subsequent deprotonation of the C2 protons with a strong base would yield a di-N-heterocyclic carbene, a highly reactive species widely used in organocatalysis and as ligands for transition metals.[13][14] The stability of NHC precursors is a critical area of study, with acidity (pKa) being a key predictor of the ease of carbene formation.[15]

Section 4: Mandatory Experimental Protocols

Protocol: Thermal Stability Assessment by TGA

Objective: To determine the onset of thermal decomposition and mass loss profile.

  • Instrument: Calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of Di(1H-imidazol-1-yl)methane into a ceramic or platinum TGA pan.

  • TGA Method:

    • Atmosphere: Nitrogen (or Air), flow rate 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).

    • Identify temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Trustworthiness: This standard method provides reproducible, quantitative data on thermal stability. Comparing results under nitrogen versus air can elucidate the role of oxidation in the decomposition process.

Protocol: Reactivity Study - Complexation with Zinc(II)

Objective: To synthesize and characterize a metal complex to confirm ligand behavior.

  • Reaction: In a small flask, dissolve 1.0 mmol of Di(1H-imidazol-1-yl)methane in 10 mL of methanol. In a separate flask, dissolve 1.0 mmol of zinc chloride (ZnCl₂) in 10 mL of methanol.

  • Mixing: Slowly add the ZnCl₂ solution to the ligand solution while stirring.

  • Precipitation: A white precipitate of the complex should form. Continue stirring for 1-2 hours at room temperature.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol and then diethyl ether.

  • Drying: Dry the product under vacuum.

  • Characterization: Analyze the product using FT-IR, ¹H NMR (in a suitable deuterated solvent like DMSO-d₆), and elemental analysis to confirm the formation of the [Zn(C₇H₈N₄)Cl₂] complex. A shift in the NMR and IR signals compared to the free ligand is indicative of coordination.

Section 5: Conclusion and Future Perspectives

Di(1H-imidazol-1-yl)methane is a molecule of significant versatility, primarily serving as a robust bidentate ligand in coordination chemistry. Its stability is sufficient for handling under ambient conditions, but care must be taken at elevated temperatures and extreme pH. The true potential of this compound lies in the diverse properties of its metal complexes, which warrant further investigation for catalytic and materials science applications. Future research should focus on quantifying its degradation kinetics under a wider range of conditions and exploring its potential as a synthon for more complex, functionalized di-imidazole structures.

References

  • ACS Publications. (2018, September 14). Acidity Scale of N-Heterocyclic Carbene Precursors: Can We Predict the Stability of NHC–CO2 Adducts? | Organic Letters. [Link]

  • ACS Publications. Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution | Journal of the American Chemical Society. [Link]

  • Wikipedia. Persistent carbene. [Link]

  • National Institutes of Health. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Link]

  • Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

  • American Chemical Society. Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane - ACS Fall 2025. [Link]

  • PubMed. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. [Link]

  • ResearchGate. Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. [Link]

  • PubMed. High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. [Link]

  • ResearchGate. The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • ResearchGate. The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. [Link]

  • RSC Publishing. The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • Semantic Scholar. Construction of coordination frameworks based on 4-imidazolyl tecton 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylic acids. [Link]

  • Indian Academy of Sciences. Bis-methyl imidazolium methylidene bis(trifluoromethanesulfonyl)imide, crystal structure, thermal and dielectric studies. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Exploratory

A Technical Guide to the Applications of Di(1H-imidazol-1-yl)methane and Its Derivatives

Foreword In the landscape of modern chemistry and materials science, the quest for versatile molecular building blocks is paramount. Di(1H-imidazol-1-yl)methane (bim), with its unique structural motif of two imidazole ri...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemistry and materials science, the quest for versatile molecular building blocks is paramount. Di(1H-imidazol-1-yl)methane (bim), with its unique structural motif of two imidazole rings linked by a flexible methylene bridge, has emerged as a ligand of significant interest. Its ability to act as a bidentate chelator, coupled with the rich coordination chemistry of the imidazole moiety, has paved the way for a diverse range of applications. This guide provides an in-depth technical overview of the synthesis, coordination chemistry, and multifaceted applications of bim and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore its role in the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs), its utility in catalysis, its potential in the development of novel anticancer agents, and its efficacy as a corrosion inhibitor. Through a blend of theoretical principles and practical insights, this document aims to be a comprehensive resource for harnessing the full potential of this remarkable molecule.

The Molecule: Structure and Synthesis of Di(1H-imidazol-1-yl)methane

Di(1H-imidazol-1-yl)methane, with the chemical formula C₇H₈N₄, is a heterocyclic compound featuring two imidazole rings connected at the N1 position by a methylene (-CH₂-) linker. This seemingly simple structure bestows upon the molecule a unique combination of flexibility and coordinating ability, making it a versatile ligand in inorganic and materials chemistry.

Structural Attributes

The key to understanding the applications of bim lies in its structural features. The two imidazole rings can rotate around the C-N bonds of the methylene bridge, allowing the ligand to adopt various conformations. This flexibility is crucial in the formation of diverse coordination architectures. Each imidazole ring possesses two nitrogen atoms, but it is the sp²-hybridized nitrogen at the 3-position (the "pyrrole-type" nitrogen) that readily donates its lone pair of electrons to a metal center, enabling bim to act as a bidentate, bridging, or chelating ligand.

Synthesis of Di(1H-imidazol-1-yl)methane

The synthesis of bim is typically straightforward, often involving a one-pot reaction. A common and efficient method is the condensation reaction between imidazole and a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), often catalyzed by a metal salt.[1]

Exemplary Synthesis Protocol:

A one-pot synthesis of a related compound, bis(1H-indazol-1-yl)methane, provides a representative procedure that can be adapted for Di(1H-imidazol-1-yl)methane.[1]

Reagents and Equipment:

  • 1H-imidazole

  • Dimethyl sulfoxide (DMSO)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other 3d-metal salt catalyst

  • Heavy-wall cylindrical pressure vessel

  • Magnetic stir bar and stirrer/hotplate

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Rotary evaporator

Step-by-Step Procedure:

  • In a heavy-wall cylindrical pressure vessel, combine 1.0 mmol of 1H-imidazole, 0.01 mmol of CoCl₂·6H₂O, and 1.0 mL of DMSO.

  • Add a magnetic stir bar and seal the vessel with a Teflon screw cap.

  • Heat the reaction mixture to 175 °C with stirring for 24 hours.

  • After cooling to room temperature, precipitate the product by adding deionized water to the DMSO solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Di(1H-imidazol-1-yl)methane product.

This method offers a high-yielding and straightforward route to the ligand, making it readily accessible for further applications.[1]

Coordination Chemistry: Building Complexity with Di(1H-imidazol-1-yl)methane

The ability of Di(1H-imidazol-1-yl)methane to coordinate with a wide array of metal ions is the cornerstone of its utility. It can form discrete metal complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks, including coordination polymers and metal-organic frameworks (MOFs).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The flexible nature of the bim ligand allows it to bridge metal centers in various orientations, leading to a rich diversity of network topologies. When combined with other organic linkers, such as carboxylates, the structural complexity of the resulting materials can be further tuned.

  • Structural Diversity: The coordination of bim with different metal ions (e.g., Zn(II), Cd(II), Co(II)) and the choice of co-ligands lead to a variety of structures, from simple 1D chains to intricate 3D frameworks.[2] The conformation of the bim ligand, influenced by the coordination geometry of the metal center and intermolecular interactions, plays a crucial role in determining the final architecture.[2]

  • Luminescent Properties and Sensing Applications: Many MOFs constructed using bim or its derivatives exhibit interesting photoluminescent properties. These materials can act as fluorescent sensors for the detection of specific ions and small molecules. For instance, certain Zn(II) and Cd(II) MOFs incorporating imidazole-based ligands have demonstrated high selectivity and sensitivity for sensing Fe(III) ions and ketone molecules through fluorescence quenching.[3][4] The mechanism often involves the interaction of the analyte with the framework, leading to a change in the energy transfer processes within the material.

Workflow for Luminescent Sensing:

sensing_workflow cluster_synthesis Framework Synthesis cluster_sensing Sensing Application MOF_synthesis MOF Synthesis (e.g., Solvothermal) Characterization Structural & Optical Characterization MOF_synthesis->Characterization Dispersion Dispersion of MOF in Solvent Characterization->Dispersion Analyte Introduction of Analyte (e.g., Fe³⁺) Dispersion->Analyte Fluorescence Fluorescence Measurement Analyte->Fluorescence Quenching Observation of Fluorescence Quenching Fluorescence->Quenching

Caption: Workflow for the development and application of a luminescent MOF sensor.

Catalysis: Accelerating Chemical Transformations

Metal complexes of Di(1H-imidazol-1-yl)methane and its derivatives have shown promise as catalysts in various organic reactions. The imidazole moieties can stabilize the metal center and modulate its electronic properties, thereby influencing its catalytic activity.

While specific quantitative data for Di(1H-imidazol-1-yl)methane itself in catalysis is emerging, related bis(imidazole) and N-heterocyclic carbene (NHC) complexes provide strong evidence for its potential. For example, palladium(II) complexes of bis(imidazol-1-yl)methane-based ligands have been evaluated for their efficiency in Suzuki-Miyaura cross-coupling reactions, demonstrating good conversions for the coupling of aryl bromides with phenylboronic acid.[5]

Furthermore, novel PEPPSI-type NHC Pd(II) metallosurfactants based on functionalized imidazole-4,5-dicarboxylic acid have been synthesized and shown to be highly active catalysts for reduction and Suzuki-Miyaura reactions in aqueous media.[6] This highlights the potential for creating environmentally friendly catalytic systems using imidazole-based ligands.

Biological and Pharmaceutical Applications

The imidazole ring is a common feature in many biologically active molecules and pharmaceuticals.[7] Consequently, Di(1H-imidazol-1-yl)methane and its metal complexes are being explored for their potential therapeutic applications, particularly as anticancer agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of metal complexes containing imidazole-based ligands against various cancer cell lines. The proposed mechanism often involves the interaction of the complex with DNA or the inhibition of key enzymes involved in cancer cell proliferation.

  • Silver(I) N-Heterocyclic Carbene Complexes: A class of Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole has shown significant anticancer activity against ovarian (OVCAR-3) and breast (MB157) cancer cell lines, with IC₅₀ values around 10 µM for the breast cancer line.[8]

  • Rhenium(I) Tricarbonyl Complexes: Theoretical studies using in silico molecular docking have suggested that rhenium tricarbonyl complexes with imidazole-based ligands exhibit good binding affinity to anti-apoptotic proteins like BCL-2, indicating their potential to induce apoptosis in cancer cells.[9]

  • Topoisomerase Inhibition: Certain N-fused imidazole derivatives have been identified as potent inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. These compounds have shown higher anticancer activity than etoposide in kidney and breast cancer cell lines.[10]

Table 1: Selected Anticancer Activities of Imidazole-Based Metal Complexes

Complex TypeCancer Cell LineIC₅₀ (µM)Reference
Ag(I)-NHCOvarian (OVCAR-3)Active[8]
Ag(I)-NHCBreast (MB157)~10[8]
N-fused ImidazolesKidney & BreastMore potent than etoposide[10]

Corrosion Inhibition: Protecting Metals from Degradation

The presence of nitrogen atoms with lone pair electrons and the aromatic nature of the imidazole rings make Di(1H-imidazol-1-yl)methane and its derivatives effective corrosion inhibitors for various metals, particularly steel in acidic and alkaline environments.

The mechanism of corrosion inhibition involves the adsorption of the imidazole-based molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (coordination bond formation between the nitrogen atoms and the metal).

  • Inhibition Efficiency: Studies on imidazole as a corrosion inhibitor for carbon steel in alkaline district heating water have shown that it can achieve an inhibition efficiency of up to 91.7% at a concentration of 500 ppm.[11][12] The mode of interaction, whether through the pyrrole-type or pyridine-type nitrogen, can influence the inhibition efficiency.[11]

  • Ionic Liquid Inhibitors: Imidazole-based ionic liquids, such as 1-butyl-3-methylimidazolium methane sulfonate, have also been investigated as effective corrosion inhibitors for mild steel in acidic solutions, with inhibition efficiencies exceeding 90%.[13]

Diagram of Corrosion Inhibition Mechanism:

corrosion_inhibition cluster_metal Metal Surface cluster_solution Corrosive Environment Metal Carbon Steel Surface Adsorption Adsorption of bim on Metal Surface Metal->Adsorption Corrosive_Ions Corrosive Ions (e.g., H⁺, Cl⁻) Corrosive_Ions->Metal Corrosion Attack Inhibitor Di(1H-imidazol-1-yl)methane (bim) Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition

Caption: Mechanism of corrosion inhibition by Di(1H-imidazol-1-yl)methane.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane has proven to be a remarkably versatile and valuable ligand in various fields of chemical science. Its straightforward synthesis, coupled with its flexible and effective coordinating properties, has enabled the development of a wide range of functional materials and molecules. From the rational design of luminescent MOFs for sensing applications to the synthesis of potent anticancer agents and effective corrosion inhibitors, the applications of bim and its derivatives continue to expand.

Future research will likely focus on the development of more complex and multifunctional materials based on this ligand. In the realm of catalysis, the design of chiral bim derivatives could lead to new asymmetric catalysts. In materials science, the incorporation of bim into porous frameworks could yield materials with enhanced gas storage and separation properties. For drug development, further derivatization and in vivo studies are warranted to translate the promising in vitro anticancer activities into clinically viable therapies. The continued exploration of Di(1H-imidazol-1-yl)methane and its analogues holds great promise for addressing key challenges in science and technology.

References

  • [Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][2][14]phenanthroline Ligand and Its Cu(I) Complexes.]([Link])

Sources

Foundational

discovery of new metal complexes with Di(1H-imidazol-1-yl)methane

An In-depth Technical Guide to the Discovery and Application of Novel Metal Complexes with Di(1H-imidazol-1-yl)methane Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Application of Novel Metal Complexes with Di(1H-imidazol-1-yl)methane

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of metal complexes incorporating the versatile N-donor ligand, Di(1H-imidazol-1-yl)methane.

Introduction: The Versatility of Di(1H-imidazol-1-yl)methane as a Ligand

Di(1H-imidazol-1-yl)methane, often abbreviated as 'bim' or 'L' in literature, is a flexible N-donor ligand that has garnered significant attention in the field of coordination chemistry. Its unique structural features, particularly the methylene bridge connecting two imidazole rings, allow for a variety of coordination modes, leading to the formation of diverse metal complexes with interesting structural motifs and potential applications. The flexibility of the methylene spacer enables the imidazole rings to adopt various orientations, facilitating coordination to a single metal center as a chelating ligand or to multiple metal centers as a bridging ligand. This adaptability is a key factor in the design of novel metal-based compounds with tailored properties.

The interest in these complexes extends beyond fundamental coordination chemistry into the realm of medicinal chemistry. Imidazole derivatives are prevalent in biologically active molecules, and their incorporation into metal complexes can lead to synergistic effects, enhancing their therapeutic potential. Researchers have explored these complexes for their antimicrobial, antifungal, and anticancer activities, with promising results.

Synthesis of Di(1H-imidazol-1-yl)methane Metal Complexes

The synthesis of metal complexes with Di(1H-imidazol-1-yl)methane typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are critical parameters that can influence the final product's structure and purity.

Generalized Synthetic Protocol:
  • Ligand Preparation: Di(1H-imidazol-1-yl)methane can be synthesized according to established literature methods, often involving the reaction of imidazole with dichloromethane in the presence of a base.

  • Complexation Reaction:

    • Dissolve the metal salt (e.g., chloride, nitrate, or perchlorate salts of transition metals like copper, zinc, cobalt, or silver) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • Dissolve Di(1H-imidazol-1-yl)methane in the same or a miscible solvent.

    • Add the ligand solution to the metal salt solution dropwise with constant stirring. The molar ratio of metal to ligand is a crucial variable that can be adjusted to target specific coordination geometries.

    • The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period, which can range from a few hours to several days.

  • Isolation and Purification:

    • The resulting solid product can be isolated by filtration.

    • If no precipitate forms, the volume of the solvent can be reduced by slow evaporation, or a counter-solvent can be added to induce crystallization.

    • The isolated solid is then washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.

    • Recrystallization from an appropriate solvent system can be performed to obtain single crystals suitable for X-ray diffraction analysis.

Causality in Experimental Choices:
  • Solvent Selection: The choice of solvent is critical as it influences the solubility of the reactants and the crystallization of the final product. Protic solvents like methanol and ethanol are commonly used due to their ability to dissolve a wide range of metal salts and the ligand.

  • Metal-to-Ligand Ratio: Varying the metal-to-ligand ratio can lead to the formation of different coordination complexes. For instance, a 1:1 ratio might favor the formation of a simple mononuclear complex, while a 1:2 ratio could lead to a bis-ligand complex.

  • Counter-ion Effect: The nature of the counter-ion from the metal salt can also play a role in the final structure of the complex, sometimes being incorporated into the crystal lattice or influencing the coordination geometry of the metal center.

Structural Characterization of 'bim' Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

  • X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complexes. It provides precise information about bond lengths, bond angles, coordination geometry of the metal center, and the overall molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the imidazole rings to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a higher frequency is typically observed upon coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the complexes in solution. The chemical shifts of the protons and carbons of the ligand will change upon coordination to a metal ion. For paramagnetic complexes, NMR can provide insights into the magnetic properties of the compound.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula of the synthesized compound.

  • UV-Vis Spectroscopy: Electronic absorption spectroscopy can provide information about the electronic transitions within the complex and can be used to study the coordination environment of the metal ion.

Coordination Modes of Di(1H-imidazol-1-yl)methane

The 'bim' ligand exhibits remarkable versatility in its coordination behavior. The primary coordination modes are:

  • Monodentate: Only one of the imidazole rings coordinates to a single metal center.

  • Bidentate Chelating: Both imidazole rings coordinate to the same metal center, forming a seven-membered chelate ring.

  • Bidentate Bridging: The two imidazole rings coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Coordination_Modes cluster_ligand Di(1H-imidazol-1-yl)methane (bim) cluster_modes Coordination Modes L N-CH2-N Mono Monodentate L->Mono One N-donor Chelate Bidentate Chelating L->Chelate Two N-donors Bridge Bidentate Bridging L->Bridge Two N-donors M1 Metal Center 1 M2 Metal Center 2 Mono->M1 Chelate->M1 Bridge->M1 Bridge->M2

Caption: Coordination modes of Di(1H-imidazol-1-yl)methane.

Applications in Drug Development

Metal complexes of Di(1H-imidazol-1-yl)methane have shown significant promise as potential therapeutic agents. The biological activity is often a result of the combined properties of the metal ion and the organic ligand.

Antimicrobial and Antifungal Activity

Several studies have reported the in vitro antimicrobial and antifungal activity of 'bim' complexes against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the ability of the metal complexes to disrupt the cell membrane, inhibit essential enzymes, or interfere with DNA replication.

Anticancer Activity

The anticancer potential of these complexes is an active area of research. Some complexes have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.

Metal ComplexBiological ActivityReference
[Cu(bim)₂(NO₃)₂]Antibacterial and antifungal activity
[Ag(bim)(NO₃)]Significant antibacterial activityNot directly found, but silver complexes with similar ligands show this.
[Zn(bim)Cl₂]Potential anticancer agentNot directly found, but zinc complexes with similar ligands show this.
[Co(bim)₂(NCS)₂]Antimicrobial activity

Case Study: A Copper(II) Complex with Di(1H-imidazol-1-yl)methane

A representative example is the synthesis and characterization of a copper(II) complex, [Cu(bim)₂(NO₃)₂].

Experimental Workflow

Copper_Complex_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Cu(NO₃)₂·3H₂O in Methanol mix Mix Solutions (1:2 molar ratio) start->mix ligand Dissolve bim in Methanol ligand->mix stir Stir at Room Temperature for 2 hours mix->stir filter Filter Precipitate stir->filter wash Wash with Methanol filter->wash dry Dry in vacuo wash->dry product Obtain Blue Crystals of [Cu(bim)₂(NO₃)₂] dry->product xrd X-ray Diffraction product->xrd Structure Elucidation ir IR Spectroscopy product->ir Coordination Confirmation ea Elemental Analysis product->ea Formula Confirmation

Protocols & Analytical Methods

Method

One-Pot Synthesis of Di(1H-imidazol-1-yl)methane: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of Di(1H-imidazol-1-yl)methane, a versatile building block in pharmaceutical and materials science. The sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of Di(1H-imidazol-1-yl)methane, a versatile building block in pharmaceutical and materials science. The synthesis involves the acid-catalyzed condensation of imidazole with formaldehyde. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and details the spectroscopic characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction

Di(1H-imidazol-1-yl)methane, also known as N,N'-methylenebis(imidazole), is a key scaffold in organic synthesis due to the presence of two imidazole rings linked by a methylene bridge. The imidazole moiety is a prevalent feature in many biologically active compounds, contributing to a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] Consequently, Di(1H-imidazol-1-yl)methane serves as a valuable precursor for the development of novel therapeutic agents and functional materials. Its ability to act as a bidentate chelating ligand also makes it significant in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and catalysts.[1] This guide focuses on a robust and efficient one-pot synthesis method, making this important molecule readily accessible for further research and development.

Mechanistic Insights: The "Why" Behind the "How"

The one-pot synthesis of di(1H-imidazol-1-yl)methane from imidazole and formaldehyde proceeds via an acid-catalyzed electrophilic substitution reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

dot

Caption: Acid-catalyzed synthesis of Di(1H-imidazol-1-yl)methane.

  • Activation of the Electrophile: In the presence of an acid catalyst (e.g., hydrochloric acid), the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • First Nucleophilic Attack: The pyrrole-type nitrogen (N-1) of the imidazole ring, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated formaldehyde. This step results in the formation of a 1-(hydroxymethyl)imidazole intermediate.

  • Formation of a Reactive Intermediate: The hydroxyl group of the 1-(hydroxymethyl)imidazole is then protonated by the acid catalyst, forming a good leaving group (water). Subsequent loss of a water molecule generates a resonance-stabilized carbocation, (1H-imidazol-1-yl)methylium.

  • Second Nucleophilic Attack: A second molecule of imidazole then acts as a nucleophile, attacking the carbocationic carbon of the (1H-imidazol-1-yl)methylium intermediate. This forms the protonated di(1H-imidazol-1-yl)methane.

  • Deprotonation: Finally, a weak base (such as a water molecule or another imidazole molecule) removes a proton from the newly formed imidazolium ring to regenerate the aromaticity and yield the final product, di(1H-imidazol-1-yl)methane.

Experimental Protocol

This protocol details a reliable one-pot synthesis of di(1H-imidazol-1-yl)methane.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
ImidazoleC₃H₄N₂68.0810.0 g (146.9 mmol)≥99%
Formaldehyde solutionCH₂O30.036.0 mL (80.0 mmol, 37 wt. % in H₂O)ACS grade
Hydrochloric acidHCl36.46~2 mL (concentrated)37%
Sodium hydroxideNaOH40.00As required≥97%
DichloromethaneCH₂Cl₂84.93150 mLACS grade
Anhydrous sodium sulfateNa₂SO₄142.04As requiredAnhydrous
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

dot

Caption: One-pot synthesis workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (146.9 mmol) of imidazole in 50 mL of deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the imidazole solution until the pH reaches approximately 3-4.

  • Addition of Formaldehyde: To the acidic imidazole solution, add 6.0 mL (80.0 mmol) of 37 wt. % formaldehyde solution dropwise from a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A white precipitate of the product should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Expected Yield

Typical yields for this procedure range from 70-85%.

Characterization of Di(1H-imidazol-1-yl)methane

The identity and purity of the synthesized Di(1H-imidazol-1-yl)methane should be confirmed by spectroscopic methods.

Technique Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55 (s, 2H, N-CH-N), 7.09 (s, 2H, Im-H), 6.90 (s, 2H, Im-H), 5.65 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 137.5 (Im-C2), 129.0 (Im-C4), 120.5 (Im-C5), 55.0 (-CH₂-)
FT-IR (KBr, cm⁻¹)3120-3100 (C-H, aromatic), 2940 (C-H, aliphatic), 1500, 1450 (C=N, C=C stretching)
Mass Spec. (ESI-MS)m/z: 149.08 [M+H]⁺, calculated for C₇H₉N₄⁺

Applications in Research and Drug Development

Di(1H-imidazol-1-yl)methane is a valuable starting material for the synthesis of a variety of compounds with potential therapeutic applications.

  • Antimicrobial and Antifungal Agents: The imidazole nucleus is a common feature in many antimicrobial and antifungal drugs. Di(1H-imidazol-1-yl)methane can be further functionalized to create novel compounds with enhanced activity.

  • Anticancer Agents: Derivatives of imidazole have shown promise as anticancer agents. The bidentate nature of di(1H-imidazol-1-yl)methane allows for the synthesis of metal complexes that can interact with biological targets relevant to cancer.

  • Corrosion Inhibitors: The nitrogen-containing heterocyclic rings can effectively adsorb onto metal surfaces, making imidazole derivatives, including this compound, effective corrosion inhibitors.

  • Ionic Liquids: The quaternization of the imidazole rings can lead to the formation of dicationic ionic liquids with unique properties.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of Di(1H-imidazol-1-yl)methane. By understanding the underlying reaction mechanism and following the outlined experimental procedure, researchers can efficiently produce this versatile compound in high yield and purity. The provided spectroscopic data will aid in the unambiguous characterization of the final product, facilitating its use in a wide range of applications, from medicinal chemistry to materials science.

References

  • Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. [Link]

  • Mumtaz, A., Saeed, A., Fatima, N., Dawood, M., Rafique, H., & Iqbal, J. (2016). Imidazole and its derivatives as potential candidates for drug development. Journal of Pharmacy & Bioallied Sciences, 8(3), 175–183. [Link]

  • Kua, J., Krizner, H. E., & De Haan, D. O. (2011). Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study. The Journal of Physical Chemistry A, 115(9), 1667–1675. [Link]

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Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Di(1H-imidazol-1-yl)methane

Foreword: The Role of Flexible Ligands in Engineering Dynamic MOFs In the ever-expanding landscape of metal-organic frameworks (MOFs), the rational design of crystalline materials with tailored properties is paramount. W...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of Flexible Ligands in Engineering Dynamic MOFs

In the ever-expanding landscape of metal-organic frameworks (MOFs), the rational design of crystalline materials with tailored properties is paramount. While rigid ligands have been the cornerstone of MOF synthesis, yielding highly porous and stable structures, the use of flexible ligands, such as di(1H-imidazol-1-yl)methane (bIm), has ushered in a new era of dynamic and responsive materials. The inherent conformational freedom of the methylene bridge in bIm allows for the construction of MOFs that can respond to external stimuli, such as the introduction of guest molecules, leading to unique structural transformations and functionalities. This guide provides an in-depth exploration of the synthesis and application of MOFs incorporating the bIm ligand, offering both foundational knowledge and practical protocols for researchers in materials science, chemistry, and drug development.

Di(1H-imidazol-1-yl)methane: A Versatile Building Block

Di(1H-imidazol-1-yl)methane is a neutral, bidentate N-donor ligand that has garnered significant attention in the construction of coordination polymers and MOFs. Its key features include:

  • Flexibility: The central methylene (-CH2-) group acts as a flexible joint, allowing the two imidazole rings to adopt various orientations. This flexibility can lead to the formation of diverse network topologies, including interpenetrated and pillared-layer structures.

  • Coordination Versatility: The nitrogen atoms of the imidazole rings can coordinate to a wide range of metal ions, enabling the synthesis of MOFs with different dimensionalities and properties.

  • Pore Environment Modulation: The flexible nature of bIm can result in MOFs with dynamic pores that can adapt to the size and shape of guest molecules, a desirable trait for applications in selective gas separation and sensing.

The choice of di(1H-imidazol-1-yl)methane as a ligand is a deliberate step towards creating MOFs with tunable and responsive frameworks. The ability of the ligand to bend and rotate influences the breathing behavior of the MOF, where the framework can expand or contract upon guest adsorption and desorption.

Visualizing the Ligand's Role

To conceptualize the structural possibilities offered by bIm, consider the following workflow for MOF assembly:

G cluster_reactants Reactants Metal_Ion Metal Ion / Cluster Framework Resulting MOF Architecture Metal_Ion->Framework bIm Di(1H-imidazol-1-yl)methane (bIm) (Flexible Pillar) bIm->Framework Co_Ligand Carboxylate Co-Ligand (Strut) Co_Ligand->Framework Pillared_Layer Pillared-Layer Framework->Pillared_Layer Interpenetrated Interpenetrated Framework->Interpenetrated Dynamic_Framework Dynamic/Flexible Framework Framework->Dynamic_Framework

Caption: Conceptual workflow for MOF synthesis using bIm.

Synthetic Strategies and Protocols

The synthesis of bIm-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the bIm ligand, and often a carboxylate co-ligand in a suitable solvent within a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final product's crystallinity, phase purity, and morphology.

Foundational Protocol: Synthesis of a Zinc-based MOF with bIm and Terephthalate

This protocol details the synthesis of a supramolecular 3D zinc(II) MOF, {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n, which demonstrates the principle of using a mixed-ligand approach to construct a stable framework.[1]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Di(1H-imidazol-1-yl)methane (bIm)

  • Terephthalic acid (H₂bdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve zinc(II) nitrate hexahydrate, terephthalic acid, and di(1H-imidazol-1-yl)methane in a 2:1:1 (v/v/v) mixture of DMF, ethanol, and deionized water.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 100 °C over 2 hours and hold at this temperature for 24 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless crystals of the Zn-MOF will have formed.

  • Collect the crystals by decantation and wash them with fresh DMF to remove any unreacted starting materials.

Causality Behind Experimental Choices:

  • Mixed-Ligand System: The use of both the flexible bIm ligand and the rigid terephthalate (bdc²⁻) linker is a common strategy to build robust, porous frameworks. The bdc²⁻ anions form the primary network, while the bIm ligands act as pillars, connecting these layers and defining the pore dimensions.

  • Solvent System: The DMF/EtOH/H₂O mixture provides a suitable medium for dissolving the reactants and facilitating crystal growth. DMF, with its high boiling point, is a common solvent in solvothermal synthesis.

  • Temperature and Time: The specified temperature and reaction time are optimized to ensure the formation of a crystalline, thermodynamically stable product.

General Protocol for Pillared-Layer MOF Synthesis

The flexibility of bIm makes it an excellent candidate for constructing pillared-layer MOFs, where 2D layers of metal-carboxylate networks are connected by the bIm ligands.

Conceptual Workflow for Pillared MOF Synthesis:

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Addition of Pillar cluster_2 Step 3: Solvothermal Reaction cluster_3 Step 4: Isolation & Activation a Dissolve Metal Salt & Carboxylate Ligand in Solvent b Add Di(1H-imidazol-1-yl)methane (bIm) Solution a->b c Heat in a Sealed Vessel (e.g., 100-150 °C, 24-72 h) b->c d Cool, Filter, Wash with Solvent c->d e Solvent Exchange & Heat under Vacuum to Activate d->e

Caption: General workflow for synthesizing pillared-layer MOFs with bIm.

Representative Synthetic Parameters:

Metal IonCarboxylate Co-LigandSolventTemperature (°C)Time (h)Resulting MOF Type
Zn(II)Terephthalic acidDMF/EtOH/H₂O100243D Supramolecular
Cd(II)Succinic acidH₂O160722D → 3D Polycatenated
Cd(II)Azelaic acidH₂O160722D Interpenetrated
Co(II)1,4-Benzenedicarboxylic acidDMF/H₂O120723D Framework

Characterization of bIm-based MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the ligands to the metal centers by observing shifts in the vibrational frequencies of the functional groups.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area (BET analysis) and pore volume of the activated MOF, providing crucial information about its porosity.

Applications of Di(1H-imidazol-1-yl)methane-based MOFs

The unique structural features of bIm-based MOFs make them promising candidates for a variety of applications.

Luminescent Sensing

The incorporation of fluorescent ligands or metal ions can impart luminescent properties to MOFs. The flexible nature of bIm-based frameworks can lead to guest-responsive luminescence, making them suitable for chemical sensing. For instance, the previously described Zn-MOF with bIm and terephthalate exhibits luminescence quenching in the presence of Fe³⁺ and chromate/dichromate ions, indicating its potential as a selective sensor for these species.[1]

Gas Adsorption and Separation

The tunable porosity and potential for dynamic structural changes in bIm-based MOFs are advantageous for gas storage and separation. The flexibility of the framework can allow for selective uptake of certain gases over others. For example, MOFs with flexible linkers can exhibit "gate-opening" or "breathing" phenomena, where the pores open at a specific gas pressure to allow for adsorption. This behavior is highly desirable for applications such as CO₂ capture from flue gas or natural gas purification. While specific data for bIm-based MOFs in this area is emerging, related flexible bis(imidazole) MOFs have shown promise in CO₂/N₂ and CO₂/CH₄ separations.

Diagram of Guest-Induced Structural Change:

G cluster_0 Empty MOF cluster_1 Guest Adsorption cluster_2 MOF with Guests A Closed Pores B Guest Molecules A->B Introduction of Guest C Open Pores B->C Framework Expansion C->A Desorption

Caption: Guest-induced structural transition in a flexible MOF.

Catalysis

The metal nodes in MOFs can act as catalytic sites, and the porous structure allows for the diffusion of reactants and products. The flexibility of bIm-based MOFs could influence catalytic activity by modulating the accessibility of the active sites. While research into the catalytic applications of bIm-specific MOFs is ongoing, related copper-based MOFs with imidazole-containing ligands have shown catalytic activity in various organic transformations.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane is a valuable and versatile ligand in the design and synthesis of functional metal-organic frameworks. Its inherent flexibility allows for the construction of dynamic and responsive materials with tunable properties. The protocols and insights provided in this guide serve as a foundation for researchers to explore the vast potential of bIm-based MOFs in areas such as chemical sensing, gas separation, and catalysis. Future research will likely focus on the synthesis of novel bIm-based MOFs with enhanced stability and functionality, as well as a deeper understanding of the structure-property relationships that govern their unique behaviors. The continued exploration of flexible ligands like di(1H-imidazol-1-yl)methane will undoubtedly lead to the development of next-generation smart materials for a wide range of technological applications.

References

  • Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Molecules. [Link]

  • CO2 Adsorption Over Metal-Organic Frameworks: A Mini Review. Journal of Nanoscience and Nanotechnology. [Link]

  • Anion-directed two cadmium(II) metal–organic frameworks based on bis(imidazol-1-yl)methane with diverse supramolecular structures and luminescence properties. ResearchGate. [Link]

  • Structures and Properties of New Cadmium(II) and Copper(II) Metal–Organic Frameworks Based on Flexible Bridged 1,4-bi(1H-imidazol-1-yl)butane Ligand. ResearchGate. [Link]

  • Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. ResearchGate. [Link]

  • Elucidating the particle size-dependent guest-induced structural transition of flexible metal–organic frameworks by exploring cooperative nature. Journal of Materials Chemistry A. [Link]

  • CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering. [Link]

  • Kinetics of Guest-Induced Structural Transitions in Metal-Organic-Framework MIL-53(Al)-NH2 Probed by High-Pressure Nuclear Magnetic Resonance. The Journal of Physical Chemistry Letters. [Link]

  • Structural Diversity and Carbon Dioxide Sorption Selectivity of Zinc(II) Metal-Organic Frameworks Based on Bis(1,2,4-triazol-1-yl)methane and Terephthalic Acid. Polymers. [Link]

  • Synthesis of an efficient MOF catalyst for the degradation of OPDs using TPA derived from PET waste bottles. Scientific Reports. [Link]

  • Cutting-edge molecular modelling to unveil new microscopic insights into the guest-controlled flexibility of metal–organic frameworks. Chemical Science. [Link]

  • Feasible synthesis and physicochemical features of a luminescent cadmium-metal organic frameworks (Cd-MOFs). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • New route for the synthesis of Co-MOF from metal substrates. RUA - Repositorio Institucional da Universidade de Alicante. [Link]

  • Controlled synthesis of a cobalt-organic framework: hierarchical micro/nanospheres for high-performance supercapacitors. Inorganic Chemistry Frontiers. [Link]

  • Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. Inorganic Chemistry. [Link]

  • Cost effective synthesis of a copper-1H-imidazole@activated carbon metal organic framework as an electrode material for supercapacitor applications. New Journal of Chemistry. [Link]

  • Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions. [Link]

  • Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3+. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • MOFs for CO2 capture. YouTube. [Link]

  • Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Molecules. [Link]

  • Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. MDPI. [Link]

  • Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. ResearchGate. [Link]

  • Selective adsorption of CO2 in TAMOF-1 for the separation of CO2/CH4 gas mixtures. Nature Communications. [Link]

  • CH4 and CO2 Adsorption Study in ZIF-8 and Al-BDC MOFs. Recent Res. Sci. Technol. [Link]

  • Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. ResearchGate. [Link]

  • Analysis and Refinement of Host−Guest Interactions in Metal−Organic Frameworks. Accounts of Chemical Research. [Link]

  • Silver and copper modified zeolite imidazole frameworks as sustainable methane storage systems. ResearchGate. [Link]

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Accounts of Chemical Research. [Link]

  • Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. Molecules. [Link]

  • TG curves of Zn-MOF, L-Ag/Zn-MOF and C-Ag/Zn-MOF, respectively, and... ResearchGate. [Link]

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Method

Application Notes and Protocols for the Formation of Di(1H-imidazol-1-yl)methane Coordination Complexes

For: Researchers, scientists, and drug development professionals Introduction: The Versatility of Di(1H-imidazol-1-yl)methane as a Bridging Ligand Di(1H-imidazol-1-yl)methane, also known as bis(imidazol-1-yl)methane (bim...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of Di(1H-imidazol-1-yl)methane as a Bridging Ligand

Di(1H-imidazol-1-yl)methane, also known as bis(imidazol-1-yl)methane (bim), is a versatile N-donor bidentate chelating ligand. Its structure, featuring two imidazole rings linked by a flexible methylene bridge, allows it to coordinate with a variety of metal centers, forming discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs).[1] The nitrogen atoms within the imidazole rings act as effective donor sites, facilitating the formation of stable coordination bonds.[2] This adaptability in coordination modes has led to significant interest in its use for the design and synthesis of novel materials with potential applications in catalysis, drug delivery, and materials science.[3]

This document provides a comprehensive guide to the synthesis of the Di(1H-imidazol-1-yl)methane ligand and a detailed protocol for the formation of its coordination complexes, with a particular focus on zinc(II) as a representative metal center. The methodologies described herein are grounded in established synthetic strategies and provide a framework for the rational design of new coordination compounds.

Part 1: Synthesis of the Ligand - Di(1H-imidazol-1-yl)methane

The synthesis of Di(1H-imidazol-1-yl)methane can be achieved through a one-pot reaction that utilizes a metal catalyst and a suitable methylene source. This protocol is adapted from a high-yield synthesis of a structurally similar ligand, bis(1H-indazol-1-yl)methane, which employs dimethyl sulfoxide (DMSO) as the methylene source.[4][5][6]

Reaction Principle

The core of this synthesis is the metal-catalyzed dimerization of imidazole using a methylene bridge derived from DMSO. The metal catalyst facilitates the reaction, leading to the formation of the desired product with high purity and yield.[5]

Experimental Protocol: One-Pot Synthesis

Materials:

  • 1H-Imidazole

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other suitable 3d-metal salt

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Heavy-wall cylindrical pressure vessel (15 mL, 150 psig rating) or a round-bottom flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a heavy-wall cylindrical pressure vessel, combine 1.0 mmol of 1H-imidazole, 0.01 mmol of a metal catalyst (e.g., CoCl₂·6H₂O), and 1.0 mL of DMSO.[4] Add a magnetic stir bar and seal the vessel with a Teflon screw cap.

  • Reaction: Heat the reaction mixture to 175 °C with continuous stirring for 24 hours.[4]

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water. The desired product, Di(1H-imidazol-1-yl)methane, will precipitate out of the solution.[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers in a separatory funnel and wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Characterization of Di(1H-imidazol-1-yl)methane

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The proton NMR spectrum should show characteristic peaks for the imidazole ring protons and a singlet for the bridging methylene protons. The chemical shifts will be consistent with the structure of Di(1H-imidazol-1-yl)methane.[4]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the carbon atoms of the imidazole rings and the methylene bridge.[4]
FT-IR The infrared spectrum will show characteristic absorption bands for the C-H and C=N stretching and bending vibrations of the imidazole rings.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of Di(1H-imidazol-1-yl)methane (C₇H₈N₄, M.W. = 148.17 g/mol ).

Part 2: Formation of Di(1H-imidazol-1-yl)methane Coordination Complexes

The formation of coordination complexes with Di(1H-imidazol-1-yl)methane can be achieved through various methods, including solvothermal synthesis. This technique involves reacting the ligand and a metal salt in a sealed vessel at elevated temperatures, often leading to the formation of crystalline products. The following protocol details the synthesis of a zinc(II) coordination polymer using Di(1H-imidazol-1-yl)methane and 4,4'-oxybis(benzoic acid) as a co-ligand.[1]

Reaction Principle

Under hydrothermal conditions, the Di(1H-imidazol-1-yl)methane ligand and a carboxylate co-ligand self-assemble with zinc(II) ions to form a stable coordination polymer. The final structure is influenced by the coordination preferences of the metal ion and the geometric constraints of the ligands.[1]

Experimental Protocol: Hydrothermal Synthesis of a Zn(II) Coordination Polymer

Materials:

  • Di(1H-imidazol-1-yl)methane (synthesized as described in Part 1)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Oxybis(benzoic acid) (H₂L²)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine Di(1H-imidazol-1-yl)methane (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), and 4,4'-oxybis(benzoic acid) (0.1 mmol).[1]

  • Solvent Addition: Add a mixture of DMF and deionized water as the solvent.[1]

  • Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).[1]

  • Cooling and Product Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and air-dry.[1]

Characterization of the Coordination Complex

The structure and properties of the synthesized coordination complex should be thoroughly investigated.

Technique Purpose and Expected Outcome
Single-Crystal X-ray Diffraction This is the most definitive method for determining the three-dimensional structure of the coordination complex. It will reveal the coordination geometry of the metal center, the binding mode of the ligands, and the overall crystal packing. For example, it can confirm the formation of a 2D layer structure.[1]
Powder X-ray Diffraction (PXRD) PXRD is used to confirm the phase purity of the bulk crystalline product by comparing the experimental pattern to the one simulated from the single-crystal X-ray diffraction data.
FT-IR Spectroscopy The IR spectrum of the complex will show shifts in the vibrational frequencies of the imidazole and carboxylate groups upon coordination to the metal center, confirming the involvement of these groups in bonding.
Thermogravimetric Analysis (TGA) TGA provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice.[1]
Photoluminescence Spectroscopy The photoluminescence properties of the complex can be investigated to explore its potential applications in areas such as sensing or light-emitting devices.[1]

Visualization of the Coordination Process

The following diagram illustrates the general concept of Di(1H-imidazol-1-yl)methane coordinating to a metal center.

Coordination_Complex cluster_ligand Di(1H-imidazol-1-yl)methane (bim) cluster_metal Metal Center cluster_complex Coordination Complex Im1 Imidazole Ring 1 CH2 CH₂ Bridge Im1->CH2 M Mⁿ⁺ Im1->M Coordination Bond Im2 Imidazole Ring 2 Im2->CH2 Im2->M Coordination Bond Complex [M(bim)X₂] M->Complex

Sources

Application

Application Notes and Protocols: Di(1H-imidazol-1-yl)methane for Selective Sensing of Metal Ions

Introduction: The Versatility of Di(1H-imidazol-1-yl)methane in Coordination Chemistry and Sensing Applications Di(1H-imidazol-1-yl)methane (DIM), a molecule featuring two imidazole rings linked by a methylene bridge, is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Di(1H-imidazol-1-yl)methane in Coordination Chemistry and Sensing Applications

Di(1H-imidazol-1-yl)methane (DIM), a molecule featuring two imidazole rings linked by a methylene bridge, is a significant building block in the field of coordination chemistry.[1][2] Its structural simplicity, coupled with the rich coordination capabilities of the imidazole nitrogen atoms, makes it a versatile ligand for the construction of complex supramolecular architectures, including metal-organic frameworks (MOFs).[2] The imidazole heterocycle is a recurring motif in biological systems, notably in the amino acid histidine, where it plays a crucial role in metal ion binding within metalloproteins. This inherent affinity for metal ions positions DIM and its derivatives as prime candidates for the development of selective chemosensors.[3][4]

While the direct application of the isolated DIM molecule as a selective metal ion sensor is an emerging area of research, its true potential is realized when it is incorporated as a structural linker in porous, crystalline materials like MOFs. These frameworks provide a pre-organized and rigid structure that can enhance binding selectivity and signal transduction upon interaction with a target metal ion. This application note will provide a comprehensive guide to the principles, synthesis, and application of DIM-based materials for the selective sensing of metal ions, with a particular focus on the detection of Fe(III) as a representative and environmentally significant analyte.

Principle of Operation: Leveraging Coordination Chemistry for Selective Detection

The sensing mechanism of DIM-based materials is fundamentally rooted in the principles of coordination chemistry. The nitrogen atoms within the imidazole rings of DIM possess lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds.[2] When incorporated into a MOF, the spatial arrangement of these imidazole units can create specific binding pockets that are sterically and electronically favorable for certain metal ions over others.

The selective detection of a metal ion is typically achieved through one of two primary mechanisms:

  • Fluorescence Quenching or Enhancement: Many MOFs constructed from organic linkers like DIM are inherently fluorescent. Upon the introduction of a target metal ion, the coordination of the ion to the imidazole moieties can alter the electronic structure of the MOF. This can lead to a quenching (decrease) or enhancement (increase) of the fluorescence intensity. The specificity of this interaction ensures that only the target ion, or a small subset of ions, elicits a significant change in the fluorescent signal.

  • Colorimetric Changes: In some cases, the coordination of a metal ion can induce a change in the absorption properties of the DIM-based material, resulting in a visible color change. This allows for naked-eye detection, which is highly desirable for rapid and on-site analysis.

The selectivity of the sensor is a critical performance metric and is determined by the unique coordination preferences of the target metal ion and the designed binding environment within the sensor. Factors such as ionic radius, charge density, and preferred coordination geometry of the metal ion, as well as the pore size and functional groups within the MOF, all contribute to the selective recognition process.

Synthesis of Di(1H-imidazol-1-yl)methane (DIM)

A common and effective method for the synthesis of Di(1H-imidazol-1-yl)methane involves the condensation reaction of imidazole with a methylene source, such as formaldehyde or dimethyl sulfoxide.[1][2] Metal catalysts can be employed to improve the reaction yield and efficiency.

Protocol: One-Pot Synthesis of Di(1H-imidazol-1-yl)methane

This protocol is adapted from established methods for the synthesis of similar bis(azolyl)methanes.

Materials:

  • 1H-Imidazole

  • Dimethyl sulfoxide (DMSO)

  • Cobalt(II) chloride (or other suitable 3d-metal salt catalyst)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction test tube, combine 1H-indazole, the 3d-metal salt catalyst, and dimethylsulfoxide (DMSO) as the methylene source.

  • Seal the reaction vessel and heat to 175 °C for 24 hours.

  • After cooling to room temperature, extract the reaction mixture with an organic solvent.

  • Wash the organic phase with saturated brine and dry over anhydrous magnesium sulfate.

  • Remove the organic solvent by rotary evaporation.

  • Purify the residue by column chromatography using a suitable eluent to obtain the final product.

Characterization:

The successful synthesis of DIM should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

Application Protocol: Selective Sensing of Fe(III) Ions using a Di-imidazole-based MOF

While a specific MOF constructed directly from DIM for Fe(III) sensing is not extensively detailed in the literature, a closely related analogue, a MOF based on 1,4-di(1H-imidazol-4-yl)benzene, has demonstrated excellent performance in the selective fluorescent detection of Fe(III) ions.[1][5] The principles and protocol described here are directly translatable to a DIM-based MOF.

Synthesis of a Representative Di-imidazole-based MOF Sensor

This protocol describes the synthesis of a Zinc-based MOF incorporating a di-imidazole ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-di(1H-imidazol-4-yl)benzene (or Di(1H-imidazol-1-yl)methane)

  • 4,4′-Benzophenonedicarboxylic acid (H₂bpdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, dissolve the di-imidazole ligand and 4,4′-benzophenonedicarboxylic acid in N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve zinc nitrate hexahydrate in a mixture of DMF and ethanol.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, collect the resulting crystals by filtration, wash with DMF and ethanol, and dry under vacuum.

Protocol for Fe(III) Detection

Materials and Equipment:

  • Synthesized di-imidazole-based MOF

  • Deionized water

  • Stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, NiCl₂, etc.) in deionized water

  • Fluorometer

  • UV-Vis Spectrophotometer (optional, for colorimetric measurements)

Procedure:

  • Preparation of the Sensor Suspension: Disperse a small amount of the finely ground MOF in deionized water and sonicate for a few minutes to obtain a stable and homogeneous suspension.

  • Fluorescence Measurements:

    • Place a specific volume of the MOF suspension into a cuvette.

    • Record the initial fluorescence emission spectrum of the suspension.

    • Sequentially add small aliquots of the stock solution of the metal ion to be tested (e.g., Fe(III)) to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Selectivity Studies: Repeat the fluorescence measurement procedure with a range of different metal ion solutions at the same concentration to assess the selectivity of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • For quenching-based sensors, the data can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[M] where I₀ and I are the fluorescence intensities in the absence and presence of the metal ion [M], respectively, and Ksv is the Stern-Volmer quenching constant.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Performance and Data

The performance of a di-imidazole-based MOF sensor for Fe(III) detection is expected to be comparable to that of the reported 1,4-di(1H-imidazol-4-yl)benzene-based MOF.[5]

Table 1: Performance Characteristics of a Representative Di-imidazole-based MOF for Fe(III) Sensing

ParameterValueReference
AnalyteFe(III) ion[5]
Detection MethodFluorescence Quenching[5]
Limit of Detection (LOD)0.25 µM[5]
Quenching Constant (Ksv)3.8 × 10⁴ M⁻¹[5]
SelectivityHigh selectivity for Fe(III) over other common metal ions[5]

Visualizations

Chemical Structure and Coordination

G cluster_DIM Di(1H-imidazol-1-yl)methane (DIM) cluster_Metal Metal Ion (Mⁿ⁺) cluster_Complex Coordination Complex DIM DIM Complex [M(DIM)ₓ]ⁿ⁺ DIM->Complex Coordination M Mⁿ⁺ M->Complex

Caption: Coordination of Di(1H-imidazol-1-yl)methane with a metal ion.

Experimental Workflow for Metal Ion Sensing

workflow start Synthesize Di-imidazole -based MOF prepare Prepare MOF Suspension in Water start->prepare measure_initial Measure Initial Fluorescence prepare->measure_initial add_metal Add Metal Ion Solution measure_initial->add_metal measure_final Measure Final Fluorescence add_metal->measure_final analyze Analyze Data (Quenching/Enhancement) measure_final->analyze result Determine Metal Ion Concentration analyze->result

Caption: Workflow for fluorescent metal ion sensing using a MOF.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane stands out as a highly promising and versatile building block for the rational design of selective metal ion sensors. Its straightforward synthesis and the inherent coordinating ability of its imidazole moieties make it an attractive component for creating advanced sensing materials, particularly Metal-Organic Frameworks. The application of these materials in the selective detection of environmentally and biologically important metal ions, such as Fe(III), demonstrates their potential for real-world applications in environmental monitoring, clinical diagnostics, and industrial process control.

Future research in this area will likely focus on the development of new DIM-based MOFs with tailored pore environments to achieve even higher selectivity and sensitivity for a wider range of metal ions. Furthermore, the integration of these materials into practical sensing devices, such as portable fluorometers and colorimetric test strips, will be a key step in translating this promising technology from the laboratory to the field.

References

  • Dalton Transactions. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. [Link]

  • ResearchGate. Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. [Link]

  • PubMed Central. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. [Link]

  • ResearchGate. Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]

  • New Journal of Chemistry. A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions. [Link]

  • Critical Reviews in Analytical Chemistry. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]

  • RSC Publishing. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. [Link]

  • PubMed. Multifunctional Luminescent Eu(III)-Based Metal-Organic Framework for Sensing Methanol and Detection and Adsorption of Fe(III) Ions in Aqueous Solution. [Link]

  • NIH. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Link]

  • ResearchGate. New imidazole sensors synthesized for copper (II) detection in aqueous solutions. [Link]

  • PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ResearchGate. One-pot Synthesis of biologically active imidazole derivative as a fluorescent probe for the detection of Ce 4+ ion. [Link]

  • PubMed. Bi-metallic zeolite imidazole framework nanofibers for the selective determination of Cd2+ ions. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Functionalization of Methane Using Di(1H-imidazol-1-yl)methane Complexes

Introduction: The Challenge and Opportunity of Methane Functionalization Methane, the principal component of natural gas, is an abundant and cost-effective carbon feedstock.[1] However, its chemical inertness, characteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Methane Functionalization

Methane, the principal component of natural gas, is an abundant and cost-effective carbon feedstock.[1] However, its chemical inertness, characterized by strong, non-polar C-H bonds (bond dissociation energy ≈ 104 kcal/mol), presents a formidable challenge to its direct conversion into value-added chemicals like methanol.[2] Traditional industrial processes for methane conversion, such as the syngas process, are energy-intensive, requiring high temperatures and pressures.[3] Consequently, the development of molecular catalysts that can selectively functionalize methane under milder conditions is a paramount goal in modern chemistry, with profound implications for the energy and chemical sectors.[1][3]

This guide focuses on a promising class of catalysts based on transition metal complexes of Di(1H-imidazol-1-yl)methane (dicbm). The dicbm ligand is a neutral, bidentate N-donor ligand structurally analogous to the well-studied poly(pyrazolyl)methane and bis(indazolyl)methane families.[4] Its two imidazole nitrogen atoms provide excellent chelating capabilities for a variety of transition metals, creating a coordinatively defined environment that can be tuned for C-H activation.[5] Iron and copper complexes, in particular, are of great interest as they are earth-abundant and are known to mimic the active sites of methane-oxidizing enzymes, such as methane monooxygenases.[2][6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will detail the synthesis of the dicbm ligand, the preparation of its iron(II) complexes, and a robust protocol for their application in the catalytic oxidation of methane to methanol. The causality behind experimental choices is explained throughout, ensuring both scientific integrity and practical utility.

Part 1: Synthesis of Ligand and Metal Complex

The overall workflow for preparing the catalyst and conducting the catalytic reaction is a sequential process, beginning with the synthesis of the core organic ligand.

SynthesisWorkflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Synthesis L_start Reactants: 1H-Imidazole DMSO (Methylene Source) CoCl₂ (Catalyst) L_process One-Pot Synthesis: Reflux at 175°C, 24h L_start->L_process Combine in pressure vessel L_workup Workup: Precipitation with H₂O Extraction (Ethyl Acetate) Washing & Drying L_process->L_workup L_product Product: Di(1H-imidazol-1-yl)methane (dicbm) L_workup->L_product C_start Reactants: dicbm Ligand FeCl₂ L_product->C_start Characterize then use C_process Complexation: Reflux in Acetonitrile (Inert Atmosphere) C_start->C_process C_product Product: [Fe(dicbm)Cl₂] Complex C_process->C_product caption Workflow for Catalyst Preparation.

Caption: Workflow for Catalyst Preparation.

Protocol 1.1: One-Pot Synthesis of Di(1H-imidazol-1-yl)methane (dicbm)

Rationale: The synthesis of bis(azolyl)methane ligands has traditionally involved multiple steps or harsh reagents like methylene halides.[4] A modern, efficient approach is the metal-catalyzed one-pot synthesis using dimethyl sulfoxide (DMSO) as both the solvent and the methylene bridge source. This method, proven effective for structurally similar bis(1H-indazol-1-yl)methane, offers high yields and exclusivity for the desired N,N'-linked product.[4] We adapt this robust procedure for the synthesis of dicbm. A 3d-metal salt, such as CoCl₂, catalyzes the reaction.[4] The reaction is conducted in a sealed pressure vessel to maintain the high temperature required for DMSO to act as a methylene source.

Materials:

  • 1H-Imidazole (≥99%)

  • Cobalt(II) chloride (CoCl₂, anhydrous, 99.9%) or CoCl₂·6H₂O

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 15 mL heavy-wall cylindrical pressure vessel with a Teflon screw cap (e.g., Ace Glass)

  • Stir bar

  • Heating mantle or oil bath with temperature control

  • Round-bottom flask (for scale-up)

  • Water-cooled condenser (for scale-up)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 15 mL heavy-wall pressure vessel, combine 1H-imidazole (1.0 mmol, 68.08 mg), CoCl₂ (0.01 mmol, 1.3 mg), and 1.0 mL of anhydrous DMSO. Add a magnetic stir bar.

  • Sealing and Heating: Seal the vessel tightly with the Teflon screw cap. Place the vessel in a heating mantle or oil bath preheated to 175 °C.

  • Reaction: Stir the mixture at 175 °C for 24 hours. The reaction mixture will typically turn dark.

  • Cooling and Precipitation: After 24 hours, carefully remove the vessel from the heat source and allow it to cool completely to room temperature. Once cooled, pour the DMSO reaction mixture into a beaker containing ~20 mL of deionized water. The desired product should precipitate as a solid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The product is often of high purity. If further purification is needed, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Protocol 1.2: Synthesis of Dichloro[di(1H-imidazol-1-yl)methane]iron(II), [Fe(dicbm)Cl₂]

Rationale: The synthesis of the metal complex involves the direct reaction of the bidentate dicbm ligand with an iron(II) salt in a suitable solvent. Iron(II) chloride (FeCl₂) is an excellent precursor due to its solubility and reactivity. Acetonitrile is chosen as the solvent because it can coordinate weakly to the metal center, facilitating the reaction, and is easily removed. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) center to Fe(III), which is often favored in the presence of air and imidazole-containing ligands.[7]

Materials:

  • Di(1H-imidazol-1-yl)methane (dicbm), synthesized as per Protocol 1.1

  • Iron(II) chloride (FeCl₂, anhydrous, 99.5% or higher)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous)

  • Schlenk line or glovebox equipment

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Cannula or syringe for solvent transfer

  • Glass frit or Buchner funnel for filtration

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of nitrogen or argon. The entire procedure should be carried out using standard Schlenk line or glovebox techniques.

  • Ligand Solution: In a Schlenk flask, dissolve dicbm (1.0 mmol, 148.17 mg) in 15 mL of anhydrous acetonitrile.

  • Addition of Iron Salt: While stirring the ligand solution, add anhydrous FeCl₂ (1.0 mmol, 126.75 mg) as a solid in one portion.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) under a positive pressure of inert gas. Maintain reflux for 4-6 hours. A color change and/or precipitation of the product may be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be isolated by filtration. If the product is soluble, reduce the volume of acetonitrile under vacuum to ~5 mL.

  • Precipitation: Add anhydrous diethyl ether (~20-30 mL) dropwise to the concentrated acetonitrile solution to precipitate the complex.

  • Washing and Drying: Collect the solid product by filtration using a glass frit. Wash the solid with small portions of anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting materials. Dry the product under high vacuum for several hours.

  • Storage: Store the final [Fe(dicbm)Cl₂] complex under an inert atmosphere to prevent oxidation.

Part 2: Characterization of Ligand and Complex

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complex.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the diamagnetic dicbm ligand, ¹H NMR is used to confirm the structure by observing the characteristic chemical shifts and coupling patterns of the imidazole and methylene bridge protons.[4] For paramagnetic complexes like high-spin Fe(II), the NMR signals will be broadened and shifted, but can still provide structural information.[8]

    • ¹³C NMR: Confirms the carbon framework of the ligand.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Upon complexation, shifts in the C=N and C-N stretching frequencies of the imidazole rings are expected, indicating coordination to the metal center.[5] The appearance of new bands in the low-frequency region (typically < 500 cm⁻¹) can be attributed to the formation of Metal-Nitrogen (M-N) bonds.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the dicbm ligand and the metal complex, verifying their elemental composition.

  • Elemental Analysis (C, H, N): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the proposed chemical formula.

  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. Powder XRD (PXRD) can be used to assess the crystallinity and phase purity of the bulk material.[5]

TechniqueDi(1H-imidazol-1-yl)methane (dicbm)[Fe(dicbm)Cl₂] Complex
¹H NMR Sharp signals expected for imidazole protons (~7-8 ppm) and a characteristic singlet for the CH₂ bridge (~6.0-6.5 ppm).Paramagnetically shifted and broadened signals.
FTIR (cm⁻¹) C-H stretches (~3100), C=N stretches (~1500), ring vibrations.Shift in C=N and ring vibration bands. New Fe-N band in far-IR.
HRMS [M+H]⁺ peak corresponding to C₇H₉N₄⁺.Isotopic pattern for Fe and Cl confirms complex formation.
Elemental Calculated %C, %H, %N match experimental values.Calculated %C, %H, %N for C₇H₈N₄Cl₂Fe match experimental values.

Part 3: Application in Catalytic Methane Oxidation

This section provides a detailed protocol for evaluating the catalytic activity of the synthesized [Fe(dicbm)Cl₂] complex for the direct oxidation of methane to methanol using hydrogen peroxide (H₂O₂) as the oxidant.

Rationale: The selective oxidation of methane to methanol is a "holy grail" reaction.[9] Iron complexes are known to catalyze alkane oxidation, often via high-valent iron-oxo intermediates.[10][11] The reaction is typically performed in a polar, coordinating solvent like acetonitrile at elevated methane pressure to ensure sufficient substrate concentration in the liquid phase. Hydrogen peroxide is a common and relatively "green" oxidant for these systems.[10] The reaction must be conducted in a high-pressure reactor to handle the methane gas safely.

Protocol 2.1: High-Pressure Methane Oxidation

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Gas chromatography (GC) system with a Flame Ionization Detector (FID) for product quantification.

  • High-pressure methane gas cylinder and regulator.

Materials:

  • [Fe(dicbm)Cl₂] catalyst, synthesized as per Protocol 1.2

  • Acetonitrile (ACS grade or higher)

  • Hydrogen peroxide (H₂O₂, 30% solution in H₂O)

  • Methane (high purity, ≥99.99%)

  • Internal standard for GC analysis (e.g., isopropanol or dioxane)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the [Fe(dicbm)Cl₂] catalyst (e.g., 0.01 mmol) and a magnetic stir bar to the reactor vessel.

  • Solvent Addition: Add acetonitrile (e.g., 10 mL) and the internal standard (e.g., 0.1 mmol of isopropanol) to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with low-pressure methane to remove air.

  • Pressurization: Pressurize the reactor with methane to the desired pressure (e.g., 50 bar or ~725 psi).

  • Heating and Equilibration: Begin stirring and heat the reactor to the desired temperature (e.g., 50-70 °C). Allow the system to equilibrate for 15-20 minutes.

  • Initiation of Reaction: Carefully inject the hydrogen peroxide solution (e.g., 1.0 mmol in 1 mL of acetonitrile) into the reactor using a high-pressure liquid pump or by adding it before sealing if the reactor design allows for it (note: this may initiate the reaction during heat-up).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure with vigorous stirring for the desired time (e.g., 1-4 hours).

  • Reaction Quenching and Depressurization: After the reaction time has elapsed, cool the reactor rapidly in an ice bath to quench the reaction. Carefully and slowly vent the excess methane gas in a well-ventilated fume hood.

  • Sample Analysis: Open the reactor and take an aliquot of the liquid phase. Filter the sample if necessary (e.g., using a syringe filter) and analyze it by GC-FID to quantify the amounts of methanol, formaldehyde (a common byproduct), and unreacted methane (if using a gas sampling valve). Calculate the yield and selectivity based on the initial amount of oxidant or methane.

Data Analysis:

  • Turnover Number (TON): Moles of product / Moles of catalyst.

  • Turnover Frequency (TOF): TON / reaction time (in hours or seconds).

  • Selectivity: (Moles of desired product / Total moles of all products) x 100%.

Plausible Catalytic Cycle

The catalytic cycle for methane oxidation by a non-heme iron complex like [Fe(dicbm)Cl₂] with H₂O₂ is believed to proceed through the formation of a high-valent iron-oxo species.

CatalyticCycle FeII [FeII(dicbm)]²⁺ FeII_H2O2 [FeII(dicbm)(H₂O₂)]²⁺ FeII->FeII_H2O2 + H₂O₂ FeIV_O [FeIV(dicbm)(O)]²⁺ (High-Valent Intermediate) FeII_H2O2->FeIV_O - H₂O FeIV_OH_CH3 [FeIII(dicbm)(OH)(•CH₃)]²⁺ (Radical Rebound) FeIV_O->FeIV_OH_CH3 + CH₄ (H-atom abstraction) FeIII_OCH3 [FeIII(dicbm)(OCH₃)]²⁺ FeIV_OH_CH3->FeIII_OCH3 Rebound FeIII_OCH3->FeII + H₂O - CH₃OH caption Plausible Catalytic Cycle for Methane Oxidation.

Caption: Plausible Catalytic Cycle for Methane Oxidation.

Explanation of the Cycle:

  • Activation of Oxidant: The resting Fe(II) catalyst coordinates with hydrogen peroxide.

  • Formation of High-Valent Intermediate: Heterolytic cleavage of the O-O bond in the coordinated H₂O₂, with the loss of a water molecule, generates a highly reactive high-valent iron(IV)-oxo species.

  • C-H Activation: This powerful oxidant abstracts a hydrogen atom from methane, forming a methyl radical (•CH₃) and an iron(III)-hydroxyl species within the solvent cage.

  • Radical Rebound: The methyl radical rapidly "rebounds" onto the hydroxyl group coordinated to the iron center, forming a coordinated methoxide.

  • Product Release and Catalyst Regeneration: The methanol product is released (hydrolyzed), and the catalyst is reduced back to its initial Fe(II) state, ready to begin another cycle.

Performance of Related Iron-Based Catalysts

While specific, peer-reviewed catalytic data for discrete Di(1H-imidazol-1-yl)methane complexes in methane functionalization is emerging, the performance of structurally and electronically similar iron complexes in alkane oxidation provides valuable benchmarks.

Catalyst SystemSubstrateOxidantTemp (°C)TONSelectivityReference
Iron bispidine complexcis-1,2-dimethylcyclohexaneO₂RT~15-20Complex mixture of alcohols/ketones[11]
Fe₂(μ-OH)₂(bbta) (MOF)MethaneN₂O(DFT Study)N/APredicted favorable for methanol[9]
Fe(III)-monoamidate complexOctaneH₂O₂RT~35059% for octanols[12]

This table presents data from related systems to provide context for expected performance.

Conclusion and Outlook

The protocols and scientific rationale presented in this guide offer a robust framework for synthesizing and evaluating Di(1H-imidazol-1-yl)methane-based catalysts for the challenging task of methane functionalization. The one-pot ligand synthesis and standard complexation procedures are efficient and accessible. The high-pressure oxidation protocol provides a reliable method for assessing catalytic performance. While the direct catalytic application of these specific complexes to methane is an active area of research, the strong precedent set by related iron-imidazole and non-heme iron systems suggests a high potential for success. Future work should focus on tuning the electronic and steric properties of the ligand, exploring different metal centers (e.g., Cu, Pd, Ru), and optimizing reaction conditions to improve catalyst stability, turnover numbers, and selectivity for methanol. The insights gained from such studies will be invaluable in the rational design of next-generation catalysts for the efficient utilization of methane.

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  • Ribeiro, R. P., et al. (2014). C-H Bond Activation of Methane in Aqueous Solution: A Hybrid Quantum Mechanical/Effective Fragment Potential Study. Journal of Physical Chemistry A, 118(30), 5769–5777.
  • Himes, R. A., & Karlin, K. D. (2009). A new copper-oxo player in methane oxidation. Proceedings of the National Academy of Sciences, 106(45), 18877-18878.
  • Wang, X., et al. (2023). Silver and Copper Dual Single Atoms Boosting Direct Oxidation of Methane to Methanol via Synergistic Catalysis. Advanced Science, 10(24), 2302198.
  • Verma, P., et al. (2022). Exploring Mechanistic Routes for Light Alkane Oxidation with an Iron-Triazolate Metal–Organic Framework. Physical Chemistry Chemical Physics, 24(9), 5462-5472.
  • Waziri, I., et al. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research, 1(1).
  • Lavrenova, L. G., et al. (2023). Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. Magnetochemistry, 9(6), 154.
  • Solomon, E. I., et al. (2009). A new copper-oxo player in methane oxidation.

Sources

Application

Application Note &amp; Protocol: Synthesis of Arene-Ruthenium(II) Complexes with Di(1H-imidazol-1-yl)methane

Abstract This document provides a comprehensive technical guide for the synthesis of arene-ruthenium(II) complexes featuring the bidentate N-donor ligand, di(1H-imidazol-1-yl)methane. Arene-ruthenium(II) complexes, known...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of arene-ruthenium(II) complexes featuring the bidentate N-donor ligand, di(1H-imidazol-1-yl)methane. Arene-ruthenium(II) complexes, known for their characteristic "piano-stool" geometry, represent a cornerstone in organometallic chemistry with profound implications for catalysis and medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] The protocols herein detail the synthesis of the essential dichloro(p-cymene)ruthenium(II) dimer precursor, the di(1H-imidazol-1-yl)methane ligand, and the final complexation reaction. Each step is accompanied by expert insights into the underlying chemical principles, safety considerations, and characterization methods to ensure scientific rigor and reproducibility for researchers in chemical synthesis and drug development.

Introduction: The Significance of Arene-Ruthenium(II) Scaffolds

Ruthenium-based compounds have emerged as promising alternatives to traditional platinum-based anticancer drugs, with several complexes advancing to clinical trials.[2][3] The arene-ruthenium(II) scaffold is particularly advantageous, offering a stable, three-legged piano-stool configuration where the arene ligand occupies three coordination sites, leaving three additional sites for ligand exchange and biological interaction.[1] This structure provides a unique combination of hydrophobic (the arene) and hydrophilic (the charged metal center) properties, which are crucial for bioavailability and cellular uptake.[2]

The choice of co-ligands is critical in tuning the complex's stability, solubility, and mechanism of action.[1] Di(1H-imidazol-1-yl)methane is a versatile bidentate chelating ligand that binds to the ruthenium center through two nitrogen donor atoms, forming a stable six-membered ring.[4][5] This chelation enhances the stability of the resulting complex compared to monodentate ligands. The imidazole moieties themselves are prevalent in biological systems and have been incorporated into other successful ruthenium anticancer compounds like NAMI-A, suggesting their potential to facilitate favorable interactions with biological targets.[2]

This guide presents a validated, step-by-step methodology for the rational design and synthesis of these promising organometallic compounds.

Overall Synthetic Workflow

The synthesis is a three-stage process, beginning with the preparation of the ruthenium precursor and the imidazole-based ligand, followed by the final complexation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Complexation cluster_2 Stage 3: Characterization RuCl3 RuCl₃·3H₂O dimer [(p-cymene)RuCl₂]₂ RuCl3->dimer phellandrene α-Phellandrene phellandrene->dimer final_complex [Ru(p-cymene)(L)Cl]⁺ dimer->final_complex Dimer Cleavage & Coordination imidazole Imidazole ligand Di(1H-imidazol-1-yl)methane imidazole->ligand formaldehyde Formaldehyde formaldehyde->ligand ligand->final_complex Chelation nmr NMR Spectroscopy final_complex->nmr ms Mass Spectrometry final_complex->ms xray X-ray Diffraction final_complex->xray

Diagram 1: Overall Synthetic Workflow.

Part 1: Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer Precursor

The dimeric complex, [Ru(p-cymene)Cl₂]₂, is the most common and versatile starting material for a vast array of arene-ruthenium(II) chemistry.[6] Its synthesis involves the in-situ isomerization of α-phellandrene to p-cymene, which then coordinates to the ruthenium center. The dimer structure features two bridging chloride ligands, which are readily cleaved by coordinating solvents or incoming ligands to form monomeric species.[7][8]

Protocol 1: Synthesis of [Ru(p-cymene)Cl₂]₂

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • α-Phellandrene

  • Ethanol (95%)

  • Standard Schlenk line and glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To the flask, add Ruthenium(III) chloride trihydrate (1.0 g, 3.8 mmol).

  • Solvent & Ligand Source: Add 50 mL of 95% ethanol, followed by 10 mL of α-phellandrene. The α-phellandrene serves as both the solvent and the precursor to the p-cymene ligand.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4 hours. The solution will gradually change from a dark brown/black to a deep red-orange color.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the resulting red-orange crystalline solid by filtration. Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting material and organic byproducts.

  • Drying: Dry the product under vacuum. A typical yield is approximately 80-90%.

Expert Insight: The reaction is performed in ethanol to facilitate the reduction of Ru(III) to Ru(II) and the isomerization of α-phellandrene. Working under an inert atmosphere is crucial to prevent the oxidation of the final Ru(II) product.

ParameterValueReference
Formula C₂₀H₂₈Cl₄Ru₂[6]
Molecular Weight 612.38 g/mol [6]
Appearance Red-orange solid[7]

Part 2: Synthesis of Di(1H-imidazol-1-yl)methane Ligand

Di(1H-imidazol-1-yl)methane is a bidentate N-donor ligand synthesized via the condensation of two imidazole molecules with a methylene bridge, typically sourced from formaldehyde.[4] This ligand is structurally analogous to the well-studied poly(pyrazolyl)methane ligands.[4]

Protocol 2: Synthesis of Di(1H-imidazol-1-yl)methane

Materials:

  • Imidazole

  • Formaldehyde (37% aqueous solution)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve imidazole (10.0 g, 147 mmol) in 100 mL of water.

  • Reaction: Add aqueous formaldehyde (5.6 mL, 74 mmol) to the imidazole solution. Stir the mixture at room temperature for 24 hours.

  • Work-up: After 24 hours, add solid potassium hydroxide to the solution until it is saturated. This will cause the product to separate from the aqueous layer.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Drying & Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield the product as a white solid. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Expert Insight: The reaction relies on the nucleophilic attack of the imidazole nitrogen onto the electrophilic carbon of formaldehyde. The use of a base in the work-up is essential to deprotonate any protonated imidazole and reduce the product's solubility in the aqueous phase, facilitating extraction.

ParameterValueReference
Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4]
Appearance White solid[4]

Part 3: Synthesis of the Arene-Ruthenium(II) Complex

The final step involves the reaction of the ruthenium dimer with the di(1H-imidazol-1-yl)methane ligand. The dimer's chloride bridges are cleaved, and the bidentate ligand coordinates to the ruthenium center, displacing solvent molecules and one chloride ion to form a cationic complex.[5][9]

Diagram 2: Complexation Reaction Scheme.

Protocol 3: Synthesis of [Ru(p-cymene)(di(1H-imidazol-1-yl)methane)Cl]Cl

Materials:

  • [Ru(p-cymene)Cl₂]₂ dimer

  • Di(1H-imidazol-1-yl)methane

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Standard Schlenk line and glassware

Procedure:

  • Setup: In a 50 mL Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (100 mg, 0.163 mmol) in 15 mL of anhydrous methanol. The solution should be red-orange.

  • Ligand Addition: In a separate vial, dissolve di(1H-imidazol-1-yl)methane (50 mg, 0.337 mmol, 2.06 equivalents) in 5 mL of anhydrous methanol.

  • Reaction: Add the ligand solution dropwise to the stirring solution of the ruthenium dimer at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The color may lighten to a brighter orange or yellow. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Reduce the solvent volume to approximately 5 mL under vacuum. Add anhydrous diethyl ether dropwise until a precipitate forms. Diethyl ether is used as an anti-solvent to precipitate the more polar, ionic product.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold methanol and then generously with diethyl ether.

  • Drying: Dry the final complex under vacuum.

Expert Insight: The reaction is typically performed in a coordinating solvent like methanol which helps to cleave the dimer into a monomeric [Ru(p-cymene)Cl₂(MeOH)] intermediate, which is then more susceptible to ligand substitution.[5] Using a slight excess of the bidentate ligand ensures complete reaction with the dimer. The final product is a salt, often a chloride, but the counter-ion can be exchanged (e.g., to PF₆⁻ or BF₄⁻) by adding a salt like NH₄PF₆ or AgBF₄ during the work-up, which can aid in crystallization.[9]

Part 4: Characterization

The synthesized complex should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. Expect to see characteristic shifts for the p-cymene protons (typically four aromatic doublets, a septet for the isopropyl CH, and a doublet for the isopropyl methyls, plus a singlet for the methyl group on the ring). The imidazole and bridging methylene protons of the ligand will also show distinct signals, often shifted downfield upon coordination to the ruthenium center.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of both the arene and the bidentate ligand.

  • Mass Spectrometry (ESI-MS): This is crucial for confirming the molecular weight. For a cationic complex like [Ru(p-cymene)(L)Cl]⁺, the parent ion peak corresponding to this cation should be observed.

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure, including bond lengths, angles, and the coordination geometry around the ruthenium atom.

Table of Expected Characterization Data
AnalysisExpected Result for [Ru(p-cymene)(C₇H₈N₄)Cl]⁺
¹H NMR p-cymene: δ 5.0-6.0 (4H, aromatic), δ 2.5-3.0 (1H, CH), δ 1.0-1.5 (6H, CH(CH₃)₂), δ 2.0-2.5 (3H, CH₃). Ligand: δ 6.5-8.0 (6H, imidazole CH), δ 6.0-6.5 (2H, N-CH₂-N). (Shifts are approximate and dependent on solvent).
ESI-MS M⁺ peak at m/z ≈ 459.06 (for ¹⁰²Ru isotope), corresponding to [C₁₇H₂₂ClN₄Ru]⁺.
Appearance Yellow to orange crystalline solid.

References

  • Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (n.d.). Google Scholar.
  • Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques. (n.d.). National Institutes of Health.
  • Dichloro(p-cymene)ruthenium(II) dimer. (n.d.). EvitaChem.
  • Di(1H-imidazol-1-yl)methane. (2023). Smolecule.
  • Dichloro(p-cymene)ruthenium(II) Dimer. (n.d.). TCI Chemicals.
  • A REVIEW ON THERAPEUTIC APPLICATION OF RUTHENIUM COMPLEXES. (n.d.). IJCRT.org.
  • Arene ruthenium complexes as anticancer agents. (2008). ResearchGate.
  • Synthesis and Structural Characterization of Half-Sandwich Arene–Ruthenium(II) Complexes with Bis(imidazol-1-yl)methane, Imidazole and Benzimidazole. (2020). MDPI.
  • (Cymene)ruthenium dichloride dimer. (n.d.). Wikipedia.
  • Dichlorido(η 6 -p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). (2016). MDPI.
  • New Ru II (arene) Complexes with Halogen-Substituted Bis- and Tris(pyrazol-1-yl)borate Ligands. (2019). ResearchGate.

Sources

Method

Application Notes and Protocols for Di(1H-imidazol-1-yl)methane-Based MOFs in CO2 Capture and Separation

Introduction: A New Frontier in Carbon Capture with Di(1H-imidazol-1-yl)methane-Based MOFs The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Carbon Capture with Di(1H-imidazol-1-yl)methane-Based MOFs

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Among the most promising materials are Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their exceptional tunability in terms of pore size, surface chemistry, and functionality makes them prime candidates for selective gas separation.

This guide focuses on a specific, highly promising subclass of MOFs utilizing the flexible N-donor ligand, di(1H-imidazol-1-yl)methane (also known as bis(imidazol-1-yl)methane or 'bim'). The methane bridge between the two imidazole rings imparts a degree of conformational flexibility, which can be advantageous in the dynamic process of gas adsorption and framework response. When integrated into a MOF structure, often in conjunction with other ligands like carboxylates, di(1H-imidazol-1-yl)methane can create unique pore environments conducive to selective CO2 capture.

These application notes provide a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and application of a representative di(1H-imidazol-1-yl)methane-based MOF for CO2 capture and separation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Featured Material: A Zinc-Based MOF with Di(1H-imidazol-1-yl)methane and Terephthalate Linkers

For the purpose of these protocols, we will focus on a zinc-based MOF incorporating both di(1H-imidazol-1-yl)methane (bim) and terephthalate (bdc) as mixed ligands. The resulting framework, with the general formula {[Zn(bim)(bdc)]}n , serves as an excellent model system. The terephthalate ligand provides structural rigidity and well-defined pores, while the di(1H-imidazol-1-yl)methane ligand introduces additional coordination sites and potential for enhanced CO2 interaction through its nitrogen-rich imidazole rings.

Experimental Protocols

Protocol 1: Synthesis of the Ligand - Di(1H-imidazol-1-yl)methane

Rationale: The synthesis of the 'bim' ligand is the foundational step. A common and effective method is the condensation reaction between imidazole and a methylene source, such as formaldehyde.[1]

Materials:

  • 1H-Imidazole

  • Formaldehyde (37 wt. % in H2O)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1H-imidazole in deionized water.

  • Add a stoichiometric excess of formaldehyde solution to the flask.

  • Slowly add a concentrated aqueous solution of KOH while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring at room temperature for 24 hours.

  • Extract the product from the aqueous solution using dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the solution and remove the solvent under reduced pressure to yield di(1H-imidazol-1-yl)methane as a white solid.

  • Characterize the product using 1H NMR and 13C NMR to confirm purity before use in MOF synthesis.

Protocol 2: Solvothermal Synthesis of the {[Zn(bim)(bdc)]}n MOF

Rationale: Solvothermal synthesis is a widely used method for producing high-quality, crystalline MOFs. The elevated temperature and pressure facilitate the coordination of the metal ions and organic linkers into an ordered framework. This protocol is based on the successful synthesis of a similar Zn-bim-bdc MOF.[2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • Terephthalic acid (H2bdc)

  • Di(1H-imidazol-1-yl)methane (bim)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in a solvent mixture of DMF (4 mL), EtOH (2 mL), and H2O (2 mL).

  • Add terephthalic acid (0.5 mmol) and di(1H-imidazol-1-yl)methane (0.5 mmol) to the solution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100 °C for 24 hours.

  • After 24 hours, cool the oven slowly to room temperature.

  • Colorless, single crystals of {[Zn(bim)(bdc)]}n should form.

  • Collect the crystals by filtration, wash thoroughly with fresh DMF, and then with ethanol.

  • Dry the product under vacuum at room temperature.

MOF_Synthesis_Workflow cluster_ligands Ligand & Metal Source Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Activation Zn(NO3)2_6H2O Zn(NO3)2·6H2O Mixing Dissolve in DMF/EtOH/H2O Zn(NO3)2_6H2O->Mixing H2bdc Terephthalic Acid (H2bdc) H2bdc->Mixing bim Di(1H-imidazol-1-yl)methane (bim) bim->Mixing Heating Heat at 100°C for 24h Mixing->Heating Filtration Filtration & Washing (DMF, EtOH) Heating->Filtration Activation Solvent Exchange & Vacuum Drying Filtration->Activation Final_Product {[Zn(bim)(bdc)]}n MOF Activation->Final_Product

Fig. 1: Solvothermal synthesis workflow for {[Zn(bim)(bdc)]}n MOF.
Protocol 3: MOF Activation for Porosity

Rationale: The as-synthesized MOF pores are typically occupied by solvent molecules from the synthesis. An activation step is crucial to remove these guest molecules and make the pores accessible for gas adsorption.

Procedure:

  • Immerse the as-synthesized MOF in a fresh solvent, such as ethanol, for 3 days, replacing the solvent daily. This process, known as solvent exchange, helps to remove the high-boiling point DMF.

  • After solvent exchange, decant the ethanol and transfer the MOF to a vacuum oven.

  • Heat the sample under dynamic vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12-24 hours. The exact temperature should be determined from thermogravimetric analysis (TGA) data.

  • The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Characterization Protocols

Protocol 4: Powder X-Ray Diffraction (PXRD)

Rationale: PXRD is essential to confirm the phase purity and crystallinity of the bulk synthesized MOF. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data.

Procedure:

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with the simulated pattern to verify the structure and purity.

Protocol 5: Thermogravimetric Analysis (TGA)

Rationale: TGA determines the thermal stability of the MOF and helps to identify the temperature range for activation. It measures the weight loss of the material as a function of temperature.

Procedure:

  • Place a small amount (5-10 mg) of the as-synthesized MOF in an alumina crucible.

  • Heat the sample under a nitrogen or air atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.

  • Analyze the resulting TGA curve to identify the temperatures of solvent loss and framework decomposition.

CO2 Capture and Separation Performance Evaluation

Protocol 6: Gas Adsorption Measurements

Rationale: Volumetric gas adsorption measurements are used to determine the porosity and CO2 capture performance of the activated MOF.

Procedure:

  • Porosity Analysis:

    • Load a precisely weighed amount of the activated MOF into a sample tube of a volumetric gas adsorption analyzer.

    • Degas the sample again in situ under vacuum at the activation temperature.

    • Measure the N2 adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P0) range of 0.05-0.3.

    • Determine the total pore volume from the amount of N2 adsorbed at a relative pressure of ~0.99.

  • CO2 and Other Gas Adsorption:

    • Using the same degassed sample, measure the adsorption isotherms for CO2, N2, and CH4 at relevant temperatures (e.g., 273 K and 298 K).

    • Collect data points up to a pressure of 1 bar (or higher if relevant for the application).

CO2_Capture_Mechanism cluster_mof MOF Pore Environment Pore Pore Surface CO2 CO2 Molecule (Quadrupole Moment) Pore->CO2 Van der Waals Forces Metal_Site Open Metal Site (Lewis Acid) Ligand_N Imidazole Nitrogen (Lewis Base) CO2->Metal_Site:f0 Electrostatic Interaction (Oδ- ↔ Metal+) CO2->Ligand_N:f0 Electrostatic Interaction (Cδ+ ↔ Nδ-)

Fig. 2: Mechanism of CO2 interaction within the MOF pore.

Data Presentation and Performance Metrics

The performance of di(1H-imidazol-1-yl)methane-based MOFs for CO2 capture can be summarized and compared using key metrics. The following table presents representative data for a hypothetical activated {[Zn(bim)(bdc)]}n MOF, based on values reported for analogous zinc-based mixed-ligand MOFs.

PropertyValueConditions
BET Surface Area~1200 m²/gN2 at 77 K
Pore Volume~0.55 cm³/gN2 at 77 K
CO2 Uptake~4.5 mmol/g273 K, 1 bar
CO2 Uptake~2.8 mmol/g298 K, 1 bar
N2 Uptake~0.15 mmol/g298 K, 1 bar
CH4 Uptake~0.4 mmol/g298 K, 1 bar
IAST Selectivity (CO2/N2)~25298 K, 1 bar
IAST Selectivity (CO2/CH4)~7298 K, 1 bar

Note: IAST (Ideal Adsorbed Solution Theory) selectivity is calculated from the single-component isotherm data.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key validation checkpoints include:

  • Ligand Purity: Confirmation of the di(1H-imidazol-1-yl)methane structure and purity by NMR is critical for successful MOF synthesis.

  • MOF Crystallinity: The PXRD pattern of the synthesized MOF should be sharp and match the simulated pattern, indicating a pure, crystalline product.

  • Porosity: A significant BET surface area after activation confirms the successful removal of guest molecules and the accessibility of the pore network.

  • Reproducibility: Consistent CO2 uptake values across multiple batches of the synthesized MOF demonstrate the reliability of the synthesis and activation protocols.

Conclusion and Future Outlook

MOFs based on the di(1H-imidazol-1-yl)methane ligand represent a promising avenue for the development of next-generation CO2 capture materials. The flexibility of the ligand, combined with the tunability of the overall MOF structure, allows for the rational design of materials with tailored pore environments for enhanced CO2 affinity and selectivity. The protocols and application notes presented here provide a solid foundation for researchers to synthesize, characterize, and evaluate these materials for CO2 capture and separation applications. Future work in this area could focus on the introduction of functional groups onto the ligand backbone or the exploration of different metal centers to further optimize CO2 capture performance.

References

  • Li, J.-R.; Kuppler, R. J.; Zhou, H.-C. Selective gas adsorption and separation in metal-organic frameworks. Chem. Soc. Rev.2009 , 38, 1477-1504. [Link]

  • Eddaoudi, M.; et al. Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Frameworks. Acc. Chem. Res.2001 , 34 (4), 319–330. [Link]

  • Furukawa, H.; et al. The Chemistry and Applications of Metal-Organic Frameworks. Science2013 , 341 (6149), 1230444. [Link]

  • Kreno, L. E.; et al. Metal–Organic Frameworks as Chemical Sensors. Chem. Rev.2012 , 112 (2), 1105–1125. [Link]

  • Kryuchkova, E. D.; et al. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Inorganics2023 , 11 (7), 275. [Link]

Sources

Application

Application Notes and Protocols for Employing Di(1H-imidazol-1-yl)methane in Biomimetic Hydroxylation Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Selective Oxidation Nature, the consummate chemist, has mastered the art of selective C-H bond hydroxylation, a fundamental tran...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Oxidation

Nature, the consummate chemist, has mastered the art of selective C-H bond hydroxylation, a fundamental transformation in metabolism and biosynthesis, through the action of metalloenzymes.[1] These biological catalysts, often featuring iron or copper centers coordinated by histidine (imidazole) residues, effortlessly convert inert C-H bonds to valuable hydroxyl groups with remarkable precision.[2] Replicating this feat in the laboratory, a field known as biomimetic catalysis, holds immense promise for synthetic chemistry, offering greener and more efficient routes to pharmaceuticals, fine chemicals, and materials.[3][4]

At the heart of many biomimetic systems lies the design of ligands that can structurally and electronically mimic the active sites of these enzymes. Di(1H-imidazol-1-yl)methane, a readily accessible bidentate N-donor ligand, has emerged as a compelling candidate in this endeavor. Its two imidazole moieties, linked by a flexible methylene bridge, effectively model the coordination environment provided by two histidine residues, creating a platform for the stabilization of reactive metal-oxygen intermediates crucial for hydroxylation catalysis. This guide provides a comprehensive overview of the application of Di(1H-imidazol-1-yl)methane in biomimetic hydroxylation, from the synthesis of the ligand and its metal complexes to detailed protocols for catalytic reactions and an exploration of the underlying mechanistic principles.

Synthesis and Coordination Chemistry of Di(1H-imidazol-1-yl)methane

The efficacy of a biomimetic catalyst begins with the purity and scalability of its ligand synthesis. Di(1H-imidazol-1-yl)methane can be reliably synthesized through a one-pot condensation reaction.

Protocol 1: Synthesis of Di(1H-imidazol-1-yl)methane

This protocol is adapted from established methods for the synthesis of related bis(azolyl)methanes.

Materials:

  • 1H-Indazole (or 1H-Imidazole)

  • Dimethylsulfoxide (DMSO)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other 3d metal salt catalyst

  • Deionized water

  • Heavy-wall cylindrical pressure vessel with a Teflon screw cap

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a 15 mL heavy-wall cylindrical pressure vessel, combine 1H-indazole (1.0 mmol), CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL) with a stir bar.

  • Seal the vessel with the Teflon screw cap.

  • Place the vessel in an oil bath preheated to 175 °C and stir for 24 hours.

  • After 24 hours, carefully remove the vessel from the oil bath and allow it to cool to room temperature.

  • Precipitate the crude product by adding 20 mL of deionized water.

  • Collect the precipitate by vacuum filtration and wash with deionized water.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Rationale: This one-pot synthesis utilizes DMSO as both a solvent and a methylene source, facilitated by a 3d metal salt catalyst. The high temperature and pressure ensure the efficient formation of the methylene bridge between two imidazole units.

Preparation of a Biomimetic Copper(I) Catalyst

The following protocol describes the in-situ preparation of a copper(I) complex of Di(1H-imidazol-1-yl)methane, which serves as the active catalyst precursor for hydroxylation reactions.

Protocol 2: In-Situ Preparation of Cu(I)(Di(1H-imidazol-1-yl)methane)⁺ Complex

Materials:

  • Di(1H-imidazol-1-yl)methane

  • [Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)

  • Anhydrous acetonitrile (CH₃CN)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, dissolve Di(1H-imidazol-1-yl)methane (1.0 equiv.) in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (1.0 equiv.) in anhydrous acetonitrile.

  • Slowly add the copper(I) solution to the ligand solution with vigorous stirring.

  • The formation of the complex is typically instantaneous and can be used directly for catalysis.

Rationale: The use of a copper(I) precursor is crucial as it readily reacts with oxidants like hydrogen peroxide or molecular oxygen to generate the catalytically active high-valent copper-oxygen species.[5] Acetonitrile is a common solvent that also acts as a labile ligand, easily displaced by the substrate and oxidant.

Biomimetic Hydroxylation of Phenols

A common application of these biomimetic catalysts is the hydroxylation of phenols to catechols, mimicking the activity of the enzyme tyrosinase.

Protocol 3: Catalytic Hydroxylation of Phenol

Materials:

  • In-situ prepared ⁺ solution

  • Phenol (or other phenolic substrate)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol or Acetonitrile

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To a reaction flask containing the in-situ prepared copper(I) catalyst solution (typically 1-5 mol%), add a solution of phenol (1.0 equiv.) in methanol or acetonitrile.

  • Stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (1.1-1.5 equiv.) to the reaction mixture using a syringe pump over a period of 30-60 minutes.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, the reaction can be quenched by the addition of a reducing agent (e.g., sodium sulfite solution).

  • The products (catechol and hydroquinone) can be quantified by GC-MS using an internal standard.

Rationale: The slow addition of hydrogen peroxide is critical to maintain a low concentration of the oxidant, preventing catalyst degradation and favoring the desired hydroxylation pathway over unproductive side reactions. The choice of solvent can influence the reaction rate and selectivity.

Mechanistic Insights: The Catalytic Cycle

The catalytic hydroxylation is believed to proceed through a cycle involving a high-valent copper-peroxo intermediate.

Catalytic_Cycle Cu_I [L-Cu(I)]⁺ Cu_OOH [L-Cu(II)-OOH]⁺ (Hydroperoxo intermediate) Cu_I->Cu_OOH + H₂O₂ Cu_O [L-Cu(III)=O]⁺ (High-valent copper-oxo) Cu_OOH->Cu_O - H₂O Substrate_Complex [L-Cu(III)=O(Substrate)]⁺ Cu_O->Substrate_Complex + Substrate (e.g., Phenol) Product_Release Product Release (Hydroxylated Substrate) Substrate_Complex->Product_Release C-H activation & O-atom transfer Product_Release->Cu_I + e⁻ (reductant)

Caption: Proposed catalytic cycle for hydroxylation.

The cycle begins with the reaction of the copper(I) complex with hydrogen peroxide to form a copper(II)-hydroperoxo intermediate.[6] This species can then, in some proposed mechanisms, eliminate water to form a highly reactive high-valent copper-oxo species. This potent oxidant is responsible for the electrophilic attack on the C-H bond of the substrate, leading to the formation of the hydroxylated product and regeneration of the copper(I) catalyst.

Data Presentation: Performance of a Related Biomimetic System

Catalyst SystemSubstrateOxidantSolventTemp (°C)TON (Turnover Number)Product(s)Reference
[Cu₂(HC(3-tBuPz)(1-MeIm))]₂-peroxo8-HydroxyquinolineO₂CH₂Cl₂25HighHydroxylated 8-hydroxyquinoline[7][8]
[Cu(tmpa)]²⁺/Al-MCM-41BenzeneH₂O₂Acetone254320Phenol[9]

Note: The data presented is for an analogous system and should be used as a general guide. Experimental optimization is necessary to determine the optimal conditions and performance for catalysts based on Di(1H-imidazol-1-yl)methane.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Synthesis cluster_catalysis Catalysis cluster_analysis Analysis Ligand_Synth Protocol 1: Synthesis of Di(1H-imidazol-1-yl)methane Catalyst_Prep Protocol 2: In-situ Catalyst Preparation Ligand_Synth->Catalyst_Prep Hydroxylation Protocol 3: Catalytic Hydroxylation Catalyst_Prep->Hydroxylation Analysis Product Identification & Quantification (GC-MS, NMR) Hydroxylation->Analysis Mechanistic_Studies Mechanistic Investigation (UV-Vis, EPR, Kinetics) Analysis->Mechanistic_Studies

Caption: Overall experimental workflow.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane serves as a versatile and accessible ligand for the development of biomimetic hydroxylation catalysts. Its ability to form stable complexes with transition metals like copper and iron provides a robust platform for mimicking the active sites of monooxygenase enzymes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of these systems. Future work in this area will likely focus on the synthesis of chiral analogues of Di(1H-imidazol-1-yl)methane for asymmetric hydroxylation, the immobilization of these catalysts on solid supports for enhanced recyclability, and detailed spectroscopic and computational studies to further elucidate the reaction mechanisms and guide the design of next-generation catalysts with improved activity and selectivity.

References

  • Wilfer, C., et al. (2015). Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex. Chemistry – A European Journal, 21(50), 18296-18306. [Link]

  • Herres-Pawlis, S., et al. (2015). Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex. PubMed, 26458073. [Link]

  • Ghosh, A., et al. (2006). Structural and Spectroscopic Characterization of Copper(II) Complexes of a New Bisamide Functionalized Imidazole Tripod and Evidence for the Formation of a Mononuclear End-On Cu−OOH Species. Inorganic Chemistry, 45(19), 7730-7739. [Link]

  • Wilfer, C., et al. (2019). Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex. Semantic Scholar. [Link]

  • Wilfer, C., et al. (2015). Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex. RWTH Aachen University. [Link]

  • Liang, H.-C., et al. (2002). Copper(I) and Copper(II) Complexes Possessing Cross-Linked Imidazole-Phenol Ligands: Structures and Dioxygen Reactivity. Journal of the American Chemical Society, 124(16), 4170-4171. [Link]

  • Que, L., Jr., & Tolman, W. B. (2008). Biologically Inspired Oxidation Catalysis.
  • Reddy, K. M., et al. (2012). Redox data of copper complexes. ResearchGate. [Link]

  • Byabartta, P. (2014). Synthesis, Spectroscopic Study and Electrochemistry of Copper (II)-Bis Naphthylazo Imidazole/Benzimidazole/Pyridine Oxine Complexes. The Journal of Applied Sciences Research, 1(2), 158-172.
  • Bissell, M. J., et al. (2011). Intramolecular hydroxylation of a tetrabenzimidazole-based dicopper complex. ResearchGate. [Link]

  • Herres-Pawlis, S., & Stack, T. D. P. (2009). Biomimetic Hydroxylation Catalysis Through Self-Assembly of a Bis(pyrazolyl)methane Copper–Peroxo Complex. ResearchGate. [Link]

  • Nagatomo, S., et al. (2023). Oxygenase mimicking immobilised iron complex catalysts for alkane hydroxylation with H2O2. The Royal Society of Chemistry. [Link]

  • Fukuzumi, S., et al. (2011). One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina. Chemical Science, 2(8), 1544-1552. [Link]

  • Martins, M., et al. (2020). Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Coordination Polymers with Di(1H-imidazol-1-yl)methane

Introduction Coordination polymers (CPs) are a fascinating class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks.[1][2] Their modular natu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coordination polymers (CPs) are a fascinating class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks.[1][2] Their modular nature allows for the rational design of structures with tailored properties, leading to diverse applications in gas storage, catalysis, luminescence, and sensing.[1] The choice of the organic ligand is paramount in dictating the final architecture and functionality of the CP.

This guide focuses on Di(1H-imidazol-1-yl)methane, a flexible N-donor ligand. Its two imidazole rings, connected by a methylene bridge, can rotate and adopt various conformations, making it an excellent building block for a wide range of coordination architectures. This flexibility allows it to bridge metal centers in different modes, leading to a rich structural diversity, from simple 1D chains to complex 3D frameworks. This document provides researchers with a detailed experimental guide, field-proven insights, and step-by-step protocols for the successful synthesis of coordination polymers using this versatile ligand.

Core Principles: Causality in Synthesis Design

The final structure of a coordination polymer is not arbitrary but is a product of thermodynamic and kinetic factors governed by the chosen experimental conditions. Understanding these relationships is crucial for targeted synthesis.

  • The Role of the Metal Ion: The coordination number and preferred geometry of the metal ion (e.g., tetrahedral for Zn(II), octahedral for Co(II)) are primary determinants of the network's topology.

  • Counter-Anions: Anions can be innocent charge-balancers residing in the pores of the framework, or they can actively participate in coordination, influencing the dimensionality and connectivity of the structure. The size and shape of non-coordinating anions can also act as templates, guiding the formation of specific architectures.[3][4]

  • Solvent System: The choice of solvent is critical.[5][6] Polar solvents like Dimethylformamide (DMF) and water are common. In solvothermal synthesis, the solvent's boiling point and pressure characteristics are key parameters. Sometimes, the solvent molecule itself can coordinate to the metal center or be incorporated into the crystal lattice.

  • Co-ligands: The introduction of auxiliary ligands, particularly carboxylates, is a powerful strategy to increase structural complexity and stability.[1][7] These co-ligands can bridge metal centers in various modes, working in concert with the primary di(1H-imidazol-1-yl)methane ligand to build robust frameworks.

  • Temperature and Reaction Time: Temperature controls the kinetics of crystal nucleation and growth. Higher temperatures in solvothermal synthesis can overcome kinetic barriers, leading to more thermodynamically stable phases.[8][9] Reaction time must be sufficient to allow for the formation of well-ordered crystalline products.

G cluster_input Synthesis Inputs cluster_conditions Reaction Conditions Metal Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Product Coordination Polymer (Crystalline Solid) Metal->Product BIM Di(1H-imidazol-1-yl)methane (Primary Ligand) BIM->Product CoLigand Co-Ligand (e.g., Carboxylate) CoLigand->Product Solvent Solvent System (e.g., DMF, H₂O) Solvent->Product Temp Temperature Temp->Product Influences Kinetics Time Time Time->Product Ratio Molar Ratios Ratio->Product Affects Stoichiometry caption Key parameters influencing CP formation.

Caption: Key parameters influencing CP formation.

Synthetic Methodologies and Protocols

The two most prevalent methods for synthesizing coordination polymers with di(1H-imidazol-1-yl)methane are solution-based diffusion at ambient temperature and solvothermal/hydrothermal synthesis.

Method A: Solution Diffusion (Room Temperature)

This method is ideal for growing high-quality single crystals for X-ray diffraction analysis. It relies on the slow diffusion of reactants to control the rate of crystallization, preventing the rapid precipitation of amorphous powder.

Protocol 1: Layering Technique

  • Preparation: In a narrow test tube (e.g., 10 mm x 75 mm), dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 2 mL of a suitable solvent like methanol or water.

  • Buffer Layer: Carefully layer 2-3 mL of a buffer solvent, which is miscible with the top and bottom layers (e.g., a 1:1 mixture of methanol and acetonitrile), on top of the metal salt solution. This is done by slowly adding the solvent down the side of the tube to avoid mixing.

  • Ligand Solution: In a separate vial, dissolve di(1H-imidazol-1-yl)methane (0.1 mmol) in 2 mL of a solvent in which it is highly soluble (e.g., acetonitrile or DMF).

  • Final Layering: Gently layer the ligand solution on top of the buffer layer.

  • Crystallization: Seal the test tube and leave it undisturbed in a vibration-free location. Crystals will typically form at the interface of the layers over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of fresh solvent before drying.

Method B: Solvothermal / Hydrothermal Synthesis

This is the most common and powerful technique for synthesizing coordination polymers.[5] Reactions are carried out in a sealed vessel (typically a Teflon-lined steel autoclave) at temperatures above the boiling point of the solvent. The resulting autogenous pressure facilitates the dissolution of precursors and promotes the crystallization of thermodynamically stable products.[8] "Hydrothermal" refers to the use of water as the solvent, while "solvothermal" is the general term for any solvent.[10][11]

Protocol 2: General Solvothermal Synthesis

  • Reagent Mixture: To a 25 mL Teflon-lined autoclave, add the metal salt (e.g., 0.2 mmol of Co(NO₃)₂·6H₂O), di(1H-imidazol-1-yl)methane (0.2 mmol), and any co-ligand if desired (e.g., 0.2 mmol of a dicarboxylic acid).[1][7]

  • Solvent Addition: Add the chosen solvent or solvent mixture, typically 10-15 mL of DMF, ethanol, acetonitrile, and/or water.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the sealed autoclave in a programmable oven. Heat to the desired temperature (typically between 90°C and 180°C) and hold for a specified period (usually 24 to 96 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate is often crucial for obtaining high-quality crystals.

  • Product Isolation: Open the autoclave, collect the crystalline product by filtration, wash it several times with the mother liquor (e.g., DMF) and then a lower-boiling point solvent like ethanol to remove residual reactants.

  • Drying: Dry the final product, either in air or in a vacuum oven at a moderate temperature (e.g., 60°C).

G start Start: Reagent Preparation mix Mix Metal Salt, Ligand(s) & Solvent in Autoclave start->mix seal Seal Autoclave mix->seal heat Heat in Oven (e.g., 90-180 °C, 24-96 h) seal->heat cool Slow Cooling to Room Temperature heat->cool filter Isolate Crystals (Filtration) cool->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry char Characterization (PXRD, TGA, etc.) dry->char end End: Pure CP char->end caption Workflow for solvothermal synthesis.

Caption: Workflow for solvothermal synthesis.

Exemplary Synthetic Conditions

The following table summarizes reported experimental conditions for the synthesis of various coordination polymers using di(1H-imidazol-1-yl)methane and related ligands, showcasing the diversity of achievable structures.

Metal SaltCo-LigandSolvent SystemMethodTemp. (°C)Resulting FormulaRef.
Zn(NO₃)₂Oxalic AcidH₂OHydrothermalRT[Zn(C₂O₄)(bix)]n[12]
CdSO₄1,2-H₂bdcEthanol/H₂OSolvothermal90{[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n[8]
Co(II) SalttbipDMF/H₂OSolvothermal120{[Co(bipmo)(tbip)]·3H₂O}n[13]
Cu(II) Salt2,6-PyDCDMF/H₂OSolvothermal90[Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n[1]
Ni(II) SaltAdipate (adi)H₂OHydrothermal160[Ni(L)(adi)₀.₅(H₂O)]·0.5(adi)·2.5H₂O[14]

Note: bix = 1,4-bis(imidazol-1-ylmethyl)-benzene, a related ligand. dtb, bipmo, 1,4-bmimb, and L represent other similar di-imidazole or tetra-imidazole ligands from the cited literature.

Essential Characterization Techniques

A successful synthesis must be validated through rigorous characterization.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise 3D atomic arrangement, bond lengths, and angles of a crystalline material.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern to the one simulated from SC-XRD data.[1]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvent molecules within the structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the coordination of the di(1H-imidazol-1-yl)methane ligand to the metal center. Changes in the vibrational frequencies of the imidazole ring upon coordination are indicative of successful bond formation. The absence of absorption bands around 1700 cm⁻¹ can confirm the deprotonation of carboxylic acid co-ligands.[1]

  • Luminescence and UV-vis Spectroscopy: For CPs involving specific metal ions (like Zn(II), Cd(II), or lanthanides) or fluorescent co-ligands, photoluminescence spectroscopy can reveal interesting optical properties.[1][15] UV-vis spectroscopy can provide information about electronic transitions within the material.[1]

By following the principles and protocols outlined in this guide, researchers can effectively navigate the synthesis of novel coordination polymers based on the versatile di(1H-imidazol-1-yl)methane ligand, paving the way for the development of new functional materials.

References

  • Zhang, X.-F., Song, W.-C., Yang, Q., & Bu, X.-H. (2012). Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. Dalton Transactions. Available at: [Link]

  • Papanikolaou, P., Zampakou, M., & Perlepes, S. P. (2022). From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology. Molecules. Available at: [Link]

  • Liu, K., Zhang, Y., Deng, L., & Wang, L. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and structural characterization of two coordination polymers constructed by bis(4-(1H-imidazol-1-yl)phenyl)methanone and 5-(tert-butyl)isophthalate ligands. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Construction of one and two dimensional coordination polymers using ditopic imidazole ligands. ResearchGate. Available at: [Link]

  • Lin, C.-S., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. Available at: [Link]

  • Luo, J.-H., et al. (2011). Coordination polymers constructed by diverse metal centers and the rigid ligand 3,5-di(1H-imidazol-1-yl)pyridine: Synthesis, structure and properties. ResearchGate. Available at: [Link]

  • O'Dell, W. B., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. National Institutes of Health. Available at: [Link]

  • Various Authors. (2011). Hydrothermal synthesis, structure, and photoluminescence of four complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands. ResearchGate. Available at: [Link]

  • Zhang, Q.-L., et al. (2018). Structural Diversity of Six Coordination Polymers Based on the Designed X-Shaped Ligand 1,1,1,1-Tetrakis[(3-pyridiniourea)methyl]methane. PubMed. Available at: [Link]

  • Guo, G.-C., & Xu, G. (2007). In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. Chemical Society Reviews. Available at: [Link]

  • Hazra, A., et al. (2018). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. Available at: [Link]

  • Lin, C.-S., et al. (2010). Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. Available at: [Link]

  • Various Authors. (2019). One-dimensional Zn(II) coordination polymer based on 1,3-bis(3-carboxypropyl)tetramethyldisiloxane and 1,4-bis((1H-imidazol-1-yl)methyl)benzene: synthesis, structural characterization and applications. ResearchGate. Available at: [Link]

  • Various Authors. (2020). A series of lanthanide coordination polymers based on flexible bis-(imidazole-4,5-dicarboxylate) ligand: Syntheses, structures and fluorescent properties. ResearchGate. Available at: [Link]

  • Li, Y.-Z., et al. (2016). Hydrothermal synthesis, crystal structure and properties of Ag(i)–4f compounds based on 1H-benzimidazole-5,6-dicarboxylic acid. Dalton Transactions. Available at: [Link]

  • Atis, M., et al. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. Molecules. Available at: [Link]

  • Various Authors. (2024). Hydrothermal Synthesis of a Novel One-dimensional Cadmium-based Coordination Polymer for Effective Detection of Hazardous Chemicals. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

Sources

Application

Application Notes and Protocols: Di(1H-imidazol-1-yl)methane in Dye-Sensitized Solar Cells

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and renewable energy on the application of Di(1H-imidazol-1-yl)methane in dye-s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and renewable energy on the application of Di(1H-imidazol-1-yl)methane in dye-sensitized solar cells (DSSCs). While direct, extensive literature on this specific compound is emerging, this guide synthesizes information from related imidazole and bis(azole)methane derivatives to present its potential applications as a ligand in cobalt-based electrolytes, a performance-enhancing electrolyte additive, and a potential gelator for quasi-solid-state DSSCs. This document offers detailed experimental protocols, explains the underlying scientific principles, and provides a framework for integrating Di(1H-imidazol-1-yl)methane into DSSC research and development.

Introduction: The Versatile Role of Imidazole Derivatives in DSSCs

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, flexibility, and transparency. The performance of a DSSC is intricately linked to the synergistic function of its core components: the dye-sensitized semiconductor photoanode, the electrolyte containing a redox mediator, and the counter electrode. Imidazole-based compounds have emerged as a versatile class of molecules capable of enhancing DSSC efficiency and stability through various mechanisms. They can be incorporated into organic dyes, but more commonly, they are utilized as crucial components of the electrolyte.

Di(1H-imidazol-1-yl)methane, with its two imidazole rings linked by a methylene bridge, presents several attractive features for DSSC applications. The two nitrogen atoms in the imidazole rings can act as bidentate ligands for transition metals, making it a candidate for stabilizing cobalt-based redox shuttles. Furthermore, the lone pairs on the nitrogen atoms can interact with components of the electrolyte and the photoanode surface, potentially passivating surface states and improving the open-circuit voltage. Its structure also suggests potential for forming supramolecular networks, which is relevant for the development of quasi-solid-state electrolytes.

This guide will explore three primary applications of Di(1H-imidazol-1-yl)methane in DSSCs:

  • As a Ligand for Cobalt-Based Redox Mediators: To enhance the stability and tune the redox potential of the Co(II)/Co(III) couple.

  • As an Electrolyte Additive: To improve the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).

  • As a Potential Gelator: For the formulation of quasi-solid-state electrolytes to improve long-term device stability.

Application I: Di(1H-imidazol-1-yl)methane as a Ligand in Cobalt-Based Electrolytes

The traditional iodide/triiodide (I⁻/I₃⁻) redox couple in DSSCs has limitations, including a redox potential that restricts the achievable Voc and corrosive effects on the cell components. Cobalt-based electrolytes have emerged as a high-performance alternative, enabling DSSCs to reach efficiencies exceeding 14%.[1][2] The performance and stability of these cobalt complexes are highly dependent on the coordinating ligands.

Di(1H-imidazol-1-yl)methane can act as a bidentate ligand, forming stable complexes with cobalt. The ligand field strength and steric hindrance provided by the imidazole groups can be tailored to optimize the redox potential of the Co(II)/Co(III) couple and to suppress electron recombination at the photoanode-electrolyte interface.[3]

Rationale for Ligand Selection

The choice of Di(1H-imidazol-1-yl)methane as a ligand is based on the following principles:

  • Stable Complex Formation: The two nitrogen donor atoms can chelate with the cobalt center, forming a stable complex.

  • Redox Potential Tuning: The electronic properties of the imidazole rings can influence the redox potential of the cobalt complex, which should be sufficiently positive to efficiently regenerate the oxidized dye.

  • Steric Hindrance: The structure of the ligand can create a barrier that reduces the probability of the oxidized cobalt species intercepting electrons from the TiO₂ conduction band, thereby lowering the dark current and increasing the Voc.

Experimental Protocol: Synthesis of a Co(di(1H-imidazol-1-yl)methane)₃₂ Complex

This protocol is adapted from general procedures for the synthesis of cobalt(II) complexes with N-donor ligands.[4]

Materials:

  • Di(1H-imidazol-1-yl)methane

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Di(1H-imidazol-1-yl)methane (3 mmol) in 20 mL of anhydrous methanol.

  • In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in 10 mL of anhydrous methanol.

  • Slowly add the cobalt solution to the ligand solution with continuous stirring.

  • Reflux the reaction mixture for 4 hours. The color of the solution should change, indicating complex formation.

  • Allow the solution to cool to room temperature.

  • In a separate flask, prepare a saturated solution of NH₄PF₆ in methanol.

  • Add the NH₄PF₆ solution dropwise to the reaction mixture to precipitate the cobalt complex as its hexafluorophosphate salt.

  • Stir the mixture for an additional hour at room temperature.

  • Collect the precipitate by filtration and wash it with small portions of cold methanol and then with diethyl ether.

  • Dry the resulting solid under vacuum.

  • Characterize the complex using standard techniques such as UV-Vis spectroscopy, FT-IR, and elemental analysis to confirm its structure and purity.

Preparation of the Cobalt-Based Electrolyte

Components:

  • ₂ (0.2 M)

  • ₃ (0.03 M) - Note: The Co(III) species can be generated in situ by adding an oxidizing agent like NOBF₄ to a portion of the Co(II) complex solution, or by controlled oxidation.

  • Lithium perchlorate (LiClO₄) (0.1 M)

  • 4-tert-butylpyridine (TBP) (0.5 M)

  • Solvent: Acetonitrile

Procedure:

  • Dissolve the components in acetonitrile to achieve the final concentrations.

  • The electrolyte should be prepared in a glovebox or under an inert atmosphere to avoid moisture and oxygen contamination.

Expected Performance and Characterization

The performance of DSSCs using this electrolyte should be compared to standard cobalt-based electrolytes (e.g., [Co(bpy)₃]²⁺/³⁺). Key parameters to evaluate are:

  • Photovoltaic Performance (J-V curve): Measure the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) under simulated solar illumination (AM 1.5G, 100 mW/cm²).

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the counter electrode-electrolyte interface and the electron lifetime in the photoanode.

  • Cyclic Voltammetry (CV): To determine the redox potential of the Co(II)/Co(III) couple.

Application II: Di(1H-imidazol-1-yl)methane as an Electrolyte Additive

The addition of nitrogen-containing heterocyclic compounds, such as pyridine and imidazole derivatives, to DSSC electrolytes is a well-established method for improving the Voc. These additives are thought to adsorb onto the TiO₂ surface, leading to a negative shift in the conduction band edge and suppression of charge recombination.

Di(1H-imidazol-1-yl)methane, with its two imidazole units, can potentially offer enhanced surface passivation compared to single-imidazole additives.

Mechanism of Action

The proposed mechanism for the performance enhancement by Di(1H-imidazol-1-yl)methane as an additive includes:

  • Surface Adsorption: The lone pair electrons on the nitrogen atoms can coordinate to Lewis acidic sites on the TiO₂ surface.

  • Conduction Band Shift: This adsorption can shift the conduction band of the TiO₂ to more negative potentials, which can lead to an increase in Voc.

  • Recombination Suppression: The adsorbed layer can act as a barrier, preventing the oxidized species in the electrolyte from recombining with electrons in the TiO₂ conduction band.

Experimental Protocol: Preparation of an Iodide-Based Electrolyte with Di(1H-imidazol-1-yl)methane Additive

Baseline Electrolyte Composition (for comparison):

  • 1,3-dimethylimidazolium iodide (DMII) (0.6 M)

  • Iodine (I₂) (0.05 M)

  • Guanidinium thiocyanate (GuNCS) (0.1 M)

  • 4-tert-butylpyridine (TBP) (0.5 M)

  • Solvent: Acetonitrile/Valeronitrile (85:15 v/v)

Modified Electrolyte:

  • Prepare the baseline electrolyte and add Di(1H-imidazol-1-yl)methane at varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

Procedure:

  • Dissolve the components in the solvent mixture.

  • Sonication may be required to ensure complete dissolution.

  • Store the electrolyte in a dark, airtight container.

Data Presentation: Expected Impact on Photovoltaic Parameters

The following table summarizes the expected trends in DSSC performance upon the addition of Di(1H-imidazol-1-yl)methane, based on the known effects of similar additives.

Additive ConcentrationJsc (mA/cm²)Voc (V)FFPCE (%)
0 M (Baseline)15.00.700.707.35
0.1 M~14.8~0.73~0.70~7.58
0.2 M~14.5~0.75~0.69~7.50
0.3 M~14.2~0.76~0.68~7.34

Note: A slight decrease in Jsc is often observed with such additives due to potential interactions with the dye or effects on charge transport.

Application III: Di(1H-imidazol-1-yl)methane as a Potential Gelator for Quasi-Solid-State Electrolytes

A major challenge for the commercialization of DSSCs is the long-term stability of the liquid electrolyte, which can suffer from leakage and solvent evaporation. Quasi-solid-state electrolytes, formed by immobilizing the liquid electrolyte within a polymer or low-molecular-weight gelator matrix, offer a promising solution.[5]

Di(1H-imidazol-1-yl)methane, through intermolecular hydrogen bonding and other non-covalent interactions, has the potential to form a 3D network that can entrap a liquid electrolyte, particularly those based on ionic liquids.

Rationale for Gelation

The formation of a gel depends on the ability of the gelator molecules to self-assemble into a network. For Di(1H-imidazol-1-yl)methane, this could be driven by:

  • Hydrogen Bonding: Between the C-H protons of the imidazole rings and anions of the ionic liquid.

  • π-π Stacking: Between the imidazole rings of adjacent molecules.

Experimental Protocol: Preparation of a Quasi-Solid-State Electrolyte

Materials:

  • 1-propyl-3-methylimidazolium iodide (PMII) (ionic liquid)

  • Iodine (I₂)

  • Di(1H-imidazol-1-yl)methane

  • Heating plate with magnetic stirring

Procedure:

  • In a vial, mix PMII and a specific weight percentage of Di(1H-imidazol-1-yl)methane (e.g., 5-15 wt%).

  • Add iodine to the mixture (e.g., to a concentration of 0.05 M).

  • Heat the mixture to ~80-100 °C with stirring until a homogeneous solution is formed.

  • Allow the solution to cool to room temperature. Gel formation should be observed.

  • The resulting gel can be introduced into the DSSC by applying it to the photoanode before assembling the cell or by injecting the hot solution which then gels in situ.

Characterization of the Gel Electrolyte
  • Thermal Stability: Determined by thermogravimetric analysis (TGA).

  • Ionic Conductivity: Measured using electrochemical impedance spectroscopy.

  • Morphology: Investigated using scanning electron microscopy (SEM).

Visualizations

Molecular Structure and Potential Coordination

Caption: Coordination of Di(1H-imidazol-1-yl)methane with a cobalt ion.

Experimental Workflow for DSSC Fabrication and Testing

G cluster_anode Photoanode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Characterization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition A1->A2 A3 Sintering A2->A3 A4 Dye Sensitization A3->A4 C1 Sandwich Photoanode and Counter Electrode A4->C1 B1 Component Mixing (e.g., Co-complex, Additive) B2 Sonication/Stirring B1->B2 C2 Electrolyte Injection B2->C2 C1->C2 C3 Sealing C2->C3 D1 J-V Measurement C3->D1 D2 EIS Analysis D1->D2 D3 IPCE Measurement D1->D3

Caption: General workflow for DSSC fabrication and characterization.

Concluding Remarks

Di(1H-imidazol-1-yl)methane is a promising, yet underexplored, molecule for applications in dye-sensitized solar cells. Based on the established roles of similar imidazole and bis(azole) compounds, it has strong potential as a ligand for stabilizing high-performance cobalt redox shuttles, as a surface-passivating additive for boosting open-circuit voltage, and as a gelator for creating more stable quasi-solid-state devices. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to systematically investigate and unlock the potential of Di(1H-imidazol-1-yl)methane in advancing DSSC technology. Further research should focus on systematic studies to optimize its concentration in various electrolyte formulations and to fully characterize its impact on device performance and long-term stability.

References

Sources

Method

Application Notes &amp; Protocols: Leveraging Di(1H-imidazol-1-yl)methane for the Development of Novel Antifungal Agents

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The imidazole class...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The imidazole class of antifungals, which primarily functions by disrupting the fungal cell membrane's integrity, remains a cornerstone of antimycotic therapy.[1] This document provides a comprehensive guide for researchers on utilizing Di(1H-imidazol-1-yl)methane, a structurally fundamental yet potent bis-imidazole, as a foundational scaffold for the synthesis and evaluation of new antifungal candidates. We present detailed protocols for the synthesis of derivatives, in vitro susceptibility testing, cytotoxicity assessment for selectivity, and elucidation of the mechanism of action through ergosterol biosynthesis inhibition.

Introduction: The Rationale for Imidazole Scaffolds in Antifungal Discovery

Fungal pathogens present a significant challenge in clinical settings due to their eukaryotic nature, which creates a limited number of unique drug targets that do not affect the human host.[2] Azole antifungals, distinguished by a five-membered ring containing nitrogen atoms, are a major class of therapeutic agents that exploit a key difference in cell membrane composition between fungi and mammals.[1] They selectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and function and arresting fungal growth.[4][5]

Di(1H-imidazol-1-yl)methane presents an attractive starting point for medicinal chemistry campaigns. Its structure, featuring two imidazole rings connected by a flexible methylene linker, offers multiple points for chemical modification.[6] This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency, broaden the antifungal spectrum, and improve the safety profile.[7][8] Published research on related aryl-imidazolyl-methane derivatives has demonstrated the viability of this scaffold in achieving significant antifungal activity against clinically relevant pathogens like Candida albicans.[9][10][11]

This guide provides the foundational methodologies to advance a drug discovery program from scaffold synthesis to preclinical candidate evaluation.

Synthesis and Derivatization Strategy

The core Di(1H-imidazol-1-yl)methane scaffold can be synthesized through straightforward condensation reactions.[6] More advanced, one-pot syntheses have also been developed to improve yield and purity.[12][13] The true potential, however, lies in the strategic derivatization of this core to optimize its antifungal properties.

Protocol 2.1: Synthesis of Di(1H-imidazol-1-yl)methane Core Scaffold

This protocol describes a general method for synthesizing the parent compound, which can then be used in subsequent derivatization reactions.

Principle: This procedure is based on the condensation of imidazole with a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), often facilitated by a catalyst under reflux.[6][12]

Materials:

  • 1H-Imidazole

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other 3d-metal salt catalyst

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1H-imidazole (e.g., 0.1 mol) and CoCl₂·6H₂O (e.g., 1 mmol).

  • Add 10 mL of anhydrous DMSO to the flask. DMSO serves as both the solvent and the methylene source.

  • Heat the reaction mixture to reflux (typically ~130-150°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10:1 ethyl acetate:methanol mobile phase). The reaction is typically complete within 24 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract three times with 50 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to obtain pure Di(1H-imidazol-1-yl)methane.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The metal salt catalyst facilitates the reaction where DMSO acts as the methylene bridge donor, providing a high-yield, one-pot pathway to the desired bis-imidazole product.[12] This avoids the use of more hazardous reagents like formaldehyde or methylene halides.[12]

Logical Framework for Derivatization

The goal of derivatization is to explore the chemical space around the core scaffold to identify compounds with superior "drug-like" properties. Modifications are typically made to the imidazole rings or the methylene bridge.

G cluster_0 Core Scaffold Synthesis cluster_1 Structure-Activity Relationship (SAR) Exploration cluster_2 Desired Outcomes Core Di(1H-imidazol-1-yl)methane ModA Modification of Imidazole Rings (e.g., adding aryl, alkyl groups) Core->ModA Derivatization ModB Modification of Methylene Bridge (e.g., adding substituents, changing length) Core->ModB Derivatization Outcome1 Increased Potency (Lower MIC) ModA->Outcome1 Outcome2 Reduced Host Toxicity (Higher IC50) ModA->Outcome2 Outcome3 Improved Pharmacokinetics ModA->Outcome3 ModB->Outcome1 ModB->Outcome2 ModB->Outcome3

Caption: General strategy for developing Di(1H-imidazol-1-yl)methane derivatives.

In Vitro Antifungal Susceptibility Testing

The first critical step in biological evaluation is to determine the intrinsic antifungal activity of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Protocol 3.1: Broth Microdilution Assay (CLSI M27 Guideline Adaptation)

Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus after a defined incubation period. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (490 nm or 530 nm)

  • Multichannel pipette

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Prepare a 2-fold serial dilution of each test compound in RPMI-1640 medium directly in the 96-well plate. The typical concentration range for new compounds is 128 µg/mL to 0.06 µg/mL.

  • Controls: Include a positive control (fungal inoculum in medium, no drug) and a negative control (medium only). Also include a known antifungal (e.g., fluconazole) as a reference standard.

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth compared to the positive control. For azoles, this is often the MIC-2 or 80% inhibition endpoint (MIC80), which can be determined visually or by reading the optical density (OD) with a plate reader.[16][17]

    • % Inhibition = 100 * [1 - (OD_test_well - OD_negative_control) / (OD_positive_control - OD_negative_control)]

Data Presentation:

CompoundC. albicans MIC80 (µg/mL)C. glabrata MIC80 (µg/mL)C. krusei MIC80 (µg/mL)
Parent Scaffold 3264>64
Derivative 1A 4816
Derivative 2B 0.514
Fluconazole 23264

Table 1: Example MIC data for hypothetical Di(1H-imidazol-1-yl)methane derivatives.

G P1 Prepare Fungal Inoculum (0.5 McFarland Standard) P3 Inoculate Plate with Diluted Fungal Suspension P1->P3 P2 Prepare Serial Dilutions of Test Compounds in 96-Well Plate P2->P3 P4 Incubate at 35°C for 24-48 hours P3->P4 P5 Read Plate Visually or with Spectrophotometer P4->P5 P6 Determine MIC80 (Lowest concentration with ≥80% growth inhibition) P5->P6

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Evaluating Selective Toxicity: In Vitro Cytotoxicity Assays

A critical hurdle in antifungal development is achieving selective toxicity.[2] The compound must be potent against the fungal target but minimally toxic to host mammalian cells. This is assessed by determining the half-maximal inhibitory concentration (IC50) against a mammalian cell line.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized. The amount of purple color is directly proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., A549 human lung carcinoma, NIH 3T3 mouse fibroblast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Incubate for another 24-72 hours.[18]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Interpretation and Selectivity Index:

The Selectivity Index (SI) is a crucial metric for prioritizing compounds. It is the ratio of host cell toxicity to antifungal activity. A higher SI value indicates greater selectivity for the fungal target.

Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Fungal Cells)

CompoundC. albicans MIC80 (µg/mL)A549 Cell IC50 (µg/mL)Selectivity Index (SI)
Derivative 1A 4>128>32
Derivative 2B 0.550100
Fluconazole 2>256>128

Table 2: Example cytotoxicity and selectivity index data.

Elucidating the Mechanism of Action

For imidazole-based compounds, the presumed mechanism of action is the inhibition of ergosterol biosynthesis.[1][4] This hypothesis must be experimentally verified.

Protocol 5.1: Quantification of Ergosterol Biosynthesis Inhibition

Principle: This assay quantifies the total cellular ergosterol content in fungal cells after treatment with a test compound. A potent inhibitor of the ergosterol pathway will cause a dose-dependent reduction in the total ergosterol content. This method is based on the spectrophotometric analysis of sterols after saponification and extraction.[19][20]

Materials:

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • Test compounds

  • 25% Alcoholic potassium hydroxide (KOH) solution

  • n-heptane

  • Sterile deionized water

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow a culture of C. albicans in SDB to mid-log phase.

  • Compound Treatment: Inoculate fresh SDB with the log-phase culture and add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Incubate for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.

  • Saponification: Resuspend the cell pellet in 25% alcoholic KOH and incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol and its precursors) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube. Scan the absorbance of the sample from 230 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum at 281.5 nm, while the accumulation of the precursor lanosterol results in a peak at ~242 nm.

  • Quantification: Calculate the percentage of ergosterol based on the wet weight of the cell pellet using the absorbance values at 281.5 nm and 230 nm. Compare the ergosterol content of treated cells to that of untreated controls.

Expected Outcome: Treatment with an active imidazole derivative will lead to a significant, dose-dependent decrease in the absorbance at 281.5 nm (ergosterol) and a corresponding increase in absorbance around 242 nm, indicating the accumulation of lanosterol and other precursors.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Target Lanosterol 14α-demethylase (CYP51) Lanosterol->Target Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Intermediate Sterols->Ergosterol Inhibitor Azole Antifungal (e.g., Di-imidazolyl-methane derivative) Inhibitor->Target INHIBITS Target->Intermediate Sterols

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole agents.

Conclusion and Future Directions

The strategic use of the Di(1H-imidazol-1-yl)methane scaffold provides a robust platform for the development of novel antifungal agents. By following the integrated workflow of synthesis, susceptibility testing, cytotoxicity assessment, and mechanism of action studies, research teams can efficiently identify promising lead compounds. A successful lead candidate will exhibit a low MIC against a broad range of fungal pathogens, a high IC50 against mammalian cells (resulting in a high Selectivity Index), and confirmed activity against the ergosterol biosynthesis pathway.

Subsequent steps in the drug development pipeline for a validated lead compound would include lead optimization to further refine its properties, in-depth mechanism of action studies to rule out off-target effects, and progression into in vivo animal models of fungal infection to assess efficacy and pharmacokinetics.[14]

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed.
  • Imidazole antifungals. (n.d.). EBSCO.
  • Mechanisms of action of the antimycotic imidazoles. (n.d.). PubMed.
  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (n.d.). Oxford Academic.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Semantic Scholar.
  • Buy Di(1H-imidazol-1-yl)methane | 84661-56-3. (2023, August 15). Smolecule.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs.
  • Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives. (n.d.). PubMed.
  • Antifungal drug discovery: the process and outcomes. (n.d.). PMC - NIH.
  • Antifungal agents. 10. Synthesis and antifungal activities of aryl-(1H-imidazol-1-yl)-(isoquinolin-1-yl) methane derivatives. (1995). Farmaco, 50(4), 227-38.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PMC.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023, October 6). ACS Omega - ACS Publications - American Chemical Society.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022, January 4). NIH.
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (n.d.). PMC - NIH.
  • Antifungal agents. II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains. (n.d.). PubMed.
  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. (n.d.). ASM Journals.
  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (n.d.). Oxford Academic.
  • Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. (n.d.). ACS Fall 2025.
  • Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. (n.d.). PubMed.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023, October 6). PMC - PubMed Central.
  • (PDF) In vitro antifungal susceptibility testing. (2025, August 9). ResearchGate.
  • Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). (2021, May 28). Journal of Clinical Oncology - ASCO Publications.
  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. (n.d.). MDPI.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). MDPI.
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022, May 3). Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Di(1H-imidazol-1-yl)methane Synthesis

Welcome to the dedicated technical support center for the synthesis of Di(1H-imidazol-1-yl)methane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Di(1H-imidazol-1-yl)methane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic outcomes. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Di(1H-imidazol-1-yl)methane, a versatile bidentate chelating ligand and building block in organic and pharmaceutical chemistry.[1]

Q1: What are the primary methods for synthesizing Di(1H-imidazol-1-yl)methane?

A1: The most prevalent methods involve the condensation of imidazole with a methylene source.[1][2] Key approaches include:

  • Condensation with Formaldehyde: This is a direct and widely used method where imidazole reacts with formaldehyde, often under acidic conditions.[1]

  • Reaction with Dimethyl Sulfoxide (DMSO): In some protocols, DMSO can serve as the methylene source, particularly in metal-catalyzed, one-pot syntheses.[2][3][4][5] This method is advantageous for its simplicity and potential for high yields.[3][4][5]

  • Use of Other Methylene Sources: Other formaldehyde derivatives or equivalents can also be employed.

Q2: Why is Di(1H-imidazol-1-yl)methane a significant compound in research?

A2: Its significance stems from several key properties:

  • Bidentate Chelating Ligand: The two imidazole rings, connected by a methylene bridge, can coordinate with metal ions at two sites, forming stable complexes.[1] This makes it valuable in coordination chemistry and catalysis.[1][2]

  • Pharmaceutical Applications: The imidazole moiety is a common feature in many bioactive compounds. Di(1H-imidazol-1-yl)methane is explored in the development of antimicrobial and anticancer agents.[1]

  • Organic Synthesis: It serves as a versatile building block for constructing more complex molecules.[1]

Q3: What is the general mechanism for the N-alkylation of imidazole in this synthesis?

A3: The synthesis of Di(1H-imidazol-1-yl)methane is a specific type of N-alkylation. The general mechanism involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the methylene source (e.g., formaldehyde), leading to the formation of the N-substituted imidazole.[6] This process occurs twice to form the final di-substituted product.

Troubleshooting Guide

Encountering challenges during synthesis is a common aspect of chemical research. This guide provides a structured approach to identifying and resolving issues that may arise during the preparation of Di(1H-imidazol-1-yl)methane.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Imidazole: The imidazole ring is not sufficiently activated to act as a nucleophile.[6] 2. Inactive Methylene Source: The formaldehyde or other methylene source may have degraded or be of poor quality. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction.[6] 4. Decomposition of Product: The product may be unstable under the chosen reaction conditions.[6]1. Base and Solvent Optimization: For less reactive systems, consider a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF to ensure complete deprotonation.[6] For many standard procedures, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (acetonitrile, DMF, DMSO) are effective.[6] 2. Use Fresh Reagents: Always use a fresh, high-purity source of formaldehyde or your chosen methylene equivalent. 3. Systematic Optimization: Methodically adjust the temperature, monitoring the reaction progress by TLC or LC-MS.[6] Consider refluxing in solvents like acetonitrile for several hours.[2] 4. Temperature Control: Avoid excessive heat, which can lead to decomposition. Monitor for color changes (e.g., darkening of the reaction mixture) that may indicate degradation.[6]
Formation of Multiple Byproducts 1. Over-alkylation: The N-alkylated imidazole product can react further with the methylene source, leading to the formation of imidazolium salts.[6] 2. C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially with sterically hindered nitrogen atoms.[6]1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. Avoid a large excess of the methylene source. Adding the methylene source dropwise can also help to minimize this side reaction.[6] 2. Reaction Condition Tuning: Adjusting the solvent and base system can influence the regioselectivity of the alkylation.[7]
Difficult Product Purification 1. Product Streaking on Silica Gel Column: The basic nature of the imidazole product can lead to strong interactions with the acidic silica gel, causing poor separation.[8] 2. Co-elution with Starting Material or Byproducts: Similar polarities of the product and impurities can make chromatographic separation challenging.1. Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to improve the peak shape and separation.[8] 2. Recrystallization: If chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., chloroform/methanol) to obtain a pure product.[2] 3. Salt Formation: For easier handling and potentially improved crystallization, the product can be converted to a salt, such as the hydrochloride salt, and then purified.[8]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the synthesis.

G cluster_start cluster_check1 cluster_deprotonation cluster_side_reactions cluster_purification cluster_end start Low Yield or No Reaction check_reagents Check Reagent Quality (Imidazole, Methylene Source) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions deprotonation_issue Incomplete Deprotonation? check_conditions->deprotonation_issue optimize_base Optimize Base/Solvent System (e.g., NaH/THF or Cs2CO3/ACN) deprotonation_issue->optimize_base Yes side_reactions Byproducts Observed? deprotonation_issue->side_reactions No optimize_base->side_reactions control_stoichiometry Control Stoichiometry (Dropwise Addition) side_reactions->control_stoichiometry Yes purification_difficulties Purification Issues? side_reactions->purification_difficulties No control_stoichiometry->purification_difficulties optimize_purification Optimize Purification (Basic Modifier, Recrystallization) purification_difficulties->optimize_purification Yes success Successful Synthesis purification_difficulties->success No optimize_purification->success

Caption: Troubleshooting workflow for Di(1H-imidazol-1-yl)methane synthesis.

Optimized Experimental Protocol: One-Pot Synthesis Using DMSO

This protocol is adapted from a high-yield, one-pot synthesis method that utilizes DMSO as the methylene source and is catalyzed by a 3d-metal salt.[3][4][5] This approach is advantageous due to its simplicity and exclusive formation of the desired product.[3][4][5][9]

Materials and Reagents:
  • 1H-Imidazole

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other suitable 3d-metal salt

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Heavy-wall cylindrical pressure vessel (15 mL, 150 psig rating)

  • Stir bar

Procedure:
  • Reaction Setup: In a 15 mL heavy-wall cylindrical pressure vessel, combine 1H-imidazole (1.0 mmol), the metal catalyst (e.g., CoCl₂·6H₂O, 0.01 mmol), and anhydrous DMSO (1.0 mL). Add a magnetic stir bar and seal the vessel with a Teflon screw cap.

  • Reaction: Place the sealed vessel in a heating block or oil bath and heat to 175 °C with stirring for 24 hours.

  • Product Precipitation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the product by adding deionized water to the DMSO solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a 50:50 mixture of methylene chloride and methanol to obtain a flaky off-white solid.[3][4][5]

Visualizing the Experimental Workflow

G start Combine Imidazole, Catalyst, and DMSO in Pressure Vessel heat Heat at 175 °C for 24h with Stirring start->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product with Deionized Water cool->precipitate extract Extract with Ethyl Acetate and Wash with Brine precipitate->extract isolate Dry and Concentrate Organic Layer extract->isolate purify Recrystallize (Optional) isolate->purify end Pure Di(1H-imidazol-1-yl)methane purify->end

Caption: One-pot synthesis workflow for Di(1H-imidazol-1-yl)methane.

Advanced Topic: Phase Transfer Catalysis (PTC) for N-Alkylation

For certain N-alkylation reactions of imidazole, Phase Transfer Catalysis (PTC) offers a green and efficient alternative.[10][11] PTC can facilitate reactions between reactants in immiscible phases (e.g., a solid base and an organic solution of imidazole), often leading to higher yields and milder reaction conditions.[10][12]

Key Principles of PTC in Imidazole Alkylation:
  • A phase transfer catalyst (typically a quaternary ammonium salt) transports the imidazolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[10][13]

  • This approach can avoid the need for strong, hazardous bases and anhydrous conditions.[11]

  • PTC can be particularly useful for improving selectivity in reactions where over-alkylation is a concern. By controlling the concentration of the catalyst, the amount of reactive imidazolate anion in the organic phase can be limited, simulating high-dilution conditions.[13]

Visualizing the PTC Mechanism

Caption: Simplified mechanism of Phase Transfer Catalysis in imidazole N-alkylation.

References

  • G. Bram, et al. (2025, August 6). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthesis. Available at: [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Available at: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available at: [Link]

  • Oxford Academic. Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Available at: [Link]

  • ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Available at: [Link]

  • PTC Organics, Inc. High-Dilution PTC N-Alkylation. Available at: [Link]

  • National Institutes of Health. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available at: [Link]

  • Wikipedia. Carbonyldiimidazole. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • American Chemical Society. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Di(1H-imidazol-1-yl)methane

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of Di(1H-imidazol-1-yl)methane. This guide provides in-depth troubleshooting and frequently asked qu...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of Di(1H-imidazol-1-yl)methane.

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the purity of Di(1H-imidazol-1-yl)methane via recrystallization. The content is structured to address specific experimental challenges, explaining the scientific principles behind each recommendation to ensure both success and a deeper understanding of the crystallization process.

Introduction to Di(1H-imidazol-1-yl)methane and the Importance of Purity

Di(1H-imidazol-1-yl)methane, also known as 1-(imidazol-1-ylmethyl)imidazole, is a key heterocyclic compound. Its structure, featuring two imidazole rings linked by a methylene bridge, allows it to act as a versatile bidentate chelating ligand in coordination chemistry and as a valuable building block in organic and pharmaceutical synthesis.[1] Given its applications in areas like drug development and catalysis, achieving high purity is critical to ensure predictable reactivity, accurate analytical characterization, and reliable biological activity.[1]

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. A successful recrystallization can significantly enhance purity, leading to a well-defined crystalline product with a sharp melting point.

Table 1: Physicochemical Properties of Di(1H-imidazol-1-yl)methane

PropertyValueSource(s)
Molecular Formula C₇H₈N₄[1][2]
Molecular Weight 148.17 g/mol [1][2]
Appearance White to pale-yellow or yellow-brown solid[3][4]
Melting Point 168–169 °C (from chloroform/methanol)[2][3]
CAS Number 84661-56-3[1][2]

Frequently Asked Questions (FAQs)

Q1: My initial synthesis yielded a discolored, amorphous solid. What are the likely impurities?

The synthesis of Di(1H-imidazol-1-yl)methane typically involves the reaction of imidazole with a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), sometimes with a catalyst.[1][2][5] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual imidazole is a common impurity.

  • Side-Reaction Products: The reaction of aromatic diamines with reagents like glyoxal (structurally related to formaldehyde reactions) can sometimes lead to quinoxaline-type impurities or other polymeric materials.[6]

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers or over-alkylated products might form.

  • Residual Solvents & Catalysts: Solvents used in the synthesis (like DMSO) or metal catalysts can be carried over.[5]

Before purification, it is crucial to perform an initial purity assessment using techniques like ¹H NMR, HPLC, or LC-MS to identify the nature and extent of these impurities.[7][8]

Q2: How do I select the optimal solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This differential solubility is the cornerstone of the technique. For Di(1H-imidazol-1-yl)methane, a polar compound, polar solvents are a good starting point.

Solvent Selection Strategy:

  • Consult Literature: The reported melting point of 168-169 °C was obtained from a chloroform/methanol solvent system, making this an excellent starting point.[2][3]

  • Small-Scale Screening: Test the solubility of a small amount (10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Use a Solvent Pair: If no single solvent is ideal, a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) can be effective. The chloroform/methanol system is an example of this. You would dissolve the compound in the minimum amount of hot "good" solvent (e.g., methanol) and then add the "poor" solvent (e.g., chloroform) dropwise until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the material, and upon slow cooling, crystals should form.

Table 2: Common Solvents for Recrystallization of Heterocyclic Compounds

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA generally good solvent for many organic compounds; often used for recrystallization.[9]
Methanol65PolarSimilar to ethanol, but its lower boiling point can be advantageous.
Acetone56Polar AproticA strong solvent; often used in a pair with a non-polar solvent like hexanes.[9]
Ethyl Acetate (EtOAc)77Medium PolarityGood for compounds of intermediate polarity; often paired with hexanes.
Toluene111Non-polarCan be effective for less polar compounds or as the "poor" solvent in a binary system.
Water100Very PolarCan be a good choice for polar compounds that are sparingly soluble in it.[9]
Q3: My product has "oiled out" into a viscous liquid instead of forming crystals. What causes this and how can I prevent it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high.[10] Compounds with low melting points or those containing significant impurities are particularly prone to this.

Troubleshooting Oiling Out:

  • Increase Solvent Volume: The most common solution is to heat the mixture to redissolve the oil, add more of the hot solvent to decrease the solution's saturation point, and then allow it to cool slowly.[11]

  • Lower the Cooling Temperature: Ensure the solution cools to a temperature well below the compound's melting point before precipitation begins.

  • Promote Slow Cooling: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature on a benchtop (perhaps insulated with glass wool) before moving it to an ice bath.

  • Change the Solvent System: Try a solvent with a lower boiling point.

Q4: The solution is clear and cool, but no crystals have formed. What should I do?

This is a classic case of a stable supersaturated solution.[11] The crystallization process requires an initial nucleation event to begin.

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10][12]

  • Add a Seed Crystal: If you have a small amount of pure Di(1H-imidazol-1-yl)methane, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[12]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool again.[10][11]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.

Q5: After recrystallization, my product is still yellow. How can I get a colorless solid?

Colored impurities are common and often highly conjugated organic molecules that are present in small amounts.

  • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a solution at or near its boiling point, as violent bumping can occur.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

  • Alternative Purification: If recrystallization fails to remove the color, the impurity may have similar solubility properties to your product. In this case, an alternative method like column chromatography may be required.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node problem_node problem_node start Start: Crude Di(1H-imidazol-1-yl)methane dissolve Dissolve in minimum amount of hot solvent start->dissolve is_dissolved Is compound fully dissolved? dissolve->is_dissolved wrong_solvent Insoluble: Choose a stronger solvent/solvent pair dissolve->wrong_solvent If still not dissolving cool Allow solution to cool slowly is_dissolved->cool Yes add_solvent Add more hot solvent is_dissolved->add_solvent No oiled_out Did it 'oil out'? cool->oiled_out crystals_form Do crystals form? collect Collect crystals via suction filtration crystals_form->collect Yes induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent vol. crystals_form->induce_xtal No oiled_out->crystals_form No fix_oil Fix Oiling Out: - Reheat, add more solvent - Cool more slowly - Change solvent oiled_out->fix_oil Yes analyze Analyze Purity (MP, NMR, HPLC) collect->analyze is_pure Is purity satisfactory? analyze->is_pure end Pure Product is_pure->end Yes repurify Repurify: - Second recrystallization - Use charcoal for color - Column chromatography is_pure->repurify No add_solvent->dissolve induce_xtal->cool fix_oil->dissolve repurify->start

Caption: A decision-tree diagram for troubleshooting the recrystallization of Di(1H-imidazol-1-yl)methane.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This method is suitable for determining the purity of Di(1H-imidazol-1-yl)methane and quantifying impurities.[7][8][13]

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • HPLC-grade acetonitrile (ACN) and water.

    • HPLC-grade formic acid or trifluoroacetic acid (TFA).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh ~5 mg of your Di(1H-imidazol-1-yl)methane and dissolve it in 50 mL of diluent to get a concentration of ~100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 200-400 nm; imidazole rings typically show absorbance around 210-230 nm.

    • Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate for 5 min.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Recrystallization of Di(1H-imidazol-1-yl)methane

This protocol uses the literature-cited chloroform/methanol solvent system.[2][3]

  • Dissolution:

    • Place the crude Di(1H-imidazol-1-yl)methane (~1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add the minimum amount of hot methanol dropwise while stirring until the solid is fully dissolved. Keep the solution at a gentle reflux.

  • Saturation:

    • Once dissolved, slowly add chloroform dropwise until the solution becomes faintly and persistently cloudy.

    • Add 1-2 more drops of hot methanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (a mixture similar in composition to the mother liquor) to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Confirmation:

    • Determine the melting point of the dried crystals. A sharp melting point at or near 168-169 °C indicates high purity.

    • Confirm purity using the HPLC method described above or by acquiring a ¹H NMR spectrum.

References

  • EvitaChem. Di(1H-imidazol-1-yl)methane (EVT-303297).
  • Hoffman Fine Chemicals. CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695.
  • Biocyclopedia. Problems in recrystallization.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • American Chemical Society. Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. ACS Fall 2025.
  • Organic Syntheses. 1,1'-carbonyldiimidazole.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Smolecule. Buy Di(1H-imidazol-1-yl)methane | 84661-56-3.
  • Sigma-Aldrich. Di(1H-imidazol-1-yl)methane | 84661-56-3.
  • Reddit. Recrystallization Issues : r/Chempros.
  • Hoffman Fine Chemicals. CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695.
  • Benchchem. A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Google Patents. US6455702B1 - Process for the production of N,N-carbonyl diimidazole.
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Benchchem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Benchchem. Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Di(1H-imidazol-1-yl)methane Synthesis

Welcome to the technical support guide for the synthesis of Di(1H-imidazol-1-yl)methane. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leadi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Di(1H-imidazol-1-yl)methane. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial condensation reaction. The following information is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of Di(1H-imidazol-1-yl)methane, providing both solutions and the underlying scientific principles.

Q1: My reaction yield is consistently low or fails completely. What are the most critical factors I should investigate first?

A1: Consistently low yields in this N-alkylation reaction typically stem from a few core areas: the nucleophilicity of the imidazole, the reactivity of the methylene source, and the reaction conditions. A systematic approach is key to diagnosing the problem.

The reaction proceeds via the nucleophilic attack of two imidazole molecules on an electrophilic methylene source. If the imidazole nitrogen is not sufficiently nucleophilic (i.e., deprotonated) or if the methylene source is not reactive enough under the chosen conditions, the reaction will stall.[1]

Below is a troubleshooting workflow to systematically identify the issue.

Troubleshooting_Workflow start Low or No Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Is Imidazole pure & dry? Is Methylene Source fresh? Is Solvent anhydrous? reagents->sub_reagents1 workup Step 3: Analyze Work-up & Purification conditions->workup Conditions Optimized sub_conditions1 Is temperature appropriate? Is a catalyst/base needed? Is concentration optimal? conditions->sub_conditions1 success Yield Improved workup->success Purification OK sub_workup1 Was product lost during extraction? Is purification method suitable? (e.g., streaking on silica) workup->sub_workup1

Caption: Troubleshooting workflow for low yield diagnosis.

Start by rigorously checking the quality and stoichiometry of your starting materials before moving on to reaction parameters.

Q2: Which methylene source is best: formaldehyde, paraformaldehyde, or an alternative?

A2: The choice of methylene source is critical and depends on your reaction scale, solvent, and temperature capabilities. Each has distinct advantages and disadvantages.

  • Aqueous Formaldehyde (Formalin): While readily available, it introduces water, which can be detrimental to reactions requiring anhydrous conditions and may complicate product isolation.

  • Paraformaldehyde (PFA): A solid polymer of formaldehyde, PFA is an excellent choice for anhydrous reactions. It thermally depolymerizes in situ to release formaldehyde. This requires heating and can sometimes be slow, but it offers better control and avoids introducing water.

  • Dimethyl Sulfoxide (DMSO): At high temperatures (e.g., >150 °C) and often with metal catalysis, DMSO can serve as both the solvent and the methylene source.[2][3] This is a one-pot method that can produce high yields but requires more forcing conditions.[2][3]

Methylene SourceFormulaFormKey AdvantagesKey Disadvantages
Formalin CH₂O (aq)Aqueous SolutionInexpensive, readily availableIntroduces water, can be problematic
Paraformaldehyde (CH₂O)nSolid PowderAnhydrous source, good for controlled releaseRequires heating to depolymerize
DMSO (CH₃)₂SOLiquidCan act as both solvent and methylene sourceRequires high temperatures, often a catalyst
Diiodomethane CH₂I₂LiquidHighly reactiveExpensive, can lead to side reactions

For most standard laboratory preparations, paraformaldehyde is the recommended starting point due to its anhydrous nature and ease of handling.

Q3: My reaction turns dark brown or black, and I get an intractable mixture. What causes this decomposition?

A3: Darkening of the reaction mixture is a common sign of decomposition, which can be caused by several factors, particularly excessive heat or incompatible reagents.

  • Thermal Instability: Imidazole-containing compounds can be unstable at high temperatures.[1] If you are running the reaction at a high temperature for an extended period, the starting material or the product may be degrading.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration. High-boiling polar aprotic solvents like DMF can often allow for reactions at lower temperatures (e.g., 80-120 °C) with good results.[4]

  • Side Reactions: The intended reaction is the N,N'-methylation, but C-alkylation at the C2 position of the imidazole ring can occur, though it is less common.[1] More likely, unreacted formaldehyde can participate in undesired polymerization or condensation reactions, leading to the complex mixture.

  • Strong Base/Acid: The use of an unnecessarily strong base or acid can catalyze decomposition pathways. For this specific reaction, acidic conditions are sometimes employed to activate the formaldehyde, but strong, non-volatile acids can complicate purification.[5] Strong bases are generally not required unless the imidazole ring is highly deactivated by electron-withdrawing groups.[1]

Q4: How do I choose the optimal solvent and concentration?

A4: Solvent choice significantly impacts reaction rates and yields by influencing the solubility of reagents and the stabilization of transition states.[6]

For the synthesis of Di(1H-imidazol-1-yl)methane, polar aprotic solvents are generally preferred. They effectively dissolve imidazole and its salts while promoting SN2-type reactions.[1]

SolventBoiling Point (°C)Polarity (ET(30))Comments
Acetonitrile (MeCN) 8245.6Good general-purpose solvent.
DMF 15343.2Excellent solvent, allows for higher temperatures.[4]
DMSO 18945.1High boiling point; can also act as a reagent.[2]
THF 6637.4Useful for reactions with strong bases like NaH, but often too low-boiling for PFA depolymerization.
  • Recommendation: Start with Acetonitrile or DMF . The higher boiling point of DMF allows for a wider temperature range to ensure the depolymerization of paraformaldehyde.[4]

  • Concentration: Overly high concentrations can increase the rate of side reactions and polymerization. A typical starting concentration is in the range of 0.1 to 0.5 M with respect to imidazole. It is often beneficial to add the methylene source slowly to a solution of the imidazole to maintain its low instantaneous concentration, thereby minimizing self-condensation.

Q5: My product is an oil or streaks badly during column chromatography. How can I effectively purify it?

A5: The basicity of the imidazole nitrogen atoms in the product is the primary cause of purification challenges, especially on silica gel.

  • Column Chromatography: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing significant tailing or "streaking".[7]

    • Solution: Add a basic modifier to your eluent system. Incorporating 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1) will neutralize the acidic sites on the silica, allowing your product to elute cleanly.[7]

  • Recrystallization: This is an excellent method for obtaining highly pure, crystalline material if a suitable solvent system can be found.

    • Procedure: After initial work-up, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., methylene chloride, ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., hexanes, methanol) dropwise until turbidity persists.[2] Allowing the solution to cool slowly should yield crystals.

  • Salt Formation: For easier handling and improved stability, the product can be converted to its hydrochloride salt.[7] This is especially useful if the final product is an oil. The salt is typically a stable, crystalline solid that is easier to handle and weigh.

Purification_Strategy crude Crude Product (Oil or Impure Solid) is_solid Is crude a solid? crude->is_solid is_oil Crude is an oil is_solid->is_oil No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column Perform Column Chromatography (Eluent + 1% TEA) is_oil->column recrystal_ok Successful? try_recrystallization->recrystal_ok recrystal_ok->column No pure_freebase Pure Free Base recrystal_ok->pure_freebase Yes column->pure_freebase salt_formation Consider Salt Formation (for stability/handling) pure_freebase->salt_formation

Caption: Decision diagram for product purification.

Section 2: Key Experimental Protocols

Protocol 1: General Synthesis of Di(1H-imidazol-1-yl)methane

This protocol provides a robust starting point that can be optimized for specific laboratory conditions.

Materials:

  • Imidazole (20.0 mmol, 1.36 g)

  • Paraformaldehyde (10.0 mmol, 0.30 g)

  • Acetonitrile or DMF (40 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: To a 100 mL round-bottom flask, add imidazole (2.0 eq.) and your chosen solvent (e.g., acetonitrile, 40 mL). Begin stirring to dissolve the imidazole.

  • Reagent Addition: Add paraformaldehyde (1.0 eq.) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile, or 100-120 °C for DMF) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

    • Dissolve the residue in dichloromethane (50 mL) and wash with brine (2 x 25 mL) to remove any highly polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Di(1H-imidazol-1-yl)methane.

  • Purification: Purify the crude product via column chromatography or recrystallization as described in Q5.

Protocol 2: Purification by Silica Gel Chromatography

Materials:

  • Crude Di(1H-imidazol-1-yl)methane

  • Silica gel (230-400 mesh)

  • Eluent System: Dichloromethane (DCM) and Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate beaker, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder ("dry loading"). This prevents streaking at the origin.

  • Elution:

    • Add the dry-loaded sample to the top of the packed column.

    • Begin eluting with 100% DCM, collecting fractions.

    • Gradually increase the polarity of the mobile phase. Prepare a stock solution of 99:1 MeOH:TEA. Add this mixture to the DCM in increasing amounts (e.g., starting with 99:1 DCM:(MeOH/TEA), then 98:2, 97:3, etc.).

    • The addition of TEA is crucial to prevent product streaking.[7]

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Di(1H-imidazol-1-yl)methane.

References

Sources

Optimization

purification of Di(1H-imidazol-1-yl)methane using column chromatography.

Welcome to the technical support guide for the purification of Di(1H-imidazol-1-yl)methane via column chromatography. This document provides in-depth, field-proven insights designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Di(1H-imidazol-1-yl)methane via column chromatography. This document provides in-depth, field-proven insights designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions, offering a self-validating system of protocols and troubleshooting logic grounded in established chemical principles.

Introduction

Di(1H-imidazol-1-yl)methane (DIM), with the molecular formula C₇H₈N₄, is a versatile bidentate chelating ligand used extensively in coordination chemistry, catalysis, and as a building block in organic synthesis.[1] Its synthesis, often through the condensation of imidazole with a methylene source like formaldehyde or DMSO, can result in a crude mixture containing unreacted starting materials, side products, and catalysts.[2][3] Achieving high purity is critical for its subsequent applications, and column chromatography is the most common and effective method for this purification.[2]

This guide provides a comprehensive framework for developing a robust purification strategy, anticipating common challenges, and troubleshooting issues as they arise.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you should consider before beginning your purification.

Q1: What are the key properties of Di(1H-imidazol-1-yl)methane relevant to chromatography?

A1: Understanding the physicochemical properties of DIM is the first step in designing a successful purification protocol. Its structure, featuring two polar imidazole rings, dictates its behavior on a chromatographic stationary phase.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Weight 148.17 g/mol [1]Standard molecular weight for a small organic molecule.
Physical Form Solid[4]The crude product will be a solid, requiring dissolution for loading.
Melting Point 168–169°C[2][4]Indicates good thermal stability under typical lab conditions.
Polarity Moderately polar and hydrophilic[2]DIM interacts strongly with polar stationary phases like silica gel. A relatively polar mobile phase is needed for elution.
Solubility Soluble in various solvents[1]Good solubility in solvents like dichloromethane (DCM), chloroform, and methanol is advantageous for sample loading and elution.
Basicity The nitrogen atoms in the imidazole rings are basic.The basic nature can lead to strong, sometimes irreversible, binding to the acidic sites of standard silica gel, causing tailing or product loss.[5]

Q2: What are the likely impurities I need to separate?

A2: Impurities depend on the synthetic route. A common method involves reacting 1H-imidazole with a methylene source (like formaldehyde or DMSO).[2]

  • Unreacted 1H-imidazole: Highly polar starting material.

  • Catalyst Residues: If metal salts (e.g., CoCl₂) are used, they are typically highly polar or ionic.[2][3]

  • Polymeric byproducts: Over-reaction can lead to the formation of more complex, higher molecular weight species.

  • Solvent Residues: High-boiling point solvents like DMSO may be present.[3]

Q3: How do I choose the right stationary phase?

A3: The choice of stationary phase is critical for achieving good separation.

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh): This is the most common choice for DIM purification. Its acidic surface can, however, cause issues.[6] If you observe significant peak tailing or low recovery, the silica gel may be too acidic.

  • Deactivated or Neutral Silica Gel: To mitigate issues with acidic silica, you can co-spot your TLC plate with triethylamine (TEA) or add a small percentage (0.1-1%) to your mobile phase.[5] This neutralizes the acidic silanol groups, preventing strong, irreversible adsorption of the basic DIM molecule.

  • Alumina (Neutral or Basic): Alumina is a good alternative if silica proves problematic.[5] Neutral or basic alumina is often used for purifying basic compounds like amines and imidazoles. A trial-and-error approach starting with neutral alumina is recommended.

Q4: What is a good starting mobile phase (eluent)?

A4: The goal is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35 on a TLC plate.[7]

  • Starting Point: A mixture of a non-polar solvent and a polar solvent is standard. Good starting points for DIM are:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes (or Heptane)

  • Optimization:

    • Start with a moderately polar system (e.g., 95:5 DCM:MeOH).

    • Run a TLC. If the Rƒ is too low (stuck on the baseline), increase the polarity by adding more methanol. If the Rƒ is too high (at the solvent front), decrease the polarity.

    • For fine-tuning, consider a three-component system. For example, a 50:50 mixture of ethyl acetate and hexanes can be a good base to which small amounts of methanol are added to increase polarity.[3]

  • Pro-Tip: Adding a small amount of triethylamine (TEA) or ammonia (~0.1-1%) to the eluent can dramatically improve peak shape and recovery by suppressing the interaction with acidic silica.[5]

Q5: How can I visualize Di(1H-imidazol-1-yl)methane on a TLC plate?

A5: DIM has a UV-active chromophore due to the imidazole rings.

  • UV Light (254 nm): The compound should appear as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄).[8] This is the primary, non-destructive method.

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[8]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many organic compounds. The plate is dipped in the stain and gently heated, and the product will appear as a yellow/brown spot on a purple background. This is a destructive method.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of Di(1H-imidazol-1-yl)methane.

Step 1: TLC Analysis and Solvent System Optimization
  • Prepare a Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Chloroform).

  • Spot the TLC Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rƒ: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rƒ value for your product.

  • Optimize: Adjust the solvent ratio until the Rƒ of DIM is between 0.25 and 0.35, and it is well-separated from major impurities.

Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: Use a rule of thumb of a 40:1 to 100:1 ratio of silica gel to crude product by weight.[5]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a consistent, pourable slurry is formed.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom.[5] Pour the silica slurry into the column. Use gentle air pressure or gravity to help the silica pack evenly, ensuring no air bubbles are trapped.

  • Equilibrate: Once packed, add a layer of sand on top of the silica bed to prevent disturbance.[5] Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.

Step 3: Sample Loading

Choose a loading method based on the solubility of your crude product.

  • Wet Loading (for highly soluble samples):

    • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.[9]

    • Using a pipette, carefully add the dissolved sample to the top of the silica bed.[9]

    • Drain the solvent just to the level of the top sand layer before carefully adding fresh eluent.

  • Dry Loading (Recommended for less soluble samples or to ensure a narrow band):

    • Dissolve the crude product in a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.[9]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., test tubes or vials).

  • Gradient Elution (if needed): If your impurities are far apart in polarity from your product, you can use a gradient. Start with the low-polarity system determined by TLC. After the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your product.

  • Monitor the Column: Use TLC to monitor the fractions to determine which ones contain your purified product. Spot every few fractions on a single TLC plate for easy comparison.

Step 5: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure product.

  • Evaporate Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Di(1H-imidazol-1-yl)methane.

  • Characterize: Confirm the purity and identity of the final product using analytical techniques such as NMR, MS, and melting point analysis.[3]

Visual Workflow for Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Optimization (Find eluent for Rf ≈ 0.3) Pack 2. Pack Column (Silica slurry) TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute Column (Collect fractions) Load->Elute Monitor 5. Monitor Fractions (TLC analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap Product Pure Di(1H-imidazol-1-yl)methane Evap->Product

Caption: Workflow for the purification of Di(1H-imidazol-1-yl)methane.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Solution(s)
Compound is stuck on the baseline (Rƒ ≈ 0) 1. Mobile phase is not polar enough. 2. Strong interaction with acidic silica.1. Increase the polarity of the eluent (e.g., increase % of MeOH). 2. Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase to neutralize silica.[5] 3. Consider switching to a different stationary phase like neutral alumina.[5]
Compound runs with the solvent front (Rƒ ≈ 1) 1. Mobile phase is too polar.1. Decrease the polarity of the eluent (e.g., decrease % of MeOH or increase % of Hexanes).
Spots on TLC are streaking or "tailing" 1. The compound is interacting too strongly with the stationary phase (acid-base interaction). 2. The column is overloaded with the sample. 3. The sample is not fully dissolved in the mobile phase.1. Add a basic modifier like TEA to the eluent.[5] 2. Use a larger column with more silica gel or purify a smaller amount of crude product. 3. Use the dry loading technique.[5]
Poor separation of product and impurities 1. The chosen solvent system does not have the right selectivity. 2. The column was packed poorly (channeled). 3. The initial sample band was too wide.1. Experiment with a different solvent system (e.g., switch from DCM/MeOH to EtOAc/Hexanes).[5] 2. Repack the column carefully, ensuring an even bed. 3. Use the dry loading method or dissolve the sample in the absolute minimum amount of solvent for wet loading.[9]
Low or no recovery of the compound 1. The compound decomposed on the silica gel. 2. The compound is irreversibly adsorbed to the silica. 3. The fractions containing the product are too dilute to be detected easily by TLC.1. Test compound stability on a small spot of silica before running the column.[7] If it decomposes, use a less acidic stationary phase like deactivated silica or alumina. 2. Flush the column with a very polar solvent (e.g., 100% MeOH or even MeOH with 1% TEA) to recover any strongly bound material. 3. Concentrate a few fractions in the expected range and re-run the TLC.[7][10]
Column is running very slowly or is clogged 1. The silica gel particles are too fine. 2. The column was packed with excessive pressure, compressing the bed. 3. Impurities or the product have precipitated at the top of the column.1. Use standard mesh size silica (230-400 mesh). 2. Repack the column using moderate pressure. 3. If precipitation is observed, try to dissolve it by switching to a stronger (more polar) solvent system. Ensure the sample is fully dissolved before loading.
Troubleshooting Decision Tree

G start_node Problem Encountered During Column decision_node1 Poor Separation? start_node->decision_node1 Identify Symptom decision_node decision_node action_node action_node end_node end_node decision_node2 Streaking? decision_node1->decision_node2 Yes decision_node3 No Product Eluting? decision_node1->decision_node3 No action_node1 Add 0.5% TEA to Eluent decision_node2->action_node1 Yes action_node2 Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) decision_node2->action_node2 No end_node1 Problem Solved action_node1->end_node1 Re-run TLC/ Column action_node2->end_node1 action_node3 Increase Eluent Polarity (e.g., more MeOH) decision_node3->action_node3 Yes end_node3 Other Issue decision_node3->end_node3 No decision_node4 Still No Product? action_node3->decision_node4 decision_node4->end_node1 No action_node4 Flush column with 100% MeOH + 1% TEA decision_node4->action_node4 Yes end_node2 Consider Alumina action_node4->end_node2 Check for Decomposition

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Di(1H-imidazol-1-yl)methane

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed technical support for the challenges encountered during the scale-up synthesis of Di(1H-imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed technical support for the challenges encountered during the scale-up synthesis of Di(1H-imidazol-1-yl)methane. Here, we address common issues in a direct question-and-answer format, offering troubleshooting strategies and in-depth explanations to ensure the integrity and success of your chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Di(1H-imidazol-1-yl)methane suitable for scale-up?

A1: The two primary and industrially viable routes for the synthesis of Di(1H-imidazol-1-yl)methane involve the reaction of imidazole with a one-carbon electrophile. The choice between these methods often depends on factors such as raw material cost, safety considerations, and available equipment.

  • From Imidazole and Formaldehyde (or Paraformaldehyde): This is a very common and atom-economical approach. The reaction is typically carried out in a suitable solvent, and may be acid-catalyzed.[1] Paraformaldehyde, a solid polymer of formaldehyde, is often preferred for large-scale operations due to its ease of handling compared to aqueous formaldehyde (formalin) or formaldehyde gas.[2]

  • From Imidazole and Dichloromethane (DCM): This method involves the N-alkylation of two equivalents of imidazole with one equivalent of dichloromethane. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, the use of a chlorinated solvent as a reagent can present environmental and regulatory challenges.

Q2: My reaction with formaldehyde is producing a significant amount of byproducts. What are they and how can I minimize them?

A2: The high reactivity of formaldehyde can lead to several side reactions, especially under harsh conditions or with improper stoichiometry.[1][2] Common byproducts can include:

  • Hydroxymethylimidazoles: Formed from the reaction of one molecule of formaldehyde with one molecule of imidazole.

  • Oligomeric/Polymeric materials: Formaldehyde can self-polymerize or form complex condensation products with imidazole.

  • Products from Cannizzaro reaction: In the presence of a strong base, formaldehyde can undergo disproportionation to methanol and formic acid.[3]

To minimize these byproducts:

  • Control Stoichiometry: Carefully control the molar ratio of imidazole to formaldehyde. A slight excess of imidazole may be beneficial. For volatile reagents in large reactors, ensure accurate initial charging and consider the impact of headspace.

  • Temperature Control: Maintain the reaction temperature within the optimal range. Excursions to higher temperatures can promote side reactions.

  • Gradual Addition: Add the formaldehyde source (e.g., a slurry of paraformaldehyde) gradually to the reaction mixture to maintain a low instantaneous concentration.[2]

Q3: I'm observing the formation of a salt during my synthesis with dichloromethane. What is it and how can I avoid it?

A3: The salt is likely the N,N'-dialkylated imidazolium salt, formed by the further reaction of the desired Di(1H-imidazol-1-yl)methane product with dichloromethane. The product itself is nucleophilic and can compete with the starting imidazole for the alkylating agent.[4]

To prevent this:

  • Stoichiometric Control: Use a slight excess of imidazole relative to dichloromethane.

  • Slow Addition: Add the dichloromethane slowly to the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) and stop the reaction once the starting imidazole is consumed to your target level.

Q4: The purification of Di(1H-imidazol-1-yl)methane at scale is proving difficult due to its polarity. What are the recommended methods?

A4: The polar and basic nature of Di(1H-imidazol-1-yl)methane can indeed make purification challenging. Common and scalable purification strategies include:

  • Crystallization: This is often the most efficient and economical method for large-scale purification. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: As a basic compound, Di(1H-imidazol-1-yl)methane can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

  • Chromatography: While less common for very large scales, column chromatography can be used. For polar compounds, normal-phase chromatography with a polar stationary phase (like silica gel) and a suitable mobile phase (e.g., dichloromethane/methanol mixtures) can be effective.[5] For particularly challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) may be an option.[6]

Troubleshooting Guide

This section provides a more in-depth guide to specific problems you might encounter during the scale-up synthesis.

Problem 1: Low or Stalled Reaction Conversion
  • Probable Cause A: Inadequate Mixing and Mass Transfer

    • Explanation: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down the overall reaction rate. This is particularly relevant when dealing with slurries (e.g., paraformaldehyde) or viscous reaction mixtures.

    • Solution:

      • Impeller and Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortexing and promote turnover. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor.[7][8]

      • Agitation Speed: Increase the agitation speed, ensuring it is within the safe operational limits of the equipment and does not cause excessive shear.

      • Reagent Addition Point: Add reagents at a point of high turbulence, such as near the impeller, to ensure rapid dispersion.

  • Probable Cause B: Poor Temperature Control

    • Explanation: The reaction may be sensitive to temperature. If the reaction is not reaching the required temperature, the rate will be slow. Conversely, if the reaction is exothermic and the heat is not removed efficiently, localized high temperatures can lead to side reactions and degradation.

    • Solution:

      • Heat Transfer Fluid: Verify that the heating/cooling jacket fluid is at the correct temperature and flow rate.

      • Reactor Fouling: Ensure the reactor walls are clean, as fouling can significantly impede heat transfer.

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for safe and efficient scale-up.[9]

Problem 2: Exotherm and Potential for Thermal Runaway
  • Probable Cause: Highly Exothermic Reaction

    • Explanation: The reaction between imidazole and formaldehyde is exothermic.[9] On a large scale, the ratio of heat transfer area to reactor volume decreases, making it more difficult to remove the heat generated by the reaction.[10] This can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.

    • Solution:

      • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the more reactive or concentrated reagent gradually (semi-batch mode). This allows the rate of heat generation to be controlled by the addition rate.

      • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.

      • Emergency Cooling: Ensure the reactor is equipped with an adequate emergency cooling system.

      • Process Safety Assessment: Conduct a thorough process safety assessment, including Differential Scanning Calorimetry (DSC) and adiabatic calorimetry, to determine the onset temperature of any decomposition reactions and the maximum temperature and pressure of the system in a worst-case scenario.[9]

Problem 3: Product Purity Issues and Impurity Profile
  • Probable Cause: Formation of Multiple Impurities

    • Explanation: At scale, longer reaction times or temperature deviations can lead to a more complex impurity profile. Identifying these impurities is key to controlling them.

    • Solution:

      • Impurity Profiling: Use a robust analytical method, such as HPLC-MS, to identify and quantify the impurities in your crude product.[11][12] This will help you understand the side reactions that are occurring.

      • Reaction Optimization: Once the major impurities are identified, you can adjust the reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize their formation.

      • Work-up Procedure: Optimize the work-up procedure to remove specific impurities. For example, an aqueous wash at a specific pH might remove acidic or basic impurities.

Experimental Protocols and Data

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters
ParameterLab-Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Imidazole 10 g (0.147 mol)10 kg (147 mol)Ensure accurate weighing and charging.
Paraformaldehyde 4.8 g (0.16 mol)4.8 kg (160 mol)Use a free-flowing powder. Consider a slurry for addition.
Solvent (e.g., Toluene) 100 mL100 LEnsure adequate solvent volume for good mixing and heat transfer.
Base (e.g., K₂CO₃) 2.0 g (0.0145 mol)2.0 kg (14.5 mol)Add in portions to control any initial exotherm.
Temperature 80-90 °C80-90 °CMonitor internal temperature closely. Account for slower heating/cooling.
Reaction Time 4-6 hours6-10 hoursReaction may be slower due to mass transfer limitations. Monitor by IPC.
Agitation Magnetic stirrerMechanical overhead stirrer with defined impeller and bafflesEnsure good solid suspension and liquid mixing.
Typical Yield 75-85%70-80%Yield may be slightly lower at scale due to handling losses and side reactions.
Step-by-Step Methodology: Scale-Up Synthesis using Paraformaldehyde
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with imidazole and the solvent (e.g., toluene).

  • Heating: Start agitation and heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Reagent Addition: Once at temperature, begin the portion-wise addition of paraformaldehyde and the base (e.g., potassium carbonate). Monitor the internal temperature and the rate of any off-gassing.

  • Reaction: Hold the reaction mixture at temperature for the required time, monitoring the progress by in-process control (IPC) analysis (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. The product may be isolated by filtration if it crystallizes out, or through an aqueous work-up followed by solvent swap and crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity.

Visualizations

Synthetic Pathway and Critical Control Points

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Imidazole Imidazole (2 eq.) ReactionVessel Reaction Vessel (Solvent, Base) Imidazole->ReactionVessel MethyleneSource Methylene Source (e.g., Paraformaldehyde) MethyleneSource->ReactionVessel CrudeProduct Crude Di(1H-imidazol-1-yl)methane ReactionVessel->CrudeProduct Work-up Purification Purification (Crystallization / Extraction) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct CCP1 Stoichiometry CCP1->ReactionVessel CCP2 Temperature CCP2->ReactionVessel CCP3 Mixing CCP3->ReactionVessel

Caption: Synthetic workflow with critical control points.

Troubleshooting Decision Tree for Low Yield

G cluster_solutions Potential Solutions Start Low Yield or Stalled Reaction CheckIPC Review IPC Data: Is starting material consumed? Start->CheckIPC CheckTemp Verify Internal Temperature Profile CheckIPC->CheckTemp Yes CheckReagents Check Reagent Purity and Stoichiometry CheckIPC->CheckReagents No CheckMixing Evaluate Agitation and Mixing CheckTemp->CheckMixing ImpurityAnalysis Analyze Impurity Profile by HPLC-MS CheckMixing->ImpurityAnalysis OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->OptimizeConditions Incorrect Ratio RechargeReagent Consider Reagent Recharge CheckReagents->RechargeReagent Deficit Found ImpurityAnalysis->OptimizeConditions IncreaseTimeTemp Increase Reaction Time or Temperature ImproveMixing Increase Agitation / Improve Baffling

Caption: Decision tree for troubleshooting low reaction yield.

References

  • De Ras, K., et al. (2024). Development of a solid-compatible continuous flow reactor for the paraformaldehyde slurry mediated α-hydroxymethylation of methyl vinyl ketone. Reaction Chemistry & Engineering. DOI:10.1039/D4RE00220B. Available at: [Link]

  • University of Pittsburgh. ChE 2201: Fundamentals of Reaction Processes. Available at: [Link]

  • Adamo, A., et al. (2016). Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. Angewandte Chemie International Edition, 55(18), 5483-5487. Available at: [Link]

  • Gimeno, A., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 62(518), 341-349. Available at: [Link]

  • Cope, R. (2023, May 16). Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. [Video]. YouTube. Available at: [Link]

  • Kolb, G. (2005). Integration of Heat Transfer and Chemical Reactions. In Heat Exchanger Design Handbook. Wiley-VCH. Available at: [Link]

  • Fauske & Associates, LLC. (2013). Scale Up Aspects of Phenol-Formaldehyde Reactions. Available at: [Link]

  • Paananen, H., & Pakkanen, T. T. Kraft Lignin Reaction with Paraformaldehyde. University of Eastern Finland. Available at: [Link]

  • Farrar, W. V. (1964). Reactions of formaldehyde with aromatic amines. Journal of Applied Chemistry, 14(9), 389-393. Available at: [Link]

  • Kallen, R. G., & Jencks, W. P. (1966). Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. Journal of Biological Chemistry, 241(24), 5864-5878. Available at: [Link]

  • Burke, L. A. (2013). Mechanism for reaction of formaldehyde and ammonia. The Journal of Organic Chemistry, 78(18), 9035-9042. Available at: [Link]

  • Marshall, E., & Bakker, A. (2004). Computational Fluid Mixing. In Handbook of Industrial Mixing. Wiley. Available at: [Link]

  • Zadravec, M., et al. (2020). A Review of Computational Fluid Dynamics (CFD) Simulations of Mixing in the Pharmaceutical Industry. Biomedical Journal of Scientific & Technical Research, 27(4), 20976-20986. Available at: [Link]

  • Sharma, V. K., et al. (2016). Industrial Bioprocesses for the Production of Substituted Aromatic Heterocycles. Trends in Biotechnology, 34(5), 424-437. Available at: [Link]

  • Bloome, M. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • Hopkins, B. J., et al. (2019). How formaldehyde reacts with amino acids. Nature Communications, 10(1), 5223. Available at: [Link]

  • Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 3116223. Available at: [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Corrià, D., et al. (2023). Mixing of non-Newtonian fluids: from CFD simulations to predictive performance metrics. Chemical Engineering Science, 279, 119001. Available at: [Link]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. US5011934A.
  • Schutte, W. A., et al. (1995). Very low temperature formaldehyde reactions and the build-up of organic molecules in comets and interstellar ices. Advances in Space Research, 15(3), 401-406. Available at: [Link]

  • Nweze, J. A., et al. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Chemistry and Materials Research, 8(2), 27-40. Available at: [Link]

  • Kim, D., et al. (2025). CFD-Based Evaluation of Stirred Tank Designs for High-Viscosity Copolymer Aramid Dope Mixing. Polymers, 17(1), 123. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(3), 153-156. Available at: [Link]

  • Wang, Y., et al. (2012). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Catalysis Letters, 142(7), 849-856. Available at: [Link]

  • Yuan, Y., et al. (2013). Impurity profiling of etimicin sulfate by liquid chromatography ion-trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 74, 125-133. Available at: [Link]

  • Google Patents. (2020). N1 site alkylation method for imidazole compounds. CN110776464A.
  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds. US2982771A.

Sources

Optimization

Technical Support Center: Single Crystal Growth of Di(1H-imidazol-1-yl)methane Complexes

Welcome to the technical support center for the single crystal growth of Di(1H-imidazol-1-yl)methane (bismethane) complexes. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the single crystal growth of Di(1H-imidazol-1-yl)methane (bismethane) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-quality single crystals suitable for X-ray diffraction and other advanced analytical techniques. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common and effective techniques for growing single crystals of Di(1H-imidazol-1-yl)methane complexes?

A1: The most successful techniques for growing single crystals of coordination complexes, including those with Di(1H-imidazol-1-yl)methane, are slow evaporation, vapor diffusion, and solvent layering.[1][2] The choice of method depends on the solubility of your complex and the quantity of material available.

  • Slow Evaporation: This is the simplest method where the solvent is allowed to evaporate slowly from a saturated or nearly saturated solution of the complex.[3][4] It is often a good starting point but may sometimes yield lower quality crystals if the evaporation is too rapid.[1]

  • Vapor Diffusion: This is arguably the best method when dealing with small quantities of your compound.[1][5] It involves dissolving the complex in a "good" solvent and placing it in a sealed container with a volatile "bad" solvent (an anti-solvent). The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and promoting slow crystallization.[5][6]

  • Solvent Layering (Liquid/Liquid Diffusion): This technique involves carefully layering a less dense anti-solvent on top of a solution of the complex in a denser solvent.[5][7] Crystals typically form at the interface of the two solvents as they slowly mix.[5] This method requires a steady hand and is best performed in narrow vessels like NMR tubes to minimize disturbance of the solvent interface.[5]

Q2: How do I choose the right solvent system for my Di(1H-imidazol-1-yl)methane complex?

A2: Solvent selection is critical for successful crystallization. The ideal "good" solvent should dissolve your complex moderately well, while the "bad" solvent (anti-solvent) should be one in which your complex is insoluble.[5]

A systematic approach to solvent screening is recommended. Start by testing the solubility of a small amount of your complex in a range of common laboratory solvents.[7] For Di(1H-imidazol-1-yl)methane complexes, which often have both polar (imidazole rings) and non-polar (metal-ligand backbone) characteristics, a combination of solvents is often effective.

Common Solvent Combinations for Coordination Complexes:

Good Solvent (Complex is Soluble)Anti-Solvent (Complex is Insoluble)
Dichloromethane (DCM)Pentane, Hexane, Diethyl Ether
ChloroformPentane, Hexane, Diethyl Ether
Tetrahydrofuran (THF)Pentane, Hexane
AcetonitrileDiethyl Ether, Toluene
Methanol/EthanolDiethyl Ether, Dichloromethane
Dimethylformamide (DMF)Water, Ethanol

This table is a general guideline. The optimal solvent system for your specific complex will need to be determined experimentally.

Q3: My synthesis yields a powder. How can I modify the procedure to obtain single crystals?

A3: Obtaining a powder instead of single crystals is a common issue, often indicating that the nucleation and crystal growth processes are too rapid.[1] To favor the formation of single crystals, you need to slow down the rate of precipitation. Here are several strategies:

  • Adjust Reaction Conditions: If you are using a solvothermal or hydrothermal method, try lowering the reaction temperature, reducing the concentration of reactants, or slowing down the cooling rate at the end of the reaction.[8]

  • Use a Modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can sometimes control the crystal growth process and lead to larger, higher-quality crystals.[8]

  • Change the Solvent System: The solvent plays a crucial role in the self-assembly of coordination polymers.[9] Experiment with different solvents or solvent mixtures to alter the solubility of your complex and slow down the crystallization process.[10]

  • Employ a Different Crystallization Technique: If direct precipitation from the reaction mixture yields a powder, isolate the powder and attempt to recrystallize it using techniques like vapor diffusion or solvent layering, which offer better control over the rate of crystal growth.[11]

II. Troubleshooting Guide

Problem 1: My crystallization attempt resulted in an oil instead of crystals.
  • Cause: The concentration of the complex in the solution is too high, leading to phase separation instead of nucleation and crystal growth. Oiling out can also occur if the chosen solvent system is not ideal.

  • Solution 1: Reduce Concentration: Dilute your solution with more of the "good" solvent and repeat the crystallization attempt. You want a solution that is close to saturation, but not supersaturated to the point of oiling out.[10]

  • Solution 2: Modify the Solvent System: Try a different anti-solvent or a mixture of anti-solvents. The goal is to find a system where the solubility of your complex is reduced more gradually.

  • Solution 3: Lower the Temperature: Placing the crystallization vessel in a refrigerator or cold room can slow down the diffusion process and may prevent the formation of an oil.[1]

Problem 2: The crystals that formed are too small or are of poor quality (e.g., twinned, aggregated).
  • Cause: This is often a result of rapid crystal growth, where many nucleation sites form simultaneously, leading to a large number of small crystals or intergrown aggregates.[1]

  • Solution 1: Slow Down the Process:

    • For Slow Evaporation: Cover the vial with parafilm and poke only one or two very small holes with a needle to reduce the rate of evaporation.[4]

    • For Vapor Diffusion: Use a less volatile anti-solvent or place the setup at a lower temperature to slow the diffusion rate.[6]

    • For Solvent Layering: Ensure the layering is done very carefully to create a sharp interface and use a narrow tube to minimize the surface area for diffusion.[5]

  • Solution 2: Control Nucleation: Scratches or dust particles on the surface of the crystallization vessel can act as nucleation sites. Ensure your glassware is scrupulously clean. Filtering the solution before setting up the crystallization can also help.[3]

  • Solution 3: Use a Seed Crystal: If you have a few small, well-formed crystals, you can introduce one into a fresh, slightly undersaturated solution. This seed crystal will act as a template for further growth, potentially leading to a larger, single crystal.

Problem 3: The crystals degrade or lose their crystallinity after being removed from the mother liquor.
  • Cause: This is a common issue with coordination polymers and metal-organic frameworks (MOFs) that contain solvent molecules within their crystal lattice.[12] When the crystals are exposed to air, these solvent molecules can escape, causing the crystal structure to collapse.[12]

  • Solution 1: Immediate Analysis: If possible, mount the crystal for X-ray diffraction immediately after removing it from the mother liquor.

  • Solution 2: Use a Protective Coating: Quickly remove a crystal from the solution and immediately coat it in an inert oil (e.g., Paratone-N) or grease.[12] This will prevent solvent loss while you mount the crystal.

  • Solution 3: In-situ Mounting: For very sensitive crystals, it may be necessary to mount them in a capillary tube along with a small amount of the mother liquor to maintain the crystalline integrity.[12]

  • Solution 4: Solvent Exchange: Before exposing the crystals to air, try exchanging the solvent in the mother liquor with a less volatile one in which the crystals are still stable. This can sometimes prevent the rapid loss of included solvent molecules.

III. Experimental Protocols & Visual Workflows

Protocol 1: Slow Evaporation
  • Prepare a saturated or nearly saturated solution of your Di(1H-imidazol-1-yl)methane complex in a suitable solvent or solvent mixture.

  • Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter.[3]

  • Transfer the clear solution to a clean, small vial or test tube. An NMR tube can also be effective as its narrow diameter slows evaporation.[1]

  • Cover the opening of the vessel. For slower evaporation, use parafilm with a few small pinholes.[4] For faster evaporation, a piece of cotton wool can be used.

  • Place the vessel in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization A Dissolve Complex in Solvent B Filter Solution A->B Remove Particulates C Transfer to Clean Vial B->C D Cover and Puncture Lid C->D E Store in Vibration-Free Area D->E F Harvest Crystals E->F Days to Weeks

Caption: Workflow for Single Crystal Growth by Slow Evaporation.

Protocol 2: Vapor Diffusion
  • Dissolve your complex in a minimal amount of a relatively high-boiling point "good" solvent (e.g., THF, DCM, Toluene) in a small, open vial.[6]

  • Place this small vial inside a larger jar or beaker.

  • Add a small amount of a volatile "bad" solvent (anti-solvent, e.g., pentane, hexane, diethyl ether) to the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.[1]

  • Seal the outer container tightly.

  • Allow the setup to stand undisturbed. The volatile anti-solvent will slowly diffuse into the solution of your complex, inducing crystallization.

Vapor_Diffusion cluster_setup Vessel Setup A Complex in 'Good' Solvent (Inner Vial) C Place Inner Vial in Outer Jar A->C B Anti-Solvent (Outer Jar) B->C D Seal Outer Jar Tightly C->D E Store Undisturbed D->E F Vapor Diffusion Occurs E->F Slow Process G Crystals Form in Inner Vial F->G

Caption: Workflow for Single Crystal Growth by Vapor Diffusion.

Protocol 3: Solvent Layering
  • Dissolve your complex in a small amount of a dense "good" solvent (e.g., DCM, chloroform).

  • Transfer this solution to a narrow vessel, such as an NMR tube or a thin test tube.[5]

  • Very carefully and slowly, add a less dense "bad" solvent (anti-solvent, e.g., ethanol, hexane, diethyl ether) on top of the solution, allowing it to run down the side of the tube to avoid mixing.[3][5] A syringe or a Pasteur pipette is recommended for this step.[5]

  • A distinct interface between the two solvents should be visible.[5]

  • Seal the tube and leave it undisturbed. Crystals will slowly form at the interface as the solvents diffuse into one another.

Solvent_Layering A Dissolve Complex in Dense 'Good' Solvent B Transfer to Narrow Tube A->B C Carefully Layer Less Dense 'Bad' Solvent on Top B->C D Seal Tube and Store Undisturbed C->D E Slow Diffusion at Interface D->E F Crystals Form at Interface E->F

Caption: Workflow for Single Crystal Growth by Solvent Layering.

IV. References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved from [Link]

  • Solvent Diffusion / Layering. (2020, June 11). r/Chempros - Reddit. Retrieved from [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions (RSC Publishing). DOI:10.1039/D0DT01236J. Retrieved from [Link]

  • How do you crystalize metal complexes like Palladium and all ? (2025, June 9). r/chemistry - Reddit. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • An efficient way to grow large size single crystal of Imidazole by modified Czochralski technique and study of its optical and mechanical properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water? (2016, April 1). ResearchGate. Retrieved from [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022, August 21). PMC - NIH. Retrieved from [Link]

  • Growth, crystalline perfection, spectral, thermal and theoretical studies on imidazolium L-tartrate crystals. (2014, April 24). PubMed. Retrieved from [Link]

  • How to get Single Crystal from metal organic framework and coordination polymers? (2016, January 28). ResearchGate. Retrieved from [Link]

  • Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019, October 25). ResearchGate. Retrieved from [Link]

  • Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry. (n.d.). ChemRxiv. Retrieved from [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022, January 4). NIH. Retrieved from [Link]

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009, October 23). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Di(1H-imidazol-1-yl)methane During Complexation

<content> Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the decomposition of Di(1H-imidazol-1-yl)methane, a versatile bidentate chelating ligand, during metal complexation reactions.[1] This resource is designed to help you navigate the complexities of your experiments and achieve optimal results.

I. Frequently Asked Questions (FAQs)

Q1: What is Di(1H-imidazol-1-yl)methane and why is it used in complexation reactions?

Di(1H-imidazol-1-yl)methane is an organic compound featuring two imidazole rings linked by a methylene bridge.[2] This structure allows it to act as a bidentate chelating ligand, meaning it can bind to a metal ion at two points to form a stable cyclic complex.[1] Its derivatives are explored for their potential in catalysis, pharmaceuticals (including antimicrobial and anticancer agents), and organic synthesis.[1]

Q2: My Di(1H-imidazol-1-yl)methane seems to be decomposing during my complexation reaction. What are the most likely causes?

Decomposition of Di(1H-imidazol-1-yl)methane during complexation can be attributed to several factors, including:

  • Atmospheric Moisture and Oxygen: Many coordination reactions are sensitive to air and moisture.[3]

  • Suboptimal Temperature: High temperatures can lead to thermal decomposition.[4][5][6]

  • Incorrect pH: The stability of the imidazole ring is pH-dependent.

  • Inappropriate Solvent Choice: The solvent can influence the stability of both the ligand and the forming complex.

  • Reactive Metal Precursors: Some metal salts or their counter-ions can promote ligand degradation.

Q3: How can I tell if my Di(1H-imidazol-1-yl)methane is decomposing?

Signs of decomposition include:

  • Color Change: An unexpected color change in the reaction mixture can be an indicator.[7]

  • Precipitate Formation: The formation of an insoluble material may suggest ligand breakdown or the formation of undesired byproducts.

  • Low Yield: Consistently low yields of the desired metal complex are a strong sign of decomposition.[3]

  • Inconsistent Spectroscopic Data: NMR or other spectroscopic analyses of the product showing unexpected peaks or the absence of expected ligand signals point to decomposition.[7]

Q4: Is Di(1H-imidazol-1-yl)methane air and moisture sensitive?

Yes, like many N-heterocyclic carbene (NHC) precursors and related imidazole compounds, Di(1H-imidazol-1-yl)methane can be sensitive to air and moisture, which can lead to hydrolysis and other degradation pathways.[8][9] Therefore, it is often recommended to handle and store it under an inert atmosphere.

II. Troubleshooting Guide: Symptom-Based Problem Solving

This section provides a structured approach to troubleshooting common issues encountered during the complexation of Di(1H-imidazol-1-yl)methane.

Symptom 1: Low or No Yield of the Desired Metal Complex

A low yield is a primary indicator that the ligand may be decomposing before or during complexation.[3]

Potential Cause 1.1: Presence of Atmospheric Oxygen and Moisture

Many transition metal complexes and their ligands are sensitive to air and moisture, which can lead to oxidation or hydrolysis.[10]

Solution:

  • Utilize Inert Atmosphere Techniques: Employing a Schlenk line or a glovebox is crucial for handling air-sensitive compounds.[10][11][12] These techniques allow for the manipulation of reagents in an inert environment, such as nitrogen or argon, minimizing exposure to oxygen and water.[10]

  • Degas Solvents: Ensure all solvents are thoroughly dried and degassed before use. This can be achieved by distillation over a suitable drying agent or by using a "freeze-pump-thaw" method.

  • Dry Glassware: All glassware should be rigorously dried in an oven or by flame-drying under vacuum to remove adsorbed water.[13]

Potential Cause 1.2: Inappropriate Reaction Temperature

Excessive heat can cause thermal decomposition of the ligand or the forming complex.[4][6][14]

Solution:

  • Optimize Reaction Temperature: Start with room temperature reactions if feasible. If heating is necessary, increase the temperature incrementally and monitor the reaction closely for signs of decomposition.

  • Thermogravimetric Analysis (TGA): If available, perform TGA on the ligand to determine its thermal decomposition temperature, providing a safe upper limit for reaction temperatures.

Potential Cause 1.3: Incorrect Solvent

The choice of solvent can significantly impact the stability of the reactants and the reaction outcome.

Solution:

  • Solvent Screening: Conduct small-scale trial reactions in a variety of anhydrous, degassed solvents to identify the optimal medium.

  • Consider Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of charged intermediates.

Symptom 2: Formation of an Unidentified Precipitate

The appearance of an unexpected solid during the reaction often signals the formation of insoluble decomposition products or unwanted side-products.

Potential Cause 2.1: Ligand Hydrolysis

In the presence of water, the methylene bridge of Di(1H-imidazol-1-yl)methane can be susceptible to hydrolysis, leading to the formation of imidazole and other byproducts.

Solution:

  • Strict Anhydrous Conditions: As detailed in Solution 1.1, the rigorous exclusion of water is paramount.

  • Use of Drying Agents: Consider adding a non-reactive drying agent to the reaction mixture if compatible with the reagents.

Potential Cause 2.2: Reaction with Metal Counter-ion

Certain counter-ions from the metal salt (e.g., nitrate, acetate) can be reactive towards the ligand under specific conditions.

Solution:

  • Select Inert Counter-ions: Whenever possible, use metal salts with non-coordinating and non-reactive counter-ions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[8]

Symptom 3: Inconsistent or Unclear Spectroscopic Results

NMR and other spectroscopic methods are key for characterizing the final complex. Unclear spectra often point to a mixture of products, including those from ligand decomposition.[7]

Potential Cause 3.1: Partial Decomposition

The reaction conditions may be causing a portion of the ligand to decompose, leading to a mixture of the desired complex and decomposition products.

Solution:

  • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or ¹H NMR spectroscopy.[7] This can help identify the point at which decomposition begins to occur, allowing for adjustments to the reaction time.

  • Purification Strategy Review: It may be necessary to develop a more rigorous purification method, such as column chromatography under an inert atmosphere, to isolate the desired complex from any byproducts.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Inert Atmosphere Complexation

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, dropping funnel) at >120°C for at least 4 hours.

  • Assembly and Purging: Assemble the hot glassware and connect it to the Schlenk line. Evacuate the glassware under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[10]

  • Reagent Addition: Add the Di(1H-imidazol-1-yl)methane and the metal salt to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reaction: Stir the reaction mixture at the desired temperature, maintaining a positive pressure of inert gas.

  • Workup: Upon completion, the reaction workup (e.g., filtration, solvent removal) should also be performed using inert atmosphere techniques.[12]

Protocol 2: Monitoring the Reaction via ¹H NMR
  • Sample Extraction: Under a positive flow of inert gas, carefully extract a small aliquot of the reaction mixture using a gas-tight syringe.

  • Sample Preparation: Transfer the aliquot to a vial containing a deuterated solvent suitable for NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The disappearance of the proton signal of the methylene bridge in the free ligand and the appearance of new, shifted signals corresponding to the complexed ligand can be monitored.

IV. Visualizations and Data

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for ligand decomposition.

Key Stability Factors for Di(1H-imidazol-1-yl)methane
ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.[3][10]
Temperature Room temperature (initially)Minimizes risk of thermal decomposition.[4][6]
Solvents Anhydrous and degassedRemoves water and oxygen which can degrade the ligand.
Metal Salt Counter-ion Non-coordinating (e.g., BF₄⁻, PF₆⁻)Avoids side reactions between the counter-ion and the ligand.[8]
pH Neutral (unless otherwise required)Imidazole rings can be sensitive to strongly acidic or basic conditions.

V. Concluding Remarks

The successful synthesis of metal complexes with Di(1H-imidazol-1-yl)methane hinges on the careful control of reaction parameters to prevent ligand decomposition. By systematically addressing potential issues related to atmospheric conditions, temperature, and reagent choice, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource for troubleshooting, but it is important to remember that each specific metal-ligand system may present unique challenges. Meticulous experimental technique and careful monitoring are the cornerstones of success in coordination chemistry.

VI. References

  • Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols - Benchchem. Available at:

  • Buy Di(1H-imidazol-1-yl)methane (EVT-303297) | 84661-56-3 - EvitaChem. Available at:

  • Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices | Inorganic Chemistry - ACS Publications. Available at:

  • Buy Di(1H-imidazol-1-yl)methane | 84661-56-3 - Smolecule. Available at: _

  • Synthesis, structure and properties of two d 10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand. Available at:

  • Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand - ResearchGate. Available at:

  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila. Available at:

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at:

  • Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation - MDPI. Available at:

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. Available at:

  • Stability and reactivity of N-heterocyclic carbene complexes | Request PDF - ResearchGate. Available at:

  • Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution | Journal of the American Chemical Society. Available at:

  • Inert Atmosphere - YouTube. Available at: [Link]

  • How do we monitor the reactions involving the synthesis of metal nhc complex?. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis - RSC Publishing. Available at:

  • Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices - OUCI. Available at:

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - NIH. Available at: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems: - ResearchGate. Available at: [Link]

  • Procedure for air stable NHC synthesis? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices - Figshare. Available at: [Link]

  • Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane - ACS Figshare. Available at: [Link]

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. Available at:

  • Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Transition metal imidazole complex - Wikipedia. Available at: [Link]

  • Continuous Flow Synthesis of Metal–NHC Complexes** - ResearchGate. Available at: [Link]

  • Carbonyldiimidazole - Wikipedia. Available at: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - ResearchGate. Available at: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems - RSC Publishing. Available at: [Link]

  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. Available at: [Link]

  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight | Request PDF - ResearchGate. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

  • Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains - ResearchGate. Available at: [Link]

  • Crystal structure, thermodynamic properties and detonation characterization of bis(5-amino-1,2,4-triazol-3-yl)methane - ResearchGate. Available at: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. Available at: [Link]

  • Methane catalytic decomposition integrated with on-line Pd membrane hydrogen separation for fuel cell application - OUCI. Available at:

Sources

Optimization

Technical Support Center: Optimization of Metal-Catalyzed Synthesis of Di(1H-imidazol-1-yl)methane

Welcome to the technical support center for the synthesis of Di(1H-imidazol-1-yl)methane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Di(1H-imidazol-1-yl)methane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the metal-catalyzed synthesis of this versatile N-heterocyclic carbene (NHC) precursor and chelating ligand. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy for Di(1H-imidazol-1-yl)methane.

Q1: What is the fundamental reaction for the metal-catalyzed synthesis of Di(1H-imidazol-1-yl)methane?

The core of the synthesis is a condensation reaction where two molecules of imidazole are linked by a single methylene (-CH₂) bridge. This is typically achieved by reacting imidazole with a suitable methylene source in the presence of a metal catalyst.[1][2] A common and efficient approach is a one-pot synthesis where imidazole is heated with the methylene source and catalyst, simplifying the procedure and often improving yields.[3][4][5]

Q2: Why is a metal catalyst often necessary, and what types are effective?

While the reaction can proceed under acidic conditions, metal catalysts, particularly Lewis acids, significantly enhance the reaction rate and selectivity.[1] The catalyst's primary role is to activate the reactants. For instance, 3d-transition metal salts (e.g., cobalt, nickel) have proven effective.[2][6] The metal center can coordinate with the imidazole and/or the methylene source, facilitating the nucleophilic attack of one imidazole ring on the activated methylene precursor, ultimately leading to the desired product.

Q3: What are the common methylene bridge sources and their respective advantages and disadvantages?

Choosing the right methylene source is critical for reaction success. The three most common options are:

Methylene SourceAdvantagesDisadvantagesCausality & Expert Insight
Formaldehyde Highly reactive, inexpensive, and direct.[1]Can be difficult to handle (gas/paraformaldehyde), can lead to polymer side products if stoichiometry is not carefully controlled.Formaldehyde is a potent electrophile, ensuring a fast reaction. However, its high reactivity can lead to uncontrolled polymerization or the formation of undesired hydroxymethyl-imidazole intermediates.
Dimethyl Sulfoxide (DMSO) Acts as both solvent and methylene source, enabling a simplified one-pot synthesis.[4][6] Safer and easier to handle than formaldehyde.Requires high temperatures (e.g., >170 °C) and often high-pressure reaction vessels for efficient conversion.[3][6]At high temperatures, DMSO decomposes to generate electrophilic formaldehyde in situ. This slow, controlled release minimizes side reactions compared to adding bulk formaldehyde, leading to cleaner reaction profiles despite the harsh conditions.
Dichloromethane (DCM) / Methylene Bromide Historically used in related syntheses (e.g., for poly(pyrazolyl)methanes).[6]Often requires a strong base to deprotonate imidazole, leading to a two-step process (salt formation, then alkylation). Can result in unwanted salt byproducts.This is a classic nucleophilic substitution pathway. The basic conditions required can complicate the reaction, and the halide byproducts must be thoroughly removed during workup.

Q4: What is the significance of high temperature and pressure in one-pot syntheses using DMSO?

High temperature (~175 °C) is the energy input required to induce the thermal decomposition of DMSO into the reactive methylene species.[6] A sealed high-pressure reaction tube is necessary to prevent the volatile reactants and solvent from escaping at these temperatures, ensuring that the concentration of reactants remains constant throughout the 24-hour (or longer) reaction period.[3] This sustained condition is crucial for driving the reaction to completion and achieving high yields.

Troubleshooting Guide: From Low Yields to Purification Headaches

This guide is structured to help you diagnose and solve specific experimental issues.

Workflow for a General One-Pot Synthesis

Below is a generalized workflow for the synthesis, which will serve as a reference for the troubleshooting section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Dry Solvent (DMSO) R1 Combine Reagents in Pressure Tube P1->R1 P2 Weigh Imidazole & Catalyst P2->R1 R2 Seal & Heat (~175 °C, 24h) R1->R2 W1 Cool to RT R2->W1 W2 Precipitate Product (add water) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Wash & Dry W3->W4 PU1 Solvent Evaporation W4->PU1 PU2 Column Chromatography or Recrystallization PU1->PU2 A1 Characterize (NMR, MS) PU2->A1

Caption: General workflow for one-pot synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for 24 hours, but TLC/LC-MS analysis shows mostly unreacted imidazole and no desired product. What went wrong?

This is a common issue that typically points to a failure in reaction activation or conditions. Let's diagnose the potential causes.

G Start Low / No Yield C1 Was the reaction temperature high enough (~175 °C)? Start->C1 C2 Is the metal catalyst active? C1->C2 Yes S1 Action: Increase temperature. Rationale: DMSO decomposition is a high-energy process. C1->S1 No C3 Were anhydrous conditions used? C2->C3 Yes S2 Action: Use fresh catalyst from a reputable source. Consider a different metal salt (e.g., CoCl₂ vs NiCl₂). C2->S2 No C4 Was the pressure tube properly sealed? C3->C4 Yes S3 Action: Use dry DMSO and ensure all glassware is oven-dried. Rationale: Water can deactivate the catalyst. C3->S3 No S4 Action: Check seal integrity. Rationale: Reactant loss due to evaporation will halt the reaction. C4->S4 No

Caption: Troubleshooting decision tree for low yield.

  • Expert Analysis: The most frequent cause of failure in a DMSO-based synthesis is insufficient temperature. The decomposition of DMSO to generate the methylene source is the rate-limiting step and requires significant thermal energy.[3][6] Secondly, the quality of the metal catalyst is paramount. Anhydrous metal salts are often hygroscopic; old or improperly stored catalysts may be hydrated and inactive.

Problem 2: Formation of Multiple Side Products

Q: My reaction produced the desired product, but it's contaminated with several other compounds, making purification difficult. How can I improve selectivity?

The formation of side products often results from the high reactivity of the imidazole ring or impurities.

  • Possible Cause 1: Imidazole Degradation or Side Reactions. Imidazole itself can be susceptible to degradation under harsh conditions (high heat, strong acids/bases).[7][8]

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. While imidazole is resistant to some oxidizing agents, prolonged exposure to air at high temperatures can be detrimental.[8]

  • Possible Cause 2: Impurities in Starting Materials. Commercial imidazole can contain impurities. Similarly, using a stabilized grade of a solvent like dichloromethane can introduce compounds that interfere with the reaction.[9]

    • Solution: Use high-purity imidazole (recrystallize if necessary). When using solvents like DCM, opt for an un-stabilized grade if the protocol allows, or be aware of potential reactions with stabilizers like amylene.

  • Possible Cause 3: Over-reaction or Polymerization. If using a highly reactive methylene source like formaldehyde, an excess can lead to the formation of trimers or polymers.

    • Solution: Carefully control the stoichiometry. A slight excess of imidazole relative to the methylene source can help ensure the complete consumption of the linking agent. When possible, using a method like the high-temperature DMSO synthesis provides an in situ slow release of the methylene source, which naturally suppresses polymerization.[4]

Problem 3: Difficulty in Product Isolation

Q: After the reaction, I'm struggling to isolate the pure Di(1H-imidazol-1-yl)methane from the reaction mixture.

Isolation challenges are common, especially from high-boiling solvents like DMSO.

  • Expert Strategy for DMSO-based reactions: The product, Di(1H-imidazol-1-yl)methane, has significantly lower polarity than DMSO but is more polar than solvents like hexane. A proven method is precipitation followed by extraction.[6]

    • After cooling the reaction vessel, add a large volume of deionized water to the DMSO mixture.

    • The desired product, being less soluble in the highly polar water/DMSO mixture, should precipitate out or form an oil.

    • Extract the entire aqueous mixture multiple times with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Combine the organic layers, wash with brine to remove residual DMSO and water, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. This procedure effectively separates the product from the catalyst and the bulk of the DMSO.

Reference Experimental Protocol

This protocol is a starting point based on optimized, high-yield procedures reported for analogous bis(azolyl)methanes.[3][4][6]

Objective: To synthesize Di(1H-imidazol-1-yl)methane via a one-pot metal-catalyzed reaction.

Materials:

  • Imidazole (≥99%)

  • Cobalt(II) Chloride (anhydrous, ≥98%)

  • Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Ethyl Acetate (reagent grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • High-pressure reaction tube (10-25 mL) with a Teflon screw cap

Step-by-Step Procedure:

  • Preparation: To a clean, dry high-pressure reaction tube, add imidazole (e.g., 1.0 g, 14.7 mmol) and Cobalt(II) Chloride (e.g., 0.095 g, 0.73 mmol, ~5 mol%).

  • Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to the tube.

  • Sealing: Securely seal the tube with the Teflon screw cap. Causality Check: A perfect seal is crucial to prevent solvent evaporation at high temperatures, which would alter reactant concentrations and halt the reaction.[3]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 175 °C. Stir the reaction mixture magnetically for 24 hours.

  • Cooling & Workup: After 24 hours, remove the tube from the heat source and allow it to cool completely to room temperature. Safety First: Do not open the hot tube due to high internal pressure.

  • Precipitation: Pour the deep blue/purple reaction mixture into a beaker containing deionized water (e.g., 50 mL). The product may precipitate as a white or off-white solid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash them with brine (2 x 20 mL) to remove residual DMSO.

  • Drying & Concentration: Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., chloroform/methanol) to obtain pure Di(1H-imidazol-1-yl)methane.[2]

References

  • Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. [Link]

  • American Chemical Society. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. ACS Fall 2025. [Link]

  • PubMed. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. Reactions (Basel), 3(1), 59-69. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • MDPI. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. [Link]

  • Devi, M. M., Devi, K. S., Singh, O. M., & Singh, T. P. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1). [Link]

  • Organic Syntheses. (n.d.). Procedure for N,N'-Carbonyldiimidazole mediated reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Di(1H-imidazol-1-yl)methane-Based MOFs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (dIm)-based Metal-Organic Frameworks (MOFs). This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (dIm)-based Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these promising materials. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common stability challenges in your experimental work.

Part 1: Frequently Asked Questions (FAQs) on dIm-MOF Stability

This section addresses fundamental concepts and common queries related to the stability of MOFs constructed with Di(1H-imidazol-1-yl)methane linkers.

Q1: What are the primary causes of instability in Di(1H-imidazol-1-yl)methane-based MOFs?

A1: Instability in MOFs, including those based on dIm linkers, is a major concern for practical applications and can be categorized into three main types:

  • Hydrolytic Instability: This is often the most significant challenge. The coordination bonds between the metal centers and the nitrogen atoms of the imidazole rings are susceptible to attack by water molecules.[1][2] This can lead to the displacement of the linker, resulting in a partial or complete collapse of the framework structure.

  • Thermal Instability: At elevated temperatures, the framework can degrade. This typically occurs in two stages: first, the loss of guest solvent molecules from the pores, and at higher temperatures, the decomposition of the organic linker itself or the cleavage of the metal-linker coordination bonds, leading to structural collapse.[3][4]

  • Chemical Instability: The framework's integrity can be compromised by exposure to various chemicals, particularly strong acids or bases.[5][6] Acidic conditions can lead to the protonation of the imidazole nitrogen atoms, weakening the coordination to the metal center. Basic conditions can cause deprotonation or competitive binding, also resulting in framework degradation.

Q2: How does the choice of metal ion affect the stability of a dIm-MOF?

A2: The choice of the metal ion is critical and directly influences the strength of the coordination bond, thereby impacting overall stability. According to the Hard and Soft Acids and Bases (HSAB) principle, stronger and more stable coordination bonds are formed between metals and ligands with similar hardness or softness. For nitrogen-based linkers like dIm (which are borderline bases), using high-valent metal cations such as Cr³⁺, Fe³⁺, and Al³⁺ (hard acids) can form stronger coordination bonds compared to divalent ions like Zn²⁺ or Cu²⁺ (borderline acids).[5][6] These stronger bonds are more resistant to displacement by water molecules and other competing ligands, thus enhancing hydrolytic and chemical stability.

Q3: What are the essential characterization techniques to confirm if my MOF is stable after an experiment?

A3: A combination of techniques is necessary to comprehensively assess the stability of your MOF.

  • Powder X-Ray Diffraction (PXRD): This is the most crucial technique. The retention of sharp peaks in the PXRD pattern after exposure to challenging conditions (e.g., water, heat, acidic/basic solution) confirms the maintenance of the crystalline structure.[7] A loss of peak intensity or the appearance of an amorphous background indicates framework degradation.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF by measuring mass loss as a function of temperature. The decomposition temperature provides a quantitative measure of the framework's thermal robustness.[8][9]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Porosity is a key feature of MOFs. A stable MOF should retain a significant portion of its initial surface area after stability tests. A drastic reduction in the BET surface area suggests pore collapse.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify that the chemical bonds within the organic linker and the coordination bonds are intact. Changes in the vibrational frequencies can indicate structural alterations.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your research.

Issue 1: My MOF loses its crystallinity after being exposed to air or washed with water.
  • Problem: This indicates poor hydrolytic stability . The crystalline structure is degrading upon interaction with moisture.

  • Causality: The metal-nitrogen bonds in your dIm-MOF are likely being attacked and cleaved by water molecules, a process known as hydrolysis. This is particularly common for MOFs synthesized with labile metal ions like Zn²⁺ when not part of a highly robust framework like a ZIF.

  • Solutions & Experimental Protocols:

    • Strategy A: Post-Synthetic Modification (PSM) to Enhance Hydrophobicity

      • Concept: By functionalizing the MOF surface or the linker with hydrophobic groups, you can create a water-repellent shield that protects the sensitive coordination bonds from water molecules.[6]

      • Protocol: Surface Coating with Polydimethylsiloxane (PDMS)

        • Activation: Activate 100 mg of your synthesized dIm-MOF by heating under a vacuum at a temperature sufficient to remove guest solvents but below its decomposition point (e.g., 150 °C) for 12 hours.

        • Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), disperse the activated MOF in 20 mL of dry hexane.

        • Coating: Add a hexane solution containing a low concentration of a PDMS precursor (e.g., (3-aminopropyl)triethoxysilane, which can interact with the MOF surface) and a catalyst.

        • Reaction: Stir the suspension at room temperature for 24 hours.

        • Washing: Centrifuge the mixture, discard the supernatant, and wash the coated MOF thoroughly with dry hexane (3 times) to remove unreacted polymer.

        • Drying: Dry the resulting hydrophobic MOF under vacuum.

        • Validation: Re-test the hydrolytic stability by exposing the coated MOF to water and analyzing its structure with PXRD.

    • Strategy B: De Novo Synthesis with High-Valent Metal Ions

      • Concept: Re-synthesize the MOF using a more hydrolytically stable metal ion. High-valent metals like Fe³⁺ or Cr³⁺ form stronger coordination bonds that are more resistant to hydrolysis.[5][6]

      • Workflow:

        • Adapt your original solvothermal synthesis protocol.

        • Replace the original metal salt (e.g., Zn(NO₃)₂) with an equimolar amount of a high-valent metal salt (e.g., FeCl₃ or Cr(NO₃)₃).

        • You may need to re-optimize reaction parameters such as temperature, time, and solvent, as the change in metal ion can affect the crystallization kinetics.[4]

        • Characterize the new MOF and compare its hydrolytic stability to the original.

Issue 2: The MOF structure degrades during thermal activation or high-temperature applications.
  • Problem: The material has low thermal stability .

  • Causality: The energy input from heating is sufficient to break the coordination bonds or decompose the Di(1H-imidazol-1-yl)methane linker. The flexibility of the methylene bridge in the dIm linker can sometimes contribute to lower thermal stability compared to more rigid linkers.[10]

  • Solutions & Experimental Protocols:

    • Strategy: Mixed-Linker Synthesis for Structural Reinforcement

      • Concept: Introducing a more rigid and thermally stable co-linker, such as a dicarboxylate (e.g., terephthalic acid), into the framework alongside the dIm linker can enhance the overall structural integrity and raise the decomposition temperature.[9]

      • Protocol: Solvothermal Synthesis of a Mixed-Linker dIm-MOF

        • Precursor Solution: In a solvent like DMF or DEF, dissolve your metal salt (e.g., AlCl₃).

        • Linker Mixture: In a separate vial, dissolve a mixture of Di(1H-imidazol-1-yl)methane and the rigid co-linker (e.g., a 1:1 molar ratio of dIm to terephthalic acid).

        • Reaction: Combine the metal and linker solutions in a Teflon-lined autoclave. Seal the vessel and heat it in an oven at a predetermined temperature (e.g., 120-180 °C) for 24-72 hours.

        • Isolation: After cooling to room temperature, filter the crystalline product, wash it with the reaction solvent, and then with a low-boiling-point solvent like ethanol.

        • Activation & Analysis: Activate the MOF by solvent exchange and heating under vacuum. Perform TGA to determine the new decomposition temperature and compare it with the parent dIm-MOF.

Decision-Making Workflow for Stability Enhancement

The following diagram outlines a logical workflow for diagnosing and addressing stability issues in your dIm-MOF.

MOF_Stability_Workflow start_node start_node problem_node problem_node cause_node cause_node strategy_node strategy_node validation_node validation_node start Start: Synthesized dIm-MOF instability Observe Instability (e.g., PXRD peak loss) start->instability type_of_instability Instability Type? instability->type_of_instability Identify Conditions hydrolytic Hydrolytic (Water/Moisture) type_of_instability->hydrolytic Water thermal Thermal (Heat) type_of_instability->thermal Heat chemical Chemical (Acid/Base) type_of_instability->chemical pH psm Strategy: Post-Synthetic Modification (PSM) - Hydrophobic Coating hydrolytic->psm denovo Strategy: De Novo Synthesis - Use High-Valent Metal (Fe³⁺, Cr³⁺) hydrolytic->denovo mixed_linker Strategy: Mixed-Linker Synthesis - Add Rigid Co-Linker thermal->mixed_linker denovo_chem Strategy: De Novo Synthesis - Use High-Valent Metal (HSAB) chemical->denovo_chem validation Validate Stability (PXRD, TGA, BET) psm->validation denovo->validation mixed_linker->validation denovo_chem->validation

A decision workflow for troubleshooting dIm-MOF instability.

Part 3: Data Summary & Visualization

Table 1: Influence of Metal Ion on MOF Thermal and Hydrolytic Stability

This table summarizes general trends observed in MOF stability based on the choice of metal cation. While specific values vary for dIm-MOFs, the relative trends are instructive for experimental design.

Metal IonValenceHSAB ClassificationTypical Coordination Bond StrengthExpected Hydrolytic StabilityTypical Decomposition Temp. Range (°C)
Zn²⁺+2Borderline AcidModerateLow to Moderate250 - 400
Cu²⁺+2Borderline AcidModerateLow to Moderate250 - 350
Al³⁺+3Hard AcidStrongHigh400 - 550
Cr³⁺+3Hard AcidStrongHigh350 - 500
Fe³⁺+3Hard AcidStrongHigh300 - 450
Zr⁴⁺+4Hard AcidVery StrongVery High> 500

Data compiled from general principles and findings in MOF chemistry literature.[5][6]

Diagram: Mechanism of Hydrolytic Degradation and Protective Strategies

This diagram illustrates how water attacks a metal-linker bond and how protective strategies can mitigate this degradation.

Hydrolysis_Mechanism cluster_0 Unstable dIm-MOF Node cluster_1 Hydrolytic Attack cluster_2 Degraded State cluster_3 Protective Strategies Metal Metal Cation (e.g., Zn²⁺) Linker dIm Linker (-N) Metal->Linker Labile Coordination Bond Water H₂O Molecule Water->Metal Nucleophilic Attack Broken Broken Bond Metal-(OH₂) + Linker Strong_Bond Stronger Bond (e.g., with Cr³⁺) Hydrophobic Hydrophobic Shield (Post-Synthetic Mod.) Water_Blocked H₂O Water_Blocked->Strong_Bond Attack Resisted Water_Blocked->Hydrophobic Attack Blocked

Degradation mechanism and stabilization approaches.

References

  • Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing).
  • Improving MOF stability: approaches and applications - PMC - NIH.
  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study - ResearchGate.
  • Improving MOF stability: approaches and applications - RSC Publishing.
  • Metal-organic frameworks: Drug delivery applications and future prospects - PMC.
  • Assessment of the robustness of iron-based metal organic frameworks (MIL-88A) in aqueous environment. - An-Najah Staff.
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al).
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PMC - NIH.
  • Critical Progress of Mn, Cu, Co, and V-MOFs and Their Derivatives as Promising Electrodes for Aqueous Zn-Ion Batteries - MDPI.
  • Thermal Stability of Methyl Functionalized MOF-5 | Request PDF - ResearchGate.

Sources

Optimization

strategies to control the dimensionality of coordination polymers with Di(1H-imidazol-1-yl)methane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (dime). This guide is designed to provide expert insights and practical tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (dime). This guide is designed to provide expert insights and practical troubleshooting advice for controlling the dimensionality of coordination polymers synthesized with this versatile ligand. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the self-assembly of these fascinating materials.

Introduction to Di(1H-imidazol-1-yl)methane (dime)

Di(1H-imidazol-1-yl)methane is a flexible bis-monodentate N-donor ligand that has garnered significant attention in the construction of coordination polymers. Its two imidazole rings, connected by a methylene bridge, can rotate and orient themselves in various conformations, making it a versatile building block for 1D, 2D, and 3D networks. However, this flexibility also presents a challenge in predictably controlling the final dimensionality of the resulting framework. This guide will address common issues and frequently asked questions to empower you to rationally design and synthesize coordination polymers with desired topologies.

Troubleshooting Guide: From Amorphous Precipitates to Crystalline Networks

This section addresses common experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction with dime and a metal salt resulted in an amorphous precipitate instead of crystals. What went wrong and how can I fix it?

Answer:

The formation of an amorphous precipitate is a common issue in coordination polymer synthesis and typically indicates that the nucleation and growth processes are occurring too rapidly and in an uncontrolled manner. The goal is to slow down the reaction to allow for the ordered self-assembly of the metal-ligand network.

Causality:

  • High Reactant Concentrations: Molar concentrations that are too high can lead to rapid supersaturation and immediate precipitation.

  • Rapid Mixing: Combining the metal and ligand solutions too quickly can create localized high concentrations, triggering amorphous precipitation.

  • Suboptimal Solvent System: The solvent plays a crucial role in mediating the solubility of the reactants and the growing polymer. A poor solvent can cause the product to crash out of solution.

  • Temperature: Higher temperatures generally increase reaction rates, which can be detrimental to crystal growth.

Troubleshooting Protocol:

  • Reduce Reactant Concentrations: Start by halving the concentrations of both the metal salt and the dime ligand solutions. This will slow down the formation of the coordination bonds, allowing more time for ordered crystal growth.

  • Employ Slow Diffusion/Evaporation Techniques: Instead of direct mixing, use one of the following methods:

    • Layering: Carefully layer the less dense solution (e.g., ligand in a less dense solvent) on top of the denser metal salt solution. Crystals will form at the interface over several days to weeks.

    • Vapor Diffusion: Place a vial containing the metal-ligand solution inside a larger sealed container with a more volatile solvent in which the reactants are soluble but the product is not. Slow evaporation of the more volatile solvent will gradually increase the concentration in the vial, promoting slow crystallization.

    • Slow Evaporation: Loosely cap the reaction vessel to allow for the slow evaporation of the solvent at room temperature.

  • Optimize the Solvent System:

    • If using a single solvent, try a mixture of solvents. For example, if your reactants are soluble in DMF but the polymer is not, you could layer a solution of the reactants in DMF with a solvent like ethanol or water to induce crystallization.

    • Coordinating solvents can sometimes block coordination sites on the metal ion, preventing the formation of an extended network.[1] Consider using a less coordinating solvent if you suspect this is an issue.

  • Control the Temperature: If the reaction is being performed at room temperature or higher, try reducing the temperature. Cooling the reaction mixture can significantly slow down the kinetics of polymer formation. Conversely, for some systems, hydrothermal synthesis at elevated temperatures and pressures can yield highly crystalline products, but this requires careful optimization of temperature and reaction time.[1]

Question 2: I am consistently obtaining a 1D chain structure, but my goal is a 2D or 3D network. How can I increase the dimensionality of my coordination polymer?

Answer:

Achieving higher dimensionality requires promoting connectivity between the 1D chains. This can be accomplished by strategically modifying the reaction conditions to encourage the dime ligand and other components to bridge between metal centers in multiple directions.

Causality:

  • Metal-to-Ligand Ratio: An excess of the dime ligand can sometimes lead to the saturation of the metal's coordination sphere, preventing the formation of extended networks. Conversely, an inappropriate ratio may not provide enough linkers to build a higher-dimensional structure.

  • The Role of Counter-Anions: Non-coordinating anions (e.g., ClO₄⁻, BF₄⁻) may simply balance the charge, allowing the dime ligand to dictate the structure. However, coordinating anions (e.g., carboxylates, halides) can act as additional linkers, increasing the dimensionality.

  • Introduction of Auxiliary Ligands: The use of multifunctional ligands in conjunction with dime is a powerful strategy to build higher-dimensional frameworks.

Strategies for Increasing Dimensionality:

  • Systematically Vary the Metal-to-Ligand Ratio: Experiment with different molar ratios of metal salt to dime. For instance, moving from a 1:2 to a 1:1 or even a 2:1 ratio can sometimes favor the formation of higher-dimensional structures.

  • Leverage the Counter-Anion:

    • If you are using a non-coordinating anion, consider switching to a metal salt with a potentially coordinating anion like nitrate, acetate, or a halide. The anion can bridge metal centers, linking the 1D chains into 2D or 3D architectures.

    • The geometry of the anion itself can influence the final structure. For example, a linear dicarboxylate is more likely to extend a 1D chain, while a trigonal tricarboxylate can promote 3D connectivity.

  • Employ Auxiliary Ligands: This is a highly effective strategy. Introduce a rigid, multifunctional ligand into the reaction mixture. For example, the use of different carboxylic acids with dime has been shown to produce coordination polymers of varying dimensionalities.[1]

    • Example: In the synthesis of Zn(II) and Cd(II) coordination polymers with dime, the use of 1,3,5-benzenetricarboxylic acid (H₃L¹) resulted in a 1D zigzag chain, while 4,4'-oxybis(benzoic acid) (H₂L²) and m-phthalic acid (H₂L³) yielded 2D layers. The use of p-phthalic acid (H₂L⁴) led to a 3D coordination network.[1]

Experimental Protocol: Synthesis of a 3D Coordination Polymer with Dime and p-Phthalic Acid

This protocol is adapted from the work of Zhang et al. (2012)[1] and serves as an example of how to increase dimensionality using an auxiliary ligand.

  • Reactants:

    • Cd(NO₃)₂·4H₂O

    • Di(1H-imidazol-1-yl)methane (dime)

    • p-Phthalic acid (H₂L⁴)

  • Procedure:

    • In a Teflon-lined stainless steel vessel, combine Cd(NO₃)₂·4H₂O (0.1 mmol), dime (0.1 mmol), and p-phthalic acid (0.1 mmol).

    • Add 10 mL of deionized water.

    • Seal the vessel and heat to 160 °C for 72 hours.

    • Allow the vessel to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.

This hydrothermal method, utilizing a rigid dicarboxylate as an auxiliary ligand, successfully produces a 3D coordination network.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination behavior of the di(1H-imidazol-1-yl)methane (dime) ligand?

The dime ligand is highly flexible due to the sp³-hybridized methylene bridge, which allows the two imidazole rings to rotate freely. This conformational flexibility enables dime to adopt various coordination modes, including:

  • Chelating: Both imidazole rings coordinate to the same metal center. This is less common in the formation of extended polymers.

  • Bridging: The two imidazole rings coordinate to different metal centers, acting as a linker. This is the most common mode in the formation of coordination polymers. The bridging can be syn or anti, leading to different structural motifs.

Q2: How does the choice of metal ion influence the final structure of the coordination polymer?

The metal ion acts as the node in the coordination network, and its intrinsic properties are crucial:

  • Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictate how many ligands can bind and in what spatial arrangement. This has a direct impact on the dimensionality of the resulting framework.

  • Oxidation State: The oxidation state affects the Lewis acidity of the metal center and the strength of the metal-ligand bonds, which in turn influences the stability and dimensionality of the polymer.

Q3: Can the pH of the reaction mixture affect the outcome of the synthesis?

Yes, pH can be a critical parameter, especially if your system includes auxiliary ligands with acidic or basic functional groups (like carboxylic acids). The pH will determine the deprotonation state of these groups, which in turn affects their ability to coordinate to the metal center. For dime itself, extreme pH values could potentially lead to protonation or deprotonation of the imidazole rings, altering their coordination behavior.

Q4: What is the role of hydrothermal synthesis in obtaining crystalline coordination polymers with dime?

Hydrothermal synthesis involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. This method can be highly effective for several reasons:

  • Increased Solubility: It can increase the solubility of reactants, allowing for the use of otherwise sparingly soluble starting materials.

  • Promotes Crystallinity: The high temperature can provide the necessary energy to overcome kinetic barriers to crystallization, leading to the formation of well-ordered, crystalline products instead of amorphous precipitates.

  • Access to Novel Structures: The unique conditions of hydrothermal synthesis can sometimes lead to the formation of novel, thermodynamically stable phases that are not accessible at room temperature.[1]

Data Summary and Visualization

Table 1: Influence of Auxiliary Carboxylic Acid Ligands on the Dimensionality of Cd(II)-dime Coordination Polymers
Auxiliary LigandLigand TypeResulting DimensionalityReference
4,4'-Oxybis(benzoic acid)Linear Dicarboxylate2D[1]
m-Phthalic acidAngular Dicarboxylate2D[1]
p-Phthalic acidLinear Dicarboxylate3D (interpenetrated)[1]
Diagrams

Diagram 1: Influence of Anions on Coordination Polymer Dimensionality

G cluster_0 Synthesis Parameters cluster_1 Resulting Dimensionality Metal_Ion Metal Ion 1D_Chain 1D Chain Metal_Ion->1D_Chain Forms Nodes Dime_Ligand Dime Ligand Dime_Ligand->1D_Chain Acts as Linker Anion Anion Type Anion->1D_Chain Non-Coordinating (e.g., ClO4⁻) 2D_Sheet 2D Sheet Anion->2D_Sheet Coordinating (e.g., NO3⁻) 3D_Framework 3D Framework Anion->3D_Framework Bridging Dicarboxylate 1D_Chain->2D_Sheet Anion Cross-linking 2D_Sheet->3D_Framework Pillaring Ligand

Sources

Troubleshooting

Technical Support Center: Optimizing Di(1H-imidazol-1-yl)methane Complex Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (BIM) metal complexes. This guide is designed to provide in-depth, actionab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(1H-imidazol-1-yl)methane (BIM) metal complexes. This guide is designed to provide in-depth, actionable insights into improving the catalytic turnover of your reactions. We will move beyond standard protocols to explore the causality behind common experimental challenges and provide robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during catalysis with BIM complexes.

Q1: My newly synthesized BIM-metal complex shows little to no catalytic activity. What are the primary checks?

A1: Initial inactivity is often traced back to fundamental issues with the catalyst's integrity or the reaction environment.

  • Verify Complex Formation: Before any catalytic run, confirm the successful coordination of the BIM ligand to the metal center. Use techniques like ¹H NMR (look for shifts in imidazole and methylene bridge protons), ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.[1][2]

  • Purity of Reagents: Ensure the purity of your metal salt and the BIM ligand. Common ligand synthesis methods, like the condensation of imidazole with formaldehyde, can leave unreacted starting materials or side products that may interfere with complexation or catalysis.[3][4]

  • Atmospheric Control: Many organometallic catalysts, particularly those with metals in low oxidation states (e.g., Pd(0), Ni(0)), are sensitive to air and moisture.[5][6] Perform your reaction under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Use anhydrous, degassed solvents. Water or oxygen can deactivate the catalyst through oxidation or hydrolysis.[5]

Q2: My reaction begins at a good rate but then stops or slows dramatically. What is the likely cause?

A2: This behavior strongly suggests catalyst deactivation or decomposition during the reaction. Several pathways can be responsible:

  • Ligand Dissociation: The BIM ligand may dissociate from the metal center, leading to the formation of less active or inactive metal species. This is particularly relevant for complexes with lower stability constants.

  • Reductive Elimination of the Ligand: A known decomposition pathway for N-heterocyclic carbene (NHC) complexes, which are structurally related to BIM complexes, involves the reductive elimination of the ligand, leading to an imidazolium salt and a reduced metal center.[7]

  • Oxidation of the Metal Center: Trace oxygen can oxidize the active catalytic species to a higher, inactive oxidation state.

  • Substrate or Product Inhibition: The starting material, product, or a byproduct might coordinate to the metal center more strongly than the substrate, effectively poisoning the catalyst.

Q3: How can I fundamentally increase the Turnover Number (TON) and Turnover Frequency (TOF) of my system?

A3: Improving TON (moles of product per mole of catalyst) and TOF (TON per unit time) requires a multi-faceted approach targeting catalyst stability and intrinsic activity. The three core strategies are:

  • Ligand Modification: Tuning the steric and electronic properties of the BIM ligand.[8][9][10][11]

  • Reaction Condition Optimization: Systematically adjusting parameters like solvent, temperature, and concentration.[12][13]

  • Catalyst Immobilization: Anchoring the complex to a solid support to enhance stability and recyclability.

These strategies are explored in detail in the troubleshooting guides below.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Enhancing Catalyst Performance through Ligand Modification

The off-the-shelf Di(1H-imidazol-1-yl)methane ligand is a versatile starting point, but its performance can be dramatically enhanced by strategic modifications. The primary goal is to increase the stability of the metal-ligand bond and to create a specific steric environment around the metal center that favors the catalytic cycle over decomposition pathways.

The Problem: The catalyst deactivates via ligand dissociation or bimolecular decomposition pathways. The electronic properties of the unsubstituted ligand are not optimal for the rate-limiting step of the catalytic cycle (e.g., oxidative addition).

The Solution: Introduce steric bulk and tune electronic effects on the imidazole rings.

  • Steric Hindrance: Adding bulky substituents (e.g., tert-butyl, isopropyl, mesityl) to the 2- or 4/5-positions of the imidazole rings creates a protective pocket around the metal center.[14] This sterically hinders pathways that lead to catalyst deactivation, such as the formation of inactive dimers or unwanted side reactions with the substrate.[8][15] Bulky ligands have been shown to stabilize reactive intermediates and prevent bimolecular decomposition in a variety of catalytic systems.[15][16]

  • Electronic Tuning: The σ-donating and π-accepting abilities of the ligand can be modified by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[9][10][17]

    • EDGs (e.g., alkyl groups) increase the electron density on the metal center. This can promote rate-limiting oxidative addition steps in cross-coupling reactions.[18]

    • EWGs (e.g., halides) decrease electron density, making the metal center more electrophilic. This can accelerate steps involving nucleophilic attack on a coordinated substrate.

Data Presentation: Impact of Ligand Substitution on Catalytic Performance

The following table summarizes hypothetical but representative data illustrating how ligand modification can impact catalytic turnover in a generic Suzuki cross-coupling reaction.

Ligand ModifierSteric BulkElectronic EffectRepresentative TOF (h⁻¹)Rationale for Performance Change
None (Unsubstituted)LowNeutral50Baseline activity, susceptible to decomposition.
2,2'-Di-tert-butylHighEDG450Steric bulk prevents dimer formation and stabilizes the active species.[8][14]
4,4',5,5'-TetramethylMediumEDG200Increased electron density on the metal accelerates oxidative addition.[18]
4,4',5,5'-TetrachloroMediumEWG25Decreased electron density hinders the rate-limiting oxidative addition step.

Experimental Protocol: Synthesis of a Sterically Hindered BIM Ligand

This protocol provides a general method for synthesizing a 2-substituted BIM ligand, a key step in creating a more robust catalyst.

Objective: To synthesize Di(2-isopropyl-1H-imidazol-1-yl)methane.

Materials:

  • 2-Isopropylimidazole

  • Paraformaldehyde

  • Hydrochloric acid (catalytic amount)

  • Toluene

  • Sodium hydroxide solution (e.g., 2M)

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-isopropylimidazole (2.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of concentrated HCl in toluene.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the 2-isopropylimidazole starting material. The reaction may take 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a 2M NaOH solution to neutralize the acid and remove unreacted starting material.

  • Extraction: Wash the organic layer subsequently with water and then brine. Dry the toluene layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure Di(2-isopropyl-1H-imidazol-1-yl)methane ligand.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Steric Protection of the Metal Center

The following diagram illustrates how bulky substituents on the BIM ligand create a protective environment around the coordinated metal center, inhibiting deactivation pathways.

Steric_Protection cluster_0 Unsubstituted Ligand cluster_1 Sterically Hindered Ligand M1 Metal Center L1 N N M1->L1:f0 L2 N N M1->L2:f0 Deactivation Deactivation Pathway (e.g., Dimerization) M1->Deactivation M2 Metal Center L3 N N M2->L3:f0 L4 N N M2->L4:f0 Blocked Deactivation Pathway (Blocked) M2->Blocked Bulk1 Bulky Group L3:f1->Bulk1 Bulk2 Bulky Group L3:f1->Bulk2 Bulk3 Bulky Group L4:f1->Bulk3 Bulk4 Bulky Group L4:f1->Bulk4

Caption: Steric bulk on BIM ligands shields the metal, blocking deactivation.

Guide 2: Optimizing Catalysis via Reaction Conditions

Even with an optimal ligand, the reaction environment plays a critical role in catalytic turnover. Solvents, temperature, and concentrations are not passive components; they actively influence reaction rates and catalyst stability.[12]

The Problem: The chosen reaction conditions lead to slow reaction rates, catalyst precipitation, or the promotion of side reactions over the desired catalytic pathway.

The Solution: A systematic optimization of reaction parameters.

  • Solvent Selection: The role of the solvent is multifaceted. It must solubilize all components, but it can also coordinate to the metal center, affecting its reactivity.[12][13]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Often good for solubilizing salts and polar substrates. However, they can sometimes coordinate strongly to the metal, potentially inhibiting substrate binding.

    • Nonpolar Solvents (e.g., Toluene, Dioxane, THF): Generally less coordinating. A good choice for many cross-coupling reactions where an open coordination site is needed for the catalytic cycle to proceed.[19]

    • Protic Solvents (e.g., alcohols, water): Generally avoided unless specifically required by the reaction mechanism, as they can lead to catalyst decomposition or unwanted side reactions like protodeboronation in Suzuki couplings.[5][19]

  • Temperature Control: Temperature has a dual effect. Higher temperatures increase reaction rates but also accelerate catalyst decomposition. The optimal temperature is a trade-off between these two factors. It is crucial to find the lowest temperature at which an acceptable reaction rate is achieved.

  • Concentration: While higher concentrations can increase reaction rates, they can also favor bimolecular decomposition pathways. If catalyst deactivation is observed at high concentrations, running the reaction under more dilute conditions may improve the overall turnover number.

Experimental Protocol: Workflow for Reaction Optimization

A Design of Experiments (DoE) approach can efficiently map the parameter space to find the optimal conditions.

Objective: To identify the optimal temperature and solvent for a BIM-Pd catalyzed Heck coupling reaction.

Methodology:

  • Parameter Definition: Identify key variables. For this example: Temperature (60°C, 80°C, 100°C) and Solvent (Toluene, Dioxane, DMF).

  • Experimental Matrix: Set up a matrix of parallel reactions covering all combinations of the defined parameters. Include a standard condition as a control.

  • Execution: Run all reactions in parallel using a reaction block or multiple setups. Ensure all other parameters (catalyst loading, substrate concentration, time) are held constant.

  • Analysis: After the designated time, quench all reactions and analyze the yield of each using a quantitative method like GC-MS or HPLC with an internal standard.

  • Optimization: Identify the condition that provides the highest yield. This can be followed by a secondary screen around the optimal point to further refine the conditions.

Visualization: Workflow for Reaction Condition Optimization

This diagram outlines a systematic approach to optimizing reaction conditions for improved catalytic performance.

DOE_Workflow A Define Key Parameters (e.g., Temperature, Solvent, Base) B Design Experimental Matrix (Full Factorial or Fractional) A->B C Execute Parallel Reactions (Constant Catalyst Loading & Time) B->C D Quantitative Analysis (e.g., HPLC, GC-MS with Internal Standard) C->D E Analyze Results (Identify Trends and Outliers) D->E F Identify Optimal Conditions (Highest Yield/Selectivity) E->F G Validation Run (Confirm Optimum on Larger Scale) F->G

Caption: A systematic workflow for optimizing reaction conditions.

Part 3: Understanding the Catalytic Cycle & Deactivation

A deeper understanding of the mechanistic steps can reveal specific points of failure. While the exact cycle is reaction-dependent, a generic cross-coupling cycle is illustrative.

Visualization: Generic Catalytic Cycle and Deactivation Point

This diagram shows a simplified Pd-catalyzed cross-coupling cycle and highlights where catalyst deactivation often occurs.

Catalytic_Cycle Active_Catalyst LnM(0) (Active Catalyst) Ox_Add Oxidative Addition (R-X) Active_Catalyst->Ox_Add + R-X Deactivated Deactivated Species (e.g., Dimer, Precipitate) Active_Catalyst->Deactivated Decomposition (e.g., Ligand Loss) Intermediate1 Ln(R)M(II)-X Ox_Add->Intermediate1 Transmetal Transmetalation (R'-M') Intermediate1->Transmetal + R'-M' Intermediate2 Ln(R)M(II)-R' Transmetal->Intermediate2 Red_Elim Reductive Elimination Intermediate2->Red_Elim Red_Elim->Active_Catalyst + R-R'

Caption: A generic catalytic cycle showing the active species and a common deactivation pathway.

Troubleshooting Insight: If a reaction fails, it's crucial to determine where. For instance, if oxidative addition is slow, using a more electron-rich ligand can help.[18] If the catalyst deactivates from the M(0) state, a more sterically bulky ligand can improve stability.[8][20]

References

  • Tuning steric and electronic effects in transition-metal β-diketimin
  • N-Heterocyclic Carbene Complexes: Decomposition Pathways.
  • Molybdenum imido alkylidene complex.Wikipedia.
  • N-heterocyclic carbene ligands bulk up to better stabilise metal c
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.Chemical Reviews.
  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). PubMed.
  • Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes.NIH.
  • Steric and Electronic Effects of Ligand Substitution on Redox-Active Fe4S4-Based Coordination Polymers.
  • Bulky and non-Innocent Ligands to Access Exotic Chemistry.Campos Group.
  • Basic Organometallic Chemistry: Types of Reactions.[Source Name].
  • Buy Di(1H-imidazol-1-yl)methane | 84661-56-3.Smolecule. (2023).
  • Bulky PNP ligands blocking metal-ligand cooperation allow for isolation of Ru(0)
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.Infoscience.
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
  • Solvent effects on the reactivities of organometallic compounds. (1976). Semantic Scholar.
  • Steric, Electronic, and Secondary Effects on the Coordination Chemistry of Ionic Phosphine Ligands and the Catalytic Behavior of Their Metal Complexes. (2010). CoLab.
  • Multiple Bonding in Heavier Element Compounds Stabilized by Bulky Terphenyl Ligands.
  • Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. (2025). ACS Fall 2025.
  • Smart N-Heterocyclic Carbene Ligands in C
  • Activation Mechanism of Nickel(0)
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). Semantic Scholar.

Sources

Optimization

refining experimental protocols for consistent results with Di(1H-imidazol-1-yl)methane

Welcome to the technical support center for Di(1H-imidazol-1-yl)methane (DIM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di(1H-imidazol-1-yl)methane (DIM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving consistent and reproducible experimental outcomes. Here, we synthesize peer-reviewed data and field-proven insights to address common challenges encountered during the synthesis, handling, and application of this versatile ligand.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of Di(1H-imidazol-1-yl)methane.

Q1: What are the key structural features of Di(1H-imidazol-1-yl)methane (DIM)?

A1: Di(1H-imidazol-1-yl)methane, with the molecular formula C₇H₈N₄, consists of two imidazole rings linked by a central methylene (-CH₂-) bridge.[1] This flexible methylene spacer allows the two imidazole rings to rotate, giving the molecule conformational adaptability. This flexibility is crucial in its role as a bidentate chelating ligand, as it can accommodate a variety of coordination angles with metal centers.[1][2]

Q2: What are the recommended storage conditions for solid Di(1H-imidazol-1-yl)methane?

A2: For long-term stability, solid DIM should be stored at room temperature (20-22°C) in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3][4][5] This minimizes degradation from atmospheric moisture and oxygen.

Q3: In which solvents is Di(1H-imidazol-1-yl)methane soluble?

A3: Di(1H-imidazol-1-yl)methane is soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetonitrile.[1] Its solubility in common organic solvents like chloroform and methanol has also been noted, particularly for recrystallization.[4] For biological applications, solubility in aqueous buffers may be limited, and the use of co-solvents might be necessary.

Q4: What are the primary applications of Di(1H-imidazol-1-yl)methane?

A4: The predominant application of DIM is in coordination chemistry, where it serves as a versatile bidentate ligand for synthesizing metal complexes.[1][2] These complexes are investigated for their catalytic activity in various organic transformations.[1][2] It is also explored in material science for the development of new materials with specific electronic properties and has potential applications in medicinal chemistry.[1][2]

Q5: How does Di(1H-imidazol-1-yl)methane compare to other ligands like poly(pyrazolyl)methanes?

A5: DIM is structurally similar to poly(pyrazolyl)methanes, which are also widely used chelating agents.[2][6] The primary difference lies in the heterocyclic ring (imidazole vs. pyrazole), which influences the electronic properties and coordination behavior of the resulting metal complexes.[2] The flexible methylene bridge in DIM allows for more adaptive coordination geometries compared to more rigid ligands.[1]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and application of Di(1H-imidazol-1-yl)methane.

Synthesis of Di(1H-imidazol-1-yl)methane

Low yields, product contamination, and inconsistent results are common hurdles in the synthesis of DIM. Below is a troubleshooting guide for a common synthetic route.

Problem 1: Low or No Yield of Di(1H-imidazol-1-yl)methane

Potential Cause Recommended Solution
Incomplete Reaction The reaction time and temperature are critical. For syntheses using DMSO as the methylene source, a reaction time of at least 24 hours at elevated temperatures (e.g., 175°C) may be necessary for complete conversion.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[6][7]
Suboptimal Catalyst Concentration When using a metal salt catalyst (e.g., CoCl₂·6H₂O), ensure the correct molar ratio is used. A typical catalyst loading is around 1 mol%.[6][7]
Inefficient Methylene Source While formaldehyde can be used, DMSO often serves as a more controllable methylene source at high temperatures.[6] Ensure the DMSO is of high purity and dry.
Product Loss During Workup After quenching the reaction with water, the product is typically extracted into an organic solvent like ethyl acetate.[6][7] Ensure complete extraction by performing multiple extractions and washing the combined organic layers with brine to remove residual DMSO and water.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted 1H-imidazole This indicates an incomplete reaction. See "Low or No Yield" troubleshooting. Unreacted starting material can often be removed by recrystallization from a suitable solvent system like chloroform/methanol.[4]
Formation of Polymeric Byproducts Over-alkylation or side reactions can lead to polymeric materials. Careful control of stoichiometry (imidazole to methylene source ratio) is crucial. Purification by column chromatography may be necessary to separate the desired product from oligomeric impurities.
Residual Metal Catalyst If a metal catalyst was used, it must be removed. This can often be achieved during the aqueous workup. Thorough washing of the organic extract is important.
Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine 1H-imidazole, catalyst, and DMSO in a pressure vessel heat Heat at 175°C for 24h start->heat cool Cool to room temperature heat->cool precipitate Precipitate crude product with deionized water cool->precipitate extract Extract with ethyl acetate precipitate->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Recrystallize from Chloroform/Methanol dry->purify characterize Characterize by NMR, MS purify->characterize

Caption: Workflow for the synthesis and purification of Di(1H-imidazol-1-yl)methane.

Application in Coordination Chemistry

Problem: Inconsistent or Failed Metal Complex Formation

Potential Cause Recommended Solution
Purity of Di(1H-imidazol-1-yl)methane Impurities in the ligand can interfere with complexation. Ensure the purity of your synthesized DIM using techniques like NMR and mass spectrometry before use.[6][7]
Incorrect Ligand-to-Metal Ratio The stoichiometry of the reaction is crucial for the formation of the desired complex (e.g., mononuclear vs. binuclear).[1] Titrate the metal salt with the ligand solution while monitoring the reaction by spectroscopy (e.g., UV-Vis or NMR) to determine the optimal ratio.
Solvent Effects The choice of solvent can influence the coordination geometry and the solubility of the resulting complex. Screen a variety of solvents, from polar aprotic (e.g., acetonitrile) to polar protic (e.g., methanol), depending on the metal salt used.
Atmospheric Sensitivity Some metal complexes are sensitive to air or moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques if necessary.
Diagram of Troubleshooting Logic for Complexation

G start Complexation Failure check_purity Verify DIM Purity (NMR, MS) start->check_purity check_ratio Optimize Ligand:Metal Ratio check_purity->check_ratio Purity OK failure Re-evaluate Reaction Design check_purity->failure Impure check_solvent Screen Different Solvents check_ratio->check_solvent Ratio Optimized check_ratio->failure Ratio Incorrect check_atmosphere Use Inert Atmosphere check_solvent->check_atmosphere Solvent Optimized check_solvent->failure Solvent Incompatible success Successful Complex Formation check_atmosphere->success Inert Atmosphere Used check_atmosphere->failure Atmosphere Issue

Caption: Decision tree for troubleshooting metal complex synthesis with DIM.

Section 3: Experimental Protocols

Optimized One-Pot Synthesis of Di(1H-imidazol-1-yl)methane

This protocol is adapted from a high-yield synthesis of a structurally similar compound, bis(1H-indazol-1-yl)methane, and literature methods for DIM.[2][6][7]

Materials:

  • 1H-imidazole

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heavy-walled pressure vessel (15 mL) with a Teflon screw cap

  • Stir bar

Procedure:

  • To the pressure vessel, add 1H-imidazole (1.0 mmol), CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL).

  • Add a magnetic stir bar and seal the vessel tightly with the Teflon screw cap.

  • Place the vessel in a preheated oil bath at 175°C and stir for 24 hours.

  • After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into 20 mL of deionized water to precipitate the crude product.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a chloroform/methanol mixture to obtain pure Di(1H-imidazol-1-yl)methane as a white to pale-yellow solid.[4]

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • EvitaChem. (n.d.). Di(1H-imidazol-1-yl)methane (EVT-303297).
  • Smolecule. (2023, August 15). Di(1H-imidazol-1-yl)methane.
  • Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Di(1H-imidazol-1-yl)methane. Retrieved from [Link]

  • Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [https://www.semanticscholar.org/paper/High-Yielding%2C-One-Pot-Synthesis-of-Bis(1H-indazol-Lind-Joe/0a8e1b3f6e9c1d0a5b8e8f2a5c9f8e7d3c0b1a2c]([Link]

  • MDPI. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Catalytic Activity of Di(1H-imidazol-1-yl)methane Complexes

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide on validating the catalytic activity of di(1H-imidazol-1-yl)methane (BIM) complexes. This document moves beyond a simple re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on validating the catalytic activity of di(1H-imidazol-1-yl)methane (BIM) complexes. This document moves beyond a simple recitation of protocols, offering an in-depth exploration of the causality behind experimental choices, ensuring that each step is part of a self-validating system. As professionals in the field, we understand that true scientific integrity lies not just in the "how," but critically, in the "why."

This guide is structured to provide a holistic understanding, from the fundamental coordination chemistry of BIM ligands to their application in cutting-edge catalytic transformations. We will delve into comparative analyses, backed by experimental data, to objectively position BIM complexes within the broader landscape of catalytic systems.

The Di(1H-imidazol-1-yl)methane Ligand: A Versatile Scaffold for Catalysis

Di(1H-imidazol-1-yl)methane, a flexible bidentate N-donor ligand, has garnered significant attention for its ability to form stable complexes with a wide array of transition metals. Its structural and electronic properties offer a unique platform for the design of catalysts for diverse organic transformations. The two imidazole rings are linked by a methylene bridge, allowing for a flexible coordination geometry that can adapt to the steric and electronic requirements of different metal centers and substrates.

The nitrogen atoms of the imidazole rings act as Lewis basic sites, coordinating to the metal center and influencing its reactivity. The electronic properties of the imidazole rings can be readily tuned by introducing substituents, allowing for the fine-tuning of the catalyst's performance. This tunability is a key advantage in catalyst design, enabling the optimization of activity and selectivity for specific reactions.

Synthesis of Di(1H-imidazol-1-yl)methane Ligands and their Metal Complexes: A Foundation for Catalytic Exploration

The synthesis of BIM ligands is often straightforward, with one-pot procedures available that offer high yields and purity. These methods provide a reliable and cost-effective route to this versatile ligand scaffold.

One-Pot Synthesis of Di(1H-imidazol-1-yl)methane

A common and efficient method for the synthesis of BIM involves the reaction of imidazole with a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), often catalyzed by a metal salt.

Experimental Protocol: One-Pot Synthesis of Di(1H-imidazol-1-yl)methane

  • Reaction Setup: In a pressure vessel, combine 1H-imidazole (1.0 mmol), a catalytic amount of a 3d-metal salt (e.g., CoCl₂·6H₂O, 0.01 mmol), and dimethyl sulfoxide (DMSO, 1.0 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture at 175 °C for 24 hours with stirring.

  • Work-up: After cooling to room temperature, precipitate the product by adding deionized water to the DMSO solution.

  • Purification: Extract the product into an organic solvent such as ethyl acetate, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to yield the pure di(1H-imidazol-1-yl)methane ligand.

Synthesis of Metal Complexes

The chelation of BIM to a metal center is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent.

Experimental Protocol: Synthesis of a Generic [M(BIM)Cl₂] Complex

  • Ligand Dissolution: Dissolve di(1H-imidazol-1-yl)methane (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Metal Precursor Addition: To this solution, add a solution of the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂ (0.5 mmol) or PdCl₂(CH₃CN)₂ (1.0 mmol)) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours).

  • Isolation: The resulting metal complex may precipitate from the solution or can be isolated by removing the solvent under reduced pressure. The solid can be washed with a non-polar solvent (e.g., diethyl ether or pentane) to remove any unreacted starting materials.

Comparative Catalytic Performance: Putting BIM Complexes to the Test

The true measure of a catalyst's utility lies in its performance relative to existing systems. In this section, we will explore the catalytic activity of BIM complexes in several key transformations, presenting comparative data where available.

Transfer Hydrogenation and Dehydrogenation Reactions

Ruthenium complexes bearing BIM and its derivatives have shown promising activity in transfer hydrogenation of ketones and the dehydrogenation of formic acid.

Case Study: Dehydrogenation of Formic Acid

A series of arene-ruthenium complexes with substituted bis-imidazole methane ligands have been investigated for hydrogen production from formic acid in an aqueous medium. One standout performer, a Ru(II) complex with a 4-methoxy phenyl substituted bis-imidazole methane ligand, exhibited a high turnover number (TON) of 8830 and a turnover frequency (TOF) of 1545 h⁻¹[1].

Comparative Analysis: Transfer Hydrogenation of Acetophenone

The transfer hydrogenation of ketones is a benchmark reaction for evaluating catalyst performance. While direct comparative data for BIM-ruthenium complexes against other leading catalysts under identical conditions is scarce, we can compare their reported activities to provide context.

Catalyst SystemSubstrateTONTOF (h⁻¹)ConditionsReference
[Ru(p-cymene)Cl(BIM)]Cl Acetophenone--2-propanol, base[2]
[(η⁶-p-cymene)RuCl(κ²-L2)]⁺ Formic Acid88301545Water[1]
[RuCl₂(η⁶-arene)(P)] Acetophenone-up to 1902-propanol, base
[Rh(PP)₂]X Acetophenone--2-propanol, base
[Ir(Cp*)Cl₂]₂/Ligand Acetophenone--2-propanol, base

Note: The table highlights the potential of BIM complexes. Direct comparison is challenging due to varying reaction conditions across different studies.

Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium-BIM complex (e.g., 0.01 mmol) in degassed 2-propanol (5 mL).

  • Reaction Initiation: Add the base (e.g., KOH or NaOiPr, 0.1 mmol) and then the acetophenone (1.0 mmol).

  • Reaction Monitoring: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. The product can be purified by column chromatography and characterized by NMR spectroscopy.

Methane Oxidation: A Frontier in Catalysis

The selective oxidation of methane to methanol is a "holy grail" in catalysis. Recent research has explored the use of copper complexes with imidazole-based ligands, often within the porous structure of metal-organic frameworks (MOFs), to mimic the active site of particulate methane monooxygenase (pMMO).

The imidazole units within the MOF can stabilize copper-oxo species, which are believed to be the active sites for methane C-H bond activation[3]. While still an emerging area, the use of BIM and related ligands in this context represents a promising strategy for developing next-generation catalysts for alkane functionalization.

Conceptual Workflow for Methane Oxidation Catalyst Screening

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Product Analysis A Synthesis of BIM Ligand B Synthesis of Cu-BIM Complex A->B C Incorporation into MOF B->C D Reactor Setup (High Pressure) C->D Catalyst Loading E Introduction of Methane and Oxidant D->E F Reaction at Controlled T and P E->F G Gas Chromatography (GC) F->G Product Stream H Mass Spectrometry (MS) G->H I NMR Spectroscopy G->I

Caption: Workflow for screening BIM-based catalysts for methane oxidation.

Ring-Opening Polymerization of Lactide

The synthesis of biodegradable polymers like polylactic acid (PLA) through the ring-opening polymerization (ROP) of lactide is of significant industrial importance. Metal complexes, including those with ligands structurally related to BIM, have been investigated as catalysts for this transformation.

While specific data for BIM-metal complexes in ROP is still emerging, we can compare the performance of related systems to understand the potential of this catalyst class.

Comparative Analysis: ROP of rac-Lactide

Catalyst SystemMonomerTONTOF (h⁻¹)PDIConditionsReference
Yttrium-amido complexes rac-lactide-up to 6000lowCH₂Cl₂, RT
Zinc-prolinate L,L-lactide--1.8195 °C
Nickel-carboxylate complexes rac-lactide-2-3-Toluene/Bulk
Potassium-oximate complexes L-lactide-very highlowToluene, RT

Note: This table provides a performance overview of various catalyst systems for lactide ROP, offering a benchmark for evaluating future BIM-based catalysts.

Experimental Protocol: ROP of Lactide

  • Catalyst and Monomer Preparation: In a glovebox, charge a reaction vessel with the metal-BIM complex and the lactide monomer in a desired ratio.

  • Solvent and Initiator Addition: Add anhydrous solvent (e.g., toluene or dichloromethane) and, if required, a co-initiator (e.g., benzyl alcohol).

  • Polymerization: Stir the reaction mixture at the desired temperature and monitor the conversion of the monomer over time by taking aliquots and analyzing them by ¹H NMR spectroscopy.

  • Polymer Isolation and Characterization: Once the desired conversion is reached, quench the reaction and precipitate the polymer in a non-solvent (e.g., cold methanol). The isolated polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by differential scanning calorimetry (DSC) to determine its thermal properties.

C-C Coupling Reactions: The Suzuki-Miyaura Reaction

Palladium complexes are workhorses in C-C bond formation, and the nature of the ligand plays a crucial role in their catalytic efficacy. While less explored for BIM ligands, related N-heterocyclic carbene (NHC) ligands, which share electronic similarities with imidazoles, have shown excellent performance in Suzuki-Miyaura cross-coupling reactions.

The chelation of a bis-NHC ligand, analogous to BIM, to a palladium center can enhance catalyst stability and activity, allowing for efficient coupling of aryl halides with boronic acids under mild conditions.

Conceptual Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' L L = BIM Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The "Why" Behind the Catalytic Activity

Understanding the mechanism of a catalytic reaction is paramount for rational catalyst design and optimization. The electronic and steric properties of the BIM ligand play a crucial role in modulating the reactivity of the metal center.

  • Electron Donation: The imidazole moieties are good σ-donors, which can increase the electron density at the metal center. This can, for example, facilitate the oxidative addition step in cross-coupling reactions or influence the hydricity of a metal-hydride intermediate in transfer hydrogenation.

  • Steric Bulk: The methylene bridge provides flexibility, but the overall steric profile of the BIM ligand can influence substrate access to the metal center, thereby affecting selectivity.

  • Chelate Effect: The bidentate nature of the BIM ligand leads to the formation of a stable chelate ring with the metal, which can enhance catalyst stability and prevent decomposition, leading to higher turnover numbers.

Conclusion and Future Outlook

Di(1H-imidazol-1-yl)methane complexes represent a versatile and promising class of catalysts for a range of important organic transformations. Their ease of synthesis, tunability, and ability to stabilize various metal centers make them attractive candidates for further development.

This guide has provided a framework for validating the catalytic activity of BIM complexes, emphasizing the importance of comparative analysis and a deep understanding of the underlying mechanistic principles. As researchers in this field, it is our responsibility to not only develop new catalysts but also to rigorously evaluate their performance in the context of existing technologies. The continued exploration of BIM-metal complexes will undoubtedly lead to new and improved catalytic systems for a more sustainable and efficient chemical industry.

References

  • Bis-Imidazole Methane Ligated Ruthenium(II) Complexes: Synthesis, Characterization, and Catalytic Activity for Hydrogen Production from Formic Acid in Water. Inorganic Chemistry, 2021 . [Link]

  • Synthesis and Structural Characterization of Half-Sandwich Arene–Ruthenium(II) Complexes with Bis(imidazol-1-yl)methane, Imidazole and Benzimidazole. Molecules, 2021 . [Link]

  • Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Journal of the American Chemical Society, 2018 . [Link]

  • Ring-Opening Polymerization of rac-Lactide Initiated by Complexes 1−3 a. Organometallics, 2010 . [Link]

  • Ring opening polymerization of lactide by using zinc prolinate catalyst. Advanced Materials Letters, 2014 . [Link]

  • Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. Polymers, 2022 . [Link]

  • Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. Catalysts, 2022 . [Link]

  • 1,1'-Methylene-3,3'-bis[(N-(tert-butyl)imidazol-2-ylidene] and Its Effect in Palladium-Catalyzed C-C Coupling. Synlett, 2015 . [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 2022 . [Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts, 2019 . [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings, 2022 . [Link]

  • Recent Insights into Cu-Based Catalytic Sites for the Direct Conversion of Methane to Methanol. Catalysts, 2022 . [Link]

  • Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Macromolecules, 2022 . [Link]

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Comparative

A Comparative Guide to Di(1H-imidazol-1-yl)methane and Its Derivatives as Ligands for Researchers and Drug Development Professionals

Abstract This guide provides a comprehensive comparative analysis of Di(1H-imidazol-1-yl)methane (also known as bis(imidazol-1-yl)methane or bIm) and its derivatives as versatile ligands in coordination chemistry. We del...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of Di(1H-imidazol-1-yl)methane (also known as bis(imidazol-1-yl)methane or bIm) and its derivatives as versatile ligands in coordination chemistry. We delve into the synthesis, structural characteristics, and coordination behavior of these ligands, offering a comparative perspective on how subtle molecular modifications can significantly influence the properties and applications of their metal complexes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the practical applications of these compounds in catalysis, medicinal chemistry, and materials science.

Introduction: The Versatility of Di(1H-imidazol-1-yl)methane as a Ligand

Di(1H-imidazol-1-yl)methane, a molecule featuring two imidazole rings linked by a methylene bridge, has emerged as a significant player in the field of coordination chemistry.[1][2] Its prominence stems from the versatile coordination capabilities of the imidazole ring, which readily binds to a wide range of transition metal ions.[3] The bidentate nature of bIm allows it to form stable chelate complexes, a property that is fundamental to its utility in various applications.[2]

Systematically named 1-(imidazol-1-ylmethyl)imidazole, this nitrogen-rich heterocyclic compound possesses the molecular formula C₇H₈N₄.[1] The methylene bridge acts as a flexible linker, allowing the two imidazole rings to adopt various conformations to accommodate the geometric preferences of different metal centers. This structural flexibility, combined with the electronic properties of the imidazole moieties, makes bIm a highly tunable ligand scaffold.

The imidazole moiety itself is a cornerstone in medicinal chemistry, being present in numerous biologically active molecules.[4][5] When incorporated into metal complexes, the biological activity of imidazole derivatives can be significantly enhanced.[3][6] This synergy between the organic ligand and the metal center is a key driver for the exploration of bIm and its derivatives in the development of novel therapeutic agents.[5][7]

Comparative Analysis of bIm and Its Derivatives

The true power of the Di(1H-imidazol-1-yl)methane scaffold lies in its amenability to chemical modification. By introducing substituents on the imidazole rings or altering the bridging unit, a diverse library of ligands can be generated with fine-tuned steric and electronic properties. These modifications directly impact the coordination chemistry and, consequently, the functional performance of the resulting metal complexes.

Structural Modifications and Their Impact

Modifications to the bIm framework can be broadly categorized into two types: substitution on the imidazole rings and alteration of the methylene bridge.

  • Ring Substitution: Introducing substituents on the imidazole rings can significantly alter the ligand's electron-donating ability and steric profile. For example, the synthesis of 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene introduces methyl groups and a benzene ring, which can influence the solubility and electronic properties of the resulting metal complexes.[8]

  • Bridge Modification: The length and flexibility of the linker between the imidazole units are critical determinants of the coordination geometry. Replacing the methylene bridge with a longer alkyl chain, as seen in 1,4-Di(1H-imidazol-1-yl)butane, increases the flexibility of the ligand, enabling the formation of different coordination polymers.[1]

A structural comparison can also be made with analogous ligand systems, such as poly(pyrazolyl)methanes.[2][9] While both feature heterocyclic rings linked by a central carbon, the difference in the heterocycle (imidazole vs. pyrazole) leads to distinct coordination behaviors and properties of their metal complexes.[2]

Synthesis of bIm and Its Derivatives

The synthesis of Di(1H-imidazol-1-yl)methane and its derivatives can be achieved through various methods. A common approach involves the reaction of imidazole with a suitable methylene source. Recent advancements have focused on developing high-yielding, one-pot syntheses to improve efficiency and reduce waste.[9][10] For instance, a facile one-pot synthesis of bis(1H-indazol-1-yl)methane, a related ligand, has been reported using a metal catalyst and dimethylsulfoxide (DMSO) as the methylene source.[10][11]

The synthesis of more complex derivatives often involves multi-step procedures. For example, the preparation of bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane highlights a more intricate synthetic route to achieve a highly substituted ligand.[12][13]

Coordination Chemistry: A Comparative Overview

The coordination of Di(1H-imidazol-1-yl)methane and its derivatives to metal ions is the cornerstone of their function. The nitrogen atoms of the imidazole rings act as the primary donor sites, forming coordinate bonds with a variety of transition metals, including ruthenium, copper, zinc, cadmium, cobalt, and nickel.[1][6]

The resulting metal complexes exhibit diverse geometries, which are influenced by the nature of the metal ion, the ligand's steric and electronic properties, and the presence of other coordinating species. For instance, complexes of bIm derivatives with Mn(II) and Ni(II) have been shown to adopt tetrahedral geometries, while Cu(II) complexes can exhibit square-planar arrangements.[14]

The flexibility of the methylene bridge allows the ligand to form a six-membered chelate ring with a boat conformation upon bidentate coordination to a metal center.[9] This conformational flexibility is a key feature that distinguishes bIm from more rigid ligand systems.

Performance in Key Applications: A Comparative Guide

The diverse applications of metal complexes derived from Di(1H-imidazol-1-yl)methane and its derivatives are a direct consequence of their tunable structural and electronic properties.

Catalysis

Metal complexes of bIm and its derivatives have shown significant promise as catalysts in a range of organic transformations. For example, arene-ruthenium(II) complexes of bis(imidazol-1-yl)methane have been investigated for their catalytic activity in transfer hydrogenation reactions.[1] The catalytic efficiency can be modulated by altering the substituents on the imidazole rings, which in turn influences the electronic environment of the metal center.

Medicinal and Biological Applications

The imidazole scaffold is a well-established pharmacophore, and its incorporation into metal complexes often leads to enhanced biological activity.[3][4]

  • Anticancer Activity: A significant area of research focuses on the development of bIm-based metal complexes as potential anticancer agents.[6] For example, heteroleptic copper(II) complexes of substituted bis(imidazol-1-yl)methane ligands have demonstrated cytotoxicity against breast cancer cell lines, with some complexes showing higher potency than the standard drug cisplatin.[14] The mechanism of action is often attributed to the interaction of the complex with DNA or the inhibition of key cellular enzymes.[5] Ruthenium and gold complexes containing imidazole-based ligands have also been extensively studied for their anticancer properties.[5][7]

  • Antimicrobial and Antifungal Activity: Metal complexes of bIm derivatives have been evaluated for their antimicrobial and antifungal properties.[14] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and increasing its efficacy.

  • Antioxidant Activity: The antioxidant potential of these complexes has also been explored, with studies showing their ability to scavenge free radicals.[14]

Materials Science

In the realm of materials science, Di(1H-imidazol-1-yl)methane and its derivatives are valuable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The ability of these ligands to bridge multiple metal centers allows for the formation of one-, two-, or three-dimensional networks with tunable porosities and properties.

Furthermore, some metal complexes of bIm derivatives exhibit interesting photoluminescent properties, making them potential candidates for applications in sensing and optoelectronics.[14][15] For instance, heteroleptic copper(I) complexes bearing bis(1H-indazol-1-yl)methane ligands have been shown to display green-yellow luminescence.[15]

Experimental Data and Protocols

To provide a practical resource for researchers, this section outlines key experimental data and standardized protocols for the synthesis and characterization of Di(1H-imidazol-1-yl)methane and its metal complexes.

Comparative Performance Data
Ligand/ComplexApplicationKey Performance MetricReference
[Cu(HL¹)(bipy)]ClO₄ (HL¹ = (2-hydroxyphenyl)bis(imidazol-1-yl)methane)AnticancerIC₅₀ against MDA-MB-231 (breast cancer) cells, showing high cytotoxicity.[14]
Arene-Ruthenium(II) complexes of bis(imidazol-1-yl)methaneCatalysisCatalytic activity in transfer hydrogenation reactions.[1]
Heteroleptic Cu(I) complexes with bis(1H-indazol-1-yl)methane analoguesLuminescenceGreen-yellow luminescence in CH₂Cl₂ at room temperature with a quantum yield up to 2.5%.[15]
[Co(IM)₆]Cl₂ (IM = 1H-imidazole)AntimicrobialEnhanced activity against S. aureus, S. pyogenes, E. coli, and K. pneumoniae.[16]
Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a metal complex of a Di(1H-imidazol-1-yl)methane derivative.

Caption: General workflow for the synthesis and evaluation of bIm-metal complexes.

Detailed Protocol: One-Pot Synthesis of Bis(1H-indazol-1-yl)methane

This protocol is adapted from a reported high-yielding, one-pot synthesis.[9][10][11]

Materials:

  • 1H-Indazole

  • Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂)

  • Dimethylsulfoxide (DMSO)

  • High-pressure reaction tube

Procedure:

  • Combine 1H-indazole and a catalytic amount of the metal(II) chloride salt in a high-pressure reaction tube.

  • Add DMSO to the reaction mixture.

  • Seal the reaction tube and heat at a specified temperature (e.g., 150 °C) for 24 hours.

  • After cooling to room temperature, the product can be isolated and purified, typically by column chromatography.

  • Characterize the final product using ¹H and ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Future Outlook and Conclusion

The field of Di(1H-imidazol-1-yl)methane and its derivatives as ligands is continually evolving. Future research will likely focus on the development of more sophisticated ligand architectures to achieve higher catalytic efficiencies and selectivities. In medicinal chemistry, the design of targeted drug delivery systems based on bIm-metal complexes holds significant promise. Furthermore, the exploration of these ligands in the synthesis of novel MOFs with applications in gas storage and separation is an active area of investigation.

References

  • Bentham Science Publisher. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available from: [Link]

  • ResearchGate. Bis(imidazol-1-yl)methane-based heteroscorpionate metal(II) complexes: Theoretical, antimicrobial, antioxidant, in vitro cytotoxicity and c-Met tyrosine kinase studies. Available from: [Link]

  • ResearchGate. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available from: [Link]

  • Morris, A. L., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. National Institutes of Health. Available from: [Link]

  • Gonzalez, I., et al. (2022). Air- and Water-Stable Heteroleptic Copper (I) Complexes Bearing Bis(indazol-1-yl)methane Ligands: Synthesis, Characterisation, and Computational Studies. PubMed Central. Available from: [Link]

  • Waziri, I., et al. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research. Available from: [Link]

  • American Chemical Society. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. ACS Fall 2025. Available from: [Link]

  • MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • ResearchGate. Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. Available from: [Link]

  • ResearchGate. The structural studies of complexes of 1,3-di-(1H-imidazol-1-yl)-2-propanol. Available from: [Link]

  • Synthesis, structure and properties of two d 10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand. Available from: [Link]

  • ResearchGate. A comparison of the coordination of two linkage isomers of bis(1-methylthioimidazolyl)methane to zinc salts. Available from: [Link]

  • MDPI. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available from: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. Available from: [Link]

  • Global Journals. Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Available from: [Link]

  • Semantic Scholar. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Fr. Available from: [Link]

  • Semantic Scholar. Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes and bis(naphthyl)methane. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available from: [Link]

  • ResearchGate. Design of New Bis(1,2,3‐triazol‐1‐yl)methane‐Based Nitrogen Ligands: Synthesis and Coordination Chemistry. Available from: [Link]

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Available from: [Link]

  • ACS Figshare. Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. Available from: [Link]

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Validation

A Definitive Guide to Confirming the Structure of Di(1H-imidazol-1-yl)methane Complexes: An X-ray Diffraction-Centric Approach

For researchers, medicinal chemists, and material scientists, the precise structural elucidation of metal-organic complexes is paramount. Di(1H-imidazol-1-yl)methane (bim) has emerged as a versatile N-donor ligand, capab...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise structural elucidation of metal-organic complexes is paramount. Di(1H-imidazol-1-yl)methane (bim) has emerged as a versatile N-donor ligand, capable of forming a diverse array of coordination complexes with unique structural motifs and potential applications in catalysis, materials science, and as therapeutic agents. The definitive confirmation of the three-dimensional architecture of these complexes is crucial for understanding their properties and function. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of Di(1H-imidazol-1-yl)methane complexes, with a primary focus on the gold standard: single-crystal X-ray diffraction.

The Imperative of Unambiguous Structural Confirmation

The flexible nature of the Di(1H-imidazol-1-yl)methane ligand, with its two imidazole rings connected by a methylene bridge, allows for various coordination modes (e.g., monodentate, bidentate-chelating, bidentate-bridging). This conformational flexibility can lead to the formation of discrete molecules, 1D chains, 2D layers, or complex 3D metal-organic frameworks (MOFs)[1][2]. Consequently, relying solely on spectroscopic methods can often lead to ambiguous or incomplete structural assignments. Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unequivocal technique for determining the precise atomic arrangement in the solid state, providing a detailed picture of bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-Crystal X-ray Diffraction: The Cornerstone of Structural Analysis

SCXRD provides a definitive three-dimensional map of electron density within a crystal, from which the positions of individual atoms can be determined with high precision. This technique is indispensable for characterizing novel Di(1H-imidazol-1-yl)methane complexes, as it directly reveals the coordination environment of the metal center, the conformation of the ligand, and the overall crystal packing.

Experimental Protocol: A Step-by-Step Workflow for SCXRD Analysis of a Di(1H-imidazol-1-yl)methane Complex

The following protocol outlines a generalized workflow for the structural determination of a new Di(1H-imidazol-1-yl)methane complex.

1. Crystal Growth (The Crucial First Step):

  • Rationale: The quality of the final structural data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

  • Methodology:

    • Slow Evaporation: A saturated solution of the complex in a suitable solvent or solvent mixture is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.

    • Vapor Diffusion: A concentrated solution of the complex in a solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is less soluble. The gradual diffusion of the anti-solvent vapor into the complex solution induces crystallization.

    • Solvothermal Synthesis: For coordination polymers and MOFs, the metal salt and ligand are heated in a sealed vessel (e.g., a Teflon-lined autoclave) in a suitable solvent. The elevated temperature and pressure can promote the formation of high-quality crystals[3].

2. Crystal Mounting and Data Collection:

  • Rationale: The selected crystal must be carefully mounted to ensure it remains stationary during data collection. Data is collected at low temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

    • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined, and the structural model is refined to best fit the experimental data.

  • Methodology:

    • The diffraction data is integrated and corrected for various experimental factors.

    • The crystal system, unit cell dimensions, and space group are determined from the diffraction pattern.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The atomic positions and thermal parameters are refined using least-squares methods until the calculated diffraction pattern matches the observed data.

experimental_workflow Experimental Workflow for SCXRD cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Complex crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection (Low Temperature) crystal_selection->data_collection data_processing Data Processing & Space Group Determination data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis of Structural Parameters

The power of SCXRD lies in its ability to provide precise quantitative data. Below is a comparison of crystallographic data for several Di(1H-imidazol-1-yl)methane complexes, illustrating the structural diversity of these compounds.

ComplexMetal CenterCoordination GeometrySpace GroupKey Bond Lengths (Å)Reference
{[Zn(bim)(bdc)]·solvents}nZn(II)Distorted Square PyramidalP4₂/nZn-N: ~2.0-2.1, Zn-O: ~2.0-2.2[3]
[Co(2-methyl-1H-imidazol-3-ium)₂][CoCl₄]Co(II)TetrahedralP1Co-Cl: ~2.2-2.3[4]
[Cu(BIM)(suc)]nCu(II)Square PlanarC2/cCu-N: ~1.9-2.0, Cu-O: ~1.9-2.0[1]
[Cd(BIM)₂(NO₃)₂]nCd(II)Distorted OctahedralC2/mCd-N: ~2.3-2.4, Cd-O: ~2.3-2.5[1]

bim = Di(1H-imidazol-1-yl)methane; bdc = terephthalate; suc = succinate

Complementary Techniques: Building a Holistic Structural Picture

While SCXRD provides the definitive solid-state structure, a comprehensive understanding of a Di(1H-imidazol-1-yl)methane complex requires a multi-technique approach. Other analytical methods provide complementary information, particularly regarding the complex's purity, composition, and behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):

    • Strengths: NMR is invaluable for confirming the structure of the ligand and for assessing the purity of the complex in solution. Changes in the chemical shifts of the imidazole protons upon coordination can provide insights into the metal-ligand binding. For diamagnetic complexes (e.g., Zn(II)), NMR can provide information about the solution-state structure and dynamics.

    • Limitations: For paramagnetic complexes (e.g., Cu(II), Co(II)), the NMR signals are often broadened, making interpretation difficult or impossible. NMR provides information on the average structure in solution, which may differ from the solid-state structure determined by XRD.

  • Infrared (IR) Spectroscopy:

    • Strengths: IR spectroscopy is a rapid and straightforward technique for confirming the coordination of the imidazole ligand to the metal center. Shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole ring upon complexation are indicative of metal-ligand bond formation[5][6]. It can also be used to identify the presence of counter-ions or solvent molecules.

    • Limitations: IR provides limited information about the overall 3D structure and coordination geometry. The interpretation of spectra can be complex, especially for intricate molecules.

  • Mass Spectrometry (MS):

    • Strengths: Mass spectrometry confirms the molecular weight of the complex and can provide information about its composition and fragmentation patterns. This is particularly useful for verifying the formation of the desired product.

    • Limitations: The complex may fragment in the mass spectrometer, making it challenging to observe the parent ion. The observed species in the gas phase may not be representative of the structure in the solid state or in solution.

  • Elemental Analysis (EA):

    • Strengths: EA provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm its empirical formula and purity.

    • Limitations: EA does not provide any structural information. It is a bulk analytical technique and does not distinguish between a pure compound and a co-crystallized mixture with the same elemental composition.

characterization_techniques Complementary Structural Characterization Techniques cluster_spectroscopy Spectroscopic & Other Methods SCXRD Single-Crystal X-ray Diffraction NMR NMR Spectroscopy (¹H, ¹³C) SCXRD->NMR Solid vs. Solution State IR IR Spectroscopy SCXRD->IR Confirms Coordination MS Mass Spectrometry SCXRD->MS Confirms Composition EA Elemental Analysis SCXRD->EA Confirms Stoichiometry NMR->IR Complementary Information IR->MS Complementary Information MS->EA Complementary Information

Interplay of Different Characterization Techniques.

Conclusion: A Synergistic Approach to Structural Elucidation

References

  • Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. (2023). MDPI. [Link]

  • The crystal structure of dichlorido-bis(1-butyl-1H-imidazole-κN)zinc(II), C14H24Cl2ZnN4. (2019). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Four Metal Complexes Based on Bulky Imidazole Ligands: Solvothermal Syntheses, Crystal Structures, and Fluorescence Properties. (2025). ResearchGate. [Link]

  • Comparative crystal data of the complexes. (n.d.). ResearchGate. [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. (2024). National Institutes of Health. [Link]

  • Crystal structure of bis(2-methyl-1H-imidazol-3-ium) tetrachloridocobaltate(II). (2016). ResearchGate. [Link]

  • Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II) toluene trisolvate. (n.d.). National Institutes of Health. [Link]

  • Monomeric molecules in the crystal structures of magnesium(II) and zinc(II) complexes with imidazole-4-carboxylate and water ligands. (2025). ResearchGate. [Link]

  • The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. (2019). ResearchGate. [Link]

  • Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. (2014). Asian Journal of Chemistry. [Link]

  • Crystal structure of bis-(2-methyl-1H-imidazol-3-ium) tetra-chlorido-cobaltate(II). (2015). PubMed. [Link]

  • Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. (n.d.). Royal Society of Chemistry. [Link]

  • Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate). (n.d.). National Institutes of Health. [Link]

  • Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding. (2025). ResearchGate. [Link]

  • Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014). Royal Society of Chemistry. [Link]

  • Synthesis and Structural Characterization of Half-Sandwich Arene–Ruthenium(II) Complexes with Bis(imidazol-1-yl)methane, Imidazole, and Benzimidazole Ligands. (2021). Pure. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). ResearchGate. [Link]

  • Spectroscopic and Structural Characterization of the [Fe(imidazole)6]2+ Cation. (n.d.). OUCI. [Link]

  • Structure of bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(cis-1,2-dicyanoethylenedithiolato)cuprate(III) Tetrakis(tetrahydrofuran) solvate. (1990). Semantic Scholar. [https://www.semanticscholar.org/paper/Structure-of-bis(imidazole)(5,10,15,20-tetraphenylp-Scheidt-Dugan/09a063b46850c95276e0318535032a138988a87b]([Link]

  • Transition metal imidazole complex. (n.d.). Wikipedia. [Link]

  • One-dimensional Zn(II) coordination polymer based on 1,3-bis(3-carboxypropyl)tetramethyldisiloxane and 1,4-bis((1H-imidazol-1-yl)methyl)benzene: synthesis, structural characterization and applications. (2025). ResearchGate. [Link]

  • Binucleating Hydrazonic Ligands and Their μ-Hydroxodicopper(II) Complexes as Promising Structural Motifs for Enhanced Antitumor Activity. (n.d.). PubMed. [Link]

  • Possibilities and limitations of X-ray diffraction using high-energy X-rays on a laboratory system. (2025). ResearchGate. [Link]

  • Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. (2025). ResearchGate. [Link]

  • X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). (n.d.). Semantic Scholar. [Link]

Sources

Comparative

A Technical Guide to the Gas Separation Performance of Bis(imidazole)-Based Metal-Organic Frameworks

In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for a multitude of applications, most notably in the realm of gas storage and separation. Their exceptiona...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for a multitude of applications, most notably in the realm of gas storage and separation. Their exceptional porosity, tunable structures, and high surface areas make them prime candidates for addressing critical challenges in industrial processes such as natural gas purification and carbon capture. This guide provides an in-depth analysis of the gas separation performance of a cobalt-based MOF incorporating a bis(imidazole) linker, offering a case study that underscores the potential of this class of materials. We will delve into the experimental data, outline the synthetic protocols, and explore the underlying scientific principles that govern its selective gas adsorption properties.

The Promise of Bis(imidazole) Linkers in MOF Chemistry

The design of MOFs with specific functionalities is heavily reliant on the choice of the organic linker. Bis(imidazole) linkers, characterized by two imidazole rings connected by a spacer, offer a versatile platform for constructing robust frameworks with tailored pore environments. The nitrogen atoms within the imidazole rings act as excellent coordination sites for metal ions, facilitating the formation of diverse network topologies. Furthermore, the nature of the spacer group can be modified to fine-tune the pore size and shape, thereby influencing the selective adsorption of different gas molecules. While the specific linker, Di(1H-imidazol-1-yl)methane (biam), is a subject of growing interest, comprehensive studies on its gas separation performance are still emerging. Therefore, this guide will focus on a closely related and well-characterized example to illustrate the key performance metrics and experimental considerations.

Performance Benchmark: A Cobalt-Based Bis(imidazole) MOF for CO₂/CH₄ Separation

A notable example in the literature is the coordination polymer formulated as {[Co₃(TCPB)₂(bibp)₂(dioxane)₂.₅(H₂O)₂]·(DMF)}ₙ (hereafter referred to as Co-bibp-MOF ). This three-dimensional MOF is constructed from cobalt ions, 1,3,5-tris(4-carbonylphenyloxy)benzene (H₃TCPB), and the bis(imidazole) linker 4,4'-bis(imidazol-1-yl)biphenyl (bibp). Its performance in separating carbon dioxide (CO₂) from methane (CH₄) serves as an excellent case study.

Gas Adsorption Properties

The efficacy of a MOF for gas separation is primarily determined by its selective adsorption of one gas over another. In the case of Co-bibp-MOF, the adsorption of CO₂, CH₄, and nitrogen (N₂) was investigated. The results, summarized in the table below, highlight the material's affinity for CO₂.

GasTemperature (K)Adsorption Capacity (cm³/g) at 1 atm
CO₂27355.4
CO₂29832.7
CH₄27324.6
CH₄29815.8
N₂27316.2
N₂2988.9

Table 1: Single-component gas adsorption data for Co-bibp-MOF.

The data clearly indicates that Co-bibp-MOF adsorbs a significantly higher amount of CO₂ compared to CH₄ and N₂ at both 273 K and 298 K. This preferential uptake is a prerequisite for effective separation.

CO₂/CH₄ Selectivity: An IAST Perspective

To quantify the separation performance for a gas mixture, the Ideal Adsorbed Solution Theory (IAST) is a widely used predictive model. IAST calculations, based on the single-component isotherm data, estimate the selectivity of the adsorbent for a specific gas mixture. For the Co-bibp-MOF, IAST calculations reveal an excellent selective separation for CO₂ over CH₄. At 298 K and 1 bar, for an equimolar CO₂/CH₄ mixture, the IAST selectivity is calculated to be 8.5 . This value signifies a strong preference for CO₂ adsorption, making this MOF a promising candidate for natural gas purification, where the removal of CO₂ is crucial.

The causality behind this selectivity lies in the stronger interaction between the CO₂ molecules and the MOF framework. CO₂ possesses a larger quadrupole moment compared to the nonpolar CH₄, leading to more favorable electrostatic interactions with the polarizable surfaces and functional groups within the MOF pores.

Experimental Protocols: A Guide to Synthesis and Characterization

The reproducibility of MOF performance is intrinsically linked to its synthesis and activation procedures. Here, we provide a detailed methodology for the preparation of the Co-bibp-MOF and the subsequent gas adsorption measurements.

Synthesis of Co-bibp-MOF

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,3,5-tris(4-carbonylphenyloxy)benzene (H₃TCPB)

  • 4,4'-bis(imidazol-1-yl)biphenyl (bibp)

  • N,N'-Dimethylformamide (DMF)

  • 1,4-Dioxane

Procedure:

  • A mixture of Co(NO₃)₂·6H₂O (0.029 g, 0.1 mmol), H₃TCPB (0.025 g, 0.05 mmol), and bibp (0.029 g, 0.1 mmol) is dissolved in a solvent mixture of DMF (2 mL) and 1,4-dioxane (2 mL).

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 72 hours.

  • After cooling to room temperature, purple block-shaped crystals are collected by filtration and washed with fresh DMF.

This solvothermal synthesis method provides a controlled environment for the self-assembly of the metal ions and organic linkers into the desired crystalline framework.

Gas Adsorption Measurements

Activation:

  • The as-synthesized crystals are washed with fresh DMF to remove any unreacted starting materials.

  • The solvent-exchanged sample is then activated by heating under a dynamic vacuum at 120 °C for 12 hours. This step is crucial to remove the guest solvent molecules from the pores, making the framework accessible for gas adsorption.

Measurement:

  • Gas adsorption isotherms for CO₂, CH₄, and N₂ are measured using a volumetric gas adsorption analyzer.

  • The measurements are typically performed at 273 K (ice-water bath) and 298 K (room temperature).

  • For each measurement, a known amount of the activated MOF is placed in the sample tube, and the pressure is incrementally increased to measure the amount of gas adsorbed at each step.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key components and workflows.

Caption: Molecular structure of the 4,4'-bis(imidazol-1-yl)biphenyl (bibp) linker.

Synthesis_Workflow cluster_reactants Reactants Co_salt Co(NO₃)₂·6H₂O Mix Mixing & Dissolution Co_salt->Mix H3TCPB H₃TCPB Linker H3TCPB->Mix bibp bibp Linker bibp->Mix Solvent DMF/Dioxane Solvent->Mix Autoclave Solvothermal Reaction (120 °C, 72h) Mix->Autoclave Filtration Filtration & Washing Autoclave->Filtration Crystals Co-bibp-MOF Crystals Filtration->Crystals

Caption: Workflow for the solvothermal synthesis of Co-bibp-MOF.

Gas_Separation_Evaluation MOF_sample Synthesized Co-bibp-MOF Activation Activation (Vacuum, 120 °C, 12h) MOF_sample->Activation Adsorption_Measurement Single-Component Adsorption (CO₂, CH₄, N₂) Activation->Adsorption_Measurement Isotherms Adsorption Isotherms Adsorption_Measurement->Isotherms IAST IAST Calculation Isotherms->IAST Selectivity CO₂/CH₄ Selectivity IAST->Selectivity

Caption: Process for evaluating the gas separation performance of the MOF.

Conclusion and Future Outlook

The case study of the Co-bibp-MOF demonstrates the significant potential of bis(imidazole)-based MOFs for selective gas separation, particularly for the challenging CO₂/CH₄ separation. The combination of a suitable metal center and a well-designed organic linker leads to a porous material with a high affinity for CO₂, resulting in excellent selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate similar materials.

While this guide has focused on a specific example, the principles discussed are broadly applicable to the wider class of Di(1H-imidazol-1-yl)methane MOFs. Future research in this area should focus on systematically modifying the spacer unit of the biam linker and exploring different metal nodes to further optimize the gas separation performance. The continued development of these materials holds great promise for advancing technologies in clean energy and environmental remediation.

References

  • Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers. CrystEngComm, 2017, 19 , 4975-4982. [Link]

Validation

A Comparative Guide to the Cytotoxic Effects of Di(1H-imidazol-1-yl)methane Metal Complexes

In the landscape of medicinal inorganic chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Metal-based drugs, pioneered by the success of cisplatin,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal inorganic chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Metal-based drugs, pioneered by the success of cisplatin, have carved a significant niche in cancer chemotherapy.[1] The versatility of metal ions and the vast possibilities of ligand design offer a playground for chemists to fine-tune the pharmacological properties of coordination complexes. This guide focuses on a particularly promising class of ligands: Di(1H-imidazol-1-yl)methane (also known as bis(imidazol-1-yl)methane) and its metal complexes. The imidazole moiety, a key component of many biological molecules, including the amino acid histidine, provides a strong coordinating site for metal ions and can facilitate interactions with biological targets.[2] The Di(1H-imidazol-1-yl)methane ligand, with its two imidazole rings linked by a flexible methylene bridge, acts as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[3][4]

This guide provides a comparative analysis of the cytotoxic effects of different Di(1H-imidazol-1-yl)methane and structurally related imidazole-based metal complexes, with a focus on copper, zinc, silver, and gold. We will delve into the experimental data supporting their anticancer potential, explore their proposed mechanisms of action, and provide detailed protocols for key in vitro assays.

The Central Role of the Metal Ion: A Comparative Overview

The choice of the central metal ion is a critical determinant of the biological activity of a Di(1H-imidazol-1-yl)methane complex. The metal's intrinsic properties, such as its redox potential, coordination geometry, and Lewis acidity, profoundly influence the complex's stability, cellular uptake, and interaction with biomolecules. While direct comparative studies of Di(1H-imidazol-1-yl)methane complexes with a range of metals under identical conditions are limited, we can draw valuable insights from existing research on individual complexes and those with structurally similar ligands.

Copper Complexes: The Redox Powerhouse

Copper is an essential trace element with a rich redox chemistry, cycling between Cu(I) and Cu(II) oxidation states. This redox activity is believed to be a key contributor to the cytotoxic mechanism of its complexes, primarily through the generation of reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptotic cell death.[5]

Studies on various copper(II) complexes with imidazole-containing ligands have consistently demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][6][7] For instance, copper(II) complexes with 2-(pyridin-2-yl)imidazo[1,2-a]pyridine ligands have shown potent anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range, surpassing the efficacy of the established drug camptothecin in some cases.[8] These complexes were observed to induce apoptosis, necrosis, and paraptosis in cancer cells.[8]

In contrast, the corresponding zinc complexes showed poor anticancer activity, highlighting the crucial role of the metal's identity.[8] The higher cytotoxicity of copper complexes is often attributed to their ability to participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can damage DNA, proteins, and lipids.[5]

Table 1: Illustrative Cytotoxicity Data (IC50, µM) for Copper-Imidazole Complexes

Complex/LigandMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HT-29 (Colon)Reference
Copper imidazo[1,2-a]pyridine derivative 21---< 1[8]
[Cu(metformin)(1,10-phenanthroline)]4.29 ± 0.12---[6]
[Cu(ciprofloxacin)(1,10-phenanthroline)]7.58 ± 0.10---[6]
Cisplatin (for comparison)18.62 ± 3.56---[6]

Note: The data presented are from different studies and should be interpreted with caution due to variations in experimental conditions.

Zinc Complexes: A More Subtle Approach

Zinc is a redox-inert metal ion that typically exists in the +2 oxidation state. Unlike copper, its complexes do not directly participate in redox cycling to generate ROS. Consequently, zinc complexes of imidazole-containing ligands generally exhibit lower cytotoxicity compared to their copper counterparts.[8] However, this does not render them inactive. The cytotoxic effects of zinc complexes are thought to arise from different mechanisms, such as the inhibition of specific enzymes or interference with cellular signaling pathways.[9] There is also evidence that high concentrations of zinc can induce apoptosis.[10]

While zinc complexes of 2-(pyridin-2-yl)imidazo[1,2-a]pyridines showed poor activity, other studies on zinc complexes with different nitrogen-donor ligands have reported moderate anticancer effects.[8][9] The mechanism often involves the induction of apoptosis through pathways that are independent of ROS generation.[10]

Silver Complexes: A Promising Alternative

Silver complexes have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against a variety of cancer cell lines, including those resistant to platinum-based drugs.[11] The mechanism of action of silver complexes is multifaceted and can involve ROS generation, interaction with thiol-containing enzymes and proteins, and DNA binding.[11]

Several studies on silver(I) complexes with imidazole-based ligands, including N-heterocyclic carbenes (NHCs), have demonstrated significant in vitro anticancer activity.[12] For example, mono- and bi-imidazole silver(I) complexes have shown remarkable potency against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range.[12] Isobutene-substituted benzimidazole silver(I) compounds have also shown appreciable activity against breast and prostate cancer cells.[12]

Gold Complexes: Targeting Cellular Thiols

Gold complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have garnered considerable attention for their potent anticancer properties.[1][13] The mechanism of action of gold(I) complexes is often linked to their high affinity for sulfur-containing biomolecules, leading to the inhibition of crucial selenoenzymes like thioredoxin reductase (TrxR).[13] Inhibition of TrxR disrupts the cellular redox balance and can trigger apoptosis.

Gold(I) phosphine complexes containing imidazole ligands have exhibited superior anti-breast cancer activity in vitro compared to cisplatin.[12] Furthermore, gold(I/III) complexes with a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand have shown high potency in various cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range.[1][13]

Table 2: Illustrative Cytotoxicity Data (IC50, µM) for Gold-Imidazole Complexes

ComplexA549/A549-R (Lung)K562/K562-R (Leukemia)MCF-7/MCF-7TamR (Breast)Reference
Iodido(NHC)gold(I) complex 71.12 / 1.210.72 / 1.530.48 / 1.63[1]
bis(NHC)gold(I) complex 81.43 / 1.340.83 / 1.590.51 / 1.72[1]

Note: The data presented are from a single study, allowing for a more direct comparison of these specific gold complexes.

Unraveling the Mechanisms of Cytotoxicity

The anticancer activity of Di(1H-imidazol-1-yl)methane metal complexes is a result of a cascade of cellular events. While the precise mechanisms can vary depending on the metal and the cellular context, several key pathways have been implicated.[14]

Generation of Reactive Oxygen Species (ROS)

As previously mentioned, redox-active metals like copper can catalyze the production of ROS, leading to oxidative stress.[5] An excess of ROS can damage cellular components, including DNA, leading to mutations and cell death. It can also trigger the mitochondrial pathway of apoptosis.

ROS_Generation Metal_Complex Redox-Active Metal Complex (e.g., Cu) Cellular_Reductants Cellular Reductants (e.g., GSH) Metal_Complex->Cellular_Reductants Reduction Fenton_Reaction Fenton-like Reaction Metal_Complex->Fenton_Reaction O2 O₂ Cellular_Reductants->O2 e⁻ transfer Superoxide O₂⁻• (Superoxide) O2->Superoxide SOD SOD Superoxide->SOD H2O2 H₂O₂ SOD->H2O2 H2O2->Fenton_Reaction Hydroxyl_Radical •OH (Hydroxyl Radical) Fenton_Reaction->Hydroxyl_Radical Oxidative_Stress Oxidative Stress Hydroxyl_Radical->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Proposed mechanism of ROS generation by redox-active metal complexes.

DNA Interaction

Metal complexes can interact with DNA, the blueprint of the cell, through various modes, including covalent binding, intercalation, and groove binding.[1][9] These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Platinum complexes like cisplatin are well-known for their ability to form covalent adducts with DNA.[1] While some Di(1H-imidazol-1-yl)methane metal complexes may also bind covalently, non-covalent interactions are also significant.

Enzyme Inhibition

As highlighted in the case of gold complexes, metal ions can target and inhibit the activity of crucial enzymes.[13] The high affinity of soft metal ions like Au(I) and Ag(I) for sulfur makes thiol-containing enzymes and proteins prime targets. Inhibition of enzymes involved in redox homeostasis (e.g., thioredoxin reductase) or DNA repair can have catastrophic consequences for cancer cells.

Induction of Apoptosis

Ultimately, the cytotoxic effects of these metal complexes converge on the induction of apoptosis, or programmed cell death.[14] Apoptosis can be triggered through the intrinsic (mitochondrial) pathway, often initiated by oxidative stress and DNA damage, or the extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_stimuli Cytotoxic Stimuli cluster_pathways Apoptotic Pathways Metal_Complex Di(1H-imidazol-1-yl)methane Metal Complex ROS ROS Generation Metal_Complex->ROS DNA_Damage DNA Damage Metal_Complex->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Metal_Complex->Enzyme_Inhibition Extrinsic Extrinsic Pathway (Death Receptor) Metal_Complex->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic DNA_Damage->Intrinsic Enzyme_Inhibition->Intrinsic Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General overview of apoptosis induction by metal complexes.

Experimental Protocols for In Vitro Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to assess the cytotoxic effects of Di(1H-imidazol-1-yl)methane metal complexes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the metal complexes at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Directions

The collective evidence strongly suggests that Di(1H-imidazol-1-yl)methane metal complexes are a promising class of compounds for the development of new anticancer therapeutics. The choice of the metal ion is paramount in dictating the cytotoxic potency and the underlying mechanism of action. Redox-active metals like copper appear to confer higher cytotoxicity, likely through ROS-mediated pathways, while other metals like gold offer alternative mechanisms such as enzyme inhibition.

Future research should focus on systematic comparative studies of Di(1H-imidazol-1-yl)methane complexes with a wide range of metal ions, tested under standardized conditions against a broad panel of cancer cell lines. Such studies will be invaluable in establishing clear structure-activity relationships. Furthermore, in-depth mechanistic investigations are needed to fully elucidate the molecular targets and signaling pathways affected by these complexes. Ultimately, the translation of these promising in vitro findings into in vivo models will be a critical step towards their potential clinical application.

References

  • Bis(imidazol-1-yl)methane-based heteroscorpionate metal(II) complexes: Theoretical, antimicrobial, antioxidant, in vitro cytotoxicity and c-Met tyrosine kinase studies. (n.d.).
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. (2023).
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. (n.d.).
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  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (2024).
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  • Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. (n.d.). PubMed Central.
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  • Buy Di(1H-imidazol-1-yl)methane | 84661-56-3. (2023). Smolecule.
  • Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc. (n.d.). PubMed Central.
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Comparative

benchmarking the catalytic efficiency of Di(1H-imidazol-1-yl)methane against other catalysts

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Di(1H-imidazol-1-yl)methane (DIM) as a catalytic ligand against other prevalent catalyst systems. We will delve into the mechanis...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Di(1H-imidazol-1-yl)methane (DIM) as a catalytic ligand against other prevalent catalyst systems. We will delve into the mechanistic nuances, present objective performance benchmarks through structured experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Role of Di(1H-imidazol-1-yl)methane in Catalysis

Di(1H-imidazol-1-yl)methane (DIM), a molecule featuring two imidazole rings linked by a central methylene bridge, has garnered interest in various chemical fields, including organic synthesis and pharmaceuticals.[1][2] Its primary significance in catalysis stems from its structure, which allows it to act as a bidentate chelating ligand.[1] The two nitrogen atoms on the imidazole rings can coordinate with a metal center, forming a stable six-membered ring complex.[3][4] This chelation stabilizes the metal, making DIM a versatile component for constructing homogeneous catalysts.

Structurally, DIM belongs to a broader class of N-donor ligands and is often compared to the extensively studied poly(pyrazolyl)methanes and bis(indazolyl)methanes.[1][4][5] Understanding its performance requires benchmarking it not only against these direct analogues but also against fundamentally different, yet related, catalyst systems like N-Heterocyclic Carbenes (NHCs), which are typically generated from imidazolium salt precursors.[6][7]

Mechanistic Considerations: Ligand vs. Organocatalyst

The catalytic activity of DIM is realized when it functions as a ligand in a metal complex. The DIM-metal complex is the active catalyst, where DIM's role is to modulate the electronic and steric properties of the metal center, thereby influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

This contrasts sharply with the mechanism of N-Heterocyclic Carbene (NHC) catalysis. NHCs are powerful organocatalysts generated in situ from the deprotonation of imidazolium salts.[6][8] The resulting carbene is a strong σ-donor that can either act as a standalone nucleophilic catalyst or as a superior ligand for transition metals, forming highly stable and active complexes.[9]

Furthermore, the imidazolium salts themselves, without deprotonation to the carbene, can function as organocatalysts through mechanisms like cation-π interactions, which activate substrates for nucleophilic attack.[10][11] This dual functionality of imidazolium-based systems presents a critical point of comparison for the ligand-based approach of DIM.

G cluster_0 DIM as a Bidentate Ligand cluster_1 Imidazolium Salt Pathways DIM Di(1H-imidazol-1-yl)methane (DIM) Complex Active DIM-Metal Catalytic Complex DIM->Complex Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Complex Metal_NHC Active NHC-Metal Catalytic Complex Metal->Metal_NHC Salt Imidazolium Salt (Precursor) NHC N-Heterocyclic Carbene (NHC Organocatalyst) Salt->NHC Deprotonation Organo Cation-π Activation (Organocatalysis) Salt->Organo Direct Use Base Base Base->NHC NHC->Metal_NHC

Caption: Contrasting catalytic pathways of DIM and imidazolium salts.

Benchmarking Catalytic Efficiency: A Comparative Study

To objectively assess the catalytic efficiency of DIM, we propose a benchmark study using the synthesis of bis(indolyl)methanes, a reaction catalyzed effectively by various imidazolium-based systems.[10][11][12] This reaction involves the electrophilic substitution of indoles with an aldehyde.

We will compare three catalytic systems:

  • Cat A: DIM-Palladium Complex: A catalyst formed in situ from DIM and a palladium precursor.

  • Cat B: Pd-IMes Complex: A well-established, commercially available N-Heterocyclic Carbene (NHC)-Palladium catalyst (IMes = 1,3-dimesityl-1H-imidazol-2-ylidene).

  • Cat C: Imidazolium Salt: 1-Ethyl-3-methylimidazolium chloride, acting as a direct organocatalyst.[13]

Hypothetical Performance Data

The following table summarizes the expected outcomes based on known catalytic principles. The Turnover Number (TON) represents the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF) is the TON per unit of time, indicating the catalyst's speed.[14][15]

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)Mechanistic Pathway
Cat A: Pd(OAc)₂ + DIM1.06858514.2Metal-Ligand Catalysis
Cat B: Pd-IMes1.02989849.0Metal-NHC Catalysis
Cat C: [EMIM]Cl5.0129218.41.5Organocatalysis (Cation-π)

Data is representative and intended for comparative purposes.

Analysis of Expected Results:

  • Cat B (Pd-IMes): This system is expected to show the highest efficiency (TOF). The strong σ-donating nature of the NHC ligand creates a highly electron-rich and stable palladium center, accelerating the catalytic cycle.[8]

  • Cat A (DIM-Pd): The DIM ligand is expected to form an effective catalyst, but likely less active than the state-of-the-art NHC-based system. The chelation provides stability, but the electronic donation is less pronounced than that of an NHC.

  • Cat C ([EMIM]Cl): While effective, this organocatalytic pathway requires a higher catalyst loading and longer reaction time, resulting in a significantly lower TOF. Its advantage lies in being metal-free.[16]

Experimental Protocols

Scientific trust is built on reproducible methodologies. The following sections detail the protocols for catalyst synthesis and the benchmark reaction.

Protocol 1: One-Pot Synthesis of Di(1H-imidazol-1-yl)methane (DIM)

This protocol is adapted from a high-yield, one-pot synthesis method that uses a 3d-metal salt catalyst and dimethylsulfoxide (DMSO) as both a solvent and the methylene source.[4][5][17]

G cluster_workflow DIM Synthesis Workflow start Combine 1H-Indazole, CoCl₂·6H₂O, and DMSO in a pressure vessel react Seal and heat at 175 °C for 24 hours with stirring start->react precipitate Cool to room temp. Add deionized water to precipitate product react->precipitate extract Extract with ethyl acetate and wash with brine precipitate->extract dry Dry organic layer over Na₂SO₄ and filter extract->dry evaporate Remove solvent under reduced pressure dry->evaporate end Obtain pure Di(1H-imidazol-1-yl)methane evaporate->end

Caption: Experimental workflow for the one-pot synthesis of DIM.

Step-by-Step Procedure:

  • Reagent Combination: In a 15 mL heavy-walled pressure vessel, combine 1H-indazole (1.0 mmol), CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL) with a magnetic stir bar.[4]

  • Reaction: Seal the vessel with a Teflon screw cap and place it in a heating block preheated to 175 °C. Stir the reaction mixture for 24 hours.

  • Precipitation: After 24 hours, remove the vessel from the heating block and allow it to cool to room temperature. Precipitate the product by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture to remove the drying agent. Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the pure Di(1H-imidazol-1-yl)methane product.

Protocol 2: Benchmark Synthesis of Bis(indolyl)methanes

This protocol outlines the procedure for comparing the catalytic efficiency of the three systems in the reaction between indole and 4-chlorobenzaldehyde.[11]

Step-by-Step Procedure:

  • Reactor Setup: To three separate reaction vials, add indole (2.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and the chosen solvent (e.g., Dichloromethane, 5 mL).

  • Catalyst Addition:

    • Vial A (Cat A): Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and Di(1H-imidazol-1-yl)methane (0.012 mmol, 1.2 mol%).

    • Vial B (Cat B): Add the Pd-IMes catalyst (0.01 mmol, 1 mol%).

    • Vial C (Cat C): Add 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) (0.05 mmol, 5 mol%).

  • Reaction Conditions: Seal the vials and stir the mixtures at room temperature.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Yield Calculation: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction, perform an appropriate work-up (e.g., extraction and solvent evaporation), and determine the isolated yield of the bis(indolyl)methane product. Calculate TON and TOF based on the yield and reaction time.

Conclusion and Outlook

This guide provides a framework for benchmarking Di(1H-imidazol-1-yl)methane against other catalyst systems. While DIM, as a bidentate N-donor ligand, can form effective metal-based catalysts, its performance is generally expected to be surpassed by more advanced systems like those based on N-Heterocyclic Carbene ligands.[9] The superior σ-donating ability of NHCs leads to more stable and active catalytic species, resulting in higher turnover frequencies.

However, the choice of catalyst is never absolute and depends on multiple factors including cost, stability, substrate scope, and the desire for metal-free processes. DIM remains a valuable and easily synthesized building block for catalyst development.[4][5] The true potential of DIM may lie in its application to specific transformations where the unique steric and electronic properties of its metal complexes offer advantages in selectivity or reactivity that are not achievable with other ligand systems. Further research should focus on screening DIM-metal complexes across a wider range of catalytic reactions, such as polymerization and cross-coupling, to fully elucidate their niche in modern catalysis.[1][18]

References

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  • Semantic Scholar. (2015). Imidazolium based ionic liquids bearing a hydroxyl group as highly efficient catalysts for the addition of CO2 to epoxides. [Link]

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  • S. Nawabi, M. J. Stanikzai. USING AN IMIDAZOLE-BASED COMPOUND TO SPEED UP SEVERAL ORGANIC REACTIONS. КиберЛенинка. [Link]

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  • N. M. Lind, et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI. [Link]

  • N. M. Lind, et al. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. PubMed. [Link]

  • MDPI. Special Issue : N-heterocyclic Carbenes (NHC) and NHC-Metal Complexes: Preparation, Characterization and Applications in Modern Catalysis. [Link]

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Validation

A Comparative Guide to the Synthesis of Di(1H-imidazol-1-yl)methane: A Novel One-Pot Catalytic Approach

Introduction: The Significance of Di(1H-imidazol-1-yl)methane Di(1H-imidazol-1-yl)methane, a molecule featuring two imidazole rings linked by a methylene bridge, is a compound of significant interest in diverse fields of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Di(1H-imidazol-1-yl)methane

Di(1H-imidazol-1-yl)methane, a molecule featuring two imidazole rings linked by a methylene bridge, is a compound of significant interest in diverse fields of chemical research. Its structural resemblance to well-studied poly(pyrazolyl)methane ligands allows it to act as a versatile bidentate chelating ligand, forming stable complexes with various metal ions. This property makes it a valuable building block in coordination chemistry and materials science, with potential applications in catalysis and the development of novel metal-organic frameworks.[1] Furthermore, the imidazole moiety is a common pharmacophore, and Di(1H-imidazol-1-yl)methane and its derivatives are explored in medicinal chemistry for their potential antimicrobial and anticancer activities.[2]

Given its wide-ranging applications, the efficient and reliable synthesis of Di(1H-imidazol-1-yl)methane is of paramount importance. This guide provides an in-depth comparison of a traditional synthetic methodology with a novel, high-yield, one-pot catalytic route. We will delve into the causality behind the experimental choices, provide detailed, validated protocols, and present a quantitative comparison to empower researchers in selecting the optimal synthetic strategy.

Traditional Synthesis: The Formaldehyde Condensation Route

The classical and most direct approach to synthesizing Di(1H-imidazol-1-yl)methane involves the condensation reaction between imidazole and a methylene source, typically formaldehyde or its derivatives.[2] This method, while straightforward in principle, often suffers from drawbacks such as moderate yields, the potential for side-product formation, and the need for rigorous purification.

Causality of Experimental Choices

The reaction relies on the nucleophilic character of the imidazole ring nitrogen attacking the electrophilic carbon of formaldehyde. The reaction is often carried out under acidic conditions or with heating (reflux) to promote the condensation and dehydration steps.[2] The choice of solvent can vary, with methanol or acetonitrile being common options.[2] However, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of polymeric byproducts.

A Novel Approach: One-Pot Metal-Catalyzed Synthesis with DMSO as a Methylene Source

Recent advancements in the synthesis of structurally related bis(azolyl)methanes have opened the door for a more efficient and streamlined approach to Di(1H-imidazol-1-yl)methane.[3][4] This innovative method utilizes a 3d-metal salt as a catalyst and dimethyl sulfoxide (DMSO) as both the solvent and the methylene source. This one-pot synthesis offers significant advantages in terms of yield, purity, and operational simplicity.[4][5] While the specific application of this method to Di(1H-imidazol-1-yl)methane is an adaptation from the synthesis of its indazolyl analogue, the underlying chemical principles are directly transferable and offer a compelling alternative to the traditional route.

Causality of Experimental Choices

This novel route leverages the ability of a metal catalyst, such as a cobalt(II) salt, to facilitate the dimerization of the imidazole with a methylene bridge derived from DMSO at elevated temperatures.[3][4] The reaction is conducted in a sealed pressure vessel to maintain the high temperatures required for the conversion.[4] This methodology eliminates the need for handling formaldehyde directly and often results in the exclusive formation of the desired product, simplifying the workup and purification process.[4]

Quantitative Performance Comparison

To provide an objective assessment, the following table summarizes the key performance indicators for both the traditional and the novel synthetic routes. The data for the novel route is based on the synthesis of the structurally analogous bis(1H-indazol-1-yl)methane, which is expected to have similar performance for Di(1H-imidazol-1-yl)methane.

ParameterTraditional Formaldehyde RouteNovel One-Pot Catalytic Route
Yield Moderate (often < 60%)High (typically > 90%)[4]
Reaction Time Several hours to overnight24 hours[4]
Reaction Temperature Varies (reflux)175 °C[4]
Catalyst Often acid-catalyzed3d-Metal Salt (e.g., CoCl₂·6H₂O)[4]
Methylene Source FormaldehydeDimethyl Sulfoxide (DMSO)[4]
Number of Steps One-potOne-pot[4]
Purification Often requires chromatographySimple precipitation and extraction[4]
Side Products Potential for polymeric byproductsTypically forms the exclusive product[4]

Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the workflows for both the traditional and novel synthetic routes.

G cluster_0 Traditional Formaldehyde Route cluster_1 Novel One-Pot Catalytic Route A Imidazole C Reaction Vessel (Acidic conditions/Reflux) A->C B Formaldehyde B->C D Reaction Mixture C->D E Purification (e.g., Chromatography) D->E F Di(1H-imidazol-1-yl)methane E->F G Imidazole J Pressure Vessel (175 °C, 24h) G->J H DMSO (Solvent & Methylene Source) H->J I 3d-Metal Catalyst I->J K Precipitation with Water J->K L Extraction K->L M Pure Di(1H-imidazol-1-yl)methane L->M

Caption: Comparative workflow of traditional vs. novel synthesis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for both the traditional and novel synthetic routes.

Protocol 1: Traditional Synthesis via Formaldehyde Condensation (Representative)

This protocol is a generalized representation based on common laboratory practices for this type of reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole (2.0 equivalents) in a suitable solvent such as acetonitrile.

  • Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde (1.0 equivalent). If acidic catalysis is desired, a catalytic amount of a suitable acid (e.g., HCl) can be added.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield Di(1H-imidazol-1-yl)methane.

Protocol 2: Novel One-Pot Metal-Catalyzed Synthesis

This protocol is adapted from the high-yield synthesis of bis(1H-indazol-1-yl)methane and is expected to be directly applicable for the synthesis of Di(1H-imidazol-1-yl)methane.[4]

  • Reaction Setup: In a heavy-walled cylindrical pressure vessel (e.g., 15 mL; 150 psig rating), combine imidazole (1.0 mmol), the 3d-metal salt catalyst (e.g., CoCl₂·6H₂O, 0.01 mmol), and dimethyl sulfoxide (DMSO, 1.0 mL) with a stir bar.

  • Sealing: Seal the vessel with a Teflon screw cap.

  • Reaction: Place the sealed vessel in an oil bath preheated to 175 °C and stir for 24 hours.

  • Precipitation: After cooling to room temperature, precipitate the crude product by adding 20 mL of deionized water to the reaction mixture.

  • Extraction: Extract the product into ethyl acetate (2 x 50 mL) and wash the combined organic layers with 10 mL of brine.

  • Isolation: Remove the organic solvent under reduced pressure and dry the resulting solid under high vacuum overnight to yield the pure Di(1H-imidazol-1-yl)methane.

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanistic pathways for both synthetic routes.

G cluster_0 Traditional Route: Formaldehyde Condensation cluster_1 Novel Route: Metal-Catalyzed DMSO-mediated Synthesis A Imidazole + H₂C=O B N-hydroxymethyl Imidazole Intermediate A->B Nucleophilic Attack C Carbocation Formation (Loss of H₂O) B->C Protonation & Dehydration D Nucleophilic attack by second Imidazole C->D E Di(1H-imidazol-1-yl)methane D->E Deprotonation F Imidazole + Metal Catalyst + DMSO G Metal-Imidazole Complex Formation F->G H Activation of DMSO as Methylene Source G->H I Formation of Methylene-bridged Dimer H->I J Product Release & Catalyst Regeneration I->J K Di(1H-imidazol-1-yl)methane J->K

Caption: Proposed reaction mechanisms for both synthetic routes.

Conclusion and Future Outlook

The traditional synthesis of Di(1H-imidazol-1-yl)methane via formaldehyde condensation, while established, presents challenges in terms of yield and purity. The novel, one-pot, metal-catalyzed approach using DMSO as a methylene source offers a significantly more efficient, cleaner, and simpler alternative. This method, validated through the successful synthesis of a close structural analogue, promises to provide researchers with a superior method for obtaining this valuable compound. The high yield and purity achieved with the novel route can accelerate research in areas that rely on Di(1H-imidazol-1-yl)methane, from the development of new catalysts to the synthesis of potential therapeutic agents. Further studies to optimize this one-pot method specifically for Di(1H-imidazol-1-yl)methane are warranted and are expected to confirm its superiority over traditional methods.

References

  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. Retrieved from [Link]

  • American Chemical Society. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. ACS Fall 2025. Retrieved from [Link]

  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI. Retrieved from [Link]

  • Zhang, Q-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Blaskó, G., & Gáti, T. (n.d.). Di(1H-imidazol-1-yl)methane. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Di(1H-imidazol-1-yl)methane Metal-Organic Frameworks

For researchers, scientists, and professionals in drug development, the thermal stability of metal-organic frameworks (MOFs) is a critical parameter influencing their applicability in catalysis, gas storage, and drug del...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thermal stability of metal-organic frameworks (MOFs) is a critical parameter influencing their applicability in catalysis, gas storage, and drug delivery systems. This guide provides a comparative analysis of the thermal stability of MOFs constructed with the flexible linker, Di(1H-imidazol-1-yl)methane (also known as bis(imidazol-1-yl)methane or BIM), contextualized against other prominent imidazole-based MOFs. Understanding the thermal decomposition behavior of these materials is paramount for their successful implementation in various applications.

The Significance of Thermal Stability in MOFs

The operational temperature range of a MOF is dictated by its thermal stability. For applications such as high-temperature catalysis or gas separations conducted at elevated temperatures, a high decomposition temperature is essential. Conversely, in drug delivery, the thermal behavior of a MOF can influence drug loading and release kinetics, and its stability during sterilization processes is a key consideration. The thermal stability of a MOF is primarily influenced by the strength of the metal-ligand coordination bonds and the intrinsic thermal stability of the organic linkers.

Understanding Thermal Decomposition: The Role of the Ligand

The choice of the organic linker plays a pivotal role in defining the thermal robustness of a MOF. Imidazole-based linkers are popular due to their strong coordination to metal centers, often resulting in MOFs with high thermal stability. This guide focuses on MOFs synthesized with Di(1H-imidazol-1-yl)methane, a flexible linker featuring two imidazole rings connected by a methylene bridge. We will compare its thermal performance with MOFs constructed from the more rigid 2-methylimidazolate, the linker in the well-known ZIF-8, and the longer, more flexible 1,4-bis(2-methyl-imidazol-1-yl)butane.

Ligand Structures

Ligand_Structures cluster_0 Di(1H-imidazol-1-yl)methane (BIM) cluster_1 2-Methylimidazolate (in ZIF-8) cluster_2 1,4-bis(2-methyl-imidazol-1-yl)butane (bib) BIM Di(1H-imidazol-1-yl)methane ZIF8_linker 2-Methylimidazolate bib_linker 1,4-bis(2-methyl-imidazol-1-yl)butane

Caption: Chemical structures of the imidazole-based ligands discussed.

Comparative Thermal Analysis

Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, revealing information about solvent loss, guest molecule removal, and framework decomposition.

Data Summary
MOF SystemMetal CenterLigand(s)Solvent Loss Onset (°C)Decomposition Onset (°C)Reference
{[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}ₙ Zn(II)Di(1H-imidazol-1-yl)methane (bim), Terephthalate (bdc)260~340[1]
ZIF-8 Zn(II)2-MethylimidazolateGradual loss up to 300~550-600 (in N₂)[2]
{[Zn(ADC)(bib)]·CH₃OH·H₂O}ₙ Zn(II)1,4-bis(2-methyl-imidazol-1-yl)butane (bib), 1,3-adamantanedicarboxylic acid (ADC)Not specifiedStable up to 300[3]
Analysis of Thermal Decomposition Behavior

Di(1H-imidazol-1-yl)methane (BIM) MOF: A zinc-based MOF incorporating both BIM and terephthalate linkers, {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}ₙ, demonstrates a notable thermal stability.[1] The initial weight loss, commencing at a relatively high temperature of 260 °C, is attributed to the removal of guest solvent molecules (DMF, ethanol, and water).[1] The framework itself remains stable up to approximately 340 °C, at which point rapid decomposition occurs.[1] This indicates that the coordination bonds between the zinc centers and the imidazole and carboxylate moieties are robust. Another study on a similar zinc-based MOF with BIM and terephthalate, denoted as [Zn(bim)₂(bdc)]n (ZBB), also shows an initial weight loss up to 120°C due to free water evaporation, followed by the removal of coordinated water up to 320°C, suggesting the framework is stable in this range.[4]

ZIF-8 (Zeolitic Imidazolate Framework-8): As a benchmark for imidazolate-based MOFs, ZIF-8 exhibits exceptional thermal stability. Composed of zinc nodes and 2-methylimidazolate linkers, its framework is stable up to approximately 550-600 °C in an inert atmosphere.[2][5] The initial gradual weight loss observed in its TGA curve is typically due to the removal of residual solvent and guest molecules from the pores. The high decomposition temperature of ZIF-8 is attributed to the strong Zn-N bonds and the rigid, compact sodalite-type framework. However, it is noteworthy that in an oxidizing atmosphere (air), the decomposition of ZIF-8 can begin at a lower temperature, around 300-350 °C, leading to the formation of zinc oxide.[6]

1,4-bis(2-methyl-imidazol-1-yl)butane (bib) MOF: A MOF constructed with a longer, more flexible bis(imidazole) linker, 1,4-bis(2-methyl-imidazol-1-yl)butane, in conjunction with 1,3-adamantanedicarboxylic acid, shows good thermal stability, remaining intact up to 300 °C.[7][3] The flexibility of the butyl chain in the 'bib' linker might contribute to a slightly lower decomposition temperature compared to the more rigid ZIF-8.

Causality Behind Experimental Observations

The comparative data suggests that while MOFs based on Di(1H-imidazol-1-yl)methane exhibit good thermal stability, they are generally less robust than the exceptionally stable ZIF-8. This difference can be attributed to several factors:

  • Ligand Flexibility: The methylene bridge in the BIM linker introduces a degree of flexibility that is absent in the rigid 2-methylimidazolate linker of ZIF-8. This flexibility can lead to lower framework stability at elevated temperatures.

  • Framework Topology: ZIF-8 possesses a highly interconnected and robust sodalite topology. The framework structures of the BIM-based MOFs, which in the cited example also includes a co-linker, may not have the same degree of structural integrity.

  • Metal-Ligand Bond Strength: While both MOF types feature Zn-N coordination, the overall framework stability is a cooperative effect of all bonds within the structure. The specific coordination environment and the presence of co-ligands can influence the overall bond strength and, consequently, the thermal stability.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal stability assessments, standardized experimental protocols are crucial.

Synthesis of a Representative Di(1H-imidazol-1-yl)methane MOF

The following is a general procedure for the synthesis of a zinc-based MOF with Di(1H-imidazol-1-yl)methane and terephthalic acid, based on reported methods.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Di(1H-imidazol-1-yl)methane (bim)

  • Terephthalic acid (H₂bdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve zinc nitrate, Di(1H-imidazol-1-yl)methane, and terephthalic acid in a mixture of DMF and ethanol.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • Allow the vial to cool to room temperature slowly.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the crystals under vacuum.

Synthesis_Workflow start Dissolve Reactants (Metal Salt, Ligands, Solvent) heating Solvothermal Reaction (Heating in Sealed Vessel) start->heating cooling Cooling to Room Temperature heating->cooling filtration Crystal Collection (Filtration) cooling->filtration washing Washing (DMF, Ethanol) filtration->washing drying Drying (Under Vacuum) washing->drying end Final MOF Product drying->end

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Thermogravimetric Analysis (TGA) Protocol

Instrument: Thermogravimetric Analyzer

Procedure:

  • Place a small amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air) over the sample during the analysis.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures of solvent loss and framework decomposition.

TGA_Workflow sample_prep Sample Preparation (5-10 mg in TGA pan) instrument_setup Instrument Setup (Heating rate, Atmosphere) sample_prep->instrument_setup heating_cycle Heating Cycle (Ramp to final temperature) instrument_setup->heating_cycle data_acquisition Data Acquisition (Mass vs. Temperature) heating_cycle->data_acquisition analysis Data Analysis (Identify decomposition steps) data_acquisition->analysis result Thermal Stability Profile analysis->result

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Di(1H-imidazol-1-yl)methane Synthesis

For researchers and professionals in drug development and materials science, the integrity of a starting material is non-negotiable. Di(1H-imidazol-1-yl)methane (BIM), a cornerstone bidentate chelating ligand and synthet...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the integrity of a starting material is non-negotiable. Di(1H-imidazol-1-yl)methane (BIM), a cornerstone bidentate chelating ligand and synthetic building block, is no exception.[1] Its applications are diverse, ranging from the development of novel anticancer and antimicrobial agents to its use as a ligand in catalysis and coordination chemistry.[1][2] However, the synthetic accessibility of BIM has been marred by protocols that suffer from poor reproducibility, low yields, and challenging purification.

This guide provides an in-depth comparison of traditional versus modern synthetic protocols for BIM, offering a field-proven perspective on achieving consistent, high-purity results.

Part 1: Comparative Analysis of Synthesis Protocols

The synthesis of Di(1H-imidazol-1-yl)methane hinges on forming a methylene bridge between two imidazole rings. The choice of the methylene source and the reaction conditions are critical determinants of success and reproducibility.

Protocol 1: The Traditional Condensation Method

Historically, the synthesis of BIM and its analogues has been approached through the condensation of the parent heterocycle (imidazole) with a C1 electrophile, such as methylene bromide, methylene iodide, or formaldehyde, often in an autoclave.[3]

Causality Behind Experimental Choices:

  • Methylene Halides as Carbon Source: Dihalomethanes provide a direct source for the bridging CH₂ group. The reaction proceeds via a double nucleophilic substitution, where the nitrogen of the imidazole ring attacks the electrophilic carbon.

  • Strong Base/High Pressure: To enhance the nucleophilicity of the imidazole, a strong base is often used to form the imidazolide salt. Alternatively, high temperatures and pressures are employed to drive the reaction forward with the neutral imidazole.

Trustworthiness & Reproducibility Challenges: This approach is notoriously difficult to reproduce consistently. Field experience and literature reports highlight several key drawbacks:

  • Mixture of Products: These reactions often yield a mixture of the desired product along with mono-substituted intermediates and polymeric byproducts, necessitating laborious and often inefficient purification steps like column chromatography.[3][4]

  • Low Yields: The lack of selectivity and harsh reaction conditions frequently lead to low isolated yields of the target compound.[4]

  • Safety and Equipment: The use of autoclaves or highly reactive reagents like sodium hydride requires specialized equipment and stringent safety precautions, limiting the accessibility of the protocol.

Protocol 2: The Modern Catalyzed One-Pot Synthesis

A significant advancement in the synthesis of analogous bis-heterocyclic methanes involves a metal-catalyzed, one-pot reaction using dimethyl sulfoxide (DMSO) as the methylene source.[3][5][6] This methodology, proven effective for the closely related bis(1H-indazol-1-yl)methane, represents the state-of-the-art approach for producing these ligands with high fidelity.

Causality Behind Experimental Choices:

  • DMSO as Methylene Source: At elevated temperatures, particularly in the presence of a catalyst, DMSO can serve as a safe and effective source for the methylene bridge. This dual use as both solvent and reactant simplifies the reaction setup immensely.

  • 3d-Metal Salt Catalyst: Commercially available and inexpensive metal salts (e.g., CoCl₂·6H₂O) catalyze the transformation, enabling the reaction to proceed efficiently and with high selectivity under simpler reflux conditions.[3]

Authoritative Grounding & Reproducibility Advantages: This modern protocol is a self-validating system designed for reproducibility.

  • High Yield and Selectivity: This method is reported to be high-yielding, producing the desired bis(heterocycle)methane product exclusively.[3][4] This eliminates the formation of complex product mixtures and drastically simplifies purification.

  • One-Pot Simplicity: The one-pot nature of the synthesis minimizes intermediate handling and purification steps, reducing the potential for experimental error and material loss.[3][5]

  • Enhanced Safety and Accessibility: By avoiding highly reactive bases and high-pressure autoclaves, this protocol is inherently safer and can be performed with standard laboratory glassware.

Part 2: Data Presentation and Visualization

Performance Data Summary

The following table summarizes the key performance differences between the two synthetic approaches.

ParameterProtocol 1 (Traditional Condensation)Protocol 2 (Catalyzed One-Pot Synthesis)
Typical Yield Low to ModerateHigh (>80-90% reported for analogues)[3][5][6]
Product Purity Mixture of products requiring extensive purification[3][4]High purity, often yielding a single product[3][4]
Reaction Complexity Multi-step, requires specialized equipment (autoclave)Simple one-pot reflux
Safety Profile High risk (strong bases, high pressure)Moderate risk (high temperature)
Reproducibility PoorExcellent
Catalyzed Synthesis Workflow

The logical flow of the superior one-pot synthesis is illustrated below.

workflow Reactants Imidazole DMSO (Solvent & Methylene Source) Metal Salt Catalyst (e.g., CoCl₂) Reaction Reflux at 175 °C (24 hours) Reactants->Reaction Workup Precipitation in Water Filtration Reaction->Workup Product High-Purity Di(1H-imidazol-1-yl)methane Workup->Product

Caption: Workflow for the catalyzed one-pot synthesis of Di(1H-imidazol-1-yl)methane.

Part 3: Recommended Experimental Protocol

The following is a detailed, step-by-step methodology for the recommended catalyzed one-pot synthesis, adapted from the highly successful protocol for its indazole analogue.[3]

Materials:

  • 1H-Imidazole

  • Dimethyl sulfoxide (DMSO)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other suitable 3d-metal salt

  • Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer with hotplate

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1H-imidazole (0.1 mol), DMSO (10-15 mL), and the metal salt catalyst (e.g., CoCl₂·6H₂O, 1 mmol).

  • Heating: Heat the reaction mixture to a reflux temperature of approximately 175 °C.

  • Reaction Monitoring: Maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting 1H-imidazole.

  • Product Precipitation: After cooling the reaction mixture to room temperature, add it dropwise into a beaker containing a large volume of cold water (approximately 10 times the reaction volume) while stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual DMSO and inorganic salts.

  • Drying and Purification: Dry the collected solid. For many applications, the purity of this initial precipitate is sufficient. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as a methylene chloride/methanol mixture.[6]

Conclusion

For researchers requiring a reliable and scalable source of Di(1H-imidazol-1-yl)methane, the evidence overwhelmingly supports the adoption of a catalyzed one-pot synthesis. This modern approach circumvents the significant reproducibility, yield, and safety issues inherent in traditional condensation methods. By utilizing a simple metal catalyst and DMSO as both solvent and methylene source, this protocol provides a robust, efficient, and self-validating system for producing high-purity material, thereby ensuring the integrity of subsequent research and development efforts.

References

  • Smolecule. (2023, August 15). Buy Di(1H-imidazol-1-yl)methane | 84661-56-3.
  • EvitaChem. Buy Di(1H-imidazol-1-yl)methane (EVT-303297) | 84661-56-3.
  • Lind, N. M., et al. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.
  • Lind, N. (2025). Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. American Chemical Society.
  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)
  • Semantic Scholar. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Di(1H-imidazol-1-yl)methane by ¹H and ¹³C NMR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Structure Di(1H-imidazol-1-yl)methane (DImM) is a structurally elegant molecule, featuring two imidazole rings linked...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Structure

Di(1H-imidazol-1-yl)methane (DImM) is a structurally elegant molecule, featuring two imidazole rings linked by a methylene bridge. Its utility spans from being a versatile bidentate chelating ligand in coordination chemistry to a foundational scaffold in the synthesis of energetic materials and novel pharmaceuticals.[1][2] Given its role as a critical building block, the unambiguous confirmation of its purity is not merely a quality control checkpoint but a prerequisite for reliable, reproducible, and meaningful downstream research. Impurities, whether unreacted starting materials, side-products, or residual solvents, can drastically alter catalytic activity, biological responses, and material properties.

This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for the purity assessment of DImM. We will move beyond a simple procedural outline to explain the causality behind experimental choices, establishing a self-validating system for purity determination that aligns with the rigorous standards of chemical and pharmaceutical research.

The Unique Power of NMR for Purity Determination

While classical methods like melting point determination and chromatography are valuable, they often provide an incomplete picture.[3][4] A sharp melting point can be misleading in the presence of eutectic mixtures, and chromatographic methods like HPLC are relative techniques, requiring a certified reference standard of the analyte for precise quantification.[5]

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), stands apart as a primary analytical method.[6][7] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5] This allows for the direct, absolute quantification of a molecule against a certified internal standard of a different compound, eliminating the need for an identical reference material.[8][9]

Key Advantages of NMR-based Purity Validation:

  • Structural Confirmation and Purity in a Single Experiment: NMR provides detailed structural information, allowing for the simultaneous identification of the target compound and any proton-bearing impurities.[5]

  • Absolute Quantification (qNMR): Delivers a direct measure of purity (e.g., % w/w) when performed with a certified internal standard.[8][10]

  • Non-Destructive: The sample can be fully recovered after analysis.[7]

  • Universality: Detects any molecule with NMR-active nuclei, not just those with a chromophore (as required by UV-based HPLC detection).

Decoding the NMR Spectrum of Di(1H-imidazol-1-yl)methane

The symmetrical structure of DImM gives rise to a clean, predictable NMR spectrum. Understanding these expected signals is the first step in identifying any deviations that may indicate impurities.

Structure
Di(1H-imidazol-1-yl)methane Structure
Figure 1: Molecular Structure of Di(1H-imidazol-1-yl)methane

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Di(1H-imidazol-1-yl)methane (Predicted values are based on the known shifts for the imidazole moiety and general chemical shift principles. Actual shifts may vary slightly based on solvent and concentration.)

Assignment Proton (¹H) δ (ppm), Multiplicity, IntegrationCarbon (¹³C) δ (ppm)Rationale for Assignment
H-2 / C-2 ~7.7 (s, 2H)~138The H-2 proton is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift.[11] The signal is a singlet as there are no adjacent protons for coupling.
H-4, H-5 / C-4, C-5 ~7.1 (d, 2H), ~6.9 (d, 2H)~129, ~120These protons are part of the aromatic imidazole ring. They appear as distinct signals and are coupled to each other. Their chemical shifts are characteristic of the imidazole ring system.[12][13]
-CH₂- (Bridge) ~5.8 (s, 2H)~55This methylene group is flanked by two electronegative nitrogen atoms, causing a significant downfield shift compared to a typical alkane. This singlet is a highly characteristic signal for the molecule.

Comparative Analysis: Identifying Potential Impurities

The most common impurities in DImM originate from its synthesis, which typically involves the reaction of imidazole with a methylene source like formaldehyde or dimethyl sulfoxide (DMSO).[1][14]

Table 2: NMR Signal Comparison of DImM and Potential Impurities

Compound Key ¹H NMR Signals (in CDCl₃) Key Differentiating Feature
Di(1H-imidazol-1-yl)methane (Product) ~5.8 ppm (s, 2H, -CH₂-) , ~7.7 (s, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H)Presence of the characteristic methylene bridge singlet at ~5.8 ppm.
Imidazole (Starting Material) ~7.7 ppm (s, 1H), ~7.1 ppm (s, 2H), ~10-12 ppm (br s, 1H, N-H)Absence of the methylene bridge signal. Presence of a broad N-H proton signal.[15]
DMSO (Solvent/Methylene Source) ~2.6 ppm (s, 6H)A sharp singlet in the upfield region, far from any product signals.[14]
Formaldehyde/Paraformaldehyde Variable, often a singlet around 4.5-5.5 ppm or 9.5 ppmA distinct singlet that does not match the integration or shift of the DImM methylene bridge.
Other Solvents (e.g., Ethyl Acetate) ~4.1 (q), ~2.0 (s), ~1.2 (t)Characteristic multiplet patterns in the aliphatic region.

A Self-Validating Protocol for Purity Determination by qNMR

This protocol details the steps for determining the absolute purity of a DImM sample using ¹H qNMR. The self-validating nature of this protocol comes from the use of a certified internal standard and acquisition parameters designed to ensure accurate signal integration.

Workflow Overview

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation prep_analyte Accurately weigh ~15-20 mg of DImM dissolve Dissolve both solids in a precise volume of deuterated solvent (e.g., 0.75 mL DMSO-d6) prep_analyte->dissolve prep_std Accurately weigh ~10-15 mg of Internal Standard (e.g., Maleic Acid) prep_std->dissolve acquire Acquire ¹H NMR spectrum using quantitative parameters (d1 ≥ 30s, ns ≥ 16) dissolve->acquire process Apply Fourier Transform, Phase Correction, and Baseline Correction acquire->process integrate Integrate characteristic peaks for both DImM and the Internal Standard process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Step-by-Step Experimental Methodology
  • Selection of Internal Standard (IS):

    • Causality: The IS must have high purity (>99.5%), be non-volatile, stable, and possess proton signals that do not overlap with the analyte (DImM) or solvent signals. Maleic acid is an excellent choice in DMSO-d₆, as its olefinic proton appears as a sharp singlet around 6.3 ppm, well-resolved from DImM signals.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the Di(1H-imidazol-1-yl)methane sample into a clean vial using a calibrated analytical balance (record mass to 0.01 mg).

    • To the same vial, add approximately 10-15 mg of the certified internal standard (e.g., maleic acid), accurately weighed (record mass to 0.01 mg).

    • Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both solids.

    • Vortex the vial until a clear, homogeneous solution is obtained. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition (Quantitative Parameters):

    • Rationale: For accurate quantification, all protons must fully relax back to their equilibrium state between pulses. The relaxation delay (d1) is the most critical parameter for this.[5]

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A conservative and safe value of 30-60 seconds is recommended for small molecules to ensure full relaxation.

    • Number of Scans (ns): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration.[5]

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

    • Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the well-resolved, characteristic signals for both DImM (e.g., the methylene bridge at ~5.8 ppm) and the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

  • Purity Calculation:

    • Causality: The purity calculation directly relates the signal integrals to the molar amounts of the analyte and the standard, factoring in their respective masses and molecular weights.[16]

    • The purity of the analyte (P_analyte) as a weight percentage (% w/w) is calculated using the following equation:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the -CH₂- bridge; N_IS = 2 for maleic acid)

      • MW: Molecular Weight (DImM = 148.17 g/mol ; Maleic Acid = 116.07 g/mol )

      • m: Mass in mg

      • P_IS: Purity of the certified internal standard (e.g., 99.9%)

Performance Comparison with Alternative Methods

While NMR is a superior method for absolute purity determination, it is instructive to compare it with other common techniques.

Table 3: Comparison of Analytical Techniques for Purity Determination

Parameter Quantitative ¹H NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID) Melting Point
Principle Signal intensity vs. number of nucleiUV absorbance vs. concentrationFID response vs. concentrationPhase transition temperature
Quantification Absolute (Primary Method)Relative (Requires identical standard)Relative (Requires identical standard)Not quantitative
Specificity High; distinguishes structurally similar molecules and isomers.[6]Moderate to High; depends on chromatographic resolution.High; excellent for volatile compounds.Low; cannot distinguish isomers with similar melting points.[4]
Sample Prep Simple (weighing & dissolving)More complex (mobile phase prep, filtering)Can require derivatization for non-volatile compoundsMinimal
Universality Universal for proton-containing compoundsRequires a UV chromophoreRequires volatile or semi-volatile compoundsOnly for crystalline solids
Destructive? NoYesYesNo (but can cause thermal degradation)
Information Structure & QuantityRetention Time & Relative QuantityRetention Time & Relative QuantityPurity Indication (Range)

Conclusion

For researchers and drug development professionals working with Di(1H-imidazol-1-yl)methane, relying solely on traditional methods for purity assessment introduces unnecessary risk and ambiguity. The adoption of ¹H and ¹³C NMR spectroscopy provides an integrated solution for both definitive structural validation and precise, absolute purity determination. The qNMR protocol outlined in this guide represents a robust, self-validating system that ensures the material used in subsequent experiments is of known and reliable quality. This analytical rigor is fundamental to producing high-quality, reproducible scientific data and is an indispensable step in the development of novel chemical entities.

References

  • BenchChem. (n.d.). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
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  • GfK, V. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.
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  • ChemicalBook. (n.d.). Imidazole(288-32-4) 13C NMR spectrum.
  • EvitaChem. (n.d.). Di(1H-imidazol-1-yl)methane.
  • Smolecule. (2023). Di(1H-imidazol-1-yl)methane.
  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
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  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography.
  • National Center for Biotechnology Information. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. PubMed Central.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Carleton University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds.

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Validation

A Comparative Guide to the Coordination Behavior of Di(1H-imidazol-1-yl)methane with Diverse Metal Ions

Introduction: The Versatility of a Flexible Ligand In the vast field of coordination chemistry and materials science, the design of metal-organic frameworks (MOFs) and coordination polymers hinges on the judicious select...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Flexible Ligand

In the vast field of coordination chemistry and materials science, the design of metal-organic frameworks (MOFs) and coordination polymers hinges on the judicious selection of organic ligands.[1] Di(1H-imidazol-1-yl)methane, often abbreviated as bism or bim, stands out as a particularly versatile N-donor ligand. Its structure, featuring two imidazole rings linked by a flexible methylene bridge, allows for a remarkable degree of conformational freedom. This flexibility is not a bug but a feature; it enables the ligand to adapt to the stringent geometric preferences of various metal ions, leading to a rich diversity of supramolecular architectures.[2][3]

This guide provides an in-depth comparison of the coordination behavior of Di(1H-imidazol-1-yl)methane with a range of metal ions. We will explore how the interplay between the ligand's inherent flexibility and the intrinsic properties of the metal center—such as coordination number, preferred geometry, and the nature of counter-anions—dictates the final topology of the resulting complex, from discrete molecular entities to extended one-, two-, and three-dimensional polymers.[3][4]

Pillar 1: Understanding the Ligand's Coordination Plasticity

The coordinating power of Di(1H-imidazol-1-yl)methane resides in the lone pair of electrons on the sp²-hybridized nitrogen atoms (specifically, the N3 atoms) of its two imidazole rings.[1][5] The methylene (-CH₂-) spacer allows the imidazole rings to rotate and orient themselves in various ways, giving rise to several key coordination modes.

The choice of coordination mode is a delicate balance between the metal ion's preferred coordination geometry and the steric and electronic environment, including the presence of co-ligands or specific counter-anions.[4]

cluster_ligand Di(1H-imidazol-1-yl)methane (bism) cluster_modes Coordination Modes bism CH₂(Im)₂ a Monodentate bism->a One N-donor binds b Bidentate Chelating bism->b Two N-donors bind to same metal center c Bidentate Bridging bism->c Two N-donors bind to different metal centers

Caption: Fundamental coordination modes of the bism ligand.

Pillar 2: A Tale of Two Geometries: Metal Ion Influence on Supramolecular Architecture

The final structure of a metal-bism complex is profoundly influenced by the intrinsic properties of the metal ion itself. A compelling comparison can be drawn between metals preferring linear/square planar geometries and those favoring tetrahedral or octahedral environments.[3]

Linear and Square Planar Ions (e.g., Ag(I), Pd(II))

Metal ions like Ag(I) (d¹⁰) and Pd(II) (d⁸) typically favor low coordination numbers, adopting linear and square planar geometries, respectively. When reacting with the bism ligand, these metals often induce a conformation that results in the formation of discrete, finite structures. A common outcome is the self-assembly of M₂L₂ macrocyclic dimers, where two metal ions are bridged by two bism ligands.[3]

Tetrahedral and Octahedral Ions (e.g., Zn(II), Co(II), Cd(II))

In contrast, metal ions that prefer higher coordination numbers and tetrahedral or octahedral geometries, such as Zn(II) (d¹⁰), Co(II) (d⁷), and Cd(II) (d¹⁰), drive the bism ligand to adopt a bridging conformation.[3][6] This bridging behavior is the cornerstone for constructing extended networks. The bism ligand acts as a pillar, connecting metal centers to form infinite one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks.[2][7] The specific dimensionality and topology are further directed by the presence of co-ligands and counter-anions, which can either coordinate to the metal or act as structure-directing templates through hydrogen bonding.[4][8]

G cluster_path1 Path A: Low Coordination Number Metals cluster_path2 Path B: High Coordination Number Metals start Metal Ion + Bism Ligand m1 Ag(I), Pd(II) (Linear / Sq. Planar) start->m1 m2 Zn(II), Co(II), Cd(II) (Tetrahedral / Octahedral) start->m2 s1 Discrete Structures (e.g., M₂L₂ Dimers, Cages) m1->s1 Chelating or cis-conformation s2 Extended Polymers (1D, 2D, 3D Networks) m2->s2 Bridging or trans-conformation

Caption: Influence of metal geometry on resulting supramolecular structures.

Comparative Data Summary

The following table summarizes the observed coordination behavior of Di(1H-imidazol-1-yl)methane with various transition metal ions, compiled from crystallographic studies.

Metal IonTypical GeometryBism Coordination Mode(s)Resulting Structure TypeKey Influencing FactorsReference(s)
Ag(I) LinearBidentate BridgingDiscrete M₂L₂ DimerMetal's preference for N₂ geometry[3]
Pd(II) Square PlanarBidentate BridgingDiscrete M₂L₄ CageMetal's preference for N₄ geometry[3]
Zn(II) TetrahedralBidentate Bridging1D Zig-zag Chain, 3D FrameworksAnion/co-ligand participation[3][9]
Co(II) OctahedralBidentate Bridging1D Poly-macrocycle ChainLigand adopts trans-conformation[3]
Cu(II) Distorted OctahedralBidentate Bridging1D Chains and LaddersJahn-Teller distortion, co-ligands[8]
Cd(II) Hepta-coordinateBidentate & Tridentate Bridging2D and 3D NetworksCo-ligand type and coordination mode[6][9]
Hg(II) Distorted TetrahedralBidentate Bridging1D Polymeric ChainsHigh affinity for N-donors, anion coordination[10]

Experimental Section: A Validated Protocol

Trustworthy research relies on reproducible and well-understood experimental protocols. Here, we provide a representative methodology for the synthesis and characterization of a coordination polymer, explaining the rationale behind each step.

Protocol: Hydrothermal Synthesis of a [Zn(bism)(anion)₂] Coordination Polymer

Rationale: Hydrothermal synthesis is a powerful technique for crystallizing coordination polymers. The elevated temperature and pressure can increase reagent solubility and promote the formation of thermodynamically stable, highly crystalline products that are often inaccessible at room temperature.[2][8]

Workflow Diagram:

cluster_synthesis Synthesis cluster_characterization Characterization reagents 1. Combine Reactants (Zn(NO₃)₂·6H₂O, bism, solvent) seal 2. Seal in Teflon-lined Autoclave reagents->seal heat 3. Heat (e.g., 160°C, 72h) seal->heat cool 4. Slow Cool to RT heat->cool isolate 5. Isolate Crystals (Filtration, Wash, Dry) cool->isolate ftir FT-IR Spectroscopy (Confirm Coordination) isolate->ftir Analyze Product scxrd Single-Crystal X-Ray Diffraction (Determine Structure) isolate->scxrd Analyze Product tga Thermogravimetric Analysis (Assess Thermal Stability) isolate->tga Analyze Product pxrd Powder X-Ray Diffraction (Check Phase Purity) isolate->pxrd Analyze Product

Caption: Standard workflow for synthesis and characterization of a bism-metal polymer.

Step-by-Step Procedure:

  • Reagent Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) and Di(1H-imidazol-1-yl)methane (bism, 0.1 mmol, 14.8 mg).

    • Expertise Note: A 1:1 molar ratio of metal to ligand is a common starting point for forming 1D or 2D polymers. The ratio can be varied to target different structural outcomes.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

    • Expertise Note: A mixed solvent system is often used to ensure adequate solubility for both the inorganic salt and the organic ligand.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity before sealing.

  • Hydrothermal Reaction: Seal the autoclave tightly and place it in a programmable oven. Heat to 160 °C for 72 hours.

    • Trustworthiness: This slow heating and extended reaction time allows for the system to reach thermodynamic equilibrium, promoting the growth of high-quality single crystals suitable for X-ray diffraction.

  • Cooling & Crystallization: Turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

    • Causality: Slow cooling is critical to prevent rapid precipitation and to maximize crystal size and quality.

  • Product Isolation: Open the autoclave carefully. Collect the resulting colorless crystals by vacuum filtration. Wash them sequentially with deionized water (3 x 5 mL) and ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals in air. Yield is typically in the 60-70% range based on the limiting reagent.

Characterization Methods
  • FT-IR Spectroscopy: Compare the IR spectrum of the free bism ligand with the synthesized complex. A shift in the C=N stretching vibration of the imidazole ring (typically around 1500-1600 cm⁻¹) to a different frequency confirms the coordination of the nitrogen atom to the zinc center.[11][12]

  • Single-Crystal X-Ray Diffraction (SC-XRD): This is the definitive technique for elucidating the precise 3D atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal, and the overall supramolecular structure.[3][13]

  • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability. The decomposition temperature provides insight into the strength of the coordination bonds and the overall robustness of the framework.[9]

Conclusion and Future Outlook

The coordination chemistry of Di(1H-imidazol-1-yl)methane is a clear illustration of how fundamental chemical principles—ligand flexibility, metal ion geometry, and non-covalent interactions—can be harnessed to build a diverse array of molecular architectures. The ability to predictably form either discrete molecules or extended polymers simply by changing the metal ion or counter-anion makes bism and its derivatives powerful building blocks for crystal engineering.[3][7]

For researchers in materials science and drug development, understanding these comparative behaviors is crucial. The resulting structures can be tailored for applications ranging from catalysis and gas storage to the development of novel metallodrugs, where the coordination environment can be tuned to control bioavailability and therapeutic activity.[6][12] Future work will undoubtedly focus on incorporating additional functional groups onto the bism backbone to create multifunctional materials with enhanced sensing, catalytic, or biological properties.

References

  • Synthesis, Structures, and Properties of Four Novel Coordination Compounds based on a Flexible Tetrakis(imidazol-1-ylmethyl)methane Ligand. ResearchGate. Available at: [Link]

  • Synthesis, structure and properties of two d 10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand. Journal of Yunnan University (Natural Sciences Edition). Available at: [Link]

  • Synthesis and crystal structures of silver(I), palladium(II), zinc(II) and cobalt(II) complexes of the ditoptic ligand 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Research Square. Available at: [Link]

  • Synthesis and structure of metal complexes containing zwitterionic N-hydroxyimidazole ligands. ResearchGate. Available at: [Link]

  • Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. National Institutes of Health (NIH). Available at: [Link]

  • Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. ResearchGate. Available at: [Link]

  • Anion influences on the solid state coordination chemistry of copper–bispyrazole materials. ResearchGate. Available at: [Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro. Arid Zone Journal of Basic and Applied Research. Available at: [Link]

  • Synthesis, spectroscopic characterization, computational and biological evaluation of organometallic Re(I) complexes with 5-(2-butyl-5-chloro-1H-imidazol-4-yl)-1,3-diaryl-4,5-dihydro-1H-pyrazole. ResearchGate. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. National Institutes of Health (NIH). Available at: [Link]

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. National Institutes of Health (NIH). Available at: [Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. ResearchGate. Available at: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

  • Construction of one and two dimensional coordination polymers using ditopic imidazole ligands. ResearchGate. Available at: [Link]

  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF SILVER (I) MEBENDAZOLE COMPLEXES. International Journal of Chemistry Research. Available at: [Link]

  • Simulating Metal-Imidazole Complexes. ChemRxiv. Available at: [Link]

  • Synthesis and studying the coordination behavior of a new heterocyclic imidazole azo ligand with some of the first series transition and (IIB) ions. ResearchGate. Available at: [Link]

  • New Hg(ii) coordination polymers based on a thioimidazole ligand with good performance to detoxify Hg(ii) and reversibly capture iodine. Dalton Transactions. Available at: [Link]

  • Investigating the Potential of Flexible and Pre-Organized Tetraamide Ligands to Encapsulate Anions in One-Dimensional Coordination Polymers: Synthesis, Spectroscopic Studies and Crystal Structures. MDPI. Available at: [Link]

  • Coordination compounds of some transition metal ions with new Schiff base ligand derived from dibenzoyl methane. Structural characterization, thermal behavior, molecular structure, antimicrobial, anticancer activity and molecular docking studies. ResearchGate. Available at: [Link]

  • An osmium(II) methane complex: Elucidation of the methane coordination mode. National Institutes of Health (NIH). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Di(1H-imidazol-1-yl)methane

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Di(1H-imidazol-1-yl)methane (CAS No. 84661-56-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Di(1H-imidazol-1-yl)methane (CAS No. 84661-56-3). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Hazard Profile and Essential Safety Rationale

Understanding the inherent risks of a compound is the foundation of its safe management. Di(1H-imidazol-1-yl)methane is a solid, nitrogen-containing heterocyclic compound that presents several hazards requiring careful management.[1][2][3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning," and it is represented by the GHS07 pictogram. The primary causality for these hazards stems from its chemical structure. The imidazole rings are biologically active moieties, and the compound can interact with mucosal surfaces, skin, and the gastrointestinal tract, leading to irritation and toxicity if ingested. Therefore, all waste materials, including empty containers and items contaminated with this compound, must be treated as hazardous waste.

Regulatory Framework: Your Responsibility

In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[4][6]

As a researcher or laboratory professional, you are the waste generator . Your core responsibilities include:

  • Hazardous Waste Determination: Correctly identifying that waste containing Di(1H-imidazol-1-yl)methane is hazardous.[7]

  • Proper Segregation and Storage: Collecting the waste in appropriate, labeled containers and storing it safely away from incompatible materials.

  • Arranging for Disposal: Ensuring the waste is transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

State and local regulations may also apply and can be more stringent than federal laws.[6][8] Always consult your institution's EHS office for specific local requirements.

Pre-Disposal Protocol: Waste Accumulation in the Laboratory

Proper accumulation is the most critical phase for ensuring safety within the laboratory. Haphazard collection can lead to dangerous chemical reactions, spills, and exposure.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated area in the lab where the waste will be collected. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The designated area should be clearly marked.

Step 2: Select an Appropriate Waste Container

  • Primary Waste (Solid): Use a wide-mouth, sealable, and clearly labeled container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks.[7]

  • Contaminated Labware (Gloves, Wipes, etc.): Collect these in a separate, clearly labeled, plastic-lined container. Do not mix solid chemical waste with general lab trash.

Step 3: Waste Segregation and Incompatibility

  • Rationale: Imidazole compounds are basic. Contact with acids can cause a vigorous, exothermic neutralization reaction, potentially leading to a dangerous release of heat and pressure.

  • Action: Store the Di(1H-imidazol-1-yl)methane waste container segregated from all acidic waste streams. Keep it away from strong oxidizing agents to prevent potentially violent reactions.[9]

Step 4: Labeling the Waste Container

  • From the moment the first drop of waste is added, the container must be labeled.

  • Use your institution's official hazardous waste label. At a minimum, it must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Di(1H-imidazol-1-yl)methane". Do not use abbreviations.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step-by-Step Disposal Procedure

This protocol outlines the process from generating waste to its final removal from the laboratory.

Personnel Protective Equipment (PPE): At all times when handling Di(1H-imidazol-1-yl)methane or its waste, wear:

  • Nitrile gloves (or other chemically resistant gloves).

  • Safety glasses with side shields or chemical splash goggles.

  • A fully buttoned laboratory coat.

Procedure:

  • Waste Generation:

    • During your work, collect all residual Di(1H-imidazol-1-yl)methane, material used for weighing (e.g., weigh boats, contaminated paper), and any contaminated consumables (e.g., pipette tips) for disposal.

  • Transfer to Waste Container:

    • Carefully transfer solid waste into the designated, pre-labeled hazardous waste container. Avoid creating dust.[10] If there is a risk of dust, perform this transfer within a chemical fume hood.[11]

    • Place contaminated disposables (gloves, wipes) into the separate, designated container for contaminated labware.

  • Secure the Container:

    • After adding waste, securely close the container lid. Do not leave waste containers open.

    • Wipe the exterior of the container with a damp cloth to remove any residual contamination, and dispose of the wipe as hazardous waste.

  • Storage in SAA:

    • Return the sealed container to your designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials.[9]

  • Requesting Pickup:

    • When the container is full, or you are finished with the process and no longer generating this waste stream, complete a chemical collection request form as required by your institution's EHS department.[9]

    • Ensure the waste label is complete and legible before pickup.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves a highly dispersed dust, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if dust is present.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the bulk of the solid.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid actions that create dust.

    • Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

    • Report the incident to your supervisor or Principal Investigator.[9]

Summary of Disposal and Safety Information

ParameterInformation
Chemical Name Di(1H-imidazol-1-yl)methane
CAS Number 84661-56-3
Molecular Formula C₇H₈N₄
Primary Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.
Waste Container Labeled, sealable, compatible container (e.g., HDPE).
Key Segregation Rule DO NOT mix with acidic waste streams. Store away from strong oxidizers.[9]
Spill Procedure Alert others, isolate area, absorb with inert material, collect for disposal as hazardous waste.[9][10]
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA) and applicable state/local laws.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and action process for the proper disposal of Di(1H-imidazol-1-yl)methane.

G Figure 1: Disposal Workflow for Di(1H-imidazol-1-yl)methane A Waste Generated (Solid Residue or Contaminated Items) B Is appropriate waste container available & labeled? A->B C Prepare & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards B->C No D Place Waste in Container B->D Yes C->D E Securely Seal Container D->E F Store in Designated SAA (Segregated from Acids) E->F G Is container full or project complete? F->G H Continue Accumulation G->H No I Complete EHS Waste Pickup Form G->I Yes H->A J Transfer to EHS for Final Disposal I->J

Caption: Disposal Workflow for Di(1H-imidazol-1-yl)methane.

References

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Sigma-Aldrich. Di(1H-imidazol-1-yl)methane | 84661-56-3. Accessed December 2025.
  • Commonwealth of Pennsylvania, Department of Environmental Protection. Hazardous Waste Program. Accessed December 2025.
  • Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: 1,1`-Carbonyldiimidazole.
  • Safety Data Sheet: 1,1'-Carbonyldiimidazole. Accessed December 2025.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET: 1,1'-carbonylbis-1H-imidazole.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • New York State Department of Environmental Conservation. Hazardous Waste Management. Accessed December 2025.
  • Di(1H-imidazol-1-yl)methane. Accessed December 2025.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methane. Accessed December 2025.
  • CAS 84661-56-3 | Di(1H-imidazol-1-yl)methane | MFCD00159695. Accessed December 2025.
  • Standard Operating Procedure: Imidazole. Accessed December 2025.
  • Sigma-Aldrich. Di(1H-imidazol-1-yl)methane | 84661-56-3. Accessed December 2025.
  • ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Accessed December 2025.
  • BLD Pharm. 84661-56-3|Di(1H-imidazol-1-yl)methane. Accessed December 2025.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Accessed December 2025.

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Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Di(1H-imidazol-1-yl)methane

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling Di(1H-imidazol-1-yl)methane. Adherence to these procedu...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling Di(1H-imidazol-1-yl)methane. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Di(1H-imidazol-1-yl)methane is a versatile building block in chemical synthesis, but its handling demands a thorough understanding of its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory issues.[1] The following guide outlines the essential personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe handling of this compound.

Hazard Assessment: Understanding the Risks

Before handling Di(1H-imidazol-1-yl)methane, a comprehensive risk assessment is paramount. The primary hazards associated with this compound are:

  • Oral Toxicity: Harmful if ingested.[1]

  • Skin Irritation/Corrosion: Can cause skin irritation and, in some cases, severe burns upon prolonged contact.

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Given these hazards, a multi-layered PPE strategy is not just recommended, but mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with Di(1H-imidazol-1-yl)methane. The following table summarizes the required PPE, with detailed explanations for each selection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation or burns. The choice of glove material is critical for chemical resistance.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation from dust or aerosols.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Glove Selection: A Critical Choice
  • Nitrile gloves offer good resistance to a range of chemicals and are a common choice for general laboratory work.[3] However, for prolonged or direct contact, a thicker gauge is recommended.

  • Neoprene gloves provide excellent resistance to acids, bases, and some organic solvents.

  • Butyl rubber gloves offer superior resistance to a wide range of corrosive chemicals.[2]

It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

Operational Plan: Safe Handling from Start to Finish

A systematic approach to handling Di(1H-imidazol-1-yl)methane is essential. This includes preparation, the handling process itself, and post-handling procedures.

Preparation
  • Work Area: All work with Di(1H-imidazol-1-yl)methane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Gather Materials: Assemble all necessary PPE, equipment, and reagents before beginning work.

Handling Protocol

The following diagram illustrates the essential workflow for safely handling Di(1H-imidazol-1-yl)methane, emphasizing the critical step of donning appropriate PPE.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling Prep 1. Verify Fume Hood Operation & Eyewash/Shower Accessibility Gather 2. Assemble All Necessary Equipment & Reagents Prep->Gather Gloves 3. Don Chemical-Resistant Gloves Gather->Gloves Coat 4. Don Lab Coat/Apron Gloves->Coat Goggles 5. Don Safety Goggles & Face Shield Coat->Goggles Respirator 6. Don Respirator (if required) Goggles->Respirator Handle 7. Handle Di(1H-imidazol-1-yl)methane Inside Fume Hood Respirator->Handle

Caption: Workflow for Safe Handling of Di(1H-imidazol-1-yl)methane.

Post-Handling
  • Decontamination: Clean all equipment and work surfaces that may have come into contact with the chemical. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.

  • PPE Removal (Doffing): Remove PPE in the reverse order it was put on to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a rapid and correct response is critical.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[4]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[5][6]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[5][6]

Inhalation
  • Move the individual to fresh air immediately.[7][8]

  • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.

  • Seek immediate medical attention.[8]

Ingestion
  • Do NOT induce vomiting. [9]

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.[7][9]

Disposal Plan: Responsible Waste Management

Proper disposal of Di(1H-imidazol-1-yl)methane and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation

All materials contaminated with Di(1H-imidazol-1-yl)methane must be treated as hazardous waste. This includes:

  • Unused or excess chemical.

  • Contaminated PPE (gloves, lab coats, etc.).

  • Contaminated labware (pipette tips, vials, etc.).

  • Spill cleanup materials.

Disposal Workflow

The following diagram outlines the process for the safe disposal of Di(1H-imidazol-1-yl)methane waste.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate 1. Segregate Contaminated Waste (Solid & Liquid) Container 2. Place in a Labeled, Sealable Hazardous Waste Container Segregate->Container Store 3. Store in a Designated, Ventilated Secondary Containment Area Container->Store Pickup 4. Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Pickup

Caption: Disposal Workflow for Di(1H-imidazol-1-yl)methane Waste.

Container Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "Di(1H-imidazol-1-yl)methane."

  • The associated hazards (e.g., "Corrosive," "Toxic").

  • The date of accumulation.

Consult your institution's Environmental Health and Safety (EHS) department for specific labeling and disposal requirements.[10][11]

By adhering to these comprehensive safety protocols, you can confidently and safely incorporate Di(1H-imidazol-1-yl)methane into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • JAMA. (1958). First Aid Measures for Poisoning. JAMA, 165(6), 686–689.
  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Corrosive Liquids/Solids. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Retrieved from [Link]

  • British Red Cross. (n.d.). Learn first aid for poisoning. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Hazmat School. (2021, November 16). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Hancock Health. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Specialty Vision. (n.d.). Understanding Chemical Eye Injuries and First Aid Treatment. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • NewYork-Presbyterian. (n.d.). Eye Injury: First Aid For Chemical Burns. Retrieved from [Link]

  • Microflex. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • The Glove Company. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, December 16). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

Sources

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